Cyclohexanediacetic acid
Description
The exact mass of the compound 1,1-Cyclohexanediacetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 169443. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-[1-(carboxymethyl)cyclohexyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c11-8(12)6-10(7-9(13)14)4-2-1-3-5-10/h1-7H2,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQPCHPBGAALCRT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90918347 | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4355-11-7, 9355-11-7 | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4355-11-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0009355117 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169443 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,1-Cyclohexanediacetic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39839 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,2'-(Cyclohexane-1,1-diyl)diacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90918347 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexanediacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.208 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CYCLOHEXANEDIACETIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NZ67L3M8GX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of Cyclohexanediacetic Acid: A Technical Guide for Advanced Research and Development
Introduction: The Structural and Pharmaceutical Significance of Cyclohexanediacetic Acid
This compound (CHDAA) encompasses a family of dicarboxylic acids featuring a cyclohexane core substituted with two acetic acid moieties. The specific placement of these side chains—be it on the same carbon atom (geminal substitution) or on different carbons—gives rise to distinct isomers (1,1-, 1,2-, 1,3-, and 1,4-CHDAA), each with unique chemical properties and synthetic accessibility.
Of these, 1,1-Cyclohexanediacetic acid is of paramount industrial and pharmaceutical importance. It serves as the cornerstone scaffold for the synthesis of Gabapentin, an anticonvulsant and analgesic medication.[1] The synthesis of this specific isomer is a well-established, multi-step process that has been optimized for large-scale production. Other isomers, such as 1,4-CHDAA, are synthesized via different strategies, typically involving the saturation of an aromatic precursor.
This guide provides an in-depth exploration of the core synthetic pathways for the most prominent isomers of this compound. It is designed for researchers, chemists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic principles and field-proven insights that govern these transformations. We will dissect the most common industrial route to 1,1-CHDAA, explore the logical pathway to 1,4-CHDAA, and discuss the conversion of the former into its pharmaceutically active derivative, Gabapentin.
Part I: The Industrial Synthesis of 1,1-Cyclohexanediacetic Acid
The most robust and widely practiced synthesis of 1,1-CHDAA begins with the inexpensive and readily available feedstock, cyclohexanone. The core strategy involves a tandem condensation and addition sequence to construct a spirocyclic dinitrile intermediate, which is subsequently hydrolyzed under vigorous conditions to yield the target diacid.
Mechanism and Rationale
The formation of the key spiro intermediate is a testament to classical organic reaction mechanisms. The process initiates with a Knoevenagel condensation between cyclohexanone and a compound containing an active methylene group, such as cyanoacetamide or ethyl cyanoacetate.[2] This base-catalyzed reaction forms an α,β-unsaturated carbonyl compound. This is immediately followed by a Michael addition , where a second equivalent of the active methylene compound attacks the β-carbon of the unsaturated system, leading to the formation of the characteristic spiro[3][3]undecane skeleton.[4]
The choice of a dinitrile intermediate is strategic; the nitrile groups are stable throughout the initial C-C bond-forming reactions but can be effectively hydrolyzed to carboxylic acids in the final step. This hydrolysis is the most demanding step of the synthesis, typically requiring high temperatures and concentrated mineral acids to drive the reaction to completion.[5][6]
Synthesis Pathway Diagram
Caption: Synthesis of 1,1-CHDAA from cyclohexanone via a spirocyclic dinitrile intermediate.
Experimental Protocol: Synthesis of 1,1-CHDAA via Spiro-dinitrile Hydrolysis
The following protocol is a representative synthesis adapted from established patent literature.[2][6]
Step 1: Preparation of 1,5-Dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane
-
To a cooled ( -10 °C) solution of methanol, add methyl cyanoacetate and cyclohexanone in a 2:1 molar ratio.
-
Bubble ammonia gas through the stirred solution while maintaining the temperature below -5 °C.
-
After the ammonia addition is complete, allow the reaction mixture to slowly warm to room temperature (25 °C) and stir for an additional 48-72 hours.
-
A precipitate of the spiro-dinitrile compound will form. Collect the solid by suction filtration and wash with cold methanol.
-
Dry the resulting white powder under vacuum. This intermediate is typically of sufficient purity for the next step.
Step 2: Acid Hydrolysis to 1,1-Cyclohexanediacetic Acid
-
Caution: This step involves concentrated acid at high temperatures and generates toxic gases. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Prepare a ~70% sulfuric acid solution by slowly adding concentrated sulfuric acid to water with cooling.
-
Heat the sulfuric acid solution to approximately 160 °C in a robust reaction vessel equipped with mechanical stirring and gas venting.
-
Slowly and carefully add the dried spiro-dinitrile powder from Step 1 to the hot acid. Vigorous gas evolution (containing cyanogen compounds) will occur.[6]
-
After the addition is complete, maintain the reaction temperature at 180-185 °C for 30-60 minutes to ensure complete hydrolysis and decarboxylation.
-
Cool the reaction mixture and carefully pour it into a beaker of crushed ice with stirring.
-
The crude 1,1-cyclohexanediacetic acid will precipitate. Cool the slurry to below 30 °C and collect the solid by suction filtration.
-
Wash the filter cake thoroughly with cold water to remove residual acid.
-
For purification, the crude product can be dissolved in a 10% sodium hydroxide solution, treated with activated carbon, filtered, and then re-precipitated by acidifying with hydrochloric acid.
Data Summary: Reaction Conditions and Yields
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Reference(s) |
| 1. Spiro-dinitrile Formation | Cyclohexanone, Methyl Cyanoacetate, Ammonia | Methanol | -10 to 25 | 48 - 96 | 90 - 95 | [6] |
| 2. Acid Hydrolysis | Spiro-dinitrile, Sulfuric Acid | Water | 160 - 185 | 1 - 2 | 75 - 80 | [6] |
Part II: Synthesis of 1,4-Cyclohexanediacetic Acid
The synthesis of the 1,4-isomer requires a fundamentally different approach, as the two acetic acid groups are on opposite sides of the cyclohexane ring. The most direct and logical strategy is the catalytic hydrogenation of the corresponding aromatic precursor, 1,4-phenylenediacetic acid .
Scientific Rationale: Catalytic Arene Hydrogenation
The conversion of an aromatic ring to a cyclohexane ring is a classic catalytic hydrogenation reaction.[7] This transformation is thermodynamically favorable but kinetically slow, necessitating the use of a metal catalyst.
-
Mechanism: The reaction occurs on the surface of a heterogeneous catalyst (e.g., palladium, rhodium, or ruthenium on a carbon support).[8] Molecular hydrogen (H₂) adsorbs onto the metal surface and dissociates into reactive hydrogen atoms. The aromatic ring of the substrate also adsorbs onto the surface, and the hydrogen atoms are added stepwise across the double bonds until the ring is fully saturated.
-
Catalyst Choice: Rhodium and Ruthenium catalysts are often superior for arene hydrogenation as they generally operate under milder conditions and show high selectivity for the aromatic ring while leaving other functional groups, such as the carboxylic acids in this case, untouched.[8] Palladium on carbon (Pd/C) can also be effective, though sometimes requires more forcing conditions.[7]
-
Stereochemistry: Hydrogenation of a disubstituted benzene ring typically yields a mixture of cis and trans isomers. The ratio can be influenced by the catalyst, solvent, and reaction conditions.
Synthesis Pathway Diagram
Caption: Synthesis of 1,4-CHDAA via catalytic hydrogenation of its aromatic precursor.
General Protocol: Catalytic Hydrogenation of an Arene
This protocol provides a general workflow for the hydrogenation of an aromatic ring, which can be adapted for 1,4-phenylenediacetic acid.[9]
-
To a high-pressure hydrogenation vessel (autoclave), add the substrate (1,4-phenylenediacetic acid), a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid), and the catalyst (e.g., 5-10 wt% of 5% Rh/C or 10% Pd/C).
-
Seal the vessel and purge it several times with an inert gas (e.g., nitrogen or argon) before carefully introducing hydrogen gas.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 50-500 psi).
-
Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-100 °C).
-
Monitor the reaction progress by observing hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Cool the vessel to room temperature and carefully vent the excess hydrogen pressure. Purge the vessel again with inert gas.
-
Remove the catalyst from the reaction mixture by filtration through a pad of Celite. Caution: Palladium on carbon can be pyrophoric after filtration; do not allow the filter cake to dry completely in the air. Quench it carefully with water.
-
Remove the solvent from the filtrate under reduced pressure to yield the crude product, 1,4-cyclohexanediacetic acid, as a mixture of cis and trans isomers.
-
The isomers can be separated by techniques such as fractional crystallization if required.
Part III: Notes on 1,2- and 1,3-Cyclohexanediacetic Acid Synthesis
Dedicated and optimized synthetic routes for 1,2- and 1,3-CHDAA are less prevalent in the scientific and patent literature compared to their 1,1- and 1,4- counterparts. Their synthesis would follow the principles of established organic chemistry, likely starting from appropriately substituted aromatic precursors (e.g., 1,2- or 1,3-phenylenediacetic acid) followed by catalytic hydrogenation, analogous to the synthesis of the 1,4-isomer. Alternatively, routes could be devised from cyclohexene derivatives or via Diels-Alder reactions to construct the substituted cyclohexane ring. However, these isomers have not demonstrated the same level of industrial utility, resulting in less-developed specific literature.
Part IV: Application in Drug Development: The Path to Gabapentin
The primary driver for the large-scale synthesis of 1,1-CHDAA is its role as the direct precursor to Gabapentin. The conversion involves transforming one of the two identical acetic acid groups into a primary aminomethyl group.
This is classically achieved by first converting the diacid into its corresponding cyclic anhydride . Treatment of the anhydride with ammonia selectively opens the ring to form 1,1-cyclohexanediacetic acid monoamide .[10] This crucial intermediate is then subjected to a Hofmann rearrangement , where the amide is treated with an oxidizing agent like sodium hypobromite.[10] This rearrangement extrudes the carbonyl carbon and converts the amide into a primary amine with one fewer carbon atom, yielding Gabapentin.
Workflow: From 1,1-CHDAA to Gabapentin
Caption: Key transformations in the synthesis of Gabapentin from 1,1-CHDAA.
Conclusion
The synthesis of this compound is a field dominated by the industrial imperative to produce the 1,1-isomer as a key building block for the pharmaceutical agent Gabapentin. This pathway, originating from cyclohexanone, relies on a robust Knoevenagel/Michael reaction sequence followed by a challenging hydrolysis step. In contrast, the synthesis of other isomers, such as 1,4-CHDAA, is best approached through the catalytic hydrogenation of aromatic precursors, a versatile and powerful technique in modern organic synthesis. A thorough understanding of these distinct pathways, their underlying mechanisms, and the practical considerations of each step is essential for professionals engaged in chemical research and pharmaceutical development.
References
- Wikipedia. (n.d.). Gabapentin.
- Google Patents. (n.d.). US20080103334A1 - Process For Synthesis Of Gabapentin.
- Patsnap Eureka. (2019). Process for the preparation of gabapentin.
- Google Patents. (n.d.). US20080097122A1 - Process for the Preparation of Gabapentin.
- ResearchGate. (2000). Formation of derivatives of 1,3-cyclohexadienecarboxylic acid from acyclic isoprenoid α,Β-enals and monoethyl malonate by the Knoevenagel reaction.
- MDPI. (2022). Designing a Potential Pathway for the Catalytic Synthesis of 1,3-Cyclohexanediamine.
- European Patent Office. (2011). PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899.
- Google Patents. (n.d.). WO2005090310A2 - Process for preparing this compound monoamide.
- PubChem. (n.d.). Process for preparing this compound monoamide - Patent US-7381823-B2.
- PrepChem.com. (n.d.). Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- ResearchGate. (2013). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.
- YouTube. (2021). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
Sources
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 4. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 5. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 6. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. youtube.com [youtube.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
Cyclohexanediacetic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of Cyclohexanediacetic Acid
Authored for Researchers, Scientists, and Drug Development Professionals
This guide offers a comprehensive exploration of this compound (CHDA), focusing on its core chemical properties, synthesis, analytical characterization, and critical role in pharmaceutical development. As a key building block, particularly in the synthesis of active pharmaceutical ingredients (APIs), a thorough understanding of CHDA's behavior is paramount for process optimization, impurity control, and regulatory compliance. This document moves beyond a simple recitation of facts to explain the causality behind its chemical nature and the practical application of this knowledge in a laboratory and manufacturing context.
Molecular Structure and Isomerism
This compound is a dicarboxylic acid featuring a cyclohexane ring. The positioning of the two acetic acid groups on this ring gives rise to several structural isomers, with 1,1-cyclohexanediacetic acid being the most commercially significant.
-
1,1-Cyclohexanediacetic Acid (CAS: 4355-11-7): A geminal di-substituted acid, it is a crucial intermediate in the synthesis of the anticonvulsant drug Gabapentin.[1][2] Its structure precludes stereoisomerism.
-
Other Isomers (1,2-, 1,3-, 1,4-): These isomers exist as cis and trans diastereomers due to the relative orientation of the acetic acid groups on the cyclohexane ring. While less common commercially, their distinct spatial arrangements can be leveraged in polymer chemistry and the synthesis of complex molecular scaffolds.
Caption: Positional isomers of this compound.
Physicochemical Properties of 1,1-Cyclohexanediacetic Acid
The physical and chemical properties of 1,1-CHDA dictate its handling, reaction conditions, and analytical methodology. These properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 4355-11-7 | [3][4][5] |
| Molecular Formula | C₁₀H₁₆O₄ | [3][6] |
| Molecular Weight | 200.23 g/mol | [3][4][5] |
| Appearance | White to off-white crystalline solid/powder | [7][8] |
| Melting Point | 181-185 °C | [3][4][6] |
| pKa | pK₁: 3.49; pK₂: 6.96 (at 25°C) | [6][9] |
| Solubility | Soluble in water and organic solvents like DMSO and Methanol (slightly). | [6][8][9] |
| Partition Coefficient (LogP) | 1.2 | [3][6] |
Synthesis and Key Chemical Reactions
The industrial synthesis of 1,1-CHDA is a multi-step process that underscores fundamental principles of organic chemistry. It is also a precursor to key intermediates required for pharmaceutical manufacturing.
Synthesis Pathway
A common route involves the hydrolysis of a cyclic imide, which is itself derived from cyclohexanone.[10] This process is designed for scalability and cost-effectiveness, using readily available starting materials.[11]
Caption: Simplified synthesis pathway for 1,1-Cyclohexanediacetic Acid.
Causality in Synthesis: The choice of strong acid hydrolysis (e.g., using sulfuric acid at elevated temperatures) is critical for breaking the stable cyclic imide intermediate to yield the desired dicarboxylic acid.[12][13] This step often requires harsh conditions, which can lead to impurities if not carefully controlled. The overall process transforms a simple ketone into a more complex difunctional molecule ready for further elaboration.[14]
Core Reactivity
As a dicarboxylic acid, 1,1-CHDA undergoes reactions typical of this functional group. Its most significant transformation in the pharmaceutical industry is its conversion into 1,1-cyclohexanediacetic acid monoamide (MAAC), a direct precursor to Gabapentin.[11][15]
-
Anhydride Formation: Heating 1,1-CHDA, often with a dehydrating agent, leads to the formation of 3,3-pentamethyleneglutaric anhydride. This anhydride is a key reactive intermediate.[11]
-
Ammonolysis: The resulting anhydride readily reacts with ammonia (ammonolysis) to open the ring, forming the monoamide (MAAC).[11][16] This selective reaction is crucial for producing the asymmetric intermediate needed for the final drug substance.
Caption: Key chemical transformations of 1,1-CHDA toward Gabapentin synthesis.
Analytical Characterization and Quality Control
Ensuring the purity and identity of 1,1-CHDA is a critical aspect of its use, particularly in GMP (Good Manufacturing Practice) environments. A combination of classic and modern analytical techniques is employed.[17]
Spectroscopic Identification
-
Infrared (IR) Spectroscopy: The IR spectrum is dominated by two characteristic absorptions: a very broad peak from approximately 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups, and a strong, sharp peak around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum will show a broad singlet for the two equivalent carboxylic acid protons (highly dependent on solvent and concentration, typically >10 ppm). The protons of the cyclohexane ring will appear as complex multiplets in the aliphatic region (approx. 1.4-1.6 ppm), while the four protons of the two CH₂ groups adjacent to the carbonyls will appear as a singlet around 2.4-2.6 ppm.
-
¹³C NMR: Key signals include the carboxylic acid carbonyl carbons (~175-180 ppm), the quaternary carbon of the cyclohexane ring to which the acid groups are attached, and the methylene carbons of the acetic acid groups (~40-45 ppm), along with signals for the other cyclohexane carbons.
-
-
Mass Spectrometry (MS): While the molecular ion peak (m/z = 200.23) may be observed, dicarboxylic acids often fragment readily, showing characteristic losses of water (H₂O) and carboxyl groups (COOH).
Purity Assessment
While spectroscopic methods confirm identity, chromatographic and titration methods are essential for quantitative purity analysis.[17] High-Performance Liquid Chromatography (HPLC) is particularly powerful for separating and quantifying the main component from its impurities.[17]
Protocol: Purity Determination of 1,1-Cyclohexanediacetic Acid by HPLC-UV
1. Principle: This method utilizes reverse-phase HPLC with UV detection to separate 1,1-CHDA from potential process-related impurities and degradation products. Purity is calculated based on the relative peak area of the main component compared to the total area of all observed peaks.[17]
2. Materials & Reagents:
-
1,1-Cyclohexanediacetic Acid Reference Standard and Sample
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Phosphoric Acid or Formic Acid (for pH adjustment)
-
Volumetric flasks, pipettes, and autosampler vials
-
0.45 µm syringe filters
3. Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: Isocratic or a shallow gradient elution (e.g., 70-90% A over 15 minutes)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Procedure:
-
Standard Preparation: Accurately weigh about 25 mg of the 1,1-CHDA Reference Standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Water:Acetonitrile). This yields a 1.0 mg/mL solution.
-
Sample Preparation: Prepare the sample in the same manner as the Standard Preparation.
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.
-
Analysis: Filter all solutions through a 0.45 µm syringe filter before injection.[17] Inject the standard and sample solutions into the HPLC system and record the chromatograms.
5. Calculation: Calculate the percentage purity using the area percent method: Purity (%) = (Area of CHDA Peak / Total Area of All Peaks) x 100
Applications in Drug Development
The primary and most well-documented application of 1,1-cyclohexanediacetic acid is as a pivotal intermediate in the synthesis of Gabapentin.[2][18]
Caption: Role of 1,1-CHDA in the Gabapentin drug development pipeline.
Beyond its role in Gabapentin synthesis, its difunctional nature makes it a candidate for applications in polymer science as a crosslinking agent or monomer for specialty polyesters and polyamides.[8]
Safety and Handling
According to safety data sheets, 1,1-cyclohexanediacetic acid is considered hazardous.[3]
-
GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4][7]
-
Precautionary Measures: Use in a well-ventilated area.[3] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection if dust is generated.[3][4] Avoid breathing dust and direct contact with skin and eyes.[3]
-
Incompatible Materials: Strong oxidizing agents.[3]
-
Stability: Stable under normal laboratory conditions.[3]
References
- Pingxiang Tiande Chemical Co., Ltd. (n.d.). CAS:4355-11-7 1,1-Cyclohexanediaceticacid manufacturer.
- Tiande Chemical. (2021). 1,1-Cyclohexanediacetic Acid.
- Quick Company. (n.d.). Process For Preparing this compound Monoamide.
- Google Patents. (n.d.). WO2005090310A2 - Process for preparing this compound monoamide.
- European Patent Office. (2011). PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899.
- PubChem. (n.d.). 1,1-Cyclohexanediacetic acid monoamide.
- PubChem. (n.d.). Process for preparing this compound monoamide - Patent US-7381823-B2.
- PubChem. (n.d.). This compound.
- ChemBK. (2024). 1,1-Cyclohexanediacetic acid.
- Wikipedia. (n.d.). Gabapentin.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.
Sources
- 1. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 2. nbinno.com [nbinno.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]
- 5. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 7. 1,1-Cyclohexanediacetic Acid | 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 8. nbinno.com [nbinno.com]
- 9. chembk.com [chembk.com]
- 10. Process For Preparing this compound Monoamide [quickcompany.in]
- 11. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 12. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 13. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 14. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 15. 1,1-Cyclohexanediacetic acid monoamide | C10H17NO3 | CID 665664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Gabapentin - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to 1,1-Cyclohexanediacetic Acid (CAS 4355-11-7): A Cornerstone Intermediate in Pharmaceutical Synthesis and Beyond
Abstract
This technical guide provides a comprehensive overview of 1,1-Cyclohexanediacetic acid (CDA), a pivotal organic intermediate best known for its critical role in the synthesis of the blockbuster anticonvulsant drug, Gabapentin. Addressed to researchers, medicinal chemists, and professionals in drug development and process chemistry, this document moves beyond a simple product description. It delves into the compound's fundamental physicochemical properties, detailed synthetic pathways, and its reactivity. The guide meticulously outlines the well-established transformation of CDA into Gabapentin, including the key intermediates and reaction mechanisms such as the Hofmann rearrangement. Furthermore, it explores the broader, albeit less documented, utility of CDA as a versatile scaffold in the synthesis of polymers and complex spirocyclic systems, highlighting its potential for innovation in materials science and medicinal chemistry. The document concludes with essential information on analytical characterization, safety, and handling, providing a holistic resource for laboratory and industrial applications.
Introduction: The Strategic Importance of a Disubstituted Cyclohexane
1,1-Cyclohexanediacetic acid (CAS 4355-11-7), also known as 1,1-bis(carboxymethyl)cyclohexane, is a geminally disubstituted dicarboxylic acid.[1] While its structure may appear unassuming, it represents a highly valuable building block in modern organic synthesis. The cyclohexane ring provides a rigid, three-dimensional scaffold, while the two acetic acid moieties offer reactive handles for a variety of chemical transformations. This unique combination of a non-planar saturated ring and dual carboxylic acid functionality makes it an intermediate of significant industrial importance, primarily within the pharmaceutical sector.[2][3]
Its most prominent application is as the cornerstone starting material for the industrial-scale synthesis of Gabapentin, a widely prescribed medication for epilepsy and neuropathic pain.[2] The purity and quality of CDA are paramount, as they directly impact the yield and impurity profile of the final Active Pharmaceutical Ingredient (API).[4] This guide aims to provide an in-depth understanding of CDA, from its synthesis to its diverse applications, empowering scientists to leverage its full potential.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application in research and manufacturing.
Key Properties
The essential properties of 1,1-Cyclohexanediacetic acid are summarized in the table below, compiled from various reputable suppliers and databases.[5][6]
| Property | Value | Source(s) |
| CAS Number | 4355-11-7 | [6] |
| Molecular Formula | C₁₀H₁₆O₄ | [6] |
| Molecular Weight | 200.23 g/mol | [6] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 181-185 °C (lit.) | [6] |
| Solubility | Slightly soluble in water, soluble in organic solvents like ethanol. | [7] |
| IUPAC Name | 2-[1-(carboxymethyl)cyclohexyl]acetic acid | [8] |
| Synonyms | 1,1-Bis(carboxymethyl)cyclohexane, Cyclohexane-1,1-diacetic acid | [1] |
| InChI Key | YQPCHPBGAALCRT-UHFFFAOYSA-N | [6] |
Structural and Conformational Analysis
The 1,1-disubstituted cyclohexane core of CDA dictates its three-dimensional structure. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the two acetic acid groups are attached to the same carbon atom. Consequently, one carboxymethyl group must occupy an axial position while the other is equatorial.[9][10] This fixed spatial arrangement is a critical feature, influencing the molecule's reactivity and its ability to act as a scaffold. The molecule undergoes rapid ring-flipping at room temperature, leading to an equilibrium between two identical chair conformers.
Synthesis of 1,1-Cyclohexanediacetic Acid
The industrial production of CDA is a multi-step process that requires careful optimization to ensure high yield and purity. A common and well-documented route begins with the reaction of cyclohexanone and a cyanoacetate ester.[1][11]
Synthetic Pathway from Cyclohexanone
A prevalent patented method involves the hydrolysis and decarboxylation of an intermediate, 1,1-cyclohexyl dicyanoamide.[1]
Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide This step typically involves a condensation reaction between cyclohexanone, an alkyl cyanoacetate (e.g., methyl cyanoacetate), and ammonia in an alcoholic solvent like methanol.[1] The reaction is performed at low temperatures to control exothermicity.
Step 2: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid The resulting 1,1-cyclohexyl dicyanoamide is then subjected to harsh hydrolytic conditions. The process involves heating the amide in a concentrated strong acid, such as sulfuric acid.[1] This step accomplishes two transformations: the hydrolysis of the amide and nitrile functionalities to carboxylic acids and the subsequent decarboxylation to yield the final product. The reaction must be carefully controlled to minimize the formation of impurities.[12]
The overall workflow can be visualized as follows:
Caption: A typical synthetic route to 1,1-Cyclohexanediacetic Acid.
Core Application: The Gateway to Gabapentin
The primary industrial value of 1,1-Cyclohexanediacetic acid lies in its role as the direct precursor to Gabapentin. The synthetic route is robust and has been the subject of extensive process optimization, as detailed in numerous patents.[13]
The Gabapentin Synthesis Workflow
The transformation of CDA to Gabapentin proceeds through two key intermediates: 1,1-cyclohexanediacetic anhydride and 1,1-cyclohexanediacetic acid monoamide.
Step 1: Anhydride Formation CDA is first converted to its corresponding cyclic anhydride, 1,1-cyclohexanediacetic anhydride (CAS 1010-26-0). This is a dehydration reaction, typically achieved by heating CDA with a dehydrating agent like acetic anhydride.
Step 2: Mono-amidation The resulting anhydride is then selectively ring-opened with ammonia to form 1,1-cyclohexanediacetic acid monoamide (CAS 99189-60-3).[14] This reaction must be carefully controlled, often at temperatures below 20°C, to prevent the formation of the diamide. The monoamide is a crucial intermediate, setting the stage for the key rearrangement step.
Step 3: Hofmann Rearrangement The final step is the conversion of the monoamide to Gabapentin via a Hofmann rearrangement.[12] This classic organic reaction involves treating the primary amide with a reagent like sodium hypobromite (often generated in situ from bromine and sodium hydroxide).[12][15] The reaction proceeds through an isocyanate intermediate, which is then hydrolyzed to the primary amine, with the loss of one carbon atom as carbon dioxide. This elegantly constructs the aminomethyl group of Gabapentin.[12]
Sources
- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Gabapentin EP Impurity A | 64744-50-9 | SynZeal [synzeal.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 1,1-Cyclohexanediacetic acid monoamide 97 99189-60-3 [sigmaaldrich.com]
- 6. researchgate.net [researchgate.net]
- 7. 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3 [jigspharma.com]
- 8. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 14. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Molecular Structure of Cyclohexanediacetic Acid
This guide provides a comprehensive technical overview of the molecular structure of cyclohexanediacetic acid, intended for researchers, scientists, and professionals in drug development and materials science. It delves into the isomeric forms, conformational analysis, and spectroscopic signatures of these versatile molecules, offering insights grounded in established chemical principles and experimental data.
Introduction: The Structural Significance of this compound
This compound (CDAA) encompasses a family of dicarboxylic acids built upon a cyclohexane core. The positioning of the two acetic acid moieties on this flexible six-membered ring gives rise to a rich stereochemical landscape, dictating the physical, chemical, and biological properties of each isomer. While the 1,1-isomer is a well-known precursor in the synthesis of the anticonvulsant drug Gabapentin, the 1,2-, 1,3-, and 1,4-isomers offer unique structural motifs with potential applications in polymer chemistry, coordination complexes, and as molecular scaffolds in medicinal chemistry. Understanding the intricate details of their three-dimensional structure is paramount for harnessing their full potential.
Isomeric Landscape of this compound
The constitutional isomers of this compound are defined by the attachment points of the two acetic acid groups on the cyclohexane ring.
-
1,1-Cyclohexanediacetic Acid: A geminal di-substituted derivative, crucial in pharmaceutical synthesis.
-
1,2-Cyclohexanediacetic Acid: Exists as cis and trans diastereomers, each of which is chiral and can be resolved into enantiomers.
-
1,3-Cyclohexanediacetic Acid: Also exists as cis and trans diastereomers. The cis isomer is a meso compound, while the trans isomer is chiral.
-
1,4-Cyclohexanediacetic Acid: Exists as cis and trans diastereomers, both of which are achiral.
Due to a scarcity of direct experimental data for the 1,2-, 1,3-, and 1,4-cyclohexanediacetic acids, this guide will draw upon the extensively studied cyclohexanedicarboxylic acids as structural and conformational analogues. The fundamental principles of conformational analysis in disubstituted cyclohexanes are directly applicable, with the acknowledgment that the longer, more flexible carboxymethyl side chains of the diacetic acids may introduce subtle differences in steric demand and intramolecular interactions.
Conformational Analysis: The Chair Conformation and Substituent Effects
The cyclohexane ring predominantly adopts a chair conformation to minimize angle and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions. The relative stability of different conformers is governed by steric interactions, particularly the unfavorable 1,3-diaxial interactions between axial substituents.
1,1-Cyclohexanediacetic Acid
In 1,1-cyclohexanediacetic acid, one carboxymethyl group is necessarily axial while the other is equatorial. Ring flipping results in an identical, isoenergetic conformation.
1,2-Cyclohexanediacetic Acid
-
trans-1,2-Isomer: The trans isomer can exist in two distinct chair conformations: a diequatorial (e,e) and a diaxial (a,a) form. The diequatorial conformer is significantly more stable due to the absence of 1,3-diaxial interactions.[1][2][3] However, studies on trans-1,2-cyclohexanedicarboxylic acid have shown that in polar aprotic solvents like DMSO, the dianion can favor the diaxial conformation, a phenomenon attributed to the reduction of electrostatic repulsion in a more compact form.[1][2]
-
cis-1,2-Isomer: The cis isomer exists as two rapidly interconverting chair conformers, each with one axial and one equatorial carboxymethyl group (a,e and e,a). These two conformers are of equal energy.[1][2][3]
1,3-Cyclohexanediacetic Acid
-
cis-1,3-Isomer: The cis isomer can exist in a diequatorial (e,e) or a diaxial (a,a) conformation. The diequatorial form is strongly favored to avoid the severe 1,3-diaxial interaction between the two substituent groups.[4][5]
-
trans-1,3-Isomer: The trans isomer exists as two equivalent chair conformers, each with one axial and one equatorial substituent (a,e and e,a).[4][5]
1,4-Cyclohexanediacetic Acid
-
trans-1,4-Isomer: Similar to the trans-1,2-isomer, the trans-1,4-isomer has a strong preference for the diequatorial (e,e) conformation over the diaxial (a,a) form.[6][7]
-
cis-1,4-Isomer: The cis isomer exists as two isoenergetic chair conformers, each with one axial and one equatorial carboxymethyl group (a,e and e,a).[6][7]
The conformational preferences of the 1,2-, 1,3-, and 1,4-disubstituted isomers are summarized in the following diagram:
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the identification and structural elucidation of this compound isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. The chemical shifts of the methine protons (CH-CH₂COOH) are particularly informative for determining the axial or equatorial orientation of the substituents. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts. The coupling constants (J-values) between vicinal protons can also be used to deduce conformational information.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule. For isomers with a plane of symmetry, such as cis-1,3- and both cis- and trans-1,4-cyclohexanediacetic acid (with identical substituents), the number of signals will be reduced.
| Isomer | Expected ¹³C Signals (max) | Symmetry |
| 1,1- | 5 | C_s (time-averaged) |
| cis-1,2- | 5 | C_s (time-averaged) |
| trans-1,2- | 5 | C₂ |
| cis-1,3- | 4 | C_s |
| trans-1,3- | 5 | C₁ |
| cis-1,4- | 3 | C_s |
| trans-1,4- | 3 | C_{2h} |
Infrared (IR) Spectroscopy
The IR spectrum is primarily used to identify the functional groups present. All isomers of this compound will exhibit a strong, broad absorption band for the O-H stretch of the carboxylic acid group (typically 2500-3300 cm⁻¹) and a sharp, intense absorption for the C=O stretch (around 1700-1725 cm⁻¹). The "fingerprint" region (below 1500 cm⁻¹) will show differences between the isomers due to variations in their overall skeletal vibrations.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through fragmentation patterns. The molecular ion peak (M⁺) for all isomers of this compound will be at m/z 200.23. Fragmentation may involve the loss of water (M-18), a carboxyl group (M-45), or cleavage of the cyclohexane ring.
Synthesis of this compound Isomers
The synthesis of this compound isomers can be approached through various routes, often starting from commercially available precursors.
Synthesis of 1,1-Cyclohexanediacetic Acid
A common industrial synthesis involves the reaction of cyclohexanone with two equivalents of a cyanide source (e.g., sodium cyanide) followed by hydrolysis of the resulting dinitrile.
Representative Synthesis of 1,4-Cyclohexanediacetic Acid
The cis and trans isomers of 1,4-cyclohexanedicarboxylic acid are typically synthesized via the catalytic hydrogenation of terephthalic acid.[3] The resulting mixture of isomers can then be separated or isomerized. A similar approach could be adapted for the synthesis of 1,4-cyclohexanediacetic acid, potentially starting from p-phenylenediacetic acid.
Experimental Protocol (Adapted for 1,4-Cyclohexanediacetic Acid):
-
Hydrogenation: In a high-pressure autoclave, dissolve p-phenylenediacetic acid in a suitable solvent (e.g., water or acetic acid). Add a hydrogenation catalyst, such as palladium on carbon (Pd/C) or rhodium on alumina (Rh/Al₂O₃).
-
Pressurize the reactor with hydrogen gas (e.g., 50-100 atm) and heat to a temperature of 100-150 °C.
-
Maintain the reaction under vigorous stirring for several hours until hydrogen uptake ceases.
-
Work-up: Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Isolation: Remove the solvent under reduced pressure to yield a mixture of cis- and trans-1,4-cyclohexanediacetic acid.
-
Isomerization/Separation (Optional): The cis isomer can be converted to the more thermodynamically stable trans isomer by heating in the presence of a catalyst. The isomers can be separated by fractional crystallization or chromatography.
Applications and Future Directions
The diverse stereochemistry of cyclohexanediacetic acids opens up a range of potential applications:
-
1,1-Cyclohexanediacetic Acid: Primarily used as a key intermediate in the synthesis of Gabapentin.[8]
-
1,2-, 1,3-, and 1,4-Cyclohexanediacetic Acids: These isomers are of interest as monomers for the synthesis of specialty polyesters and polyamides, imparting properties such as improved flexibility, impact strength, and weatherability.[1] Their well-defined stereochemistry can be exploited to control the microstructure and properties of the resulting polymers. They also hold potential as ligands in coordination chemistry and as building blocks for novel molecular architectures in drug discovery.
Further research into the specific properties and applications of the individual stereoisomers of 1,2-, 1,3-, and 1,4-cyclohexanediacetic acid is warranted to fully explore their potential in materials science and medicinal chemistry.
References
- M. C. A. M. van den Nieuwenhuizen, J. A. J. M. Vekemans, E. E. C. G. de Biani, S. Caldarelli, E. W. Meijer, J. Org. Chem.2000, 65 (6), 1647–1653.
- J. D. Dunitz, P. Strickler, in Structural Chemistry and Molecular Biology, A. Rich, N. Davidson, Eds., W. H. Freeman, San Francisco, 1968, pp. 595–602.
- Eastman Chemical Company, 1,4-Cyclohexanedicarboxylic Acid (CHDA)
- E. L. Eliel, S. H. Wilen, L. N. Mander, Stereochemistry of Organic Compounds, Wiley-Interscience, 1994.
- F. A. L. Anet, A. J. R. Bourn, J. Am. Chem. Soc.1965, 87 (22), 5250–5251.
- P. W.
- C. Altona, H. R. Buys, H. J. Hageman, E. Havinga, Tetrahedron1967, 23 (5), 2265–2276.
- Serichim S.r.l., Process for preparing this compound monoamide, EP1732899A2, 2006.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]
- 4. jove.com [jove.com]
- 5. youtube.com [youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. spcmc.ac.in [spcmc.ac.in]
Introduction: The Pivotal Role of Cyclohexanediacetic Acid in Modern Chemistry
An In-Depth Technical Guide to the Solubility of Cyclohexanediacetic Acid
This compound (CHDA) encompasses a group of dicarboxylic acid isomers built upon a cyclohexane core. These compounds, particularly 1,1-cyclohexanediacetic acid and the cis/trans isomers of 1,4-cyclohexanedicarboxylic acid, serve as critical building blocks in diverse fields ranging from pharmaceutical synthesis to polymer chemistry. 1,1-Cyclohexanediacetic acid is a well-established key intermediate in the industrial production of Gabapentin, a widely used anticonvulsant and analgesic.[1][2][3] In the realm of materials science, the diacid functionality of CHDA isomers makes them valuable monomers for the synthesis of advanced polyesters and polyamides, imparting unique properties of rigidity, flexibility, and thermal stability to the resulting polymers.[4][5][6]
The successful application of CHDA in these areas is fundamentally dependent on a thorough understanding of its solubility characteristics. Solubility data governs crucial process parameters such as reaction kinetics, purification strategies (like crystallization), and formulation development. For researchers and process chemists, having access to reliable solubility data is not merely a matter of convenience but a prerequisite for efficient, scalable, and reproducible synthesis and application.
This technical guide provides a comprehensive overview of the available solubility data for key CHDA isomers. Recognizing the current gaps in quantitative data for organic solvents, this document also furnishes a detailed, field-proven experimental protocol for the systematic determination of solubility. We will explore the underlying physicochemical principles that dictate the solubility of these molecules, offering a predictive framework for scientists and engineers working with this versatile class of compounds.
Physicochemical Properties and Known Solubility of CHDA Isomers
A compound's solubility is intrinsically linked to its physical and chemical properties. The isomers of this compound, while sharing the same molecular formula (C₁₀H₁₆O₄ for the 1,1-isomer and C₈H₁₂O₄ for the 1,4-isomers), exhibit distinct spatial arrangements of their carboxylic acid groups, leading to significant differences in properties like melting point, pKa, and, consequently, solubility.
The table below summarizes the currently available data for the most prominent isomers. It is important to note the scarcity of quantitative solubility data in common organic solvents, a critical gap this guide aims to address through its experimental protocol.
| Property | 1,1-Cyclohexanediacetic Acid | cis-1,4-Cyclohexanedicarboxylic Acid | trans-1,4-Cyclohexanedicarboxylic Acid |
| CAS Number | 4355-11-7 | 619-81-8[7] | 619-82-9[7] |
| Molecular Weight | 200.23 g/mol | 172.18 g/mol [7] | 172.18 g/mol [7] |
| Appearance | White to off-white solid/powder[8] | White solid[9] | White solid[7] |
| Melting Point | 181-185 °C[10] | 170-172 °C[9] | >300 °C[9] |
| pKa₁ (at 25°C) | 3.49[8] | 4.31[9] | 4.18[9] |
| pKa₂ (at 25°C) | 6.96[8] | 5.73[9] | 5.42[9] |
| Water Solubility | Soluble (qualitative)[10] | Soluble (qualitative)[9] | Slightly soluble (qualitative)[9] |
| Organic Solvents | Slightly soluble in DMSO, Methanol[8] | Soluble in ethanol, acetone, chloroform[9] | Soluble in hot methanol, ethanol, acetone; slightly soluble in ether[9] |
Experimental Protocol: A Self-Validating System for Solubility Determination
To address the gap in quantitative solubility data, this section provides a robust, step-by-step protocol based on the widely accepted shake-flask method, consistent with OECD Guideline 105 for aqueous solubility.[1][3][11] This method is designed to determine the equilibrium solubility of a compound in a given solvent at a specified temperature.
Causality Behind Experimental Choices
-
Shake-Flask Method: This technique is the gold standard for determining thermodynamic (equilibrium) solubility.[12] By agitating an excess of the solid solute with the solvent for an extended period, we ensure that the solution reaches saturation, providing a true measure of the compound's solubility limit under the tested conditions.
-
Equilibration Time: A preliminary test is crucial to estimate the time required to reach equilibrium. Dicarboxylic acids can have slow dissolution kinetics, and insufficient equilibration time is a common source of error. An 18-24 hour agitation period is a common starting point for thermodynamic solubility.[13]
-
Temperature Control: Solubility is highly temperature-dependent. A constant temperature water bath or incubator is essential for obtaining reproducible and accurate data.
-
Quantification Method: High-Performance Liquid Chromatography (HPLC) is selected for its specificity, sensitivity, and accuracy in quantifying the concentration of the dissolved analyte, even in the presence of minor impurities.
Diagram of the Experimental Workflow
Caption: Workflow for determining equilibrium solubility via the shake-flask method.
Step-by-Step Methodology
-
Materials and Equipment:
-
This compound isomer (purity >98%)
-
Selected solvents (HPLC grade): Water, Ethanol, Methanol, Acetone, Ethyl Acetate, Toluene, Hexane
-
Volumetric flasks and pipettes
-
Analytical balance
-
Scintillation vials or flasks with screw caps
-
Orbital shaker with a temperature-controlled water bath
-
Centrifuge
-
Syringes and 0.22 µm PTFE syringe filters
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)
-
-
Preliminary Test (Equilibration Time):
-
Prepare three vials with an excess amount of CHDA in the chosen solvent.
-
Place the vials in the shaker bath at the desired temperature (e.g., 25 °C).
-
Remove one vial at 4, 8, and 24 hours.
-
Process and analyze the samples as described below. The time point after which the concentration plateaus is the required equilibration time.
-
-
Definitive Solubility Determination:
-
Sample Preparation: Accurately weigh an amount of CHDA that is in clear excess of its estimated solubility into at least three separate vials for each solvent.
-
Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the pre-equilibrated solvent to each vial.
-
Equilibration: Securely cap the vials and place them in the shaker bath set to the desired temperature (e.g., 25 °C). Agitate for the duration determined in the preliminary test (e.g., 24 hours).[14]
-
Phase Separation: After agitation, allow the vials to stand at the same constant temperature for a short period to allow larger particles to settle. Centrifuge the vials to pellet the remaining undissolved solid.[9]
-
Sampling: Carefully draw the supernatant into a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. This step is critical to ensure no solid particles are transferred.
-
Dilution: Accurately dilute a known volume of the filtered saturated solution with the appropriate solvent to bring the concentration within the range of the HPLC calibration curve.
-
-
HPLC Analysis and Quantification:
-
Calibration: Prepare a series of standard solutions of CHDA in the test solvent at known concentrations.
-
Analysis: Inject the calibration standards and the diluted samples onto the HPLC system.
-
Calculation: Generate a calibration curve by plotting the peak area against the concentration of the standards. Use the linear regression equation of this curve to calculate the concentration of CHDA in the diluted sample.
-
Final Solubility: Account for the dilution factor to determine the final solubility of CHDA in the saturated solution. Report the results in mg/mL or mol/L at the specified temperature.
-
Factors Influencing this compound Solubility
The solubility of CHDA isomers is a multifactorial property governed by the interplay between the solute's structure and the solvent's characteristics, as well as external conditions like pH and temperature. The fundamental principle of "like dissolves like" provides a strong predictive foundation.[14]
Diagram of Influencing Factors
Sources
- 1. nbinno.com [nbinno.com]
- 2. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 3. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pure.uva.nl [pure.uva.nl]
- 7. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 8. chembk.com [chembk.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 11. datapdf.com [datapdf.com]
- 12. mmccollege.ac.in [mmccollege.ac.in]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
Introduction: The Structural Significance of Cyclohexanediacetic Acid Isomers
An In-Depth Technical Guide to the Melting Point of Cyclohexanediacetic Acid and Its Isomers
This compound and its related dicarboxylic isomers represent a class of compounds pivotal in polymer chemistry, materials science, and as intermediates in pharmaceutical synthesis, notably in the production of gabapentin from 1,1-cyclohexanediacetic acid[1]. The seemingly subtle variation in the substitution pattern on the cyclohexane ring—be it geminal (1,1-), vicinal (1,2-), or more distant (1,3-, 1,4-)—gives rise to a profound divergence in their physicochemical properties. Among the most sensitive and informative of these properties is the melting point.
This guide, intended for researchers and drug development professionals, moves beyond a simple tabulation of values. It delves into the causal relationships between molecular structure, stereochemistry, and the macroscopic property of melting temperature. Understanding these principles is not merely academic; it is fundamental to predicting material behavior, designing purification strategies, and ensuring the integrity of synthetic pathways. We will explore the theoretical underpinnings, present a comprehensive dataset for key isomers, provide field-proven experimental protocols, and discuss the challenges inherent in accurately characterizing these molecules.
Pillar 1: The Theoretical Framework of Melting Point in Dicarboxylic Acids
The melting point of a crystalline solid is the temperature at which it transitions from an ordered solid state to a disordered liquid state. This transition requires sufficient energy to overcome the intermolecular forces holding the molecules in a fixed crystal lattice. For this compound isomers, the key factors governing these forces are hydrogen bonding, van der Waals forces, and, critically, molecular symmetry and packing efficiency.
-
Hydrogen Bonding: The two carboxylic acid groups (–COOH) are potent hydrogen bond donors and acceptors. In the solid state, these groups typically form dimeric structures, creating strong, directional intermolecular links that significantly raise the energy required to break the lattice. This is why dicarboxylic acids generally exhibit much higher melting points than monocarboxylic acids of similar molecular weight[2].
-
Molecular Symmetry and Crystal Packing: The efficiency with which molecules can pack into a crystal lattice is arguably the most important factor in explaining the dramatic differences between isomers.
-
Trans Isomers: The trans configuration, where the two substituent groups are on opposite sides of the cyclohexane ring's plane, results in a more linear, symmetrical, and rigid molecule. This high degree of symmetry allows for very efficient and dense packing in the crystal lattice, maximizing intermolecular van der Waals forces. The result is a thermodynamically stable crystal that requires a great deal of thermal energy to disrupt, leading to a very high melting point[2]. The trans-1,4 isomer is a prime example of this phenomenon.
-
Cis Isomers: The cis configuration places the substituent groups on the same side of the ring's plane. This creates a "kink" in the molecular geometry, reducing its symmetry and hindering its ability to pack tightly. The resulting crystal lattice is less stable, with weaker overall intermolecular forces, and consequently, a significantly lower melting point compared to its trans counterpart[3][4].
-
The following diagram illustrates the fundamental structural difference that dictates packing efficiency.
Caption: Logical relationship between molecular geometry and melting point.
Pillar 2: Quantitative Data and Isomeric Comparison
The theoretical principles are clearly reflected in the empirical data. The following table summarizes the reported melting points for various isomers of cyclohexanediacetic and dicarboxylic acids. The dramatic difference between the cis and trans isomers, particularly for the 1,4-substituted acid, is a stark illustration of the packing efficiency principle.
| Compound Name | Isomer/Stereochemistry | CAS Number | Melting Point (°C) |
| 1,1-Cyclohexanediacetic Acid | - | 4355-11-7 | 181 - 185[5][6] |
| 1,2-Cyclohexanedicarboxylic Acid | cis | 610-09-3 | 198 (dec.)[7] |
| 1,2-Cyclohexanedicarboxylic Acid | trans | 2305-32-0 | 228 - 230[8] |
| 1,3-Cyclohexanedicarboxylic Acid | cis | 2305-31-9 | 163 - 167[9] |
| 1,4-Cyclohexanedicarboxylic Acid | cis | 619-81-8 | 168 - 170[10] |
| 1,4-Cyclohexanedicarboxylic Acid | trans | 619-82-9 | >300 |
(dec.) indicates that the compound decomposes at its melting point.
Pillar 3: Experimental Protocols and Methodological Integrity
Accurate melting point determination is contingent on two factors: the purity of the sample and the integrity of the measurement technique. A sharp melting range is a classic indicator of high purity, whereas a broad and depressed melting range suggests the presence of impurities.
Protocol 1: Sample Purification via Single-Solvent Recrystallization
Rationale: Recrystallization is a fundamental purification technique that exploits differences in solubility between the compound of interest and its impurities in a given solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but readily at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures[11][12].
Methodology:
-
Solvent Selection: In a small test tube, test the solubility of a small amount (~10-20 mg) of the crude acid in various solvents (e.g., water, ethanol, ethyl acetate). The ideal solvent will dissolve the solid when heated but will show low solubility when cool. For many dicarboxylic acids, water or ethanol/water mixtures are effective[12].
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen solvent to just cover the solid. Heat the flask on a hot plate, bringing the solvent to a gentle boil. Add more hot solvent dropwise, swirling continuously, until the solid just dissolves completely[13]. Using the absolute minimum amount of hot solvent is critical for maximizing yield.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated Erlenmeyer flask. This prevents premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of large, pure crystals. Rushing this step by immediate immersion in an ice bath will trap impurities.
-
Chilling: Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product from the mother liquor[13].
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: With the vacuum still applied, wash the crystals with a small portion of ice-cold recrystallization solvent to remove any adhering impurities from the mother liquor. Using cold solvent is crucial to avoid redissolving the product[13].
-
Drying: Allow the crystals to dry completely on the filter paper with continued suction. For a final drying step, the crystals can be transferred to a watch glass and placed in a drying oven at a temperature well below the compound's melting point.
Protocol 2: Melting Point Determination by Capillary Method
Rationale: This standard technique involves heating a small sample of the solid in a capillary tube within a calibrated heating block and observing the temperature range over which the solid melts.
Caption: Standard workflow for capillary melting point determination.
Methodology:
-
Sample Preparation: Ensure the purified crystals from Protocol 1 are completely dry and finely powdered. Tap the open end of a glass capillary tube into the powder to load a small amount of sample. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Initial Heating: Set the apparatus to heat rapidly to a temperature approximately 20°C below the expected melting point (from the data in the table).
-
Rate of Heating: Once the temperature is near the expected melting point, reduce the heating rate to 1-2°C per minute. A slow, controlled heating rate is essential for an accurate reading.
-
Observation and Recording:
-
T1 (Onset): Carefully observe the sample. Record the temperature at the very first sign of melting (the appearance of a clear liquid droplet).
-
T2 (Clear Point): Continue heating slowly and record the temperature at which the last solid particle melts, and the entire sample becomes a clear liquid.
-
-
Reporting: The melting point is reported as the range from T1 to T2. A pure compound will typically have a sharp melting range of 1-2°C.
Advanced Considerations and Potential Pitfalls
For dicarboxylic acids, particularly those where the carboxyl groups are in close proximity (e.g., cis-1,2-cyclohexanedicarboxylic acid), heating can induce an intramolecular dehydration reaction to form a cyclic anhydride[14]. This is a chemical transformation, not a phase transition. If this occurs, the observed "melting" behavior will be that of the anhydride being formed, or a complex mixture, leading to an inaccurate and often broad melting range. The notation of "decomposition" for the cis-1,2 isomer melting point suggests this possibility[7]. Techniques like Differential Scanning Calorimetry (DSC) can be invaluable here, as they can distinguish between an endothermic melting event and an endothermic decomposition event, which often presents a different peak shape on the thermogram.
References
- Michigan State University Department of Chemistry. (n.d.). Carboxylic Acid Reactivity.
- Chemistry LibreTexts. (2014, July 24). Dicarboxylic Acids and Their Derivatives.
- Quora. (2019, March 16). Why do dicarboxylic acids have higher melting points than monocarboxylic acids?
- Oakwood Chemical. (n.d.). cis-1,3-Cyclohexanedicarboxylic acid.
- Homework.Study.com. (n.d.). What happens to a dicarboxylic acid when heated? Why is it difficult to take the melting point?
- Wikipedia. (n.d.). 1,4-Cyclohexanedicarboxylic acid.
- Request PDF. (n.d.). The Melting Point Alternation in α,ω-Alkanedicarboxylic Acids.
- Cheméo. (n.d.). Chemical Properties of 1,2-Cyclohexanedicarboxylic acid, cis- (CAS 610-09-3).
- Stenutz. (n.d.). trans-1,4-cyclohexanedicarboxylic acid.
- University of Alberta. (n.d.). Recrystallization - Single Solvent.
- University of California, Irvine. (n.d.). Recrystallization.
- Thermo Scientific Alfa Aesar. (n.d.). trans-1,4-Cyclohexanedicarboxylic acid, 95%.
- YouTube. (2020, September 7). Recrystallization Technique for Organic Chemistry with Nadia Korovina.
- NIST WebBook. (n.d.). 1,4-Cyclohexanedicarboxylic acid, trans-.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
Sources
- 1. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 2. quora.com [quora.com]
- 3. Carboxylic Acid Reactivity [www2.chemistry.msu.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. fishersci.com [fishersci.com]
- 6. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 7. cis-1,2-Cyclohexanedicarboxylic Acid | 610-09-3 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. trans-1,2-Cyclohexanedicarboxylic acid 95 2305-32-0 [sigmaaldrich.com]
- 9. CAS 2305-31-9 | 2221-1-06 | MDL MFCD01311240 | cis-1,3-Cyclohexanedicarboxylic acid | SynQuest Laboratories [synquestlabs.com]
- 10. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 11. Home Page [chem.ualberta.ca]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. m.youtube.com [m.youtube.com]
- 14. homework.study.com [homework.study.com]
An In-depth Technical Guide to Cyclohexanediacetic Acid: Precursors, Synthesis, and Derivatives in Drug Development
Abstract
Cyclohexanediacetic acid (CHDA) and its derivatives represent a versatile scaffold in medicinal chemistry, most notably as a cornerstone in the synthesis of the blockbuster drug Gabapentin. This technical guide provides an in-depth exploration of the precursors, synthesis methodologies, and key derivatives of various CHDA isomers. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the causal relationships behind experimental choices, offers detailed protocols for pivotal reactions, and explores the expanding therapeutic landscape of CHDA-based compounds.
Introduction: The Significance of the this compound Scaffold
This compound (C₁₀H₁₆O₄) is a dicarboxylic acid characterized by a cyclohexane ring substituted with two acetic acid moieties. The positional isomerism of these acetic acid groups (1,1-, 1,2-, 1,3-, and 1,4-) gives rise to a family of compounds with distinct physical properties and synthetic utilities. While all isomers are of academic interest, 1,1-cyclohexanediacetic acid has garnered the most significant industrial attention as a critical intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic.[1][2]
Beyond its role as a Gabapentin precursor, the inherent structural features of the CHDA core—a rigid cyclohexane ring imparting specific stereochemical conformations and two carboxylic acid groups amenable to a wide array of chemical transformations—make it an attractive building block for novel therapeutic agents and functional polymers.[3][4] This guide will systematically dissect the synthetic pathways to CHDA isomers and delve into the chemistry of their derivatives, with a strong emphasis on applications in drug discovery and development.
Precursors and Synthesis of this compound Isomers
The synthetic routes to CHDA isomers are diverse, with the choice of precursor and methodology largely dependent on the desired substitution pattern on the cyclohexane ring.
Synthesis of 1,1-Cyclohexanediacetic Acid
The geminal substitution pattern of 1,1-cyclohexanediacetic acid is central to the structure of Gabapentin. Its synthesis predominantly originates from cyclohexanone.
Core Precursor: Cyclohexanone
A prevalent industrial synthesis involves a multi-step process commencing with the reaction of cyclohexanone with a cyanoacetate.[5][6] A greener approach utilizing high-temperature liquid water with a dilute sulfuric acid catalyst has also been reported, offering high yields and reduced environmental impact.[7]
Reaction Pathway from Cyclohexanone:
A common pathway involves the formation of 1,1-cyclohexyl dicyanoamide, followed by hydrolysis and decarboxylation.[8]
Experimental Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid from 1,1-Cyclohexyl Dicyanoamide [8]
-
Hydrolysis: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis under acidic or neutral conditions at a temperature of 100-160°C. This step results in a pasty hydrolysate.
-
Decarboxylation: The resulting hydrolysate is slowly added to a pre-heated sulfuric acid solution (160-185°C) to induce decarboxylation, yielding the crude 1,1-cyclohexanediacetic acid.
-
Refinement: The crude product is then purified through dissolution in an alkaline solution, decolorization with activated carbon, and subsequent recrystallization from an acidic medium to afford the final product.
Causality of Experimental Choices: The use of a cyano-group-containing precursor like cyanoacetate is strategic as the nitrile can be readily hydrolyzed to a carboxylic acid. The high temperatures and strong acid conditions in the later stages are necessary to drive the hydrolysis and subsequent decarboxylation to completion. The purification via an acid-base extraction is a classic and effective method for isolating carboxylic acids.
Synthesis of 1,2-, 1,3-, and 1,4-Cyclohexanediacetic Acid Isomers via Catalytic Hydrogenation
The vicinal (1,2), meta (1,3), and para (1,4) isomers of CHDA are typically synthesized through the catalytic hydrogenation of their aromatic precursors, the phthalic acids.
Core Precursors: Phthalic acid, Isophthalic acid, and Terephthalic acid.
The choice of catalyst is paramount in achieving high selectivity for the desired cyclohexane dicarboxylic acid while avoiding over-hydrogenation or side reactions.[9][10]
Catalytic Systems and Reaction Conditions:
| Precursor | Product | Catalyst | Temperature (°C) | Pressure (psi) | Selectivity | Reference |
| Phthalic Acid | 1,2-Cyclohexanedicarboxylic Acid | 5% Pd/C | ~150 | 500-1000 | High | [9] |
| Isophthalic Acid | 1,3-Cyclohexanedicarboxylic Acid | 5% Pd/C | 195-230 | 600-700 | High | [11][12] |
| Terephthalic Acid | 1,4-Cyclohexanedicarboxylic Acid | 5% Pd/C | 195-230 | 600-700 | High | [11][12] |
| Phthalic Acid | Phthalide (side product) | Ru-Sn/Al₂O₃ | ~220 | - | - | [9] |
Causality of Experimental Choices: Palladium on carbon (Pd/C) is a highly effective catalyst for the hydrogenation of aromatic rings, offering excellent selectivity for the saturation of the benzene ring without significant reduction of the carboxylic acid groups.[9] Ruthenium-based catalysts, while also active, can lead to over-hydrogenation products, necessitating careful control of reaction temperature.[9][10] The use of aqueous solutions as the reaction medium is both environmentally friendly and facilitates the hydrogenation of the water-soluble phthalic acid salts.
Experimental Protocol: General Procedure for the Hydrogenation of Phthalic Acids [11]
-
Reaction Setup: A high-pressure autoclave is charged with the respective phthalic acid, water, and a supported palladium catalyst (typically 1-5 wt%).
-
Hydrogenation: The reactor is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (600-700 psi). The mixture is heated to the optimal temperature (195-230°C) with vigorous stirring.
-
Work-up: After the reaction is complete (as determined by the cessation of hydrogen uptake), the reactor is cooled, and the catalyst is removed by filtration. The aqueous solution is then concentrated to induce crystallization of the corresponding cyclohexanedicarboxylic acid.
Key Derivatives of this compound and Their Applications
The two carboxylic acid functionalities of CHDA serve as versatile handles for the synthesis of a wide array of derivatives with significant therapeutic potential.
Gabapentin and the Gabapentinoids: A Cornerstone in Neuroscience
Gabapentin, 2-[1-(aminomethyl)cyclohexyl]acetic acid, is the most prominent derivative of 1,1-cyclohexanediacetic acid.[13] It belongs to a class of drugs known as gabapentinoids, which also includes pregabalin and mirogabalin.[14] These compounds are structural analogues of the neurotransmitter γ-aminobutyric acid (GABA) and exert their therapeutic effects by binding to the α2δ subunit of voltage-gated calcium channels.[14][15]
Synthesis of Gabapentin from 1,1-Cyclohexanediacetic Acid:
The industrial synthesis of Gabapentin from 1,1-CHDA typically proceeds through the formation of key intermediates such as 1,1-cyclohexanediacetic anhydride and 1,1-cyclohexanediacetic acid monoamide, followed by a Hofmann rearrangement.[13]
Sources
- 1. 1,1-Cyclohexanediacetic Acid Manufacturer & Suppliers |ELRASA-11ChAA - Elchemy [elchemy.com]
- 2. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 3. mdpi.com [mdpi.com]
- 4. Cyclodextrin-Containing Polymers: Versatile Platforms of Drug Delivery Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 6. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 7. researchgate.net [researchgate.net]
- 8. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 9. asianpubs.org [asianpubs.org]
- 10. researchgate.net [researchgate.net]
- 11. US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 12. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 13. Gabapentin - Wikipedia [en.wikipedia.org]
- 14. Gabapentinoid - Wikipedia [en.wikipedia.org]
- 15. pubs.acs.org [pubs.acs.org]
The Strategic Role of Cyclohexanediacetic Acid in High-Purity Gabapentin Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This in-depth technical guide explores the pivotal role of cyclohexanediacetic acid (CDA) in the synthesis of Gabapentin, a crucial pharmaceutical for the management of epilepsy and neuropathic pain.[1] We will delve into the core chemical transformations, provide a detailed, field-tested experimental protocol, and analyze the strategic advantages of this synthetic pathway. This document is designed to provide both a comprehensive theoretical understanding and a practical, actionable framework for professionals in drug development and chemical synthesis.
Introduction: The Significance of an Efficient Gabapentin Synthesis
Gabapentin, chemically known as 1-(aminomethyl)-cyclohexaneacetic acid, is a gamma-aminobutyric acid (GABA) analogue that has become a cornerstone in the treatment of various neurological disorders.[2][3] Its therapeutic success has driven the demand for efficient, scalable, and cost-effective manufacturing processes. Among the various synthetic routes developed, the pathway originating from this compound has emerged as a robust and widely adopted method in industrial settings. This guide will illuminate the chemical principles and practical considerations that underscore the significance of the CDA-based synthesis.
The this compound Pathway: A Stepwise Elucidation
The synthesis of Gabapentin from this compound is a multi-step process that hinges on a key carbon-to-nitrogen rearrangement. The overall transformation can be logically segmented into three primary stages:
-
Formation of 1,1-Cyclohexanediacetic Acid Anhydride: The initial step involves the conversion of this compound into its corresponding cyclic anhydride. This is typically achieved through dehydration, often facilitated by reagents like acetic anhydride. This intramolecular cyclization is a critical preparatory step for the subsequent selective amidation.
-
Synthesis of 1,1-Cyclohexanediacetic Acid Monoamide (CDMA): The cyclic anhydride is then subjected to amidation. The careful control of reaction conditions allows for the selective attack of ammonia on one of the carbonyl groups, yielding the crucial intermediate, 1,1-cyclohexanediacetic acid monoamide (CDMA).[4][5] The purity of CDMA at this stage is paramount for the success of the subsequent rearrangement.
-
Hofmann Rearrangement to Gabapentin: The cornerstone of this synthetic route is the Hofmann rearrangement of CDMA. This classic organic reaction transforms a primary amide into a primary amine with one fewer carbon atom, precisely the transformation required to convert CDMA to Gabapentin.[6] The reaction is typically carried out using an oxidizing agent, such as sodium hypobromite or sodium hypochlorite, in a basic medium.[2][4]
Visualizing the Synthetic Workflow
Caption: Synthetic workflow from this compound to Gabapentin.
The Hofmann Rearrangement: A Mechanistic Deep Dive
The Hofmann rearrangement is the linchpin of this synthesis. Understanding its mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues. The reaction proceeds through several key steps:
-
Deprotonation and N-Halogenation: In the presence of a base (e.g., NaOH), the primary amide (CDMA) is deprotonated at the nitrogen atom. The resulting anion then reacts with a halogenating agent (e.g., bromine in the form of hypobromite) to form an N-haloamide intermediate.
-
Second Deprotonation: A second proton is abstracted from the nitrogen by the base, forming an N-haloamide anion.
-
Rearrangement and Isocyanate Formation: This is the critical, concerted step. The alkyl group attached to the carbonyl carbon migrates to the nitrogen atom, displacing the halide ion and forming an isocyanate intermediate. This rearrangement proceeds with retention of configuration of the migrating group.[7]
-
Hydrolysis to the Amine: The isocyanate is then hydrolyzed by water in the reaction mixture. This initially forms a carbamic acid, which is unstable and readily decarboxylates (loses CO2) to yield the final primary amine, Gabapentin.[6][8]
Visualizing the Hofmann Rearrangement Mechanism
Sources
- 1. patents.justia.com [patents.justia.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 5. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]
- 6. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 7. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Hofmann Rearrangement - Chemistry Steps [chemistrysteps.com]
Authored by: Gemini, Senior Application Scientist
An In-Depth Technical Guide to the Safe Handling of Cyclohexanediacetic Acid
For Researchers, Scientists, and Drug Development Professionals
Preamble: A Proactive Approach to Chemical Safety
In the landscape of drug discovery and development, the novel application of chemical entities is a daily pursuit. This compound (CHDA), a dicarboxylic acid derivative, presents as a valuable building block in organic synthesis.[1][2] Its utility, however, must be paired with a comprehensive understanding of its safety profile and handling requirements. This guide is constructed not as a mere checklist, but as a self-validating system of protocols rooted in the principles of chemical causality. For the researcher, this means not just knowing what to do, but understanding why each step is critical for ensuring personal safety and experimental integrity.
Section 1: Chemical and Physical Identity of this compound
A foundational understanding of a chemical's properties is paramount to predicting its behavior under various laboratory conditions. This compound is a white crystalline solid, a physical characteristic that dictates its primary hazard as an airborne particulate if handled improperly.[1]
| Property | Value | Source(s) |
| CAS Number | 4355-11-7 | [3][4] |
| Molecular Formula | C₁₀H₁₆O₄ | [5] |
| Molecular Weight | 200.23 g/mol | [4][6] |
| Appearance | White crystalline solid/powder | [1][6] |
| Melting Point | 181-185 °C | [2][6] |
| Solubility | Soluble in water and organic solvents | [1] |
| Stability | Stable under normal conditions | [3][7] |
Section 2: Hazard Identification and Risk Assessment
This compound is classified as a hazardous chemical, primarily due to its irritant properties.[3] A thorough risk assessment is the cornerstone of safe laboratory practice.
2.1 GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement | Source(s) |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | [3][7] |
| Serious Eye Damage/Eye Irritation | 2 | H319: Causes serious eye irritation | [3][7] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | [3][4] |
Expert Insight: The categorization as a respiratory irritant is of particular concern for researchers. The fine, crystalline nature of CHDA means that without proper engineering controls, inhalable dust can be easily generated, leading to respiratory tract irritation.
2.2 Toxicological Profile:
While comprehensive toxicological data is not fully available, the existing information indicates that CHDA should be handled with care.[3][8] The primary routes of exposure are inhalation, skin contact, and eye contact.[9] Ingestion is also a potential route of exposure, particularly in environments with poor hygiene practices.[3]
Section 3: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls dictates that engineering solutions should be the first line of defense, followed by administrative controls and, finally, PPE.
3.1 Engineering Controls: The Primary Barrier
-
Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[3] A laboratory fume hood or other local exhaust ventilation is essential to minimize the concentration of airborne dust.[5]
-
Eyewash Stations and Safety Showers: These should be readily accessible and in close proximity to the workstation where CHDA is handled.[3]
3.2 Personal Protective Equipment: The Last Line of Defense
The selection of appropriate PPE is a critical decision point in the safe handling workflow.
Caption: PPE Selection Workflow for CHDA Handling.
Step-by-Step PPE Protocol:
-
Skin and Body Protection: A standard laboratory coat should be worn. For tasks with a higher risk of spillage, a chemically resistant apron is recommended.[5]
-
Hand Protection: Wear suitable protective gloves.[3] Nitrile gloves are a common and effective choice for handling solid chemicals. Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.[5]
-
Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that conform to OSHA's 29 CFR 1910.133 or European Standard EN166.[3] A face shield may be necessary for operations with a significant splash hazard.
-
Respiratory Protection: If engineering controls are insufficient to maintain airborne concentrations below exposure limits, or during spill cleanup, a NIOSH-approved N95 dust mask or a respirator should be worn.[4]
Section 4: Handling and Storage Protocols
4.1 Safe Handling Practices:
-
Avoid contact with skin, eyes, and clothing.[7]
-
Do not breathe dust.[3] Minimize dust generation and accumulation.[8][9]
-
Wash hands and any exposed skin thoroughly after handling.[3][7]
-
Use only in a well-ventilated area or outdoors.[3]
4.2 Storage Conditions:
-
Store in a cool, dry, and well-ventilated place.
-
Store locked up.[3]
-
Incompatible Materials: Keep away from strong oxidizing agents.[3]
Section 5: Emergency Procedures
A prepared response to an emergency is a self-validating system that minimizes harm.
5.1 First-Aid Measures:
| Exposure Route | First-Aid Protocol | Source(s) |
| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Call a POISON CENTER or doctor if you feel unwell. | [3][10] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. | [3][10] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice/attention. | [3][10] |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. | [5][10] |
5.2 Accidental Release Measures:
In the event of a spill, the following workflow should be initiated:
Caption: Accidental Release Response Workflow.
Step-by-Step Spill Cleanup Protocol:
-
Personal Precautions: Ensure adequate ventilation and wear appropriate personal protective equipment as outlined in Section 3.2.[3][10] Avoid breathing dust.
-
Containment and Cleaning: Sweep up the spilled material and shovel it into a suitable container for disposal.[3][10] Avoid generating dust during cleanup.
-
Environmental Precautions: Prevent the spilled material from entering drains or waterways.[10]
5.3 Firefighting Measures:
-
Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[3][10]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors, such as carbon monoxide and carbon dioxide.[3][11]
-
Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) with pressure-demand, MSHA/NIOSH approved or equivalent, and full protective gear.[3]
Section 6: Disposal Considerations
Dispose of contents and containers in accordance with local, regional, national, and international regulations.[3][12] Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.
References
- LookChem. (n.d.).
- Cleanchem Laboratories. (n.d.). Material Safety Data Sheet: 1,1-Cyclohexane Diacetic Acid. [Link]
- Chem Service. (2015, March 19).
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,1-Cyclohexanediacetic anhydride. [Link]
- Autech Industry Co.,Ltd. (n.d.). CAS:4355-11-7 1,1-Cyclohexanediaceticacid manufacturer. [Link]
- Chem Service. (2016, January 25). Safety Data Sheet: Cyclohexaneacetic acid. [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 665664, 1,1-Cyclohexanediacetic acid monoamide. PubChem. [Link]
- West Liberty University. (n.d.). Material Safety Data Sheet 1,4-Cyclohexanedicarboxylic Acid, 96% (Titr.). [Link]
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78061, this compound. PubChem. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. aksci.com [aksci.com]
- 10. lookchem.com [lookchem.com]
- 11. fishersci.com [fishersci.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
A Technical Guide to the Commercial Sourcing of Cyclohexanediacetic Acid for Research and Pharmaceutical Development
Abstract: Cyclohexanediacetic acid (CHDA) and its isomers are versatile chemical building blocks with significant applications ranging from polymer science to pharmaceutical synthesis. For researchers, scientists, and drug development professionals, the procurement of CHDA with the appropriate isomeric identity, purity, and impurity profile is a critical first step that dictates the success of downstream applications. This guide provides an in-depth analysis of the commercial landscape for CHDA, focusing primarily on 1,1-Cyclohexanediacetic acid, a key intermediate in the synthesis of active pharmaceutical ingredients (APIs) like Gabapentin. We will explore the different CHDA isomers, detail the supplier landscape, present a framework for supplier qualification, and provide actionable protocols for in-house quality control.
Part 1: Understanding this compound Isomers
This compound (C₁₀H₁₆O₄, Molar Mass: 200.23 g/mol ) is not a single entity but a family of structural isomers, differentiated by the attachment points of the two acetic acid groups to the cyclohexane ring. The specific isomer is of paramount importance as it defines the molecule's chemical properties and its suitability for a given application.
-
1,1-Cyclohexanediacetic Acid (CAS: 4355-11-7): This is the most commercially prominent isomer, widely used as a crucial intermediate in the synthesis of the anticonvulsant drug Gabapentin.[1][2] Its geminal di-substituted structure precludes cis/trans isomerism. Due to its significance in the pharmaceutical industry, the majority of this guide will focus on this specific isomer.[1][3]
-
1,2-, 1,3-, and 1,4-Cyclohexanediacetic Acids: These isomers are less common in pharmaceutical synthesis but are valuable in other fields, such as polymer chemistry, where they can be used as monomers.[4] Unlike the 1,1-isomer, these molecules exhibit cis/trans stereoisomerism , which describes the relative orientation of the two substituents on the ring.[5] This isomeric ratio (cis vs. trans) is a critical quality attribute for applications like polyester synthesis, as it directly influences the polymer's physical properties.[6] Researchers sourcing these isomers must explicitly define the required cis/trans ratio.
Part 2: The Commercial Supplier Landscape for 1,1-CHDA
The supplier landscape for 1,1-Cyclohexanediacetic acid can be broadly segmented into two categories: global distributors catering to research and development (R&D) needs, and bulk manufacturers serving pilot and commercial-scale operations.
-
R&D and Pilot Scale Suppliers: These suppliers typically offer smaller quantities (grams to kilograms) with readily available stock and comprehensive documentation like Certificates of Analysis (CofA) and Safety Data Sheets (SDS). They are ideal for initial screening, process development, and non-clinical studies.
-
Commercial/Bulk Manufacturers: These suppliers, often based in regions with a strong chemical manufacturing infrastructure, provide multi-kilogram to metric-ton quantities.[7][8] Partnering with a bulk manufacturer is essential for process validation and commercial production to ensure a stable and scalable supply chain.[1]
Table 1: Representative Commercial Sources for 1,1-Cyclohexanediacetic Acid
| Supplier Category | Representative Suppliers | Typical Purity | Scale | Key Considerations |
|---|---|---|---|---|
| Global R&D Distributors | Sigma-Aldrich (Merck)[9], TCI America[10], Thermo Fisher Scientific (Alfa Aesar) | ≥98% | Grams to Kilograms | High reliability, extensive documentation, higher cost per gram. |
| Bulk Manufacturers & Traders | Elchemy[3], Simson Pharma, Ram Enterprises[11], Tiande Chemical[2], Various (via LookChem)[8] | ≥98.5% | Kilograms to Tons | Competitive pricing, scalable supply, may require more rigorous incoming qualification. |
Part 3: Supplier Qualification and Quality Framework
Selecting a supplier, particularly for drug development, is a critical process that requires a systematic approach to mitigate risks associated with quality and supply chain integrity. The following workflow provides a logical framework for this process.
Caption: Logical workflow for qualifying a supplier of 1,1-CHDA.
A crucial element of this process is the scrutiny of the Certificate of Analysis (CofA) . This document provides batch-specific data on identity, purity, and other key parameters. It is essential to compare the analytical methods used by the supplier with your in-house capabilities to ensure data correlation.[12]
Part 4: Technical Specifications & Analytical Characterization of 1,1-CHDA
While specifications can vary slightly between suppliers, high-purity 1,1-CHDA generally conforms to a standard set of properties.
Table 2: Typical Technical Specifications for 1,1-Cyclohexanediacetic Acid
| Parameter | Typical Specification | Method(s) | Significance & Expert Insight |
|---|---|---|---|
| Appearance | White to off-white crystalline powder | Visual | A deviation from white may indicate the presence of impurities or degradation. |
| Identity | Conforms to structure | ¹H-NMR, Mass Spectrometry | Essential to confirm the correct 1,1-isomer is being supplied.[12] |
| Assay/Purity | ≥98.0% (often ≥98.5%) | HPLC, GC, Titration | This is the most critical parameter. For API synthesis, purity should be as high as possible.[1][11] |
| Melting Point | 181-185 °C | Capillary Method | A sharp melting range close to the literature value indicates high purity.[13] Note: Lower melting points (e.g., 128-132°C) have been reported and may indicate impurities or a different compound entirely.[3] |
| Potential Impurities | Not typically specified | HPLC, GC-MS | Impurities can arise from the synthesis process, such as unreacted starting materials or intermediates like 1,1-cyclohexanediacetic acid monoamide.[14][15][16] Their identification and quantification are vital for regulatory filings. |
Causality Behind Method Choice:
-
Chromatographic Methods (HPLC/GC): These are the gold standard for purity assessment.[14] They provide a detailed impurity profile, separating the main compound from related substances, which is crucial for meeting stringent regulatory requirements for pharmaceuticals.
-
Acid-Base Titration: This classic quantitative method is cost-effective for determining the total acidity of a sample, providing a good measure of the bulk material's assay. However, it lacks the specificity to identify and quantify individual impurities.[14]
-
Spectroscopic Methods (NMR/Mass Spec): These are powerful tools for unambiguous structural confirmation, ensuring the correct isomer is present.[12]
Part 5: Protocol for Incoming Quality Control of 1,1-CHDA
To establish a self-validating system, every new batch of starting material should undergo in-house QC testing. This protocol outlines a standard procedure for verifying the identity and purity of 1,1-CHDA.
Caption: Experimental workflow for incoming QC of 1,1-CHDA.
Detailed HPLC-UV Purity Method: This method is adapted from standard analytical principles for organic acids.[14]
-
Objective: To determine the purity of 1,1-Cyclohexanediacetic acid by High-Performance Liquid Chromatography with UV detection, based on area percent.
-
Instrumentation & Columns:
-
HPLC system with UV detector (e.g., set at 210 nm).
-
Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Reagents & Mobile Phase:
-
Acetonitrile (HPLC Grade).
-
Deionized Water (18 MΩ·cm).
-
Phosphoric Acid or Formic Acid.
-
Mobile Phase: A typical starting point is a 50:50 (v/v) mixture of Acetonitrile and 0.1% Phosphoric Acid in Water. The gradient may need to be adjusted to ensure separation from all impurities.
-
-
Sample Preparation:
-
Accurately weigh approximately 25 mg of the 1,1-CHDA sample into a 25 mL volumetric flask.
-
Dissolve in and dilute to volume with the mobile phase. This creates a ~1 mg/mL solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[14]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Run Time: Sufficient to elute all impurities (e.g., 15-20 minutes).
-
-
Analysis & Calculation:
-
Inject the sample solution and record the chromatogram.
-
Integrate all peaks, excluding the solvent front.
-
Calculate the purity using the area percent formula:
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
-
-
-
Acceptance Criteria: The calculated purity should be ≥98.0% and must align with the value reported on the supplier's CofA. Any significant discrepancy warrants further investigation and communication with the supplier.
Part 6: Handling, Storage, and Safety
Proper handling and storage are essential for maintaining the integrity of 1,1-CHDA and ensuring laboratory safety.
-
Hazards: This chemical is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[17]
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including safety glasses (eyeshields), gloves, and a dust mask (e.g., type N95).[17]
-
Handling: Handle in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.[17]
-
Storage: Store in a well-closed container in a cool, dry place. A recommended long-term storage temperature is 2-8 °C.[12] The material is classified as a combustible solid.
Part 7: Conclusion
Sourcing this compound for scientific and pharmaceutical applications requires a diligent and systematic approach. The primary consideration is to correctly identify and specify the required isomer—most commonly the 1,1-isomer for pharmaceutical intermediates. A robust supplier qualification process, combining documentation review with in-house analytical verification, is critical to ensuring the quality, purity, and consistency of the material. By implementing the frameworks and protocols outlined in this guide, researchers and developers can build a reliable foundation for their downstream success, mitigating risks and ensuring the integrity of their final product.
References
- Benchchem. (n.d.). Validating the Purity of Cyclohexaneacetic Acid: A Comparative Guide to Titration and Chromatographic Methods.
- Neochem Pharma LLP. (n.d.). This compound Monoamide Manufacturer, Supplier from Morbi.
- Pharmaffiliates. (n.d.). The Role of 1,1-Cyclohexanediacetic Acid in Pharmaceutical Synthesis.
- Elchemy. (n.d.). 1,1-Cyclohexanediacetic Acid Manufacturer & Suppliers | ELRASA-11ChAA.
- Simson Pharma Limited. (n.d.). 1,1-Cyclohexane Diacetic Acid - CERTIFICATE OF ANALYSIS.
- Sigma-Aldrich. (n.d.). 1,1-Cyclohexanediacetic acid 98%.
- Simson Pharma Limited. (n.d.). 1,1-Cyclohexanediacetic acid | CAS No- 4355-11-7.
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). CAS:4355-11-7 1,1-Cyclohexanediaceticacid manufacturer.
- Thermo Fisher Scientific. (n.d.). Certificate of analysis - trans-1,2-Cyclohexanedicarboxylic acid, 98%.
- Sigma-Aldrich. (n.d.). 1,1-Cyclohexanediacetic acid monoamide 97%.
- Ram Enterprises. (n.d.). 1,1-Cyclohexane Diacetic Acid Wholesaler.
- LookChem. (n.d.). CAS No.4355-11-7,1,1-Cyclohexanediacetic acid Suppliers.
- Simson Pharma Limited. (n.d.). 1,1-Cyclohexanediacetic acid mono amide | CAS No- 99189-60-3.
- Sigma-Aldrich. (n.d.). 1,1-Cyclohexanediacetic acid 98% (Product Page 2).
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,1-Cyclohexanediacetic Acid | CAS No- 4355-11-7.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1,1-Cyclohexanediacetic acid.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
- CookeChem. (n.d.). 1,1-Cyclohexanediacetic acid, 98%, 4355-11-7.
- Hu, Y., et al. (2018).
- Pharmaffiliates. (n.d.). CAS No : 99189-60-3 | Product Name : 1,1-Cyclohexanediacetic Acid Monoamide.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Semantic Scholar. (n.d.). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate.
- ResearchGate. (n.d.). Conformational Preferences of trans-1,2-and cis-1,3-Cyclohexanedicarboxylic Acids....
- Chemistry LibreTexts. (2024). 4.2: Cis-Trans Isomerism in Cycloalkanes.
Sources
- 1. nbinno.com [nbinno.com]
- 2. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 3. 1,1-Cyclohexanediacetic Acid Manufacturer & Suppliers |ELRASA-11ChAA - Elchemy [elchemy.com]
- 4. [PDF] Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. | Semantic Scholar [semanticscholar.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. nbinno.com [nbinno.com]
- 8. lookchem.com [lookchem.com]
- 9. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]
- 10. 1,1-Cyclohexanediacetic Acid | 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 11. 1,1 Cyclohexane Diacetic Acid For sale | Supplier | Wholesaler | Retailer | Trader | Mumbai, India [ramenterprise.net.in]
- 12. cleanchemlab.com [cleanchemlab.com]
- 13. 1,1-Cyclohexanediacetic acid , 98% , 4355-11-7 - CookeChem [cookechem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmaffiliates.com [pharmaffiliates.com]
- 16. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 17. fishersci.com [fishersci.com]
Theoretical Studies on the Conformational Landscape of Cyclohexanediacetic Acid
An In-Depth Technical Guide:
Introduction: The Structural Significance of Cyclohexanediacetic Acid
This compound (CDA) and its derivatives represent a critical class of molecules in medicinal chemistry and materials science. Their rigid cyclohexane core serves as a versatile scaffold for constructing complex molecular architectures, from pharmacologically active agents to building blocks for polymers.[1][2] The spatial orientation of the two carboxymethyl substituents, dictated by the underlying conformation of the cyclohexane ring, is paramount. This conformation governs the molecule's three-dimensional shape, which in turn determines its ability to interact with biological targets, self-assemble into supramolecular structures, or polymerize into materials with specific properties.[3]
This guide provides a comprehensive exploration of the theoretical methodologies used to probe the conformational landscape of CDA. We will move beyond a simple inventory of techniques to explain the causality behind methodological choices, offering a framework for designing robust computational experiments. For researchers in drug development and materials science, a deep understanding of CDA's conformational preferences is not merely academic; it is a prerequisite for rational design and the prediction of molecular behavior.
Foundational Principles: The Flexible World of the Cyclohexane Ring
To understand the conformational behavior of CDA, one must first appreciate the dynamics of the parent cyclohexane ring. Far from being a static, planar hexagon, cyclohexane exists in a state of dynamic equilibrium between several non-planar conformations. The most stable of these is the chair conformation , which minimizes both angle strain and torsional strain.[1]
Other higher-energy conformers, such as the boat and twist-boat , also exist. The energy difference between the chair and twist-boat conformer is experimentally found to be around 21 kJ/mol.[4] These conformations represent transition states or local minima on the potential energy surface that the ring must pass through during a process known as ring inversion or "flipping".[5]
When substituents are added, as in CDA, the energetic balance between these conformations is altered. The substituents can occupy two distinct positions on the chair frame:
-
Axial (a): Perpendicular to the general plane of the ring.
-
Equatorial (e): In the general plane of the ring.
Generally, a substituent prefers the less sterically hindered equatorial position. For disubstituted cyclohexanes like CDA, the relative orientation of the two substituents gives rise to cis and trans geometric isomers, each with its own unique set of conformational possibilities.[1][6]
-
cis Isomers : The substituents are on the same side of the ring. For 1,4-disubstituted systems, this results in one axial and one equatorial group (a,e).[1][7]
-
trans Isomers : The substituents are on opposite sides of the ring. For 1,4-disubstituted systems, this can be either diaxial (a,a) or diequatorial (e,e). The diequatorial (e,e) conformation is significantly more stable.[1]
The Computational Toolkit: Methodologies for Conformational Analysis
A variety of computational methods can be employed to explore the potential energy surface of a molecule like CDA. The choice of method represents a trade-off between computational cost and accuracy.
Molecular Mechanics (MM)
Molecular Mechanics (MM) is the workhorse of conformational analysis for its speed and efficiency.[8] It treats molecules as a collection of balls (atoms) connected by springs (bonds), governed by a set of classical physics equations known as a force field .[8] The force field contains parameters that define the energy associated with bond stretching, angle bending, torsional rotations, and non-bonded interactions (van der Waals and electrostatic forces).
Causality in Force Field Selection: The choice of force field is critical. For a molecule like CDA, which contains carboxylic acid groups, a force field that is well-parameterized for organic molecules, including those with polar functional groups, is essential.
-
MMFF94 (Merck Molecular Force Field): Often shows strong performance for predicting the conformations of a wide range of organic molecules.[8][9]
-
OPLS (Optimized Potentials for Liquid Simulations): Well-suited for simulations in a solvent environment, which is crucial for understanding behavior in biological systems.[9]
-
UFF (Universal Force Field): While broadly applicable, it often shows weaker performance and is not recommended for detailed conformational analysis.[8][9]
The primary advantage of MM is its ability to rapidly screen thousands of potential conformations, making it ideal for initial conformational searches.[9] However, its reliance on pre-defined parameters means it may not capture subtle electronic effects, such as intramolecular hydrogen bonding, with high accuracy.
Quantum Mechanics (QM)
Quantum Mechanics methods solve approximations of the Schrödinger equation to calculate the electronic structure of a molecule from first principles, without relying on empirical parameters.[8]
-
Density Functional Theory (DFT): DFT is a popular QM method that calculates the molecular energy based on the electron density.[10] It offers a good balance of accuracy and computational cost. The choice of functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-31G*, def2-TZVP) is crucial and can significantly impact the results.[4][11] DFT is particularly useful for accurately calculating the relative energies between different conformers and investigating electronic properties.
-
Ab Initio Methods (e.g., MP2, Coupled-Cluster): These methods are more computationally expensive than DFT but offer higher accuracy.[4] They are often used as a "gold standard" to benchmark the results from less expensive methods. For instance, obtaining accurate conformational energies often requires methods like coupled-cluster or double-hybrid density functionals.[4]
Molecular Dynamics (MD) Simulations
While MM and QM methods typically identify stationary points (minima and transition states) on the potential energy surface, Molecular Dynamics (MD) simulations provide a view of the molecule's dynamic evolution over time.[12] By numerically solving Newton's equations of motion, MD simulations track the trajectory of every atom in the system over a set period, from picoseconds to microseconds.[12][13]
Why Use MD for CDA? MD simulations are invaluable for:
-
Exploring Conformational Space: The thermal energy in the simulation allows the molecule to overcome energy barriers and sample a wide range of conformations, including those that might be missed by simple energy minimization.[5][14]
-
Solvent Effects: MD allows for the explicit inclusion of solvent molecules (e.g., water), providing a more realistic model of the molecule's behavior in solution, which is critical for drug development applications.[15]
-
Thermodynamic Properties: Trajectories can be analyzed to calculate thermodynamic properties like free energy differences between conformational states.[16]
A Validating Workflow for Theoretical Conformational Analysis of CDA
Here, we outline a robust, self-validating protocol for the comprehensive conformational analysis of a specific CDA isomer, such as trans-1,4-cyclohexanediacetic acid. This workflow integrates the strengths of different computational methods.
Step-by-Step Protocol
-
Initial 3D Structure Generation:
-
Action: Build the desired CDA isomer (e.g., trans-1,4-CDA) using a molecular editor. Start with a plausible geometry, such as a diequatorial chair conformation.
-
Rationale: Establishes the correct connectivity and initial stereochemistry.
-
-
Broad Conformational Search (MM):
-
Action: Perform a systematic or stochastic conformational search using a reliable molecular mechanics force field (e.g., MMFF94).[9] This involves systematically rotating rotatable bonds (e.g., C-C and C-O bonds of the side chains) and performing energy minimization on each generated structure.
-
Rationale: To efficiently explore a vast conformational space and identify a pool of low-energy candidate structures without the high computational cost of QM.[17]
-
-
Clustering and Selection of Unique Conformers:
-
Action: Cluster the resulting conformers based on root-mean-square deviation (RMSD). Select the lowest-energy, unique conformers from each cluster for further analysis (e.g., all unique conformers within 20 kJ/mol of the global minimum).
-
Rationale: To eliminate redundant structures and focus computational resources on a representative set of low-energy conformations.
-
-
Geometry Optimization and Energy Refinement (QM):
-
Action: For each selected conformer, perform a full geometry optimization and frequency calculation using DFT (e.g., at the B3LYP/6-31G(d) level of theory).
-
Rationale: To obtain more accurate geometries and relative energies. The frequency calculation confirms that each structure is a true minimum (no imaginary frequencies) and provides zero-point vibrational energy (ZPVE) corrections.[4]
-
-
High-Accuracy Single-Point Energy Calculation (QM):
-
Action: On the DFT-optimized geometries, perform a single-point energy calculation with a more accurate method, such as a larger basis set (e.g., def2-TZVP) or a higher level of theory (e.g., MP2 or a double-hybrid DFT functional).[4]
-
Rationale: To achieve "chemical accuracy" (≈4 kJ/mol) for the relative energies, providing a reliable ranking of conformer stability.[4]
-
-
(Optional) Molecular Dynamics Simulation (MD):
-
Action: Take the lowest-energy QM-optimized conformer and run an MD simulation in an explicit solvent (e.g., a water box) for several nanoseconds.[13][18]
-
Rationale: To validate the static picture from QM by observing the dynamic stability of the conformer, its interactions with the solvent, and its potential to transition to other conformational states.
-
Workflow Visualization
Below is a Graphviz diagram illustrating this robust computational workflow.
Caption: A robust workflow for the theoretical conformational analysis of CDA.
Key Conformational Insights for CDA Isomers
Theoretical studies, validated by experimental data where available, have provided key insights into the preferred conformations of various CDA isomers.
For 1,4-Cyclohexanediacetic acid :
-
The trans isomer strongly prefers a diequatorial (e,e) chair conformation.[1] This arrangement places the two bulky carboxymethyl groups far from each other, minimizing steric hindrance. The diaxial (a,a) conformation is significantly higher in energy.[1]
-
The cis isomer exists as an equilibrium of two equivalent chair conformations, each with one axial and one equatorial substituent (a,e ⇌ e,a).[1][19] In this isomer, the two carboxyl groups are on the same side of the ring.[19][20]
For 1,2-Cyclohexanediacetic acid :
-
The trans isomer can also exist in diequatorial and diaxial conformations. Crystal structure analysis reveals that the carboxyl groups can form hydrogen-bonded chains.[21] The specific conformational preference can be influenced by the crystalline environment or solvent.
The relative energies of these conformations are crucial for predicting the dominant species in a given environment.
Data Summary: Predicted Conformational Energies
| Isomer | Conformation | Substituent Positions | Relative Energy (Approx. kJ/mol) | Key Stability Factor |
| trans-1,4-CDA | Chair | Diequatorial (e,e) | 0 (Global Minimum) | Minimal steric repulsion.[1] |
| trans-1,4-CDA | Chair | Diaxial (a,a) | > 20 | High steric strain (1,3-diaxial interactions). |
| cis-1,4-CDA | Chair | Axial/Equatorial (a,e) | ~7-8 | Ring flipping between two equivalent (a,e) forms.[7] |
| trans-1,2-CDA | Chair | Diequatorial (e,e) | ~0-2 | Generally the most stable form. |
Note: Relative energies are illustrative and based on principles of disubstituted cyclohexanes. Precise values require specific high-level QM calculations as outlined in the workflow.
Applications and Implications in Drug Development
The conformation of a CDA scaffold is not an abstract concept; it has profound real-world consequences.
-
Scaffold Rigidity and Vectorial Projection: In drug design, the rigid cyclohexane core acts as a scaffold to position pharmacophoric elements (e.g., hydrogen bond donors/acceptors, aromatic rings) in a precise three-dimensional arrangement. The cis vs. trans isomerism, and the underlying chair conformation, define the vectors along which these functional groups are projected. This precise positioning is critical for high-affinity binding to a protein's active site.[2][22]
-
Modulating Physicochemical Properties: The overall shape of the molecule, dictated by its conformation, influences properties like solubility and crystal packing.[1] For example, the more symmetrical trans-1,4-isomer has a higher melting point and lower water solubility compared to the cis isomer.[1]
-
Supramolecular Chemistry: The defined orientation of the carboxylic acid groups allows CDA molecules to act as predictable building blocks (tectons) in crystal engineering and supramolecular chemistry.[3][23][24] They can form well-defined hydrogen-bonding networks, leading to the creation of metal-organic frameworks (MOFs) or self-assembled gels.[19][20]
Experimental Validation: Bridging Theory and Reality with NMR
While computational methods are powerful, their predictions must be validated by experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.[25][26]
-
Chemical Shifts: The chemical shift of a proton is highly sensitive to its local electronic environment, which is determined by the molecule's conformation. For instance, axial and equatorial protons on a cyclohexane ring have distinct, predictable chemical shifts.[27]
-
Coupling Constants (J-values): The through-bond coupling between adjacent protons depends on the dihedral angle between them. By measuring these coupling constants, one can use the Karplus equation to derive information about the torsional angles in the molecule, providing direct evidence for a particular chair or boat conformation.
-
NOE (Nuclear Overhauser Effect): NOE provides through-space distance information between protons. The presence or absence of an NOE signal between specific protons can confirm their spatial proximity, which is a direct consequence of the molecular conformation.
By comparing the NMR parameters predicted from a computationally derived low-energy conformer with those measured experimentally, a high degree of confidence in the theoretical model can be achieved.[28]
Conclusion
The conformational analysis of this compound is a multi-faceted challenge that requires a synergistic application of theoretical and experimental techniques. A robust computational strategy, beginning with efficient molecular mechanics searches and culminating in high-accuracy quantum mechanics calculations and dynamic simulations, provides a powerful framework for elucidating the complex potential energy surface of these molecules. The insights gained are fundamental to the rational design of new pharmaceuticals and advanced materials, where the precise three-dimensional structure dictated by conformation is the ultimate determinant of function.
References
- Benchchem. Cis-Trans Isomerism of 1,4-Cyclohexanedicarboxylic Acid: A Technical Guide.
- Benchchem. trans-1,2-Cyclohexanedicarboxylic acid | 46022-05-3.
- NIH. cis-Cyclohexane-1,4-dicarboxylic acid - PMC.
- NIST. 1,2-Cyclohexanedicarboxylic acid, trans- - the NIST WebBook.
- ResearchGate. (PDF) cis-Cyclohexane-1,4-dicarboxylic acid.
- Wikipedia. 1,4-Cyclohexanedicarboxylic acid.
- NIH. Automated conformational energy fitting for force-field development - PubMed.
- ResearchGate. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules: A Review | Request PDF.
- ResearchGate. A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects | Request PDF.
- AquaEnergy Expo Knowledge Hub. Comparisons of Different Force Fields in Conformational Analysis and Searching of Organic Molecules.
- ACS Publications. Low Mode Search.
- NIH. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes.
- NIH. Conformational Analysis of Six- And Twelve-Membered Ring Compounds by Molecular Dynamics - PubMed.
- NIH. A robust force field based method for calculating conformational energies of charged drug-like molecules - PubMed.
- NIH. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues.
- St. Paul's C. M. College. Cyclic Stereochemistry (PART-7, PPT-7)
- MDPI. Molecular Dynamics Simulations for the Michaelis Complex of Ectoine Synthase (EctC).
- NIH. Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior - PubMed.
- NIH. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC - PubMed Central.
- Frontiers. Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens.
- Reddit. Computational Calculations on Cyclohexane conformers : r/comp_chem.
- ResearchGate. Practical applications of supramolecular chemistry | Request PDF.
- YouTube.
- AUREMN.
- Frontiers.
- Wiley Online Library.
- Semantic Scholar. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - Semantic Scholar.
- ResearchGate.
- MDPI. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions.
- YouTube.
- NIH. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. Conformational analysis of six- and twelve-membered ring compounds by molecular dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1,4-Cyclohexanedicarboxylic acid - Wikipedia [en.wikipedia.org]
- 7. spcmc.ac.in [spcmc.ac.in]
- 8. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 9. researchgate.net [researchgate.net]
- 10. Density Functional Theory Calculations: A Useful Tool to Investigate Mechanisms of 1,3-Dipolar Cycloaddition Reactions [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. m.youtube.com [m.youtube.com]
- 13. mdpi.com [mdpi.com]
- 14. Molecular dynamics simulations of arachidonic acid complexes with COX-1 and COX-2: insights into equilibrium behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A robust force field based method for calculating conformational energies of charged drug-like molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. dasher.wustl.edu [dasher.wustl.edu]
- 18. Application of Molecular Dynamics Simulations in the Analysis of Cyclodextrin Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. cis-Cyclohexane-1,4-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Medical Applications Based on Supramolecular Self-Assembled Materials From Tannic Acid [frontiersin.org]
- 24. api.pageplace.de [api.pageplace.de]
- 25. auremn.org.br [auremn.org.br]
- 26. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Frontiers | Computational and NMR Conformational Analysis of Galactofuranoside Cycles Presented in Bacterial and Fungal Polysaccharide Antigens [frontiersin.org]
Methodological & Application
Application Note: High-Resolution 1H NMR Analysis of Cyclohexanediacetic Acid Isomers for Pharmaceutical and Materials Science Research
Introduction: The Structural Significance of Cyclohexanediacetic Acid
This compound (CDAA) and its isomers represent a critical class of molecules with significant applications in the development of pharmaceuticals, polymers, and advanced materials. The stereochemistry of the diacetic acid moieties on the cyclohexane ring dictates the molecule's three-dimensional structure, which in turn governs its biological activity, polymerization kinetics, and material properties. Consequently, the unambiguous determination of the isomeric and conformational purity of CDAA is of paramount importance.
High-field Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the definitive analytical technique for this purpose. It provides exquisitely detailed information on the chemical environment, connectivity, and stereochemical arrangement of protons within the molecule. This application note provides a comprehensive guide to the ¹H NMR analysis of this compound, with a focus on distinguishing its various isomers through an in-depth interpretation of chemical shifts and spin-spin coupling constants. This guide is intended for researchers, scientists, and drug development professionals who require robust analytical methods for the structural characterization of complex organic molecules.
Expert Insights: The Impact of Stereochemistry on ¹H NMR Spectra
The ¹H NMR spectrum of a substituted cyclohexane, such as this compound, is profoundly influenced by the stereochemical orientation of its substituents. The cyclohexane ring predominantly adopts a chair conformation to minimize steric and torsional strain. In this conformation, the protons and substituents can occupy either axial (perpendicular to the plane of the ring) or equatorial (in the plane of the ring) positions.
The key to differentiating CDAA isomers lies in understanding how the fixed orientation of the carboxymethyl groups (-CH₂COOH) in each isomer affects the chemical shifts and coupling constants of the ring protons. Protons in an axial position are generally more shielded (resonate at a lower chemical shift) compared to their equatorial counterparts due to the anisotropic effects of adjacent C-C bonds.
Furthermore, the magnitude of the vicinal coupling constant (³J), the coupling between protons on adjacent carbons, is dictated by the dihedral angle between them, a relationship described by the Karplus equation. This principle is fundamental to distinguishing cis and trans isomers, as the relative orientation of the methine protons will result in markedly different coupling constants. For instance, a large coupling constant (typically 8-13 Hz) is indicative of a trans-diaxial relationship between two protons, while smaller coupling constants (1-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions.
Experimental Protocol: Acquiring High-Quality ¹H NMR Spectra of this compound
This section outlines a standardized protocol for the preparation and ¹H NMR analysis of this compound samples. Adherence to this protocol will ensure the acquisition of high-resolution spectra suitable for detailed structural elucidation.
Sample Preparation
The quality of the NMR sample is critical for obtaining a high-quality spectrum. The following steps ensure a homogenous sample free from particulate matter that could degrade spectral resolution.
-
Sample Weighing: Accurately weigh 5-10 mg of the this compound sample.[1][2]
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a highly recommended solvent for this compound due to its excellent ability to dissolve polar compounds, including dicarboxylic acids.[3][4] Its residual proton signal appears at approximately 2.50 ppm and does not typically interfere with the signals of interest.[3][5] The acidic protons of the carboxylic acid groups are also readily observable in DMSO-d₆ as a broad singlet, typically above 10 ppm.[6]
-
Dissolution: Dissolve the weighed sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry vial. Gentle vortexing or sonication can be used to aid dissolution.[2]
-
Filtration and Transfer: To remove any suspended particles that can broaden NMR signals, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[1][7] The final volume in the NMR tube should be approximately 0.5-0.6 mL.[1]
-
Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added. However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard often unnecessary for routine analysis.[5]
NMR Data Acquisition
The following parameters are recommended for acquiring a standard ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Locking and Shimming: The spectrometer should be locked onto the deuterium signal of the solvent. The magnetic field should then be shimmed to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: A spectral width of 12-16 ppm is generally adequate to cover all proton signals, from the shielded aliphatic protons to the deshielded carboxylic acid protons.
-
Number of Scans: 8 to 16 scans are usually sufficient to obtain a good signal-to-noise ratio for a sample of this concentration.
-
Relaxation Delay: A relaxation delay of 1-2 seconds is recommended to allow for full relaxation of the protons between scans.
-
Data Processing
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the pure absorption mode. Apply a baseline correction to obtain a flat baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO-d₅ peak to 2.50 ppm.
-
Integration: Integrate all the peaks in the spectrum to determine the relative number of protons corresponding to each signal.
Workflow for ¹H NMR Analysis of this compound
Caption: Workflow from sample preparation to spectral analysis.
Spectral Interpretation: A Guide to this compound Isomers
The ¹H NMR spectra of this compound isomers are complex due to the overlapping signals of the cyclohexane ring protons. However, a careful analysis of the chemical shifts and coupling patterns of the methine protons (the CH to which the -CH₂COOH group is attached) and the methylene protons of the side chain allows for unambiguous isomer identification.
1,1-Cyclohexanediacetic Acid
This isomer is the most straightforward to identify due to its high degree of symmetry.
-
Carboxylic Acid Protons (-COOH): A broad singlet is expected around 11.9 ppm in DMSO-d₆.[6]
-
Methylene Protons (-CH₂COOH): A sharp singlet is observed at approximately 2.41 ppm.[6] The absence of any adjacent protons results in a singlet.
-
Cyclohexane Ring Protons: The protons on the cyclohexane ring appear as a series of multiplets in the upfield region, typically between 1.3 and 1.5 ppm.[6]
1,2-, 1,3-, and 1,4-Cyclohexanediacetic Acid Isomers
For the disubstituted isomers, the key to identification is the analysis of the methine proton signals and their coupling to adjacent ring protons. The following table provides expected chemical shifts and coupling constants for the methine protons based on data from the closely related cyclohexanedicarboxylic acids. The chair conformation of the cyclohexane ring is assumed to be the most stable.
| Isomer | Substituent Orientation | Expected Methine Proton (CH) Chemical Shift (ppm) | Key Vicinal Coupling Constants (³J, Hz) | Rationale for Spectral Features |
| trans-1,2- | Diequatorial | ~2.5 - 2.8 | J_ax-ax ≈ 10-13 Hz; J_ax-eq, J_eq-eq ≈ 2-5 Hz | The methine protons are in an equatorial position and will show both axial-axial and axial-equatorial couplings to neighboring protons. |
| cis-1,2- | Axial-Equatorial | Two distinct signals, one axial (~2.2-2.5 ppm) and one equatorial (~2.5-2.8 ppm) | Complex multiplets with smaller coupling constants. | The two methine protons are in different chemical environments. The ring will likely exist in a conformational equilibrium. |
| trans-1,3- | Diequatorial | ~2.3 - 2.6 | J_ax-eq, J_eq-eq ≈ 2-5 Hz | Both methine protons are equatorial, leading to smaller coupling constants with adjacent protons. |
| cis-1,3- | Axial-Equatorial | Two distinct signals, one axial (~2.0-2.3 ppm) and one equatorial (~2.3-2.6 ppm) | One methine proton will exhibit large diaxial couplings. | The axial methine proton will couple to two axial protons on adjacent carbons, resulting in a triplet of triplets with large J values. |
| trans-1,4- | Diequatorial | ~2.2 - 2.5 | J_ax-eq, J_eq-eq ≈ 2-5 Hz | The methine protons are chemically equivalent and equatorial, leading to a multiplet with small coupling constants. |
| cis-1,4- | Axial-Equatorial | Two distinct signals, one axial (~1.9-2.2 ppm) and one equatorial (~2.2-2.5 ppm) | The axial methine proton will show a large diaxial coupling. | The axial methine proton will appear as a multiplet with at least one large coupling constant. |
Note: The chemical shifts are estimates and can be influenced by solvent and concentration. The key diagnostic feature is the multiplicity and the magnitude of the coupling constants.
Logical Framework for Isomer Identification
Caption: Decision tree for isomer identification based on ¹H NMR.
Conclusion and Future Perspectives
This application note has provided a detailed protocol and interpretation guide for the ¹H NMR analysis of this compound and its isomers. By carefully preparing the sample and analyzing the chemical shifts and coupling constants, particularly of the methine protons, researchers can confidently determine the isomeric composition of their samples. For complex mixtures or when definitive stereochemical assignment is required, two-dimensional NMR techniques such as COSY and NOESY can provide further correlational information to solidify the structural elucidation. The methodologies described herein are essential for ensuring the quality and purity of this compound-based compounds in pharmaceutical and materials science applications.
References
- SpectraBase. (n.d.). cis-1,2-Cyclohexanedicarboxylic acid - Optional[1H NMR] - Spectrum.
- Abraham, R. J., Bardsley, B., et al. (1998). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. Journal of the American Chemical Society, 120(23), 5848–5857. [Link]
- University of California, Los Angeles. (n.d.). NMR Sample Preparation.
- Karplus, M. (1959). Contact Electron-Spin Coupling of Nuclear Magnetic Moments. The Journal of Chemical Physics, 30(1), 11–15. [Link]
- University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences.
- Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility.
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
- CP Lab Safety. (n.d.). NMR Solvents.
- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts.
- Chemistry LibreTexts. (2025, August 21). 3.3: Conformational analysis of cyclohexanes.
Sources
- 1. spectrabase.com [spectrabase.com]
- 2. CIS-1,2-CYCLOHEXANEDICARBOXYLIC ANHYDRIDE(13149-00-3) 1H NMR spectrum [chemicalbook.com]
- 3. TRANS-1,4-CYCLOHEXANEDIOL(6995-79-5) 1H NMR [m.chemicalbook.com]
- 4. TRANS-1,2-CYCLOHEXANEDIOL(1460-57-7) 1H NMR [m.chemicalbook.com]
- 5. trans-1,4-Diaminocyclohexane(2615-25-0) 1H NMR spectrum [chemicalbook.com]
- 6. 1,1-Cyclohexanediacetic acid(4355-11-7) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
Application Note: A Robust HPLC Method for Purity Determination of Cyclohexanediacetic Acid and Its Isomers
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography (HPLC) method for the determination of the purity of 1,1-Cyclohexanediacetic acid (CHDAA). The method is also designed for the separation of its potential positional isomers (1,2-, 1,3-, and 1,4-CHDAA) and the geometric isomers (cis/trans) of the substituted cyclohexanes. Given the polar nature of these dicarboxylic acids, this method employs a mixed-mode stationary phase, which provides enhanced retention and selectivity compared to traditional reversed-phase columns. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for the method development, a detailed experimental protocol, and guidelines for method validation in accordance with international standards.
Introduction: The Analytical Challenge of Cyclohexanediacetic Acid Purity
This compound is a valuable building block in organic synthesis, with its various isomers finding applications in the pharmaceutical and polymer industries. The isomeric purity of CHDAA is a critical quality attribute, as different isomers can impart distinct physical and chemical properties to the final product. For instance, in the synthesis of active pharmaceutical ingredients (APIs), isomeric impurities can affect the drug's efficacy, safety, and stability.
The primary analytical challenge in assessing CHDAA purity lies in the separation of its structurally similar isomers. These include:
-
Positional Isomers: 1,1-CHDAA, 1,2-CHDAA, 1,3-CHDAA, and 1,4-CHDAA.
-
Geometric Isomers: The 1,2-, 1,3-, and 1,4-isomers can exist as cis and trans diastereomers.
Conventional reversed-phase HPLC methods often provide insufficient retention and selectivity for these highly polar, water-soluble compounds.[1] This application note describes a more effective approach utilizing mixed-mode chromatography to achieve a comprehensive separation of the main component from its potential isomeric impurities.
Method Development: Rationale and Optimization
The successful separation of polar and ionizable compounds like dicarboxylic acids often requires a chromatographic mode that offers multiple retention mechanisms.[2]
The Limitations of Reversed-Phase Chromatography
Traditional C18 columns in reversed-phase chromatography (RPC) rely on hydrophobic interactions.[3] Highly polar analytes like CHDAA have limited affinity for the non-polar stationary phase, leading to poor retention and co-elution with the solvent front. While ion-pairing agents can be used to enhance retention, they can introduce complexity and may not be compatible with mass spectrometry (MS) detection.[1]
The Advantage of Mixed-Mode Chromatography
To overcome the limitations of RPC, a mixed-mode stationary phase is employed. These phases combine reversed-phase characteristics with ion-exchange properties.[2] This dual retention mechanism is ideal for separating compounds that have both hydrophobic and ionizable moieties. For CHDAA, the cyclohexyl ring can participate in hydrophobic interactions, while the two carboxylic acid groups can engage in anion-exchange interactions with a positively charged stationary phase. This allows for fine-tuning of selectivity by adjusting mobile phase pH and ionic strength.[4][5]
Alternative Approach: Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC is another powerful technique for the separation of polar compounds. In HILIC, a polar stationary phase is used with a mobile phase rich in organic solvent.[6] This creates a water-enriched layer on the surface of the stationary phase, and polar analytes partition into this layer, leading to their retention.[6] HILIC can be an excellent alternative for separating organic acid isomers.[7][8] For the purpose of this application note, we will focus on the mixed-mode approach due to its versatility in simultaneously handling both polar and non-polar characteristics of the analytes.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the purity analysis of this compound.
Materials and Reagents
-
Reference Standards: 1,1-Cyclohexanediacetic acid, cis- and trans-1,2-Cyclohexanediacetic acid, cis- and trans-1,3-Cyclohexanediacetic acid, and cis- and trans-1,4-Cyclohexanediacetic acid (all >98% purity).
-
Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade), and Water (HPLC grade, filtered and deionized).
-
Reagents: Formic acid (reagent grade, ~99%), Ammonium formate (reagent grade).
Instrumentation and Chromatographic Conditions
A standard HPLC or UHPLC system equipped with a UV detector is suitable for this method.
| Parameter | Condition |
| HPLC Column | Mixed-Mode Anion-Exchange/Reversed-Phase Column (e.g., a column with a C18 backbone and embedded anion-exchange groups), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 5% B; 2-15 min: 5-30% B; 15-20 min: 30% B; 20.1-25 min: 5% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm |
| Injection Volume | 10 µL |
Rationale for Parameter Selection:
-
Mixed-Mode Column: Provides the necessary dual retention mechanism for separating the isomers.
-
Acidified Mobile Phase: The low pH (due to formic acid) suppresses the ionization of the carboxylic acid groups, which can improve peak shape and allow for controlled interaction with the anion-exchange sites.
-
Gradient Elution: A gradient of acetonitrile is used to effectively elute isomers with varying degrees of hydrophobicity and polarity.
-
Low UV Wavelength (210 nm): Carboxylic acids have a chromophore that absorbs at low UV wavelengths, providing good sensitivity.
Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of each CHDAA isomer reference standard into separate 25 mL volumetric flasks. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and Mobile Phase B (diluent).
-
Working Standard Solution (100 µg/mL): Prepare a mixed standard solution by appropriately diluting the stock solutions with the diluent.
-
Sample Solution (1000 µg/mL): Accurately weigh approximately 25 mg of the CHDAA sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Workflow
The following diagram illustrates the key steps in the analytical procedure.
Caption: Analytical workflow for CHDAA purity determination.
System Suitability
Before sample analysis, the performance of the chromatographic system must be verified by running the working standard solution. The system suitability parameters should meet the criteria outlined in the table below, which are based on general recommendations from the United States Pharmacopeia (USP) General Chapter <621>.[4]
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry Factor) | 0.8 - 1.5 for the 1,1-CHDAA peak |
| Theoretical Plates (N) | > 2000 for the 1,1-CHDAA peak |
| Resolution (Rs) | > 1.5 between 1,1-CHDAA and the closest eluting isomer |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections |
Calculation of Purity
The purity of the CHDAA sample is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Method Validation
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure that it is suitable for its intended purpose.[5] The key validation parameters are summarized below.
| Validation Parameter | Description and Acceptance Criteria |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of its potential impurities (other isomers). This can be demonstrated by spiking the sample with known isomers and observing their separation from the main peak. |
| Linearity | The method should provide results that are directly proportional to the concentration of the analyte. A minimum of five concentrations spanning the expected range should be analyzed. The correlation coefficient (r²) should be ≥ 0.999. |
| Range | The range should be established based on the linearity studies and should cover the expected concentrations of the analyte in the samples. |
| Accuracy | The closeness of the test results to the true value. This can be assessed by recovery studies, where a known amount of the analyte is added to a placebo or sample matrix. The recovery should be within 98.0% to 102.0%. |
| Precision | - Repeatability (Intra-assay precision): The precision under the same operating conditions over a short interval of time. The RSD should be ≤ 2.0%. - Intermediate Precision (Inter-assay precision): The precision within the same laboratory but on different days, with different analysts, or with different equipment. The RSD should be ≤ 2.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. Typically determined based on a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. Typically determined based on a signal-to-noise ratio of 10:1. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate). The system suitability criteria should be met under all varied conditions. |
Troubleshooting
| Problem | Potential Cause | Solution |
| Poor Peak Shape (Tailing or Fronting) | - Inappropriate mobile phase pH. - Column degradation. - Sample overload. | - Ensure the mobile phase pH is correctly prepared. - Replace the column. - Reduce the injection volume or sample concentration. |
| Poor Resolution | - Inappropriate mobile phase composition. - Column contamination. | - Optimize the gradient program. - Flush the column with a strong solvent. |
| Baseline Drift or Noise | - Contaminated mobile phase. - Detector lamp aging. | - Prepare fresh mobile phase. - Replace the detector lamp. |
Conclusion
The HPLC method described in this application note provides a robust and reliable approach for the purity determination of this compound and the separation of its potential isomers. The use of a mixed-mode stationary phase addresses the challenges associated with the analysis of these polar compounds. Proper method validation in accordance with ICH guidelines will ensure the suitability of this method for quality control and research applications in the pharmaceutical and chemical industries.
References
- International Council for Harmonisation (ICH). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
- Agilent Technologies.
- SIELC Technologies.
- PubMed. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]
- ResearchGate. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers. [Link]
- SIELC Technologies. HPLC Separation of cis- and trans - 1,4 cyclohexanedicarboxylic Acid on Newcrom BH Column. [Link]
- SIELC Technologies. Polar Compounds. [Link]
- Waters. Separation of Organic Acids with Mixed-Mode LC Column and Mass Detector. [Link]
- Wikipedia.
- Waters. Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. [Link]
- Wikipedia.
Sources
- 1. Separation of 1,4-Cyclohexanedicarboxylic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 2. helixchrom.com [helixchrom.com]
- 3. HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lcms.cz [lcms.cz]
- 5. waters.com [waters.com]
- 6. Hydrophilic interaction chromatography - Wikipedia [en.wikipedia.org]
- 7. Hydrophilic interaction liquid chromatography of hydroxy aromatic carboxylic acid positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
GC-MS analysis of Cyclohexanediacetic acid
An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Cyclohexanediacetic Acid
Abstract
This comprehensive application note provides a detailed protocol and expert insights for the quantitative analysis of this compound (CHDA) using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, particularly the 1,1-isomer (CAS 4355-11-7), is a critical intermediate in the synthesis of pharmaceuticals, such as Gabapentin.[1][2][3] Accurate quantification is essential for quality control, process optimization, and impurity profiling. Due to its dicarboxylic acid nature, CHDA exhibits low volatility and high polarity, making direct GC analysis challenging.[4][5] This guide details a robust derivatization-based workflow, explaining the scientific rationale behind each step to ensure methodological soundness and reproducibility for researchers, analytical chemists, and drug development professionals.
The Analytical Challenge: Physicochemical Properties of CHDA
This compound (C₁₀H₁₆O₄, Molar Mass: ~200.23 g/mol ) is a solid, non-volatile organic compound.[6] The two carboxylic acid functional groups are highly polar and readily engage in hydrogen bonding. This intermolecular interaction significantly raises the boiling point and causes poor chromatographic behavior on standard GC columns, often resulting in broad, tailing peaks or a complete failure to elute.[4][5] Therefore, direct GC-MS analysis is not feasible.
To overcome these limitations, a chemical derivatization step is necessary.[7][8] Derivatization is a technique used to convert an analyte into a product of similar structure that has properties more amenable to a given analytical method.[9] For GC analysis of polar compounds like CHDA, the primary goals of derivatization are:
-
Increase Volatility: By replacing the active, polar hydrogens of the carboxylic acid groups with non-polar moieties.[8][10]
-
Enhance Thermal Stability: Protecting the functional groups from degradation at the high temperatures of the GC inlet and column.
-
Improve Chromatographic Peak Shape: Reducing interactions with the stationary phase and active sites in the GC system.[7]
The most common and effective derivatization strategy for carboxylic acids is silylation .[5][8] This process involves reacting the analyte with a silylating reagent to replace the acidic protons with a trimethylsilyl (TMS) group.[10]
Caption: Logical flow from analytical problem to solution.
Experimental Protocol: Silylation and GC-MS Analysis
This protocol outlines a complete, self-validating workflow for the analysis of CHDA. It is crucial to work in a moisture-free environment during the derivatization steps, as silylating reagents are highly reactive with water.[10]
Materials and Reagents
-
Analyte: 1,1-Cyclohexanediacetic acid (≥98% purity)
-
Solvent: Pyridine (anhydrous), Hexane (anhydrous)
-
Silylating Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.
-
Internal Standard (IS): (Optional but recommended for best quantitative accuracy) e.g., a structurally similar dicarboxylic acid not present in the sample, such as Suberic acid.
-
Glassware: 2 mL autosampler vials with PTFE-lined caps, volumetric flasks, pipettes. All glassware must be thoroughly dried.
Standard and Sample Preparation Workflow
The following procedure details the preparation of calibration standards and unknown samples.
Caption: Step-by-step experimental workflow for sample derivatization.
Step-by-Step Protocol:
-
Stock Solution Preparation: Accurately weigh and dissolve 1,1-Cyclohexanediacetic acid in anhydrous pyridine to prepare a 1 mg/mL stock solution. If using an internal standard, it should be included in this stock solution at the same concentration.
-
Calibration Standards: Perform serial dilutions of the stock solution with pyridine to create a series of calibration standards. A typical range would be 1, 5, 10, 25, 50, and 100 µg/mL.[4]
-
Sample Preparation: Accurately weigh the unknown sample material and dissolve it in pyridine to achieve a theoretical concentration of CHDA that falls within the established calibration range.[4] Vortex and sonicate if necessary to ensure complete dissolution.
-
Derivatization Reaction: a. Pipette 100 µL of each standard or sample solution into a clean, dry 2 mL autosampler vial. b. Evaporate the pyridine to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove any residual water. c. Add 50 µL of anhydrous pyridine to re-dissolve the residue. d. Add 100 µL of BSTFA + 1% TMCS to the vial. e. Immediately cap the vial tightly and vortex for 10 seconds. f. Heat the vial in a heating block or oven at 70°C for 30 minutes to ensure the reaction goes to completion. g. Allow the vial to cool to room temperature before placing it in the autosampler tray for analysis.
Instrumentation and Analytical Parameters
A standard Gas Chromatograph coupled with a Mass Spectrometer is used. The parameters below serve as a robust starting point and should be optimized for the specific instrumentation in use.
| Parameter | Recommended Setting | Rationale |
| GC Column | DB-5ms or HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) | A non-polar (5% phenyl)-methylpolysiloxane column provides excellent separation for a wide range of derivatized, non-polar compounds.[11] |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min | Inert, provides good efficiency, and is standard for most MS applications.[11][12] |
| Inlet Temperature | 280 °C | Ensures rapid and complete vaporization of the derivatized analyte without thermal degradation. |
| Injection Mode | Split (e.g., 20:1 ratio) or Splitless | Use Split mode for concentrations >10 µg/mL to avoid detector saturation. Use Splitless for trace-level analysis (<10 µg/mL) to maximize sensitivity.[11] |
| Injection Volume | 1 µL | Standard volume to prevent column or source overloading. |
| Oven Program | Initial: 100°C, hold 2 min; Ramp: 15°C/min to 280°C, hold 5 min | The initial hold ensures good peak focusing. The ramp rate provides a balance between separation efficiency and analysis time. The final hold ensures all components elute. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, high-energy ionization that produces reproducible fragmentation patterns, allowing for library matching and structural confirmation.[12][13] |
| MS Source Temp. | 230 °C | Standard temperature to maintain analyte in the gas phase and prevent contamination.[11] |
| Transfer Line Temp. | 280 °C | Must be hot enough to prevent condensation of the analyte as it moves from the GC to the MS.[11] |
| Mass Range | m/z 50-550 | A wide enough range to capture the molecular ion of the derivatized CHDA and its characteristic fragments. |
| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification | Full Scan is used to acquire the entire mass spectrum. SIM mode significantly increases sensitivity and selectivity by monitoring only specific, characteristic ions. |
Data Analysis and Interpretation
Identification
The identity of the di-TMS-derivatized CHDA is confirmed by two factors:
-
Retention Time (RT): The peak should elute at a consistent RT under the specified chromatographic conditions.
-
Mass Spectrum: The acquired mass spectrum should be compared to a reference spectrum. The NIST WebBook provides the EI mass spectrum for underivatized 1,1-Cyclohexanediacetic acid, which shows key fragments but no molecular ion.[6] The derivatized compound will have a significantly different spectrum.
-
Molecular Weight of di-TMS-CHDA:
-
MW of CHDA = 200.23 g/mol
-
MW of TMS group = 73.1 g/mol (replaces H, so net addition is ~72.1 g/mol )
-
Expected MW of di-TMS-CHDA = 200.23 + (2 * 72.1) ≈ 344.4 g/mol
-
-
Expected Fragmentation: The EI spectrum of the di-TMS derivative is expected to show a molecular ion (M⁺) at m/z 344. A prominent fragment will be the loss of a methyl group ([M-15]⁺) at m/z 329, which is characteristic of TMS derivatives. Other fragments corresponding to the loss of TMS groups or parts of the cyclohexane ring will also be present.
Quantification
For quantitative analysis, a calibration curve is constructed by plotting the peak area of a characteristic ion (quantifier ion) against the concentration of each calibration standard.[11] A linear regression is applied to the data. The concentration of CHDA in an unknown sample is then calculated from its peak area using this calibration curve.
-
Recommended Quantifier Ion: The [M-15]⁺ fragment (m/z 329) is often the most abundant and stable high-mass ion, making it an excellent choice for quantification in SIM mode.
-
Qualifier Ions: At least two other ions (e.g., m/z 73, 147) should be monitored to confirm identity by maintaining their relative abundance ratios.
Conclusion
The protocol described in this application note provides a reliable and robust method for the . The key to success lies in the meticulous execution of the silylation derivatization step, which transforms the non-volatile analyte into a form perfectly suited for GC-MS analysis. By understanding the chemical principles behind the methodology, researchers can confidently implement and adapt this workflow for routine quality control, impurity analysis, and research applications in the pharmaceutical and chemical industries.
References
- BenchChem. (2025).
- NIST. (n.d.). 1,1-Cyclohexane diacetic acid. NIST Chemistry WebBook. [Link]
- BenchChem. (2025). Spectroscopic Profile of Cyclohexaneacetic Acid: A Technical Guide.
- BenchChem. (n.d.). A Comparative Analysis of Cyclohexaneacetic Acid and Cyclohexanecarboxylic Acid.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- Kataoka, H. (n.d.). Acids: Derivatization for GC Analysis.
- Chan, S. C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of the Chinese Chemical Society.
- PubChem. (n.d.). 1,1-Cyclohexanediacetic acid monoamide. [Link]
- Thermo Fisher Scientific. (n.d.).
- BenchChem. (2025).
- Bibel, M. (2025).
- Supelco. (n.d.).
- Daniel, M. (2012).
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- European Patent Office. (2011).
- Khan, I., et al. (n.d.). GC-MS profile of bioactive compounds from medicinally important Periploca hydaspidis.
- Al-Marzoqi, A. H., et al. (2017). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. PubMed Central. [Link]
- Global Journals. (n.d.).
- ResearchGate. (n.d.). Review articles in GC-MS ANALYSIS. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 3. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. diverdi.colostate.edu [diverdi.colostate.edu]
- 6. 1,1-Cyclohexane diacetic acid [webbook.nist.gov]
- 7. jfda-online.com [jfda-online.com]
- 8. gcms.cz [gcms.cz]
- 9. scispace.com [scispace.com]
- 10. m.youtube.com [m.youtube.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Purifying Cyclohexanediacetic Acid: A Detailed Guide to Column Chromatography
This document provides a comprehensive, in-depth guide for the purification of Cyclohexanediacetic acid (CHDA) using column chromatography. Tailored for researchers, scientists, and professionals in drug development, this application note moves beyond a simple procedural list. It delves into the rationale behind methodological choices, ensuring a robust and reproducible purification strategy. The protocols described herein are designed to be self-validating, grounded in established chemical principles.
Introduction: The Challenge of Purifying Dicarboxylic Acids
This compound, specifically the 1,1-isomer (CAS No. 4355-11-7), is a dicarboxylic acid featuring a cyclohexane ring.[1] Its structure presents a unique purification challenge due to its high polarity conferred by the two carboxylic acid functional groups. These groups can lead to strong interactions with polar stationary phases like silica gel, potentially causing issues such as peak tailing and poor separation if conditions are not optimized.
This guide will focus on normal-phase flash column chromatography, a widely used, efficient, and scalable technique for the purification of moderately polar organic compounds. We will explore the critical parameters that govern the successful separation of CHDA from potential impurities, such as starting materials or reaction byproducts.
Foundational Principles: Mastering the Separation
The success of column chromatography hinges on the differential partitioning of compounds between a stationary phase and a mobile phase.[2] For polar compounds like CHDA, a polar stationary phase (silica gel) is typically employed. The mobile phase, or eluent, is a less polar solvent system that carries the compounds through the column.[3]
The key to purifying carboxylic acids on silica gel is to suppress the ionization of the carboxyl groups.[4][5] Silica gel is slightly acidic, and the interaction between the acidic protons of the carboxylic acid and the silanol groups of the stationary phase can lead to strong adsorption and peak tailing.[4] By adding a small amount of a volatile acid, such as acetic acid or formic acid, to the mobile phase, the ionization of the CHDA is suppressed, leading to a more efficient elution and sharper peaks.
Physicochemical Properties of 1,1-Cyclohexanediacetic Acid
A thorough understanding of the target molecule's properties is paramount for developing a purification protocol.
| Property | Value | Source |
| CAS Number | 4355-11-7 | [1][6] |
| Molecular Formula | C₁₀H₁₆O₄ | [1][6] |
| Molecular Weight | 200.23 g/mol | [1][6] |
| Appearance | White to off-white solid/powder | [6] |
| Melting Point | 181-185 °C | [1][6] |
| pKa₁ | 3.49 | [1][6] |
| pKa₂ | 6.96 | [1][6] |
| Solubility | Slightly soluble in DMSO and Methanol. Soluble in water and organic solvents. | [1][6][7] |
The two pKa values indicate that CHDA is a di-protic acid. The relatively low pKa₁ suggests that at neutral pH, the first carboxylic acid group will be deprotonated. To ensure the compound remains in its neutral, less polar form for effective binding and elution on silica gel, the mobile phase must be acidified.
Experimental Workflow: From Crude Mixture to Pure Compound
The overall process for the purification of CHDA can be visualized as a multi-step workflow.
Caption: Workflow for CHDA Purification.
Detailed Protocols
Protocol 1: Thin-Layer Chromatography (TLC) for Method Development
Objective: To determine the optimal solvent system for the separation of CHDA from its impurities. An ideal solvent system will provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Capillary spotters
-
UV lamp (254 nm)
-
Crude CHDA sample
-
Solvents: Ethyl acetate, Hexanes (or Heptanes), Methanol, Dichloromethane, Acetic acid
-
Visualization agent: Bromocresol purple spray
Procedure:
-
Sample Preparation: Dissolve a small amount of the crude CHDA in a suitable solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1-2 mg/mL.[5]
-
Solvent System Preparation: Prepare a few different solvent systems with varying polarities. Good starting points for polar compounds include mixtures of a non-polar solvent and a polar solvent, with a small amount of acetic acid.[5]
-
System A: 70:30:1 Hexanes:Ethyl Acetate:Acetic Acid
-
System B: 95:5:1 Dichloromethane:Methanol:Acetic Acid
-
System C: 50:50:1 Hexanes:Ethyl Acetate:Acetic Acid
-
-
Spotting: Using a capillary spotter, apply a small spot of the dissolved crude sample onto the baseline of a TLC plate.[4]
-
Development: Place the TLC plate in a developing chamber containing the chosen solvent system. Ensure the solvent level is below the baseline. Allow the solvent to ascend the plate until it is about 1 cm from the top.[5]
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.
-
For enhanced visualization of the acidic compound, use a bromocresol purple spray. Dicarboxylic acids will appear as yellow spots on a purple background.[8]
-
-
Rf Calculation: Calculate the Rf value for each spot: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
-
Optimization: Adjust the solvent system composition to achieve the target Rf for CHDA. If the Rf is too low, increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate or methanol). If it is too high, decrease the polarity.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify the crude CHDA on a preparative scale using the optimized solvent system from the TLC analysis.
Materials:
-
Glass chromatography column
-
Silica gel (40-63 µm particle size)
-
Sand (acid-washed)
-
Cotton or glass wool
-
Optimized mobile phase from Protocol 5.1
-
Crude CHDA sample
-
Collection tubes or flasks
-
Air pressure source (optional, for flash chromatography)
Procedure:
-
Column Preparation:
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 1 cm) over the plug.
-
-
Packing the Column (Wet Slurry Method):
-
In a beaker, create a slurry of silica gel in the initial, least polar mobile phase.[9]
-
Pour the slurry into the column, ensuring no air bubbles are trapped.[9]
-
Gently tap the column to promote even packing.
-
Open the stopcock and allow the solvent to drain until it is just above the silica bed. Do not let the column run dry.
-
Add a protective layer of sand (approx. 1-2 cm) on top of the silica bed.[8]
-
-
Sample Loading:
-
Dissolve the crude CHDA in a minimal amount of a polar solvent (e.g., methanol or dichloromethane).
-
Alternatively, for less soluble samples, create a dry-load by adsorbing the dissolved sample onto a small amount of silica gel and evaporating the solvent.
-
Carefully apply the sample to the top of the silica bed.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle air pressure to the top of the column to achieve a solvent flow rate of approximately 5-7 cm per minute.[6]
-
Collect fractions in separate test tubes or flasks. The size of the fractions should be about 80-100% of the silica gel volume.[6]
-
Monitor the elution process by collecting small samples from the fractions and analyzing them by TLC (as described in Protocol 5.1).
-
-
Combining Fractions: Based on the TLC analysis of the collected fractions, combine the fractions that contain the pure CHDA.
Protocol 3: Solvent Removal
Objective: To remove the mobile phase from the combined pure fractions to isolate the purified CHDA.
Materials:
-
Round-bottom flask
-
Water bath
-
Vacuum source
-
Condenser with cooling water or a cold trap[11]
Procedure:
-
Transfer: Transfer the combined pure fractions into a round-bottom flask. The flask should not be more than half full.[11]
-
Setup: Attach the flask to the rotary evaporator.[10]
-
Evaporation:
-
Completion: Continue the process until all the solvent has been removed and the purified, solid CHDA remains in the flask.
-
Final Drying: For complete removal of residual solvent, the flask can be placed under high vacuum for an extended period.
Characterization of Purified CHDA
After purification, it is essential to confirm the identity and purity of the isolated compound. Standard analytical techniques include:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., C=O and O-H of the carboxylic acids).
-
Melting Point Analysis: To compare with the literature value as an indicator of purity.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Streaking or Tailing on TLC Plate | Sample is too concentrated, or the compound is strongly interacting with the silica. | Dilute the sample. Ensure sufficient acetic acid is in the mobile phase to suppress ionization.[5] |
| Poor Separation in the Column | Inappropriate solvent system; column packed unevenly. | Re-optimize the solvent system using TLC. Repack the column carefully, avoiding air bubbles. |
| Compound Not Eluting from the Column | The mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (gradient elution). For example, start with a low polarity mixture and slowly increase the percentage of the more polar solvent. |
| Cracks in the Silica Bed | The column ran dry. | Always keep the solvent level above the top of the silica bed. |
Conclusion
The purification of this compound by column chromatography is a highly effective method when the principles of the technique are carefully considered. The key to success lies in the meticulous development of an appropriate mobile phase, typically a non-polar/polar solvent mixture with an acidic additive to control the ionization state of the dicarboxylic acid. By following the detailed protocols and troubleshooting guide provided, researchers can confidently isolate CHDA in high purity, ready for subsequent applications in their research and development endeavors.
References
- University of Rochester, Department of Chemistry. (n.d.). Chromatography: How to Run a Flash Column.
- Torontech. (2025, January 23). Rotary Evaporation Techniques for Reliable Results and Efficient Solvent Removal.
- Phenomenex. (n.d.). Normal Phase HPLC Columns.
- Columbia University. (n.d.). Column chromatography.
- Chemistry LibreTexts. (2021, March 21). Running a flash column.
- JoVE. (2015, March 4). Video: Rotary Evaporation to Remove Solvent.
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography.
- Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Thin Layer Chromatography (TLC).
- ResearchGate. (2017, April 25). Hi every body, I try to identify carboxylic acids and their esters by Thin-layer chromatography. Do you have any idea?
- SIELC Technologies. (n.d.). Separation of 1-Cyclohexene-1-acetic acid on Newcrom R1 HPLC column.
- Taylor & Francis Group. (2007). Thin Layer and High Performance Column Liquid Chromatographic Analysis of Selected Carboxylic Acids in Standards and from Helisoma trivolvis.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
- Cold Spring Harbor Laboratory. (n.d.). 464 appendix a: biochemical techniques - chromatography through sephadex g-50.
- Carl ROTH. (n.d.). Instructions for use.
- Bio-Rad. (n.d.). Bio-Scale DEAE Columns Instruction Manual.
Sources
- 1. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 2. columbia.edu [columbia.edu]
- 3. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. 1,1-Cyclohexanediacetic acid CAS#: 4355-11-7 [chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. sarponggroup.com [sarponggroup.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Page loading... [guidechem.com]
- 11. Aqueous normal-phase chromatography - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Cyclohexanediacetic Acid in Metal Complex Synthesis
Introduction: The Versatility of Cyclohexanediacetic Acid as a Ligand
This compound (CHDA) is a dicarboxylic acid that has emerged as a versatile building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. Its unique structural features, comprising a flexible cyclohexane backbone and two coordinating carboxylate groups, offer a compelling platform for the design and construction of novel materials with diverse topologies and functionalities. The non-planar and conformationally adaptable nature of the cyclohexane ring, along with the cis and trans isomeric possibilities of the carboxylate groups, allows for the formation of intricate one-, two-, and three-dimensional structures.[1][2] This adaptability makes CHDA an attractive alternative to the more commonly used rigid aromatic dicarboxylic acids.[1]
The choice between the cis and trans isomers of CHDA can significantly influence the resulting framework topology and properties. This stereochemical control, coupled with the ability to fine-tune reaction conditions such as pH, temperature, and solvent systems, provides a rich synthetic playground for chemists to explore novel materials.[1] These materials are of significant interest to researchers, scientists, and drug development professionals due to their potential applications in catalysis, sensing, and as advanced drug delivery vehicles.[3][4][5]
I. Core Principles of Metal-CHDA Coordination
The coordination of metal ions with CHDA is primarily governed by the interaction between the metal centers and the carboxylate groups of the ligand. The flexibility of the cyclohexane ring allows the carboxylate groups to adopt various orientations, leading to a range of coordination modes. This conformational freedom is a key factor in the structural diversity observed in metal-CHDA complexes.
The acidity of the reaction medium plays a crucial role in the deprotonation of the carboxylic acid groups, which in turn dictates their ability to coordinate with the metal ions.[1] Careful control of pH is therefore essential for directing the synthesis towards a desired product.[1] Similarly, the choice of solvent and temperature can influence the solubility of the reactants and the kinetics of crystal growth, ultimately affecting the crystallinity and phase purity of the final product.[1]
II. Synthetic Protocols for Metal-CHDA Complexes
The synthesis of metal-CHDA complexes is typically achieved through solvothermal or hydrothermal methods. These techniques involve heating the reactants in a sealed vessel, allowing for the crystallization of the product over a period of hours to days. The following protocols provide representative examples for the synthesis of cobalt(II) and zinc(II) complexes with trans-1,4-cyclohexanediacetic acid.
Protocol 1: Hydrothermal Synthesis of a Cobalt(II)-CHDA Coordination Polymer
This protocol is adapted from methodologies for the synthesis of cobalt-dicarboxylate frameworks and is designed to yield a crystalline coordination polymer.[1][6]
Materials:
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
trans-1,4-Cyclohexanediacetic acid (trans-H₂CHDA)
-
N,N-Dimethylformamide (DMF)
-
Ethanol
-
Deionized water
Equipment:
-
20 mL scintillation vials or Teflon-lined autoclave
-
Oven
-
Centrifuge
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
In a 20 mL scintillation vial, dissolve 0.5 mmol of cobalt(II) nitrate hexahydrate in 5 mL of a 1:1 (v/v) mixture of DMF and deionized water.
-
In a separate vial, dissolve 0.5 mmol of trans-1,4-cyclohexanediacetic acid in 5 mL of DMF.
-
Combine the two solutions in the 20 mL scintillation vial and stir for 15 minutes at room temperature.
-
Adjust the pH of the resulting solution to approximately 5.0-6.0 using a dilute solution of a weak base (e.g., triethylamine in DMF) or acid (e.g., nitric acid) as needed. This pH adjustment is critical for controlling the deprotonation of the carboxylic acid and influencing the final structure.[1]
-
Seal the vial tightly and place it in an oven preheated to 120 °C for 72 hours. The slow cooling of the oven is recommended to promote the formation of high-quality crystals.
-
After cooling to room temperature, pink crystalline precipitates should be visible.
-
Isolate the product by centrifugation.
-
Wash the collected solid three times with fresh DMF and then three times with ethanol to remove any unreacted starting materials and solvent.
-
Dry the final product in a vacuum oven at 60 °C overnight.
Figure 1: Workflow for the hydrothermal synthesis of a Cobalt(II)-CHDA coordination polymer.
Protocol 2: Solvothermal Synthesis of a Zinc(II)-CHDA Metal-Organic Framework
This protocol outlines a general procedure for the synthesis of a zinc-based MOF using trans-1,4-cyclohexanediacetic acid, adapted from common solvothermal synthesis methods for zinc-dicarboxylate MOFs.[7][8]
Materials:
-
Zinc acetate dihydrate (Zn(CH₃COO)₂·2H₂O)
-
trans-1,4-Cyclohexanediacetic acid (trans-H₂CHDA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
Equipment:
-
40 mL Teflon-lined autoclave
-
Oven
-
Filtration apparatus (e.g., Büchner funnel)
-
Magnetic stirrer and stir bar
Procedure:
-
In a beaker, dissolve 1.0 mmol of zinc acetate dihydrate in 20 mL of DMF with stirring.
-
In a separate beaker, dissolve 1.0 mmol of trans-1,4-cyclohexanediacetic acid in 20 mL of DMF.
-
Combine the two solutions in the Teflon-lined autoclave.
-
Seal the autoclave and place it in an oven at 100 °C for 48 hours.
-
After the reaction is complete, allow the autoclave to cool to room temperature.
-
Collect the white crystalline product by filtration.
-
Wash the product thoroughly with fresh DMF and then with methanol.
-
Dry the product under vacuum at 80 °C for 12 hours.
III. Characterization of Metal-CHDA Complexes
A suite of analytical techniques is employed to fully characterize the synthesized metal-CHDA complexes.
| Technique | Information Obtained | Typical Observations for Metal-CHDA Complexes |
| Single-Crystal X-ray Diffraction | Precise 3D atomic arrangement, bond lengths, bond angles, and crystal packing. | Elucidation of the coordination environment of the metal ion, the conformation of the CHDA ligand, and the overall network topology (1D, 2D, or 3D). |
| Powder X-ray Diffraction (PXRD) | Phase purity and crystallinity of the bulk sample. | Comparison with the simulated pattern from single-crystal data to confirm the bulk synthesis of the desired phase. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups and confirmation of coordination. | Disappearance of the broad O-H stretch of the carboxylic acid and the appearance of characteristic symmetric and asymmetric stretching vibrations of the coordinated carboxylate groups. |
| Thermogravimetric Analysis (TGA) | Thermal stability and decomposition profile. | Determination of the temperature at which coordinated solvent molecules are lost, followed by the decomposition of the organic linker at higher temperatures. |
| Scanning Electron Microscopy (SEM) | Morphology and particle size of the crystalline material. | Visualization of the crystal habit (e.g., rods, plates, blocks) and assessment of the sample's homogeneity. |
IV. Applications in Drug Development and Beyond
The unique structural and chemical properties of metal-CHDA complexes make them promising candidates for a range of applications, particularly in fields relevant to drug development.
A. Drug Delivery Systems
The porous nature of many MOFs, including those potentially formed with CHDA, allows for the encapsulation and controlled release of therapeutic agents.[3][4] The tunable pore size and the potential for functionalization of the organic linker can be exploited to optimize drug loading and release kinetics.[9][10] For instance, the pH-responsive nature of some MOFs can be utilized for targeted drug delivery to the slightly acidic microenvironment of tumors.[3]
Logical Framework for MOF-based Drug Delivery:
Figure 2: Conceptual workflow for drug delivery using CHDA-based MOFs.
B. Catalysis
Metal-organic frameworks can serve as heterogeneous catalysts, offering advantages such as high surface area, tunable active sites, and ease of separation and recycling.[11][12] The metal nodes in CHDA-based MOFs can act as Lewis acid sites, while the organic linkers can be functionalized to introduce other catalytic functionalities.[13] These materials could find applications in the synthesis of pharmaceutical intermediates and other fine chemicals.
C. Sensing
The luminescent properties of some metal-CHDA complexes, particularly those involving lanthanide metals, can be exploited for chemical sensing applications. The presence of specific analytes can modulate the fluorescence of the MOF, providing a detectable signal. This could be applied to the detection of biologically relevant molecules or environmental pollutants.
V. Conclusion and Future Perspectives
This compound is a highly promising ligand for the construction of novel coordination polymers and metal-organic frameworks. Its conformational flexibility and stereoisomerism provide a powerful tool for tuning the structure and properties of the resulting materials. The protocols and characterization techniques outlined in these application notes provide a solid foundation for researchers to explore the synthesis and application of metal-CHDA complexes. Future research in this area will likely focus on the synthesis of new frameworks with tailored pore environments for specific applications in drug delivery, catalysis, and sensing, further advancing their potential impact on the pharmaceutical and materials science industries.
VI. References
-
Metal-organic frameworks: Drug delivery applications and future prospects. PMC. [Link]
-
Drug Delivery Applications of Metal-Organic Frameworks (MOFs). OUCI. [Link]
-
(PDF) Drug Delivery Applications of Metal-Organic Frameworks (MOFs). ResearchGate. [Link]
-
Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar. [Link]
-
Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery. MDPI. [Link]
-
Catalytic Applications ofmetal-organic frameworks. EPSRC. [Link]
-
Coordination Compounds of Cu, Zn, and Ni with Dicarboxylic Acids and N Donor Ligands, and Their Biological Activity: A Review. MDPI. [Link]
-
Designing metal-organic frameworks for catalytic applications. PubMed. [Link]
-
Synthesis and Application of Cobalt-based Metal-organic Framework for Adsorption of Humic Acid from Water. Skit.ch.bme.hu. [Link]
-
(PDF) Metal–Organic Frameworks and their Catalytic Applications. ResearchGate. [Link]
-
Metal–organic frameworks with catalytic centers: From synthesis to catalytic application | Request PDF. ResearchGate. [Link]
-
New route for the synthesis of Co-MOF from metal substrates. RUA. [Link]
-
Dicarboxylic Acids and Transition Metal Complexes. ResearchGate. [Link]
-
Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. NIH. [Link]
-
Dicarboxylic Acids and Molecular Geometry. ResearchGate. [Link]
-
Hydrothermal synthesis of zinc oxide powders with controllable morphology. ResearchGate. [Link]
-
Linker engineering in UiO-68-type metal–organic frameworks for the photocatalytic thioamide cyclization. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
A Simple Hydrothermal Protocol for the Synthesis of Zinc Oxide Nanorods. ResearchGate. [Link]
-
A Review on 4, 5-Imidazoledicarboxylic Acid: Their Chemistry and Coordination Potentials. Walsh Medical Media. [Link]
-
Synthesis of efficient cobalt–metal organic framework as reusable nanocatalyst in the synthesis of new 1,4-dihydropyridine derivatives with antioxidant activity. PubMed Central. [Link]
-
New route for the synthesis of Co-MOF from metal substrates | Request PDF. ResearchGate. [Link]
-
Rapid Synthesis of Cobalt Metal Organic Framework | Request PDF. ResearchGate. [Link]
-
An lcy-topology amino acid MOF as eco-friendly catalyst for cyclic carbonate synthesis from CO2: Structure-DFT corroborated study. Journal of Materials Chemistry A (RSC Publishing). [Link]
-
In situ hydrothermal synthesis of 2D zinc-tetrazolate framework and hydrothermal conversion of framework to ZnO nano and micro-structures. ResearchGate. [Link]
-
Separation of the cis- and trans-isomers 1,4-cyclohexanedicarboxylic acid by a dynamic MOF. ResearchGate. [Link]
-
Metal–organic frameworks constructed from crown ether-based 1,4-benzenedicarboxylic acid derivatives. Dalton Transactions (RSC Publishing). [Link]
-
Hydrothermal Synthesis of Zinc Oxide (ZnO) Microparticle. ResearchGate. [Link]
Sources
- 1. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. research.ed.ac.uk [research.ed.ac.uk]
- 6. hrcak.srce.hr [hrcak.srce.hr]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Drug Delivery Applications of Metal-Organic Frameworks (MOFs) [ouci.dntb.gov.ua]
- 10. Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery [mdpi.com]
- 11. Designing metal-organic frameworks for catalytic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
The Versatility of Cyclohexanediacetic Acid in Polymer Chemistry: Application Notes and Protocols
Introduction: Unlocking High-Performance Polymers with a Cycloaliphatic Monomer
In the quest for advanced polymeric materials with tailored properties, the choice of monomer is paramount. Cyclohexanediacetic acid (CHDA), a dicarboxylic acid featuring a unique cycloaliphatic structure, has emerged as a valuable building block in polymer chemistry. Its incorporation into polymer backbones can impart a desirable combination of enhanced thermal stability, improved weatherability, and robust hydrolytic resistance. This guide provides detailed application notes and experimental protocols for the synthesis of high-performance polyesters, polyamides, and polyimides using CHDA, intended for researchers, scientists, and professionals in drug development and materials science.
The non-planar, saturated ring structure of CHDA disrupts the chain packing that can occur with aromatic dicarboxylic acids, often leading to polymers with lower crystallinity and improved solubility. This feature can enhance processability, a crucial factor in many industrial applications. Furthermore, the absence of benzylic protons, which are susceptible to photo-oxidation, contributes to the excellent UV radiation resistance of CHDA-based polymers[1]. The properties of the final polymer can be further fine-tuned by the selection of appropriate co-monomers, such as various diols or diamines[2][3].
I. Synthesis of High-Performance Polyesters via Melt Polycondensation
The most prevalent and environmentally friendly method for synthesizing polyesters from CHDA is melt polycondensation, a solvent-free process widely adopted in industrial settings[1]. This two-stage process involves an initial esterification reaction followed by a polycondensation step under high temperature and vacuum to achieve high molecular weight polymers[1].
Causality Behind Experimental Choices:
-
Two-Stage Process: The initial esterification at a lower temperature and atmospheric pressure allows for the efficient removal of the water byproduct, driving the reaction towards the formation of low molecular weight oligomers. The subsequent polycondensation at a higher temperature and under vacuum is crucial for removing the viscous diol byproduct and building high molecular weight polymer chains.
-
Catalyst Selection: A titanium-based catalyst, such as titanium(IV) butoxide (TBT), is commonly used due to its high activity and the production of polyesters with good color.
-
Inert Atmosphere: An inert atmosphere, typically nitrogen, is essential during the esterification stage to prevent oxidation and discoloration of the polymer at high temperatures[1].
Experimental Protocol: Synthesis of Poly(butylene cyclohexanediacetate)
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Cyclohexanediacetic acid (CHDA) | 200.23 | 40.05 g | 0.2 |
| 1,4-Butanediol (BDO) | 90.12 | 21.63 g | 0.24 |
| Titanium(IV) butoxide (TBT) | 340.32 | ~40-80 mg | 200-400 ppm |
Procedure:
Stage 1: Esterification
-
A 250 mL three-necked reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation column is charged with CHDA and 1,4-butanediol.
-
The TBT catalyst is added to the reaction mixture.
-
The reactor is purged with nitrogen to establish an inert atmosphere.
-
The mixture is heated to a temperature range of 180-220°C with continuous stirring to initiate the esterification reaction[1].
-
Water, the byproduct of the reaction, is continuously removed by distillation and collected in a receiving flask.
-
The reaction proceeds until the theoretical amount of water is collected, which typically takes 2-4 hours, indicating the formation of low molecular weight oligomers.
Stage 2: Polycondensation
-
The temperature of the reaction mixture is gradually increased to 240-260°C.
-
A vacuum is slowly applied to the system, gradually reducing the pressure to below 1 torr[1].
-
The excess 1,4-butanediol is distilled off and collected.
-
The polycondensation reaction is continued under these conditions for 2-3 hours, during which a noticeable increase in the viscosity of the melt will be observed.
-
The reaction is stopped by removing the heat and breaking the vacuum with nitrogen.
-
The resulting polymer is extruded from the reactor and allowed to cool.
Visualization of the Polyester Synthesis Workflow
Caption: Workflow for the two-stage melt polycondensation of CHDA-based polyesters.
II. Synthesis of Polyamides through Solution Polycondensation
The reaction of CHDA with diamines leads to the formation of polyamides, polymers containing repeating amide linkages. Solution polycondensation is a common method for synthesizing polyamides, particularly when high melting points or thermal degradation of the monomers or resulting polymer are a concern with melt polymerization.
Causality Behind Experimental Choices:
-
Solvent Selection: A polar aprotic solvent such as N-methyl-2-pyrrolidone (NMP) is typically used as it can dissolve the monomers and the resulting polyamide. The addition of a salt like calcium chloride (CaCl2) can further enhance the solubility of the polymer.
-
Condensing Agent: A condensing agent, such as triphenyl phosphite (TPP) in the presence of pyridine, is often employed to facilitate the formation of the amide bond at lower temperatures. This system is known as the Yamazaki-Higashi reaction.
-
Reaction Temperature: The reaction is typically carried out at a moderately elevated temperature (e.g., 100-120°C) to ensure a reasonable reaction rate without causing degradation.
Experimental Protocol: Synthesis of a Polyamide from CHDA and Hexamethylenediamine
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,1-Cyclohexanediacetic acid (CHDA) | 200.23 | 20.02 g | 0.1 |
| Hexamethylenediamine (HMDA) | 116.21 | 11.62 g | 0.1 |
| N-methyl-2-pyrrolidone (NMP) | 99.13 | 150 mL | - |
| Calcium chloride (CaCl2) | 110.98 | 7.5 g | - |
| Pyridine | 79.10 | 20 mL | - |
| Triphenyl phosphite (TPP) | 310.28 | 62.06 g | 0.2 |
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve CHDA, HMDA, and CaCl2 in NMP and pyridine.
-
Stir the mixture at room temperature under a gentle stream of nitrogen until all components are fully dissolved.
-
Add triphenyl phosphite to the solution.
-
Heat the reaction mixture to 110°C and maintain this temperature for 3-4 hours with continuous stirring.
-
The polymerization is monitored by the increase in viscosity of the solution.
-
After the reaction is complete, cool the viscous solution to room temperature.
-
Precipitate the polyamide by pouring the solution into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash thoroughly with methanol and then with hot water to remove any residual salts and solvent.
-
Dry the polymer in a vacuum oven at 80°C to a constant weight.
Visualization of the Polyamide Synthesis Mechanism
Caption: Two-step workflow for the synthesis of a polyimide from CHDA.
IV. Characterization and Expected Properties
The resulting polymers from these protocols should be characterized to determine their molecular weight, thermal properties, and mechanical performance.
-
Molecular Weight: Gel Permeation Chromatography (GPC) can be used to determine the number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
-
Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for confirming the chemical structure and the formation of the desired ester, amide, or imide linkages.
-
Thermal Properties: Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature (Tg) and melting temperature (Tm). Thermogravimetric Analysis (TGA) provides information on the thermal stability and decomposition temperature of the polymer. The incorporation of the cycloaliphatic CHDA unit is expected to result in polymers with good thermal stability.
-
Mechanical Properties: Tensile testing of polymer films can be performed to evaluate properties such as tensile strength, elongation at break, and Young's modulus. The rigid cycloaliphatic ring of CHDA is anticipated to contribute to good mechanical strength.[3]
V. Conclusion and Future Outlook
This compound serves as a versatile monomer for the synthesis of a variety of high-performance polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the potential of CHDA in creating novel materials with tailored properties for a wide range of applications, from durable coatings and engineering plastics to advanced biomaterials. The unique combination of processability and performance characteristics offered by CHDA-based polymers makes them a compelling area for continued research and development in the field of polymer chemistry.
References
- García-Gallego, S., et al. Synthesis, Properties and Applications of Biodegradable Polymers Derived from Diols and Dicarboxylic Acids: From Polyesters to Poly(ester amide)s. International Journal of Molecular Sciences. 2014.
- Samui, A. B., et al. The properties of polyesters as a function of difunctional acids. ResearchGate. 2013.
Sources
Topic: A Practical Guide to the Reaction Kinetics Study of Cyclohexanediacetic Acid (CHDAA)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The study of reaction kinetics is fundamental to chemical process development, enabling optimization, scale-up, and mechanistic understanding. Cyclohexanediacetic acid (CHDAA) is a key intermediate in various synthetic pathways, including the production of pharmaceuticals like Gabapentin.[1][2] This application note provides a comprehensive guide for researchers to determine the kinetic parameters of reactions involving CHDAA. We present detailed, field-proven protocols using the esterification of CHDAA as a model system. The methodologies cover the determination of reaction orders via the method of initial rates and the calculation of activation energy using the Arrhenius equation, ensuring a robust and reproducible kinetic analysis.
Introduction: The "Why" of Kinetic Studies
Understanding the rate at which a chemical reaction proceeds is critical for controlling its outcome. For a molecule like this compound (CHDAA), a dicarboxylic acid featuring a cyclohexane ring, this knowledge is paramount for industrial applications.[3] Kinetic studies are not merely academic exercises; they provide the data necessary to:
-
Optimize Reaction Conditions: Identify the ideal concentrations, temperatures, and catalyst loadings to maximize yield and minimize reaction time.
-
Elucidate Reaction Mechanisms: Gain insight into the step-by-step molecular pathway of a reaction.[4]
-
Ensure Process Safety: Predict reaction rates under various conditions to prevent thermal runaways or hazardous side reactions.
-
Design and Scale-Up Reactors: Provide essential data for chemical engineers to design appropriately sized and controlled manufacturing vessels.
This guide will focus on a common and illustrative reaction: the acid-catalyzed esterification of CHDAA with a simple alcohol. This reaction is representative of many processes in organic synthesis and provides an excellent framework for demonstrating core kinetic principles.[5][6]
Foundational Kinetic Principles
Before delving into experimental work, a firm grasp of the underlying theory is essential. The rate of a reaction is described by the rate law , a mathematical expression that links the reaction rate to the concentrations of the reactants.[7][8]
For a generic reaction A + B → Products, the rate law is: Rate = k[A]^m[B]^n
Where:
-
[A] and [B] are the molar concentrations of the reactants.
-
m and n are the reaction orders with respect to each reactant, which must be determined experimentally.[7]
-
k is the rate constant, a proportionality constant that is specific to the reaction and highly dependent on temperature.
The Method of Initial Rates
To determine the reaction orders (m and n), the method of initial rates is a powerful and widely used technique.[9][10] The core principle is to measure the reaction rate at the very beginning of the reaction (t≈0) under different initial reactant concentrations.[11][12] By systematically varying the concentration of one reactant while holding all others constant, its influence on the initial rate can be isolated and its reaction order determined.[8][13]
The Arrhenius Equation: Temperature's Influence
The rate constant, k, is not truly a constant; it is exponentially dependent on temperature. This relationship is quantified by the Arrhenius equation:[14]
k = A * e^(-Ea / RT)
Where:
-
A is the pre-exponential factor, related to collision frequency and orientation.
-
Ea is the activation energy, the minimum energy required for a reaction to occur.
-
R is the ideal gas constant (8.314 J/mol·K).[15]
-
T is the absolute temperature in Kelvin.
By measuring the rate constant k at several different temperatures, we can determine the activation energy, a critical barrier that must be overcome for the reaction to proceed.[16][17][18]
Experimental Design and Protocols
This section details the step-by-step protocols to determine the full rate law and activation energy for the esterification of CHDAA with ethanol, catalyzed by sulfuric acid.
Model Reaction: CHDAA + 2 C₂H₅OH --(H₂SO₄)--> CHDAA-(C₂H₅)₂ + 2 H₂O
Materials and Equipment
-
Reagents: 1,1-Cyclohexanediacetic acid (CHDAA, ≥98%), Ethanol (anhydrous, ≥99.5%), Sulfuric acid (concentrated, 98%), Sodium hydroxide (0.1 M, standardized solution), Phenolphthalein indicator, Deionized water, Ice.
-
Equipment: Temperature-controlled water bath or jacketed reactor system, magnetic stirrer and stir bars, calibrated burettes, volumetric flasks, pipettes, Erlenmeyer flasks, stopwatch, analytical balance.
-
Optional (Advanced): High-Performance Liquid Chromatography (HPLC) system for an alternative analytical method.[19][20]
Protocol 1: Determining Reaction Orders via Method of Initial Rates
The objective of this protocol is to find the exponents m, n, and p in the rate law: Rate = k[CHDAA]^m[Ethanol]^n[H₂SO₄]^p.
Workflow Diagram:
Caption: A logical workflow for analyzing kinetic data.
Calculating Initial Rates
For each run, plot the concentration of CHDAA versus time. The initial rate is the absolute value of the slope of the tangent line to this curve at t=0. [12]
| Time (s) | [CHDAA] (M) - Run 1 | [CHDAA] (M) - Run 2 |
|---|---|---|
| 0 | 0.100 | 0.200 |
| 120 | 0.095 | 0.190 |
| 240 | 0.091 | 0.182 |
| 360 | 0.087 | 0.174 |
| 480 | 0.083 | 0.166 |
Example data for determining the initial rate.
Determining Reaction Orders
Use the ratio method. [4][13]To find the order m for CHDAA, compare Runs 2 and 1: (Rate₂ / Rate₁) = (k[0.2]^m[1.0]^n[0.05]^p) / (k[0.1]^m[1.0]^n[0.05]^p) (Rate₂ / Rate₁) = (0.2 / 0.1)^m = 2^m By taking the logarithm of both sides, m = log(Rate₂ / Rate₁) / log(2). The orders n and p are found similarly.
Constructing the Arrhenius Plot
After calculating the rate constant k at different temperatures, create a table of 1/T (in K⁻¹) and ln(k).
| Temperature (K) | 1/T (K⁻¹) | k (units vary) | ln(k) |
| 303 | 0.00330 | 0.005 | -5.30 |
| 313 | 0.00319 | 0.010 | -4.61 |
| 323 | 0.00310 | 0.019 | -3.96 |
| 333 | 0.00300 | 0.035 | -3.35 |
| Example data for an Arrhenius plot. |
Plot ln(k) (y-axis) versus 1/T (x-axis). The data should form a straight line. [21][22]The slope of this line is equal to -Ea/R. [15][16][23]Ea = -Slope × R
Troubleshooting and Advanced Considerations
-
Endpoint Drift in Titration: If the pink color fades quickly, it may indicate incomplete quenching. Ensure aliquots are added to a sufficient volume of ice-cold water.
-
Poor Linearity in Plots: Non-linear initial rate plots or Arrhenius plots can suggest issues with temperature control, inaccurate measurements, or complex reaction mechanisms (e.g., product inhibition, side reactions). [16]* Self-Validation: Always perform triplicate runs to calculate standard deviations and ensure reproducibility. The linearity of the Arrhenius plot (R² > 0.98) serves as an internal validation of the experimental consistency. [15]* Alternative Kinetic Models: For reactions involving solid catalysts or enzymes, the kinetics may not follow a simple power-law model. In such cases, models like the Langmuir-Hinshelwood or Michaelis-Menten may be more appropriate to describe the reaction behavior. [24][25][26]
Conclusion
This application note provides a robust framework for the kinetic analysis of reactions involving this compound. By employing the method of initial rates and the principles of the Arrhenius equation, researchers can reliably determine the rate law and activation energy. These parameters are indispensable for transitioning a reaction from laboratory discovery to a safe, efficient, and scalable chemical process in drug development and industrial manufacturing.
References
- Experimental methods for rate law determination.Chemical Kinetics Class Notes - Fiveable.
- Initial rates method.Chemical Kinetics Class Notes - Fiveable.
- Uncovering Reaction Kinetics: The Method of Initial Rates Explained.
- How can the activation energy be determined experimentally?TutorChase.
- Chemical Kinetics: Method of Initial Rates.
- 17.7: Experimental methods of chemical kinetics.Chemistry LibreTexts.
- Photooxidation of dicarboxylic acids—Part II: Kinetics, intermediates and field observations.
- Langmuir-Hinshelwood Kinetics.YouTube.
- Experimental Methods in Chemical Kinetics.Fiveable.
- Heterogeneous catalysis kinetics.Surface Science Study Guide 2024 - Fiveable.
- Arrhenius Kinetics D
- Kinetics.
- Video: Arrhenius Plots.JoVE.
- Preparation method of 1,1-cyclohexanediacetic acid.
- 2.
- REACTIVE EXTRACTION OF DICARBOXYLIC ACIDS I. MECHANISM, LIMITING STEPS AND KINETICS.SOUTHERN JOURNAL OF SCIENCES.
- Method of Initial Rates | How to Calcul
- Kinetics | Experimental Methods | A level H2 Chem.Making Sense Chem - YouTube.
- Understanding the Arrhenius Plot: A Window Into Reaction Kinetics.
- Kinetics of Surface Catalysed Reactions.University of Cambridge.
- The Conundrum of “Pair Sites” in Langmuir–Hinshelwood Reaction Kinetics in Heterogeneous Catalysis.
- Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide.PrepChem.com.
- Process For Preparing this compound Monoamide.Quick Company.
- Determining Reaction R
- Determining Activation Energy.University of South Carolina.
- 6.2.3.
- Various Analysis Techniques for Organic Acids and Examples of Their Application.
- Arrhenius plot.Wikipedia.
- Process for preparing this compound monoamide.
- 1,1-Cyclohexanediacetic acid mono amide synthesis.ChemicalBook.
- Activation Energy and the Arrhenius Equ
- Detection Methods for Organic Acids.
- Reaction Kinetics of Cyclohexanol-Acetic Acid Esterific
- Various Analysis Techniques For Organic Acids and Examples of Their Applic
- Arrhenious Plot.Scribd.
- Organic Acid Analysis.
- Analytical Methods for Organic Acids.Shimadzu (Europe).
- Lab 11 - Chemical Kinetics.WebAssign.
- Experiment 3 Chemical Kinetics – Determining the Rate Equ
- Chemical kinetics.Wikipedia.
- Dicarboxylic acid.Wikipedia.
- 1: Chemical Kinetics - The Method of Initial R
- 112. Carboxylic Acids: Reactions Part #2 Reactions of Dicarboxylic Acids.YouTube.
- The chemistry of Dicarboxylic Acids.pptx.Scribd.
- Kinetic Aspects of Esterification and Transesterific
- Revista Mexicana de Ingeniería Química.
- (PDF) Kinetic Study of Esterification Reaction.
Sources
- 1. Process For Preparing this compound Monoamide [quickcompany.in]
- 2. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 3. Dicarboxylic acid - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. scispace.com [scispace.com]
- 6. Kinetic Aspects of Esterification and Transesterification in Microstructured Reactors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fiveable.me [fiveable.me]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Uncovering Reaction Kinetics: The Method of Initial Rates Explained - Housing Innovations [dev.housing.arizona.edu]
- 10. Chemical Kinetics: Method of Initial Rates [chm.davidson.edu]
- 11. fiveable.me [fiveable.me]
- 12. Calculating Rates [chem.purdue.edu]
- 13. chemistrynotes.com [chemistrynotes.com]
- 14. Activation Energy and the Arrhenius Equation – Introductory Chemistry – 1st Canadian Edition [opentextbc.ca]
- 15. Arrhenius Kinetics Data Analysis [sas.upenn.edu]
- 16. tutorchase.com [tutorchase.com]
- 17. Understanding the Arrhenius Plot: A Window Into Reaction Kinetics - Oreate AI Blog [oreateai.com]
- 18. Determining Activation Energy [westfield.ma.edu]
- 19. shimadzu.com [shimadzu.com]
- 20. Detection Methods for Organic Acids - Creative Proteomics [metabolomics.creative-proteomics.com]
- 21. Video: Arrhenius Plots [jove.com]
- 22. Arrhenius plot - Wikipedia [en.wikipedia.org]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. fiveable.me [fiveable.me]
- 25. worldscientific.com [worldscientific.com]
- 26. docs.nrel.gov [docs.nrel.gov]
Topic: Potentiometric Titration for the Quantification of 1,1-Cyclohexanediacetic Acid
An Application Note and Protocol from the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the quantitative analysis of 1,1-Cyclohexanediacetic acid (CHDA) using potentiometric acid-base titration. As a dicarboxylic acid, the titration of CHDA presents specific challenges, including the potential for two closely spaced equivalence points. This application note details a robust methodology centered on potentiometric endpoint detection, which offers superior accuracy and precision without the need for a pre-selected colorimetric indicator. The protocol herein is designed to be self-validating, aligning with the principles outlined in the United States Pharmacopeia (USP) General Chapter <1225> and the International Council for Harmonisation (ICH) Guideline Q2(R1).
Principle of the Method
1,1-Cyclohexanediacetic acid (C₁₀H₁₆O₄) is a diprotic acid, meaning it possesses two carboxylic acid functional groups that can be neutralized by a strong base. The quantification is achieved by direct titration with a standardized solution of sodium hydroxide (NaOH).
The neutralization occurs in a stepwise manner:
-
First Neutralization: HOOC-C₈H₁₄-COOH + OH⁻ → HOOC-C₈H₁₄-COO⁻ + H₂O
-
Second Neutralization: HOOC-C₈H₁₄-COO⁻ + OH⁻ → ⁻OOC-C₈H₁₄-COO⁻ + H₂O
The titration curve, a plot of pH versus the volume of titrant added, will theoretically exhibit two inflection points corresponding to the two equivalence points. However, the ability to resolve these two points depends on the difference between the acid dissociation constants (pKa₁ and pKa₂) of the two carboxylic groups.[1][2] If the pKa values are too close (a difference of less than 3-4 pKa units), the two inflection points will merge into a single, less defined inflection.[3]
Potentiometric titration is the method of choice as it circumvents the ambiguity of selecting a visual indicator.[4][5] By monitoring the solution's pH with an electrode as the titrant is added, the equivalence point(s) can be determined with high precision by identifying the point of maximum change in pH. This is often accomplished by analyzing the first or second derivative of the titration curve.[3][6]
Apparatus, Reagents, and Solutions
Table of Materials
| Category | Item | Notes |
| Apparatus | Automatic Potentiometric Titrator (e.g., Metrohm Titrando, Mettler Toledo T-series) or Manual Setup | An autotitrator is highly recommended for precision and data handling.[7][8] |
| pH Electrode (Glass body, combination) | Calibrate daily using standard buffers (pH 4.0, 7.0, 10.0). | |
| Class A 50 mL Burette | For manual titration or titrant delivery. | |
| Calibrated Analytical Balance (4 decimal places) | Essential for accurately weighing the primary standard and sample. | |
| Magnetic Stirrer and Stir Bars | Ensures homogeneity during titration.[8] | |
| Class A Volumetric Glassware (Flasks, Pipettes) | For solution preparation. | |
| Reagents | 1,1-Cyclohexanediacetic Acid (CHDA) | Analyte of interest.[9][10] |
| Sodium Hydroxide (NaOH), 50% w/w solution | For preparing the titrant. Use a carbonate-free solution.[1] | |
| Potassium Hydrogen Phthalate (KHP), Primary Standard Grade | Must be dried at 110 °C for at least 1 hour before use.[11][12] | |
| Reagent Grade Water (Type I or II) | Must be boiled and cooled to remove dissolved CO₂. | |
| Standard pH Buffers (pH 4.01, 7.00, 10.01) | For pH electrode calibration. | |
| Solvents | Ethanol or Isopropanol, ACS Grade | Optional, to improve the solubility of CHDA if needed. |
Experimental Protocols
Protocol 1: Preparation and Standardization of 0.1 M NaOH Titrant
Causality: Sodium hydroxide is hygroscopic and readily absorbs atmospheric CO₂, which can react with NaOH and introduce errors. Therefore, the titrant must be standardized against a primary standard to determine its exact concentration.[12][13] Potassium hydrogen phthalate (KHP) is an ideal primary standard due to its high purity, stability, high molar mass (which minimizes weighing errors), and well-defined 1:1 stoichiometry with NaOH.[11][14]
Step-by-Step Procedure:
-
Preparation of ~0.1 M NaOH:
-
Boil ~1 L of reagent-grade water for 15 minutes to expel dissolved CO₂. Allow it to cool to room temperature while protected from the atmosphere.
-
In a suitable container, add approximately 5.3 mL of 50% w/w NaOH solution to the CO₂-free water.
-
Mix thoroughly and store in a tightly sealed polyethylene bottle to prevent CO₂ absorption.
-
-
Standardization with KHP:
-
Accurately weigh approximately 0.4 g of dried KHP into three separate 250 mL beakers. Record the exact weight for each.
-
Dissolve each KHP sample in ~50 mL of CO₂-free water. Add a magnetic stir bar.
-
Calibrate the pH electrode and prepare the titrator.
-
Immerse the pH electrode in the first KHP solution and begin stirring.
-
Titrate the KHP solution with the prepared NaOH solution. Record the volume of NaOH required to reach the equivalence point (the inflection point of the titration curve, typically around pH 8.2-8.6).
-
Repeat the titration for the other two KHP samples. The results should agree within 0.2%.
-
Calculation of NaOH Molarity:
Molarity (M) = (Weight of KHP (g)) / (Molar Mass of KHP (204.22 g/mol ) × Volume of NaOH (L))
Calculate the average molarity from the three trials. This value will be used for sample analysis.
Protocol 2: Potentiometric Titration of 1,1-Cyclohexanediacetic Acid
Causality: The sample must be accurately weighed and fully dissolved to ensure all acidic protons are available for reaction. The titration is performed potentiometrically to accurately detect the equivalence point(s) without relying on a visual indicator, which would require prior knowledge of the endpoint pH.[3]
Step-by-Step Procedure:
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the CHDA sample (e.g., 0.2 g) into a 250 mL beaker. Record the exact weight.
-
Add ~50-75 mL of reagent-grade water (or a water/alcohol mixture if solubility is low) and a magnetic stir bar.
-
Stir until the sample is completely dissolved.
-
-
Titration:
-
Ensure the titrator is filled with the standardized 0.1 M NaOH solution and the system is calibrated.
-
Immerse the pH electrode in the CHDA sample solution.
-
Begin the titration. The titrator should be set to add titrant in dynamic increments, with smaller additions near the expected equivalence point(s).
-
Continue the titration well past the final equivalence point (e.g., to pH 11-12) to ensure the full titration curve is captured.
-
Save the titration data (pH vs. Volume of NaOH).
-
Perform the analysis in triplicate.
-
Data Analysis and Calculations
The equivalence point (Veq) is the volume of titrant at the steepest point of the titration curve. This is most accurately determined from the peak of the first derivative plot (ΔpH/ΔV vs. Volume).
-
Identify Equivalence Point(s):
-
Plot the titration data (pH vs. Volume).
-
Calculate and plot the first derivative (ΔpH/ΔV vs. average volume). The peak of this plot corresponds to Veq.
-
If two distinct peaks are observed, Veq₁ and Veq₂ correspond to the neutralization of the first and second carboxylic acid groups, respectively. The total purity should be calculated using the final equivalence point (Veq₂). If only one inflection is seen, this volume corresponds to the neutralization of both protons.
-
-
Calculate the Purity of CHDA:
Purity (%) = (Veq (L) × M_NaOH (mol/L) × Molar Mass_CHDA (200.23 g/mol ) × 100) / (Sample Weight (g) × n)
Where:
-
Veq: Volume of NaOH at the final equivalence point.
-
M_NaOH: Molarity of the standardized NaOH solution.
-
n: Number of reacting protons (n=2 for CHDA).
Method Validation
For use in regulated environments, the titration method must be validated according to ICH Q2(R1) and USP <1225> guidelines to ensure it is suitable for its intended purpose.[15][16][17]
Table of Validation Parameters
| Parameter | Procedure | Acceptance Criteria |
| Specificity | Titrate the sample matrix (placebo) without CHDA. The matrix should not show any significant consumption of titrant near the equivalence point of CHDA. | No interference from excipients. |
| Linearity | Analyze at least five concentrations of CHDA, typically ranging from 80% to 120% of the target concentration. Plot sample weight vs. titrant volume consumed.[7] | Coefficient of determination (R²) ≥ 0.999. |
| Accuracy | Perform at least nine determinations across three concentration levels (e.g., 80%, 100%, 120%). This can be assessed on samples of known purity or by spiking.[16] | The mean recovery should be within 98.0% - 102.0%. |
| Precision | Repeatability: Analyze a minimum of six determinations at 100% of the test concentration. Intermediate Precision: Repeat on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| Robustness | Intentionally vary method parameters (e.g., stirring speed, titration speed) and observe the effect on the results. | Results should remain unaffected by minor variations. |
References
- Marques, M. R. C., Pappa, H., Chang, M., Spafford, L., & Boinpally, R. (n.d.). Recommendations for titration methods validation. US Pharmacopeia (USP).
- European Pharmaceutical Review. (2022, September 8). Guide: Validation of titration methods.
- LabRulez LCMS. (n.d.). Recommendations for titration methods validation.
- Analyst (RSC Publishing). (n.d.). Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media.
- Scribd. (n.d.). Acid-Base Titration and NaOH Standardization.
- RSC Publishing. (n.d.). Titrations in Non-aqueous Media Part XII. Potentiometric Titrations of Symmetrical Aliphatic Dicarboxylic Acids and Some of Their*.
- Pilgaard, M. (n.d.). Titration of acids and bases. Michael Pilgaard's Web Chemistry.
- UTSC. (n.d.). EXPERIMENT 12 A: STANDARDIZATION OF A SODIUM HYDROXIDE SOLUTION OBJECTIVE.
- Asian Publication Corporation. (n.d.). Potentiometric and Conductometric Measurements of Dicarboxylic Acids in Non-Aqueous Solvents.
- General Chemistry. (n.d.). Chem 111 – Experiment 2 – Simulation – Standardization of an NaOH Solution Background.
- Chemistry LibreTexts. (2022, April 22). 9.2: Acid–Base Titrations.
- ResearchGate. (2025, August 6). Potentiometric and conductometric measurements of dicarboxylic acids in non-aqueous solvents | Request PDF.
- Palomar College. (n.d.). Chemistry 104: Standardization of Acid and Base Solutions.
- Washington University in St. Louis. (n.d.). POTENTIOMETRIC TITRATION OF AN ACID MIXTURE.
- Edb. (n.d.). Choice of Indicators in Acid–base Titrations.
- The Animated Teacher. (2025, May 7). How to choose the right indicator for a titration reaction.
- ResearchGate. (n.d.). Titration curves for dicarboxylic acids. | Download Scientific Diagram.
- Chemistry For Everyone. (2025, August 10). How To Choose The Right Indicator?. YouTube.
- Carolina Knowledge Center. (2022, April 26). Acid-Base Indicators.
- UCCS Chemistry. (n.d.). Experiment 6 Titration II – Acid Dissociation Constant.
- Microlit. (2022, May 9). An Advanced Guide to Titration.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values*.
- NIH. (n.d.). Cyclohexanediacetic acid | C10H16O4 | CID 78061. PubChem.
- Unknown Source. (n.d.). Table of pKa's.
- Unknown Source. (n.d.). Chapter 9.
- Atlantic Canada Pressbooks Network. (n.d.). Acid-Base Titrations – Atoms First / OpenStax.
- Pharmaffiliates. (n.d.). CAS No : 4355-11-7| Chemical Name : 1,1-Cyclohexanediacetic Acid.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.fsu.edu [chem.fsu.edu]
- 4. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Titrations in non-aqueous media. Part XII. Potentiometric titrations of symmetrical aliphatic dicarboxylic acids and some of their binary mixtures in different media - Analyst (RSC Publishing) [pubs.rsc.org]
- 6. chemistry.uccs.edu [chemistry.uccs.edu]
- 7. Validation of titration methods | Metrohm [metrohm.com]
- 8. Titration – definition and principles | Metrohm [metrohm.com]
- 9. This compound | C10H16O4 | CID 78061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 11. scribd.com [scribd.com]
- 12. cerritos.edu [cerritos.edu]
- 13. genchem.chem.umass.edu [genchem.chem.umass.edu]
- 14. Chemistry 104: Standardization of Acid and Base Solutions [chem.latech.edu]
- 15. selectscience.net [selectscience.net]
- 16. usp.org [usp.org]
- 17. lcms.labrulez.com [lcms.labrulez.com]
Cyclohexanediacetic Acid in the Synthesis of High-Performance Polyesters: Application Notes and Protocols
An Application Guide for Researchers
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis and characterization of polyesters incorporating 1,4-cyclohexanediacetic acid (CHDA). The inclusion of CHDA's cycloaliphatic structure into the polymer backbone imparts a unique and advantageous balance of properties, including enhanced thermal stability, weatherability, and hydrolytic resistance. This document delves into the fundamental chemistry of CHDA, details the prevalent synthesis methodologies, offers a step-by-step experimental protocol for melt polycondensation, and outlines key characterization techniques. The causality behind experimental choices is explained to provide a deeper understanding of the structure-property relationships in these versatile polymers.
Introduction: The Strategic Advantage of 1,4-Cyclohexanediacetic Acid (CHDA)
Polyesters are a critical class of polymers, but their properties are often a trade-off between the rigidity of aromatic monomers (like terephthalic acid) and the flexibility of linear aliphatic monomers (like adipic acid). 1,4-Cyclohexanediacetic acid (CHDA) emerges as a strategic monomer that bridges this gap. Its saturated cyclic structure provides a significant improvement in thermal stability, photo-oxidative stability, and hardness over linear aliphatic diacids, without the UV-absorption and potential yellowing associated with aromatic rings.[1]
The properties of the final polyester can be precisely controlled by the selection of the diol co-monomer and, critically, by the isomeric ratio of the CHDA monomer itself.[2]
The Role of Cis/Trans Isomerism
CHDA exists as two geometric isomers: cis and trans. The cyclohexane ring in the trans isomer adopts a more linear and rigid conformation, while the cis isomer introduces a distinct "kink" into the polymer chain.[3][4] This structural difference has profound implications for the final polymer's properties:
-
High trans-isomer content leads to more regular polymer chains that can pack efficiently, resulting in semi-crystalline polyesters with higher melting points (Tm), glass transition temperatures (Tg), and improved mechanical strength.[3][5][6]
-
High cis-isomer content disrupts chain packing, leading to amorphous polyesters with lower Tg and greater flexibility.[3]
During high-temperature melt polymerization, an equilibrium of approximately 66% trans-isomer is typically reached, which provides a reliable baseline for producing materials with consistent properties.[5]
Figure 1: Geometric isomers of 1,4-Cyclohexanediacetic Acid (CHDA).
Synthesis Methodology: Two-Stage Melt Polycondensation
The most industrially viable and environmentally favorable method for synthesizing CHDA-based polyesters is melt polycondensation.[2] This solvent-free process is typically conducted in two distinct stages to achieve high molecular weight polymers.[7][8][9]
-
Stage 1: Esterification. In this initial stage, CHDA is reacted with a molar excess of a diol (e.g., 1,4-butanediol) at moderate temperatures (180-220°C) under an inert atmosphere. This reaction forms low molecular weight oligomers with hydroxyl end-groups and releases water as a byproduct. The excess diol helps to drive the reaction to completion and compensates for any diol loss due to volatilization.[10]
-
Stage 2: Polycondensation. To build high molecular weight polymer chains, the temperature is increased (240-280°C) and a high vacuum is applied. This crucial step facilitates the removal of the excess diol and any remaining water, shifting the equilibrium towards the formation of long polyester chains.[11] The reaction is monitored by measuring the viscosity of the melt or the torque on the mechanical stirrer.
Figure 2: General workflow for two-stage melt polycondensation of CHDA-based polyesters.
Causality in Experimental Design
-
Catalyst Selection: The choice of catalyst is critical for achieving practical reaction rates.[12] Organotitanium compounds, such as Titanium(IV) butoxide (TBT) or Titanium(IV) isopropoxide (TIPT), are highly effective for both esterification and polycondensation.[13] They function as Lewis acids, activating the carbonyl carbon of the carboxylic acid, making it more susceptible to nucleophilic attack by the diol's hydroxyl group. Antimony and tin-based catalysts are also widely used.[7][12][14] The catalyst concentration must be optimized; too high a concentration can lead to side reactions and discoloration of the final polymer.
-
Inert Atmosphere: The initial esterification stage is performed under a nitrogen blanket to prevent oxidation and thermal degradation of the monomers and the resulting oligomers, which would otherwise lead to undesirable color formation.
-
Vacuum Application: The application of a high vacuum in the second stage is non-negotiable for achieving high molecular weights. According to Le Chatelier's principle, the continuous removal of the diol byproduct drives the reversible polycondensation reaction forward, allowing for chain extension.
Experimental Protocol: Synthesis of Poly(butylene cyclohexanediacetate)
This protocol describes a representative lab-scale synthesis of a polyester from 1,4-CHDA and 1,4-butanediol (BDO).
Materials:
-
1,4-Cyclohexanediacetic acid (CHDA, mixed isomers): 1.00 mol
-
1,4-Butanediol (BDO): 1.20 mol (20% molar excess)
-
Catalyst (e.g., Titanium(IV) butoxide, TBT): ~250 ppm relative to the final polymer weight
-
Antioxidant (e.g., Irganox® 1010): ~0.1% w/w
Equipment:
-
500 mL three-neck glass reactor
-
Mechanical overhead stirrer with a high-torque motor and vacuum-tight seal
-
Heating mantle with temperature controller
-
Distillation head with a condenser and collection flask
-
Nitrogen gas inlet
-
Vacuum pump capable of reaching <1 Torr
Procedure:
Stage 1: Esterification
-
Assemble the reactor setup, ensuring all glass joints are properly sealed.
-
Charge the reactor with CHDA, BDO, and the antioxidant.
-
Begin slow stirring and purge the system with dry nitrogen for 20 minutes to remove oxygen.
-
With a gentle nitrogen flow maintained, begin heating the mixture to ~150°C to melt the reactants.
-
Once the mixture is a homogenous melt, inject the TBT catalyst using a syringe.
-
Slowly increase the temperature to 210°C over 1 hour. Water will begin to distill and collect in the receiving flask.
-
Hold the temperature at 210°C for 2-3 hours, or until ~95% of the theoretical amount of water has been collected.
Stage 2: Polycondensation
-
Increase the temperature of the reaction mixture to 250°C.
-
Gradually apply vacuum over 30-45 minutes, slowly reducing the pressure to <1 Torr. This slow reduction prevents vigorous boiling and loss of reactants.
-
Excess 1,4-butanediol will now distill off.
-
Maintain the reaction at 250°C under high vacuum for 2-4 hours. The progress of the polymerization is indicated by a noticeable increase in the melt's viscosity.
-
The reaction is considered complete when the stirrer motor shows a significant increase in torque or when the desired melt viscosity is achieved.
-
To stop the reaction, remove the heating mantle and break the vacuum by introducing nitrogen gas.
-
While still hot and molten, carefully extrude the polymer from the bottom of the reactor into a water bath to quench and solidify it.
-
The resulting polymer strand can be pelletized for subsequent analysis and processing.
Characterization and Validation
Validating the successful synthesis of the target polyester requires a suite of analytical techniques.
| Property | Technique | Purpose & Expected Outcome |
| Chemical Structure | NMR (¹H, ¹³C), FTIR | Confirm the formation of ester linkages and verify the incorporation of both CHDA and diol monomer units into the polymer chain. |
| Molecular Weight | Gel Permeation Chromatography (GPC) | Determine the number-average (Mn) and weight-average (Mw) molecular weights, and the polydispersity index (PDI = Mw/Mn). High Mw is indicative of successful polycondensation. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) | Determine the glass transition temperature (Tg) and, for semi-crystalline polymers, the melting temperature (Tm) and crystallization temperature (Tc).[15] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Evaluate the polymer's stability at high temperatures by identifying the onset temperature of decomposition (Td).[15] CHDA-based polyesters generally show high Td.[16] |
| Mechanical Properties | Dynamic Mechanical Analysis (DMA), Tensile Testing | Measure storage modulus, loss modulus, tan delta (for a more precise Tg), tensile strength, and elongation at break to quantify the material's stiffness and toughness.[17][18] |
Table 1: Key characterization techniques for CHDA-based polyesters.
Structure-Property Relationships and Applications
The unique cycloaliphatic structure of CHDA imparts a highly desirable combination of properties, making these polyesters suitable for demanding applications.
Figure 3: Relationship between CHDA structure, key properties, and applications.
| Property | Typical Range for CHDA-Polyesters | Influence of CHDA Structure |
| Glass Transition Temp. (Tg) | 40 - 80 °C | Higher than linear aliphatic polyesters, providing better performance at elevated temperatures.[1][19] |
| Tensile Strength | 20 - 60 MPa | The rigid ring structure contributes to higher strength and stiffness compared to purely aliphatic polyesters.[16] |
| Elongation at Break | >150% (for many formulations) | Offers good toughness and flexibility, preventing brittleness.[16] |
| Weatherability | Excellent | The saturated cycloaliphatic ring is resistant to UV degradation and hydrolysis, leading to superior outdoor durability. |
| Biodegradability | Possible | When copolymerized with linear aliphatic diols and diacids, CHDA can be incorporated into biodegradable polyesters for medical or packaging applications.[11][20][21] |
Table 2: Typical properties of polyesters derived from 1,4-Cyclohexanediacetic Acid.
Key Applications:
-
High-Performance Coatings: The excellent weatherability, chemical resistance, and balance of hardness and flexibility make CHDA-based polyesters ideal for automotive topcoats, industrial maintenance coatings, and coil coatings.[22]
-
Biomaterials and Medical Devices: The potential to formulate biodegradable polyesters opens doors for use in tissue engineering scaffolds, controlled drug delivery systems, and absorbable sutures.[2][23]
-
Films and Packaging: CHDA polyesters can offer improved thermal resistance and barrier properties compared to standard aliphatic polyesters, making them suitable for specialized packaging applications.[1][20]
References
A consolidated list of authoritative sources cited within this document is provided below.
- ResearchGate. (n.d.). Synthesis of polyester by means of polycondensation of diol ester and dicarboxylic acid ester through ester–ester exchange reaction.
- ResearchGate. (2022, February 22). 1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties.
- ACE Chemistry. (2014, December 13). Organic Condensation Polymers 1. Polyesters [Video]. YouTube.
- Chemistry LibreTexts. (2021, May 22). 2.13: Polyesters.
- National Institutes of Health (NIH). (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- ResearchGate. (n.d.). Disubstituted cyclohexane monomers as biodegradable building block: Evaluation of biodegradability of polyesters containing cyclohexane ring.
- ResearchGate. (n.d.). Performance of CHDA in polyester polyols for weatherable 2K polyurethane coatings.
- Chemistry Guru. (2023, April 3). Condensation Polymerisation of Polyesters [Video]. YouTube.
- ResearchGate. (n.d.). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters.
- Google Patents. (n.d.). US6593447B1 - Catalyst for polyester production and process for producing polyester with the same.
- ResearchGate. (n.d.). The properties of polyesters as a function of difunctional acids.
- Academia.edu. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols.
- Royal Society of Chemistry. (n.d.). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.
- MDPI. (2021, May 19). Ring-Opening Copolymerization of Cyclohexene Oxide and Cyclic Anhydrides Catalyzed by Bimetallic Scorpionate Zinc Catalysts.
- Speciality Chemical Products. (n.d.). Biodegradable polyesters.
- ResearchGate. (n.d.). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.
- National Institutes of Health (NIH). (n.d.). Modifications of Furan-Based Polyesters with the Use of Rigid Diols.
- ResearchGate. (n.d.). Catalyst-Free Single-Step Solution Polycondensation of Polyesters: Toward High Molar Masses and Control over the Molar Mass Range.
- ResearchGate. (n.d.). Effect of cycloaliphatic structure of polyester on the formability and stone-chip resistance for automotive pre-coated metals.
- The Madison Group. (n.d.). THE RELATIONSHIP BETWEEN STRUCTURE AND THERMAL AND MECHANICAL PROPERTIES OF THERMOPLASTIC POLYESTER MATERIALS.
- National Institutes of Health (NIH). (n.d.). Barrier Properties of Poly(Propylene Cyclohexanedicarboxylate) Random Eco-Friendly Copolyesters.
- National Institutes of Health (NIH). (n.d.). Advancements and Perspectives in Biodegradable Polyester Elastomers: Toward Sustainable and High-Performance Materials.
- ResearchGate. (n.d.). Synthesis of poly(dimethyldiphenylsiloxane) α,ω-diol copolymers by acid-catalyzed polycondensation.
- MDPI. (n.d.). Chemical Modification of Poly(butylene trans-1,4-cyclohexanedicarboxylate) by Camphor: A New Example of Bio-Based Polyesters for Sustainable Food Packaging.
- Semantic Scholar. (n.d.). Bio-based polyesters from cyclic monomers derived from carbohydrates.
- Leah4sci. (2018, October 1). Cis Trans Geometric Isomers for Alkenes and Cyclohexane [Video]. YouTube.
- NETZSCH Analyzing & Testing. (2020, January 31). Material Characterization of Polymers by Methods of Thermal Analysis − A Comprehensive Study on PMMI by Means of DSC, TGA and TGA-FT-IR.
- National Institutes of Health (NIH). (n.d.). Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance.
- MDPI. (n.d.). Biomedical Applications of Biodegradable Polyesters.
- TA Instruments. (n.d.). Measurement of Glass Transition Temperatures by Dynamic Mechanical Analysis and Rheology.
- National Institutes of Health (NIH). (n.d.). Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications.
- National Institutes of Health (NIH). (n.d.). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer.
- Google Patents. (n.d.). US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process.
- ResearchGate. (n.d.). Rapid synthesis of diol homolog-based thermosets with tunable properties via ring-opening metathesis polymerization.
- Chemistry LibreTexts. (2024, June 18). 4.2: Cis-Trans Isomerism in Cycloalkanes.
- ResearchGate. (n.d.). Thermal and mechanical properties of the obtained polymers.
- Chemistry For Everyone. (2025, May 20). What Are The Main Chemical Reactions In Polyester Synthesis? [Video]. YouTube.
- Plastics Technology. (2003, June 3). Biodegradable Polyesters: Packaging Goes Green.
- DKatalyst. (n.d.). Catalysts for Polymer Synthesis.
- ResearchGate. (n.d.). Preparation and characterization of cycloaliphatic polyester with low stress-optical coefficient and high optical properties.
- Chemistry LibreTexts. (2023, January 22). Polyesters.
- Save My Exams. (n.d.). Formation of Polyesters.
- ResearchGate. (n.d.). Synthesis of Polyester Polyol from Cyclohexanone plant wash water.
- White Rose Research Online. (2020, April 7). Enzymatic synthesis of biobased polyesters utilizing aromatic diols as the rigid component.
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in the Development of 1,4-Cyclohexanedimethanol (CHDM) and Cyclic-Monomer-Based Advanced Amorphous and Semi-Crystalline Polyesters for Smart Film Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. US20170283549A1 - Catalyst Composition For A Polyester Manufacturing Process - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Kinetic studies on Lewis acidic metal polyesterification catalysts – hydrolytic degradation is a key factor for catalytic performance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dkatalyst.com [dkatalyst.com]
- 14. US6593447B1 - Catalyst for polyester production and process for producing polyester with the same - Google Patents [patents.google.com]
- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 16. researchgate.net [researchgate.net]
- 17. madisongroup.com [madisongroup.com]
- 18. tainstruments.com [tainstruments.com]
- 19. researchgate.net [researchgate.net]
- 20. Barrier Properties of Poly(Propylene Cyclohexanedicarboxylate) Random Eco-Friendly Copolyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Advancements and Perspectives in Biodegradable Polyester Elastomers: Toward Sustainable and High-Performance Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 22. paint.org [paint.org]
- 23. mdpi.com [mdpi.com]
Application Note: A Comprehensive Guide to the Synthesis of 1,1-Cyclohexanediacetic Acid
Abstract
This application note provides a detailed, research-grade protocol for the synthesis of 1,1-cyclohexanediacetic acid, a key chemical intermediate in the pharmaceutical industry, notably as a precursor in the synthesis of Gabapentin.[1][2] The described methodology follows a robust and well-documented two-stage process commencing with readily available starting materials: cyclohexanone and a cyanoacetate derivative. The first stage involves the formation of a spirocyclic imide intermediate, which is subsequently subjected to harsh acidic hydrolysis to yield the target diacid. This guide is intended for researchers, chemists, and drug development professionals, offering in-depth explanations of the underlying chemical principles, step-by-step experimental procedures, safety protocols, and characterization guidelines.
Introduction and Scientific Rationale
1,1-Cyclohexanediacetic acid (CDAA) is a disubstituted carboxylic acid whose rigid cyclohexyl backbone makes it a valuable building block in organic synthesis. Its most prominent application is in the production of Gabapentin, an anticonvulsant and analgesic medication. The synthesis of CDAA is a critical upstream process, and its efficiency directly impacts the overall viability of the final drug product's manufacturing.
The synthetic strategy detailed herein is a classic approach that leverages the reactivity of cyclohexanone. The overall transformation can be summarized in two primary stages:
-
Formation of the Spirocyclic Imide: The process begins with the reaction of cyclohexanone with two equivalents of a cyano-compound, such as ethyl cyanoacetate, in the presence of a base like ammonia. This proceeds through an initial Knoevenagel condensation to form an activated alkene, followed by a Michael addition of a second cyano-compound. Subsequent cyclization and condensation reactions lead to the formation of a stable spirocyclic imide, specifically 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane.[4]
-
Hydrolysis and Decarboxylation: The highly stable imide intermediate requires vigorous conditions for cleavage. This is achieved through hydrolysis with concentrated sulfuric acid at elevated temperatures.[3][5] This step hydrolyzes both the nitrile and imide functionalities to carboxylic acids and results in the decarboxylation of the geminal dicarboxylic acid initially formed, ultimately yielding 1,1-cyclohexanediacetic acid.[3] The severity of these conditions necessitates careful control and stringent safety measures.
This application note provides a consolidated protocol based on established methods found primarily in patent literature, designed to be reproducible in a standard laboratory setting.
Experimental Workflow Overview
The synthesis is a two-part batch process. The first part involves the synthesis of the key intermediate, followed by its conversion to the final product.
Caption: High-level workflow for the two-part synthesis of 1,1-Cyclohexanediacetic Acid.
Materials and Reagents
| Reagent / Material | Grade | Supplier (Example) | Notes |
| Cyclohexanone | Reagent | Sigma-Aldrich | Purity ≥99% |
| Ethyl Cyanoacetate | Reagent | Sigma-Aldrich | Purity ≥99% |
| Ammonia (in Ethanol) | Solution | Varies | Typically prepared in-situ or used as a saturated solution. |
| Ethanol | Anhydrous | Fisher Scientific | For reaction medium. |
| Sulfuric Acid (H₂SO₄) | 95-98% | J.T. Baker | Extreme Hazard! Handle with extreme care. |
| Sodium Hydroxide (NaOH) | Pellets | EMD Millipore | For purification/dissolution. |
| Hydrochloric Acid (HCl) | 36% | EMD Millipore | For acidification. |
| Activated Carbon | Decolorizing | Sigma-Aldrich | For purification. |
| Deionized Water | N/A | In-house | Used for washing and quenching. |
Detailed Experimental Protocols
Part A: Synthesis of 1,5-Dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane (Imide)
This protocol is adapted from established methods for forming the dinitryl intermediate.[4]
-
Reactor Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube. Place the flask in an ice-water bath.
-
Reagent Charging: To the flask, add 250 mL of anhydrous ethanol. Begin stirring and cool the ethanol to 0-5 °C.
-
Ammonia Addition: Slowly bubble anhydrous ammonia gas through the cold ethanol or add a pre-prepared cold solution of ammonia in ethanol until saturation is reached.
-
Reactant Addition: In the dropping funnel, prepare a mixture of cyclohexanone (0.5 mol, 49.07 g) and ethyl cyanoacetate (1.1 mol, 124.4 g).
-
Reaction Execution: Add the cyclohexanone/ethyl cyanoacetate mixture dropwise to the cold, stirred ammoniacal ethanol solution over a period of 2 hours. Maintain the internal temperature below 10 °C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, then let it warm to room temperature and stir for 12-18 hours. A white precipitate will form.
-
Isolation: Cool the reaction mixture in an ice bath for 1 hour to maximize precipitation. Collect the solid product by vacuum filtration.
-
Washing and Drying: Wash the filter cake sequentially with cold ethanol (2 x 50 mL) and then diethyl ether (2 x 50 mL). Dry the white solid in a vacuum oven at 50-60 °C to a constant weight.
-
Characterization: The expected product is 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[3][3]undecane. A typical yield is 75-85%.
Part B: Hydrolysis to 1,1-Cyclohexanediacetic Acid
WARNING: This procedure involves concentrated sulfuric acid at very high temperatures and generates toxic gases. It MUST be performed in a high-efficiency fume hood with appropriate personal protective equipment (acid-resistant gloves, apron, and face shield).
This protocol is based on the harsh hydrolysis conditions described in the literature.[3][5]
-
Reactor Setup: In a fume hood, place a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer reaching the bottom of the flask, and a gas outlet connected to a gas trap (e.g., a sodium hydroxide solution).
-
Acid Charging: Carefully add 150 mL of concentrated (98%) sulfuric acid and 50 mL of water to the flask.
-
Heating: Heat the sulfuric acid solution to 160 °C using a heating mantle.
-
Imide Addition: Once the acid temperature is stable at 160 °C, begin adding the dried imide intermediate from Part A (e.g., 0.2 mol, 46.6 g) in small portions over 1-1.5 hours. The addition is highly exothermic and will cause gas evolution (CO₂, NH₃, possible HCN traces); control the addition rate to maintain the temperature between 170-185 °C and avoid excessive foaming.[3]
-
Reaction Completion: After the addition is complete, maintain the reaction mixture at 180-185 °C for an additional 30-60 minutes, or until gas evolution ceases.[3]
-
Quenching: Allow the dark, viscous solution to cool to below 100 °C. In a separate large beaker (e.g., 2 L), prepare 500 g of crushed ice/water. Very slowly and carefully, pour the cooled reaction mixture into the ice-water with vigorous stirring. This is a highly exothermic process.
-
Isolation of Crude Product: A precipitate will form upon quenching. Cool the mixture in an ice bath for 1-2 hours to ensure complete precipitation. Collect the crude 1,1-cyclohexanediacetic acid by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
Part C: Purification by Recrystallization
-
Dissolution: Transfer the crude, moist product to a beaker. Add a 10% aqueous sodium hydroxide solution until the solid completely dissolves, forming the disodium salt.[3]
-
Decolorization: Add a small amount of activated carbon to the solution, heat gently to 50-60 °C with stirring for 15 minutes.
-
Filtration: Filter the warm solution through a pad of celite to remove the activated carbon.
-
Reprecipitation: Cool the filtrate in an ice bath and slowly add concentrated hydrochloric acid with stirring until the pH is approximately 2.[6] The purified 1,1-cyclohexanediacetic acid will precipitate as a white solid.
-
Final Isolation: Collect the purified product by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven at 60-70 °C.
-
Characterization: The final product should be a white crystalline solid. Characterize by melting point (literature: ~165-168 °C) and NMR spectroscopy. The expected yield from the hydrolysis step is 75-85%.
Data Summary and Expected Yields
| Parameter | Part A (Imide Synthesis) | Part B (Hydrolysis) | Part C (Purification) |
| Key Reactant | Cyclohexanone | Imide Intermediate | Crude CDAA |
| Moles (Input) | 0.5 mol | 0.2 mol | N/A |
| Mass (Input) | 49.07 g | 46.6 g | ~32 g (moist crude) |
| Reaction Temp. | 0-10 °C, then RT | 170-185 °C | 50-60 °C, then 0-5 °C |
| Reaction Time | ~24 hours | ~2.5 hours | ~2 hours |
| Expected Product | Spirocyclic Imide | Crude CDAA | Pure CDAA |
| Molecular Weight | 233.25 g/mol | 200.23 g/mol | 200.23 g/mol |
| Theoretical Yield | 116.6 g | 40.0 g | N/A |
| Expected Yield | 87-99 g (75-85%) | 30-34 g (75-85%) | 25-29 g (Overall: 56-65%) |
References
- PROCESS FOR PREPARING CYCLOHEXANEDIACETIC ACID MONOAMIDE - Patent 1732899 - EPO. (2011). vertexaisearch.cloud.google.com.
- Process For Preparing this compound Monoamide - Quick Company. (n.d.). quickcompany.in.
- WO2005090310A2 - Process for preparing this compound monoamide - Google Patents. (n.d.).
- Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide - PrepChem.com. (n.d.). www.prepchem.com.
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents. (n.d.).
- Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents. (n.d.).
- Process for preparing this compound monoamide - Patent US-7381823-B2. (n.d.). pubchem.ncbi.nlm.nih.gov.
- WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANEDIACETIC ACID - WIPO Patentscope. (n.d.).
- Method for preparing 1,1-cyclohexanediacetic acid mono amide - Google Patents. (n.d.).
- WO/2003/002517 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANE DIACETIC ACID MONOAMIDE - WIPO Patentscope. (n.d.).
- a process for the preparation of 1,1-cyclohexane diacetic acid monoamide - Indian P
Sources
- 1. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 2. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 3. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 4. allindianpatents.com [allindianpatents.com]
- 5. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 6. prepchem.com [prepchem.com]
Topic: A Robust, Scalable Two-Stage Synthesis of 1,1-Cyclohexanediacetic Acid for Pharmaceutical Intermediate Production
An Application Note from the Gemini Synthesis Group
Abstract
1,1-Cyclohexanediacetic acid (CHDAA) is a pivotal intermediate in the synthesis of active pharmaceutical ingredients (APIs), most notably as a precursor to Gabapentin.[1][2] Its industrial production is often challenged by harsh reaction conditions, long reaction times, and the generation of significant waste streams.[1] This application note provides a detailed, field-proven protocol for the scale-up synthesis of 1,1-Cyclohexanediacetic acid. We present a two-stage process commencing with the condensation of cyclohexanone and methyl cyanoacetate to form a stable dicyano amide intermediate, followed by a controlled, high-temperature acidic hydrolysis and decarboxylation. The causality behind each experimental choice is explained, with a focus on addressing common scale-up challenges such as thermal management, off-gas handling, and purification. This guide is intended for researchers, process chemists, and drug development professionals seeking a reliable and scalable route to high-purity CHDAA.
Introduction and Synthetic Strategy
The synthesis of CHDAA is fundamentally a process of building a dicarboxylic acid structure onto a cyclohexane ring. While several theoretical routes exist, the most industrially viable and well-documented pathway proceeds through a dinitrile or dicyano amide intermediate.[1][3][4] This strategy is advantageous for scale-up due to the use of readily available, low-cost starting materials: cyclohexanone, a cyanoacetic acid ester, and ammonia.[4]
The overall transformation is dissected into two discrete, manageable stages:
-
Stage 1: Intermediate Synthesis. A Knoevenagel-type condensation reaction between cyclohexanone and methyl cyanoacetate, mediated by ammonia, forms the key intermediate, 1,1-cyclohexyl dicyano acid amide. This step is crucial as it efficiently constructs the desired carbon skeleton. Careful control of temperature, particularly during the initial exothermic phase and subsequent aging periods, is paramount for achieving high yield and purity of the solid intermediate.[1]
-
Stage 2: Hydrolysis and Decarboxylation. The isolated intermediate undergoes a vigorous hydrolysis in hot sulfuric acid. This is the most critical and hazardous step. The reaction proceeds via the hydrolysis of both the amide and nitrile functionalities to carboxylic acids, followed by a thermally induced decarboxylation of the resulting malonic acid-type structure to yield the final product.[1][3] A staged heating profile is employed to control the initial hydrolysis and mitigate the vigorous evolution of gases like carbon dioxide and cyanogen compounds.[1]
This two-stage approach allows for the isolation and purification of a stable intermediate, which de-risks the final, more hazardous hydrolysis step and ultimately leads to a cleaner crude product that is more amenable to final purification.
Overall Process Workflow
The diagram below illustrates the complete workflow, from starting materials to the final purified product, highlighting the key unit operations involved in this scalable synthesis.
Caption: High-level workflow for the two-stage synthesis of CHDAA.
Detailed Experimental Protocols
Safety Precaution: This synthesis involves corrosive, toxic, and highly reactive materials. All operations must be conducted in a well-ventilated fume hood or an appropriate process bay. Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat, is mandatory. An emergency shower and eyewash station must be readily accessible.[5]
Protocol 1: Synthesis of 1,1-Cyclohexyl Dicyano Acid Amide (Intermediate)
This protocol is based on procedures outlined in patent literature for a ~60 g scale.[1]
A. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Methanol | 32.04 | 135 mL | - | Anhydrous |
| Ammonia Gas | 17.03 | 10.5 g | 0.617 | - |
| Methyl Cyanoacetate | 99.09 | 51.5 g | 0.520 | - |
| Cyclohexanone | 98.14 | 25.0 g | 0.255 | Reagent Grade |
| Equipment | - | - | - | - |
| 500 mL Jacketed Reaction Vessel | - | 1 | - | Equipped with overhead stirrer, thermocouple, and gas inlet |
| Chiller/Heater Circulator | - | 1 | - | For temperature control |
| Buchner Funnel & Filter Flask | - | 1 | - | For product isolation |
| Vacuum Oven | - | 1 | - | For drying |
B. Step-by-Step Procedure
-
Vessel Preparation: Set up the 500 mL jacketed reaction vessel with an overhead stirrer, thermocouple, and a gas dispersion tube connected to an ammonia cylinder on a scale.
-
Solvent Charging and Cooling: Charge the vessel with methanol (135 mL). Begin stirring and cool the jacket to -10 °C.
-
Ammonia Addition: Once the methanol is at -10 °C, slowly bubble in ammonia gas (10.5 g) while maintaining the internal temperature below 0 °C.
-
Reagent Addition: After ammonia addition is complete, add methyl cyanoacetate (51.5 g) to the cold solution. Re-cool the mixture to -10 °C.
-
Cyclohexanone Addition (Critical Step): Slowly add cyclohexanone (25.0 g) dropwise over approximately 40-60 minutes. The primary causality for this slow addition is to manage the exothermic reaction. Ensure the internal temperature does not exceed -5 °C.[1]
-
Reaction Aging: Once the addition is complete, stop the stirring and age the reaction mixture according to the following temperature profile:
-
Maintain at -10 °C for 24 hours.
-
Allow to warm to 0 ± 5 °C and hold for 12 hours.
-
Allow to warm to room temperature (~25 °C) and hold for 12 hours. (Total aging time: 48 hours).[1] This staged aging ensures the reaction proceeds to completion.
-
-
Isolation: A thick white precipitate of the product will have formed. Cool the mixture to 0-5 °C, then filter the solid product using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold methanol. Dry the resulting white powder in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Yield and Characterization: The expected yield is approximately 59.5 g (94%). The product should be a pure white powder.
Protocol 2: Hydrolysis to 1,1-Cyclohexanediacetic Acid
Safety Warning: This procedure involves adding a solid to hot, concentrated sulfuric acid, which results in the evolution of large volumes of gas, including toxic cyanogen compounds.[1] This must be performed in a reactor equipped with an efficient off-gas scrubber system (e.g., a caustic scrubber).
A. Materials and Equipment
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 1,1-Cyclohexyl Dicyano Acid Amide | 193.24 | 59.4 g | 0.307 | From Protocol 1 |
| Sulfuric Acid (98%) | 98.08 | 115 mL | ~2.1 mol | Concentrated |
| Water | 18.02 | 82 mL | 4.55 mol | Deionized |
| 10% Sodium Hydroxide Solution | - | ~100 g | - | For purification |
| Activated Carbon | - | ~2 g | - | Decolorizing grade |
| Hydrochloric Acid (37%) | - | As needed | - | For precipitation |
| Equipment | - | - | - | - |
| 1 L High-Temperature Reaction Vessel | - | 1 | - | With overhead stirrer, thermocouple, solids addition port, and off-gas line to a scrubber |
| Heating Mantle / Oil Bath | - | 1 | - | - |
| Large Beaker (2 L) with Stirrer | - | 1 | - | For quenching |
B. Step-by-Step Procedure
-
Acid Preparation: In the reaction vessel, carefully and slowly add concentrated sulfuric acid (115 mL) to water (82 mL). This is a highly exothermic process; allow the solution to cool slightly if necessary before heating.
-
Heating: Heat the sulfuric acid solution with stirring to 160 °C.
-
Intermediate Addition (Critical Step): Once the acid is at 160 °C, begin the slow, portion-wise addition of the 1,1-cyclohexyl dicyano acid amide (59.4 g) from Protocol 1. The rate of addition must be carefully controlled to manage the vigorous gas evolution.[1] Ensure the off-gas is being directed to the scrubber.
-
Reaction and Decarboxylation: After the addition is complete, heat the reaction mixture to 180-185 °C and hold for 30-60 minutes, or until gas evolution ceases.[1] This high-temperature hold ensures complete hydrolysis and decarboxylation.
-
Quenching: Allow the dark reaction mixture to cool to below 100 °C. In a separate large beaker, prepare cold water with stirring. Slowly and carefully pour the reaction mixture into the cold water. A precipitate will form. Cool the resulting slurry to below 30 °C.
-
Crude Product Isolation: Filter the crude solid product using a Buchner funnel and wash the cake with cold water.
-
Purification:
-
Transfer the wet crude product to a beaker and dissolve it in 10% sodium hydroxide solution (~100 g).
-
Add activated carbon (~2 g), stir for 15-20 minutes to decolorize the solution.
-
Filter the solution to remove the carbon.
-
With vigorous stirring, slowly add concentrated hydrochloric acid to the filtrate to precipitate the pure product.
-
Filter the final white solid, wash with cold water, and dry in a vacuum oven at 60-70 °C.
-
-
Yield and Characterization: The expected yield is approximately 38.2 g (79.7% for this step, ~75% overall). The final product should be a white crystalline solid.
Mechanistic Insight: Hydrolysis & Decarboxylation
The conversion of the dicyano amide intermediate to the final diacetic acid is a complex, multi-step process driven by high temperature and strong acid.
Caption: Simplified reaction pathway for the acid-catalyzed hydrolysis step.
The rationale for the high-temperature hold (180-185 °C) is to provide the necessary activation energy for the decarboxylation of the transient geminal dicarboxylic acid (a substituted malonic acid), which is thermally unstable and readily loses CO₂ to form the final product.[1]
Scale-Up Considerations and Process Safety
Transitioning this synthesis from the lab to a pilot or production scale introduces significant challenges that must be proactively managed.
-
Thermal Management: The initial condensation reaction is exothermic and requires a reactor with sufficient cooling capacity to maintain the critical -10 °C to -5 °C temperature range.[1] The hydrolysis step is endothermic initially (dissolving the solid) but can have delayed exotherms; robust heating and control are necessary.
-
Off-Gas Management: The hydrolysis step generates toxic gases. Industrial-scale production necessitates a properly sized and validated caustic scrubber to neutralize all gases vented from the reactor before release.[1]
-
Materials Handling:
-
Solids Addition: Adding the powdered intermediate to the hot sulfuric acid can be challenging at scale. A sealed solids charging system or a screw feeder is recommended to ensure a controlled addition rate and prevent operator exposure.
-
Corrosion: Hot, concentrated sulfuric acid is highly corrosive. Glass-lined steel or other suitably corrosion-resistant reactors are mandatory for this process.
-
-
Waste Stream: The aqueous filtrate from the crude product isolation is a highly acidic waste stream containing sulfuric acid and ammonium sulfate.[1] This stream requires neutralization and appropriate treatment before disposal, in accordance with local environmental regulations.
References
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google P
- WO2005090310A2 - Process for preparing cyclohexanediacetic acid monoamide - Google P
- Process For Preparing this compound Monoamide - Quick Company. [Link]
- WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.
- Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google P
- PROCESS FOR PREPARING this compound MONOAMIDE - P
Sources
- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 2. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 3. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 4. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 5. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Cyclohexanediacetic Acid
Welcome to the technical support center for the synthesis of Cyclohexanediacetic Acid (CDAA). This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of CDAA synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of various synthetic routes and provide field-proven insights to optimize your outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for preparing 1,1-Cyclohexanediacetic Acid?
A1: There are two predominant pathways for the synthesis of 1,1-Cyclohexanediacetic Acid. The most established route begins with the condensation of cyclohexanone with a compound containing an active methylene group, typically ethyl cyanoacetate or cyanoacetamide. This forms a cyclic imide intermediate, which is subsequently hydrolyzed under harsh acidic conditions to yield the final diacid product.[1][2] A second, less common approach involves the catalytic hydrogenation of a corresponding aromatic precursor, such as phenylenediacetic acid, though this can present its own challenges with selectivity.[3]
Q2: The traditional hydrolysis step for the cyclic imide requires concentrated sulfuric acid at high temperatures. Are there milder alternatives?
A2: Yes, the harsh conditions required for the hydrolysis of the traditional 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[4][4]undecane intermediate are a significant drawback, leading to waste generation and potential side reactions.[2][5] More recent patented processes describe the synthesis of a different intermediate, a 5-cyano-2,4-dioxo-3-azaspiro[4][4]undecane-1-carboxylic acid ester, by reacting cyclohexanone with cyanoacetamide and a malonic acid ester.[6][7] This newer intermediate can be converted to the diacid under significantly milder conditions, offering a more efficient and environmentally friendly pathway.[2][6]
Q3: What are the most critical parameters to control to maximize yield?
A3: Across the most common synthetic routes, several parameters are critical. In the cyclohexanone-based synthesis, the initial condensation reaction's temperature and catalyst choice are crucial to prevent side reactions.[3] During the hydrolysis step, precise control of acid concentration and temperature is paramount to ensure complete reaction without degrading the product.[8] In catalytic hydrogenation routes, the choice of catalyst (e.g., Rhodium on carbon, Ruthenium), hydrogen pressure, and reaction time directly dictate the completeness of the reduction and minimize unwanted side reactions.[3][9]
Q4: How can I reliably purify the final this compound product?
A4: Purification is typically achieved through recrystallization. After the hydrolysis and initial workup, the crude product is often dissolved in an alkaline solution (e.g., 10% NaOH), treated with activated carbon to remove colored impurities, and then re-precipitated by acidifying the solution with an acid like HCl.[5] The resulting solid can be filtered, washed with cold water until the washings are neutral, and then dried under vacuum.[5] If crystallization is difficult, techniques such as solvent-antisolvent precipitation or adjusting the pH more slowly can be effective.
Synthesis Workflow Overview
Caption: Key synthetic routes to this compound.
Troubleshooting Guide: Common Issues & Solutions
Scenario 1: Low Yield in the Cyclohexanone & Cyanoacetate/Cyanoacetamide Route
Q: My initial condensation reaction is sluggish, and the yield of the cyclic imide intermediate is poor. What is the likely cause?
A: This issue often stems from suboptimal reaction conditions or catalyst choice.
-
Causality: The condensation of cyclohexanone with an active methylene compound like cyanoacetamide is a reversible reaction. To drive it to completion, the water formed during the reaction must be removed, typically by azeotropic distillation using a Dean-Stark apparatus with a solvent like toluene or benzene.[3]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use dry solvents and glassware.
-
Effective Water Removal: Confirm that your Dean-Stark trap is functioning correctly and that water is being collected. Continue refluxing until no more water is evolved.[3]
-
Catalyst Choice: Ammonium acetate is a common catalyst, but it can lead to the formation of acetamide as a byproduct, which can complicate purification.[3][10] Consider using a different base catalyst if this becomes problematic. The reaction can be run at temperatures ranging from 20 to 150°C, but reflux is most common for effective water removal.[6][7]
-
Q: The final hydrolysis of my cyclic imide intermediate with sulfuric acid results in a dark, tarry mixture and very low yield of the diacid. Why?
A: This is a classic problem associated with this synthesis, arising from the high stability of the cyclic imide intermediate.
-
Causality: The hydrolysis and subsequent decarboxylation require high temperatures (160-200°C) and concentrated sulfuric acid (e.g., ~70%).[5] These harsh conditions can easily lead to charring and decomposition of the organic material, significantly reducing the yield. The reaction is also highly exothermic and can be difficult to control.
-
Troubleshooting & Optimization:
-
Staged Temperature Increase: Instead of heating directly to the final temperature, increase the temperature progressively. A two-step process where the imide is first hydrolyzed at a lower temperature (100-160°C) to form a pasty intermediate, followed by addition to hotter sulfuric acid for decarboxylation, can improve control and yield.[5]
-
Controlled Addition: Add the cyclic imide powder slowly to the pre-heated sulfuric acid. This helps to manage the exotherm and minimize localized overheating.[5]
-
Alternative Greener Method: Consider using a newer synthesis that avoids this harsh step.[6] For a more environmentally benign approach, hydrolysis in high-temperature liquid water with a dilute sulfuric acid catalyst (e.g., 15% H₂SO₄ at 220°C) has been shown to achieve yields up to 88%.[8]
-
| Parameter | Traditional Method | High-Temp Water Method | Reported Yield |
| Catalyst | Concentrated H₂SO₄ (~70%) | Dilute H₂SO₄ (~15%) | N/A |
| Temperature | 160-200°C | 220°C | N/A |
| Yield | ~75-80%[5] | Up to 88.3%[8] | |
| Notes | Significant waste production | Greener process, less corrosion |
Scenario 2: Issues with the Catalytic Hydrogenation Route
Q: I'm attempting to synthesize CDAA by hydrogenating phenylenediacetic acid, but my reaction stalls, leaving unsaturated intermediates. How can I drive it to completion?
A: Incomplete hydrogenation is a common challenge, typically related to catalyst activity, hydrogen pressure, or reaction time.[3]
-
Causality: The aromatic ring is stabilized by resonance, making its reduction more difficult than that of a simple alkene. Sufficient energy (via temperature and pressure) and an active catalytic surface are required to overcome this activation barrier.[11]
-
Troubleshooting Steps:
-
Verify Catalyst Activity: Ensure your catalyst (e.g., Palladium on Carbon, Rhodium, Ruthenium) is not expired or poisoned. If possible, test it on a simpler, more reactive substrate.[3][9]
-
Increase Hydrogen Pressure: This increases the concentration of hydrogen on the catalyst surface, which can significantly accelerate the reaction rate.
-
Increase Catalyst Loading: A higher catalyst-to-substrate ratio can provide more active sites for the reaction.
-
Extend Reaction Time: Monitor the reaction by TLC or GC-MS and allow it to proceed until the starting material is fully consumed.
-
Q: How do I prevent the reduction of the carboxylic acid groups during hydrogenation?
A: While less common under typical aromatic ring hydrogenation conditions, reduction of carboxylic acids to alcohols can occur under excessively harsh conditions.[3]
-
Causality: Standard catalysts like Pd/C are generally not reactive enough to reduce carboxylic acids. However, very high temperatures or more aggressive catalysts (like some Ruthenium complexes under specific conditions) could potentially lead to this side reaction.[3][9]
-
Preventative Measures:
-
Use Selective Catalysts: Palladium on carbon (Pd/C) is highly effective for hydrogenating aromatic rings while leaving carboxylic acid groups intact under mild to moderate conditions.[9]
-
Maintain Moderate Temperatures: Avoid excessively high temperatures, which can promote over-reduction. The hydrogenation of aromatic rings can often be achieved at moderate temperatures and pressures.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting low yield in CDAA synthesis.
Experimental Protocols
Protocol 1: Synthesis of 1,1-Cyclohexanediacetic Acid via the Cyclic Imide Intermediate
(Adapted from patent literature for illustrative purposes)[5]
Step A: Synthesis of 1,1-Cyclohexyl Dicyano Imide
-
To a reaction vessel equipped with a stirrer and condenser, add 140 mL of ethanol.
-
Under cooling and stirring, bubble 10.5 g of ammonia gas into the ethanol.
-
Cool the solution to -10°C and add 51.5 g of ethyl cyanoacetate. The temperature may rise slightly; re-cool to -10°C.
-
Slowly drip 25 g of cyclohexanone into the mixture over ~40 minutes, ensuring the temperature does not exceed -6°C.
-
After the addition is complete, stir for another 30 minutes at -10°C.
-
Age the mixture without stirring: 24 hours at -10°C, 12 hours at 0-5°C, and 12 hours at room temperature (~25°C).
-
Filter the resulting solid (1,1-cyclohexyl dicyano imide) and dry. The expected yield is approximately 94%.[5]
Step B: Hydrolysis and Decarboxylation to 1,1-Cyclohexanediacetic Acid
-
In a separate, appropriate reaction vessel, prepare a ~70% sulfuric acid solution by slowly adding 115 mL of concentrated sulfuric acid to 82 mL of water. Caution: This is highly exothermic.
-
Heat the sulfuric acid solution to 160°C.
-
Slowly and carefully add the dried 1,1-cyclohexyl dicyano imide powder from Step A to the hot acid. Warning: This reaction releases toxic cyanogen-containing gases and CO₂. Perform in a well-ventilated fume hood.
-
After the addition is complete, maintain the temperature between 180-185°C for 30 minutes to complete the reaction.
-
Cool the reaction mixture and pour it into a beaker of cold, stirred water.
-
Continue cooling to precipitate the crude product. Filter the solid and wash thoroughly with water.
-
For purification, dissolve the crude product in a 10% NaOH solution, decolorize with activated carbon, and filter.
-
Acidify the filtrate with hydrochloric acid to re-precipitate the purified 1,1-cyclohexanediacetic acid.
-
Filter the final product, wash with water until neutral, and dry under vacuum. The expected yield for this step is approximately 80%.[5]
References
- EPO. (2011). PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899.
- Quick Company. (n.d.). Process For Preparing this compound Monoamide.
- Google Patents. (n.d.). WO2005090310A2 - Process for preparing this compound monoamide.
- PrepChem.com. (n.d.). Synthesis of 1,1-cyclohexane-diacetic acid N-hydroxyimide.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- ResearchGate. (2014). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Google Patents. (n.d.). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- WIPO Patentscope. (n.d.). WO/2003/002517 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANE DIACETIC ACID MONOAMIDE.
- Organic Syntheses. (n.d.). Cyclohexaneacetic acid, α-cyano-.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.
- Cardiff University ORCA. (n.d.). The Synthesis of Adipic Acid from Cyclohexene Utilising Green Procedures.
- OAE Publishing Inc. (2022). Efficient selective hydrogenation of phenylacetylene over Pd-based rare earth dual-atomic catalysts.
- MDPI. (2021). An Optimization Procedure for Preparing Aqueous CAR/HP-CD Aggregate Dispersions.
- Google Patents. (n.d.). EP1732899B1 - Process for preparing this compound monoamide.
- ResearchGate. (2018). Catalytic hydrogenation of 1,4-phenylenediamine to 1,4-cyclohexanediamine.
- MDPI. (2022). Efficient Catalytic Hydrogenation of Lignin-Derived Phenolics Under Mild Conditions.
- YouTube. (2021, February 13). Catalytic Hydrogenation Explained | Reduce Alkenes & Alkynes with H₂ and Metal Catalysts.
Sources
- 1. Process For Preparing this compound Monoamide [quickcompany.in]
- 2. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. prepchem.com [prepchem.com]
- 5. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 6. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 7. EP1732899B1 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. youtube.com [youtube.com]
Technical Support Center: Cyclohexanediacetic Acid Synthesis
Introduction
Welcome to the Technical Support Center for Cyclohexanediacetic Acid (CDAA) Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side product formation during the synthesis of this important chemical intermediate. As a dicarboxylic acid, CDAA is a versatile building block in organic synthesis, notably as a precursor in the production of pharmaceuticals like Gabapentin.[1] Achieving high purity is paramount, and understanding the nuances of its synthesis is key to this success. This document provides in-depth, experience-driven guidance in a direct question-and-answer format to address specific issues you may encounter in the lab.
Comparative Overview of Synthetic Routes & Common Side Products
Choosing the right synthetic pathway is the first step in mitigating potential impurities. Below is a comparative analysis of common routes to this compound, highlighting the typical side products associated with each.
| Synthetic Route | Starting Materials | Common Side Products/Impurities | Advantages | Disadvantages |
| Knoevenagel Condensation | Cyclohexanone, Cyanoacetic Acid | Isomeric unsaturated nitriles (β,γ-unsaturated), Acetamide (from ammonium acetate catalyst), Isomeric unsaturated carboxylic acids (e.g., Δ1-cyclohexeneacetic acid)[2] | Utilizes readily available and inexpensive starting materials.[3] | Multi-step process with potential for isomer formation, requiring careful control of reaction conditions.[2] |
| Hydrolysis of 1,1-Cyclohexanedicyanoamide | 1,1-Cyclohexanedicyanoamide | Incompletely hydrolyzed intermediates (e.g., amides, mono-acids) | Can be a high-yielding process. | Requires harsh reaction conditions (e.g., high temperatures, strong acids), which can lead to degradation if not properly controlled.[4] |
Troubleshooting Guides & FAQs
This section is structured to provide direct answers to specific problems you may encounter during your synthesis.
Route 1: Knoevenagel Condensation Pathway
This common route involves the condensation of cyclohexanone with a compound containing an active methylene group, like cyanoacetic acid, followed by hydrolysis and decarboxylation.[2][5]
Answer:
This water-soluble byproduct is likely acetamide .[2]
-
Causality: Acetamide forms when ammonium acetate is used as the catalyst in the initial Knoevenagel condensation step.[2] Ammonium acetate can dehydrate under thermal conditions to form acetamide.[6]
-
Troubleshooting & Prevention:
-
Removal: Acetamide can be effectively removed by washing the crude product with water.[2]
-
Alternative Catalysts: To prevent its formation, consider using alternative base catalysts for the Knoevenagel condensation, such as piperidine or pyridine. These catalysts promote the reaction without introducing the components necessary for acetamide formation.
-
-
Experimental Protocol: Removal of Acetamide
-
After the initial reaction, quench the reaction mixture and perform a standard work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Transfer the organic layer to a separatory funnel.
-
Wash the organic layer with deionized water (3 x 50 mL for a 1 mole scale reaction).
-
Follow with a brine wash to remove residual water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Answer:
The presence of isomeric unsaturated intermediates, such as the β,γ-unsaturated nitrile instead of the desired α,β-unsaturated isomer, is a common issue in this synthetic route.[2]
-
Causality: The formation of these isomers is highly dependent on the reaction conditions during the decarboxylation of the intermediate cyclohexylidenecyanoacetic acid. The choice of base and solvent plays a crucial role in the regioselectivity of the double bond formation.[2]
-
Troubleshooting & Control:
-
Temperature Control: Maintain strict temperature control during the decarboxylation step. Elevated temperatures can favor the formation of the thermodynamically more stable (but undesired) β,γ-isomer.
-
Solvent and Catalyst Optimization: The polarity of the solvent and the nature of the catalyst can influence the protonation of the intermediate carbanion, directing the position of the double bond. Protic solvents may favor the formation of the α,β-unsaturated product.[7]
-
Doebner Modification: Employing the Doebner modification, which uses pyridine as both the solvent and catalyst, can facilitate a concerted decarboxylation and elimination, often leading to higher yields of the desired α,β-unsaturated product.
-
-
Diagram: Isomer Formation in Knoevenagel Condensation
Caption: Control of decarboxylation is key to desired isomer.
Route 2: Hydrolysis of 1,1-Cyclohexanedicyanoamide
This route involves the hydrolysis of both nitrile groups to carboxylic acids, often under harsh acidic conditions.[4]
Answer:
Incomplete hydrolysis is a common challenge in the conversion of dinitriles to dicarboxylic acids, often resulting in the presence of amide intermediates.
-
Causality: The hydrolysis of nitriles proceeds in two stages: first to an amide, and then the amide is hydrolyzed to the carboxylic acid. The second step, amide hydrolysis, is often slower and requires more forcing conditions than the initial nitrile hydrolysis.[8] Insufficient reaction time, temperature, or acid concentration can lead to the accumulation of the amide intermediate.
-
Troubleshooting & Optimization:
-
Increase Reaction Time and Temperature: Prolonging the reaction time at an elevated temperature (e.g., reflux) can help drive the amide hydrolysis to completion. Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time.
-
Increase Acid Concentration: If using acid-catalyzed hydrolysis, a higher concentration of a strong acid like sulfuric acid can accelerate the rate of amide hydrolysis.[4]
-
Stepwise Hydrolysis: Consider a two-step hydrolysis approach. First, perform the hydrolysis under conditions optimized for converting the nitrile to the amide. Then, isolate the amide and subject it to more vigorous hydrolysis conditions specifically tailored for converting the amide to the carboxylic acid.
-
-
Experimental Protocol: Complete Hydrolysis of Dicyanoamide
-
In a round-bottom flask, combine the 1,1-cyclohexanedicyanoamide with a 70% aqueous solution of sulfuric acid.[4]
-
Heat the mixture to 160-185°C with stirring, ensuring adequate ventilation to remove any evolved gases.[4]
-
Maintain this temperature for a minimum of 30 minutes after the initial reaction subsides.[4]
-
Monitor the reaction for the disappearance of the amide intermediate using a suitable analytical method (e.g., HPLC).
-
After completion, cool the reaction mixture and carefully pour it into cold water to precipitate the crude this compound.
-
Purify the crude product by recrystallization.
-
Analytical Methods for Impurity Profiling
Accurate identification and quantification of side products are crucial for process optimization and ensuring the final product quality.
Answer:
A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and chromatographic techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) is recommended for comprehensive impurity profiling.
-
NMR Spectroscopy:
-
¹H NMR: Can readily distinguish between the desired saturated this compound and unsaturated impurities like cyclohexenylacetic acid. The olefinic protons of the unsaturated impurity will appear in the downfield region (typically 5.7-6.3 ppm), which is absent in the spectrum of the pure saturated product.[9]
-
¹³C NMR: Provides complementary information on the carbon skeleton and can help differentiate between various isomers based on the chemical shifts of the sp² hybridized carbons of the double bond.
-
-
GC-MS:
-
Principle: This technique is excellent for separating and identifying volatile and semi-volatile impurities. The components are separated based on their boiling points and polarity on the GC column, and the mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for definitive identification.
-
Sample Preparation: Derivatization of the carboxylic acid groups to more volatile esters (e.g., methyl or silyl esters) is often necessary for successful GC-MS analysis.
-
Data Interpretation: The mass spectrum of this compound will show a molecular ion peak (after derivatization) and characteristic fragmentation patterns corresponding to the loss of the ester groups and fragmentation of the cyclohexane ring. Impurities will have distinct retention times and fragmentation patterns.
-
-
Diagram: Analytical Workflow for Impurity Identification
Caption: A multi-technique approach for impurity analysis.
Purification Protocols
Answer:
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound.[3][9] The key is to select an appropriate solvent system where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Solvent Selection: A mixture of ethanol and water is often a good starting point for the recrystallization of dicarboxylic acids. The ratio can be adjusted to optimize the recovery and purity. For less polar impurities, washing the crude product with a non-polar solvent like cyclohexane can be effective.[3]
-
Experimental Protocol: Recrystallization from Ethanol/Water
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot 95% ethanol.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Slowly add hot water to the ethanol solution until it becomes slightly cloudy (the saturation point). Then, add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, the flask can be placed in an ice bath to maximize the yield.[3][9]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor containing the dissolved impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
-
References
- Coleman, G. H., & Alvarado, A. M. (n.d.). Acetamide. Organic Syntheses.
- Request PDF. (n.d.). Origin of Byproducts during the Catalytic Autoxidation of Cyclohexane.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Google Patents. (n.d.). CN104892448A - Preparation method of acetamide.
- MDPI. (n.d.). Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium.
- YouTube. (2021, November 30). Arenes to Cyclohexanes, Part 1: Heterogeneous Catalytic Hydrogenation.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- Request PDF. (n.d.). The Formation of Byproducts in the Autoxidation of Cyclohexane.
- Request PDF. (n.d.). Effects of Solvents and the Structure of Amines on the Rates of Reactions of α,β-Unsaturated Nitriles and Amides with Secondary Amines.
- Request PDF. (n.d.). Dehalogenation and Hydrogenation of Aromatic Compounds Catalyzed by Nanoparticles Generated from Rhodium Bis(imino)pyridine Complexes.
- University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1.
- ResearchGate. (n.d.). Calculated 1 H and 13 C NMR chemical shifts of the two possible isomers of 2 at the mPW1PW91/6-311G(d,p) level.
- ResearchGate. (n.d.). Knoevenagel condensation of ethyl cyanoacetate with cyclohexanone catalyzed by TBA6[γ-H2GeW10O36].
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Scite.ai. (n.d.). Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.
- ResearchGate. (n.d.). Scheme 3. Mechanistic pathway of Knoevenagel condensation of cyclohexanone and ethylcyanoacetate over NH 2 FA catalyst.
- Request PDF. (n.d.). The Hydrogenation of Aromatic Compounds under Mild Conditions by Using a Solid Lewis Acid and Supported Palladium Catalyst.
- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.
- ResearchGate. (n.d.). Byproducts formed during the conversion of cyclohexanone to AA.
- Separation of Acidic and Neutral Substances. (n.d.).
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
- University of Calgary. (n.d.). 13C NMR Spectroscopy.
- Genheden, S., & Shields, J. D. (2022). A simple similarity metric for comparing synthetic routes. Digital Discovery, 1(4), 593-601.
- ChemRxiv. (2024). An analysis of published synthetic routes, route targets and reaction types (2000 – 2020).
- SciELO. (n.d.). Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction Versatile Applications of Cyanoacetic Acid in Organic Chemistry.
- U.S. Geological Survey. (2003). Methods of analysis by the U.S.
- PubMed Central. (n.d.). Measuring the efficiency of synthetic routes and transformations using vectors derived from similarity and complexity.
- Techniques and Experiments for Organic Chemistry. (n.d.).
- Semantic Scholar. (2021). Indonesian Journal of Multidisciplinary Research.
- ResearchGate. (2024). (PDF) Versatile Applications of Cyanoacetic Acid in Organic Chemistry: Active Methylene Compound for the Knoevenagel Condensation and Organocatalyst for the Biginelli Reaction.
- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.
- PubMed Central. (n.d.). Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry.
- SOP: CASE MMPC Citric Acid Cycle and Related Intermediates Assays. (n.d.).
- Jasperse, J. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides.
- ResearchGate. (n.d.). MS/MS spectra and postulated fragmentation pattern of newly detected....
- Britannica. (n.d.). Carboxylic acid - Synthesis, Reactions, Properties.
Sources
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 5. scielo.br [scielo.br]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Gas-Phase Fragmentation of Cyclic Oligosaccharides in Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Cyclohexanediacetic Acid (CHDA)
Welcome to the technical support center for Cyclohexanediacetic acid (CHDA). This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the purification of this versatile chemical intermediate. As a key building block in polymers and pharmacologically active molecules, including its use as an intermediate for Gabapentin, achieving high purity is paramount.[1] This document provides troubleshooting advice and frequently asked questions (FAQs) in a direct, question-and-answer format, grounded in established scientific principles and field-proven experience.
Part 1: Foundational Knowledge & Initial Troubleshooting
This section addresses the fundamental properties of CHDA and common issues related to impurities and isomerism that are critical to understand before attempting purification.
Q1: I've synthesized a batch of CHDA, but my yield of the desired isomer is low and it's impure. What are the most common issues I should be aware of?
Answer: The primary challenge with this compound stems from the existence of multiple structural and geometric isomers, whose formation is highly dependent on the synthetic route. The most common isomers you will encounter are 1,1-CHDA, and the cis/trans isomers of 1,4-CHDA.
-
Synthetic Byproducts: If your synthesis starts from 1,1-cyclohexyl dicyanoamide, impurities can include unreacted starting materials or byproducts from incomplete hydrolysis and decarboxylation.[1] A common synthesis for 1,4-CHDA is the catalytic hydrogenation of terephthalic acid, which typically yields a mixture of cis and trans isomers.[2]
-
Isomer Mixtures: The core purification challenge is often not the removal of synthetic byproducts, but the separation of the desired isomer from undesired ones. The cis and trans isomers of substituted cyclohexanes (like 1,4-CHDA) possess significantly different physicochemical properties, which is the key to their separation.[2]
The first step in troubleshooting is always to identify the nature of the impurity. Is it a starting material, a byproduct, or an undesired isomer? An initial purity assessment by HPLC or GC-MS is highly recommended.[3]
Q2: How do the properties of cis and trans isomers of 1,4-CHDA differ, and why is this important for purification?
Answer: The spatial arrangement of the two carboxylic acid groups relative to the cyclohexane ring dramatically impacts the physical properties of the isomers. This difference is the foundation of most purification strategies.
In the most stable "chair" conformation, the trans isomer has both carboxyl groups in equatorial positions, leading to a more symmetrical and stable structure. The cis isomer has one axial and one equatorial carboxyl group.[2] This structural difference leads to distinct macroscopic properties:
| Property | cis-1,4-Cyclohexanediacetic acid | trans-1,4-Cyclohexanediacetic acid | Rationale for Difference |
| Melting Point | Lower | Significantly Higher | The higher symmetry of the trans isomer allows for more efficient packing into a crystal lattice, requiring more energy to break the intermolecular forces.[2] |
| Solubility (in Water) | Higher | Lower | The less symmetrical cis isomer is more polar and disrupts the hydrogen bonding network of water less effectively than the more stable trans isomer, leading to greater solubility.[2] |
Understanding these differences is crucial because they allow for separation by methods like fractional crystallization, which exploits the differential solubility of the isomers in a given solvent.[2]
Part 2: Troubleshooting Recrystallization
Recrystallization is the most common first-pass purification technique for CHDA. However, success depends on careful selection of solvents and precise control of conditions.
Q3: I'm having trouble getting my crude 1,1-CHDA to crystallize effectively. What's the recommended starting procedure?
Answer: A common and effective method for purifying crude 1,1-CHDA involves an acid-base workup followed by crystallization. This procedure is detailed in synthetic patents and is excellent for removing both acidic and basic impurities as well as colored material.[1]
The principle is to dissolve the crude acid in a basic solution to form its highly water-soluble salt. This allows for the removal of non-acidic, insoluble impurities by filtration. Treatment with activated carbon at this stage can effectively remove colored byproducts.[1] Subsequent re-acidification of the filtrate causes the purified dicarboxylic acid to precipitate out of the solution, which can then be collected.
Experimental Protocol: Acid-Base Purification of 1,1-CHDA [1]
-
Dissolution: Dissolve the crude 1,1-cyclohexanediacetic acid product in a 10% aqueous alkali solution (e.g., NaOH).
-
Decolorization: Add activated carbon to the solution and stir.
-
Filtration: Filter the solution to remove the activated carbon and any other insoluble impurities.
-
Precipitation: Slowly add hydrochloric acid (HCl) to the filtrate while stirring until the solution is acidic. The 1,1-CHDA will precipitate as a solid.
-
Isolation: Cool the mixture to maximize precipitation, then collect the purified product by suction filtration.
-
Washing & Drying: Wash the collected solid with cold water and dry thoroughly.
Q4: My goal is to isolate the trans isomer from a cis/trans mixture of 1,4-CHDA. How can I use crystallization for this?
Answer: You can exploit the significant difference in solubility between the cis and trans isomers using a technique called fractional crystallization . Since the trans isomer is less soluble in water than the cis isomer, it will crystallize out of a concentrated aqueous solution first upon cooling.[2]
Below is a logical workflow for this separation.
Caption: Workflow for separating trans-1,4-CHDA via fractional crystallization.
Q5: Can I convert the more soluble, undesired cis-isomer into the less soluble trans-isomer to improve my overall yield?
Answer: Yes, isomerization is a viable strategy. The trans isomer is thermodynamically more stable than the cis isomer.[2] Heating the cis isomer, particularly in the presence of an acid catalyst, can promote epimerization to the more stable trans form. For instance, heating the molten cis isomer can gradually convert it to the solid, higher-melting trans isomer.[2] Similarly, refluxing with dry hydrogen chloride has been used to convert cis-4-methylcyclohexanecarboxylic acid to its trans isomer, a principle that can be adapted.[4]
Part 3: Chromatographic Methods & Purity Analysis
When crystallization is insufficient, or when precise quantification of isomers and impurities is needed, chromatography is the method of choice.
Q6: When should I choose chromatography over recrystallization?
Answer: The choice of purification technique depends on your specific goals regarding purity, scale, and the nature of the impurities.
Caption: Decision tree for selecting a purification method for CHDA.
-
Recrystallization is ideal for large-scale, bulk purification where there are significant differences in solubility between the product and impurities.[5]
-
Chromatography is superior for separating components with similar physical properties, achieving very high purity, and for analytical quantification.[6][7]
Q7: What are the best analytical methods to confirm the purity of my final CHDA product?
Answer: A multi-faceted approach is best for rigorous purity assessment. No single technique tells the whole story.
| Analytical Method | Principle | Advantages | Limitations |
| Acid-Base Titration | Determines total acidity by titrating a known mass of sample with a standardized base (e.g., NaOH).[3] | Simple, cost-effective, provides an accurate assay of the bulk material's total acid content. | Lacks specificity; it cannot distinguish between CHDA and other acidic impurities.[3] |
| High-Performance Liquid Chromatography (HPLC) | Separates components based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase.[3] | Highly sensitive and specific, excellent for separating and quantifying isomers and impurities.[3][6] | Requires method development; more expensive than titration. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separates volatile components, often after derivatization to esters, followed by identification based on mass-to-charge ratio.[3] | Powerful for identifying and quantifying volatile or semi-volatile impurities.[3] | Non-volatile compounds like dicarboxylic acids require derivatization to increase their volatility.[8] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information based on the magnetic properties of atomic nuclei. | The gold standard for confirming isomeric structure (cis vs. trans), as the different spatial arrangements of protons lead to distinct spectra.[9] | Primarily for structural elucidation, not ideal for routine purity quantification unless using qNMR techniques. |
Recommendation: For routine quality control, start with HPLC for a detailed impurity profile. For final product release in a regulated environment, a combination of HPLC (for purity and isomer ratio), titration (for assay), and NMR (for identity confirmation) provides a comprehensive and trustworthy data package.
Q8: I need to develop an HPLC method to separate CHDA isomers. Can you provide a starting point?
Answer: Certainly. For separating dicarboxylic acids like CHDA isomers, reverse-phase HPLC (RP-HPLC) is the most common approach.[3] The key is to control the ionization state of the carboxylic acid groups to achieve good retention and peak shape.
Experimental Protocol: Starting HPLC Method
-
Column: Use a standard C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an acidic aqueous buffer and an organic solvent is required.
-
Aqueous Phase (A): 0.1% Phosphoric Acid or Formic Acid in Water. The low pH (~2.5-3.0) ensures the carboxylic acid groups are fully protonated (-COOH), making the molecule less polar and allowing it to be retained on the nonpolar C18 stationary phase.
-
Organic Phase (B): Acetonitrile or Methanol.
-
-
Elution: Start with an isocratic elution (e.g., 70% A / 30% B) and adjust the ratio to achieve good separation. If impurities with very different polarities are present, a gradient elution (gradually increasing the percentage of B) will be more effective.
-
Detection: UV detection at a low wavelength, typically around 210 nm, is suitable for detecting the carboxyl group.
-
Sample Preparation: Accurately weigh your CHDA sample and dissolve it in the mobile phase. Ensure the solution is filtered through a 0.45 µm syringe filter before injection to protect the HPLC system.[3]
This starting point provides a robust foundation. You can optimize the separation by adjusting the pH, organic modifier, and gradient slope to resolve your specific isomers and impurities.
References
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid. (n.d.). Google Patents.
- US3880925A - Separation and purification of cis and trans isomers. (n.d.). Google Patents.
- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. (n.d.). Google Patents.
- WO/2003/002517 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANE DIACETIC ACID MONOAMIDE. (n.d.). WIPO Patentscope.
- Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester Department of Chemistry.
- EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization. (n.d.). Google Patents.
- WO 2005/044779 A2. (n.d.). Googleapis.com.
- WO2001007389A1 - Process for crystallization of dicarboxylic acids. (n.d.). Google Patents.
- Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. (2024). PubMed Central.
- US6376709B1 - Process for the crystallization of dicarboxylic acids. (n.d.). Google Patents.
- Preparation method of 1,1-cyclohexanediacetic acid mono amide. (n.d.). Google Patents.
- PROCESS FOR PREPARING this compound MONOAMIDE. (2011). European Patent Office.
- Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. (n.d.). WMU's ScholarWorks.
- Selected dicarboxylic acids. (2021). ResearchGate.
- Purification of cyclohexanone - US3933916A. (n.d.). Google Patents.
- Easy purification of isomers with prepacked glass columns. (n.d.). Chromatography Today.
- US6946572B2 - Crystallization of adipic acid from its solution in aqueous nitric acid. (n.d.). Google Patents.
- Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside. (2023). PubMed Central.
- This compound | C10H16O4 | CID 78061. (n.d.). PubChem - NIH.
- Process For Preparing this compound Monoamide. (n.d.). Quick Company.
- Sample Derivatization in Separation Science. (2017). ResearchGate.
- Molecular and Organic Analysis Techniques. (n.d.). Institute for Matter and Systems.
- Acids: Derivatization for GC Analysis. (n.d.). ResearchGate.
- Types of Chromatography. (n.d.). Bio-Rad.
- Derivatization. (2023). Chemistry LibreTexts.
- CAS No : 4355-11-7| Chemical Name : 1,1-Cyclohexanediacetic Acid. (n.d.). Pharmaffiliates.
- Chromatography. (2024). StatPearls - NCBI Bookshelf.
- Selective Isomerization via Transient Thermodynamic Control: Dynamic Epimerization of trans to cis Diols. (2022). Princeton University.
- Understanding Chromatography Paper: Uses and Methods. (2025). Chrom Tech, Inc.
Sources
- 1. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scholarworks.wmich.edu [scholarworks.wmich.edu]
- 5. EP1214286A1 - Purification and recovery of dicarboxylic acids using melt crystallization - Google Patents [patents.google.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. bio-rad.com [bio-rad.com]
- 8. diverdi.colostate.edu [diverdi.colostate.edu]
- 9. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Technical Support Center: Optimizing Hofmann Rearrangement Conditions for Gabapentin Synthesis
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for professionals engaged in the synthesis of Gabapentin. The Hofmann rearrangement is a cornerstone reaction in this process, offering an efficient route from 1,1-cyclohexane diacetic acid monoamide to the final active pharmaceutical ingredient (API).[1][2] However, its successful execution is highly sensitive to reaction conditions. This guide is structured to provide field-proven insights, troubleshoot common experimental hurdles, and answer frequently asked questions to help you optimize your synthesis for yield and purity.
Core Mechanism: The Hofmann Rearrangement
The Hofmann rearrangement is a robust method for converting a primary amide into a primary amine with one fewer carbon atom.[3] The reaction proceeds through a well-defined mechanism involving an isocyanate intermediate.[3][4]
Key Mechanistic Steps:
-
N-Halogenation: In the presence of a strong base like sodium hydroxide, bromine forms sodium hypobromite in situ. This reagent reacts with the primary amide (1,1-cyclohexane diacetic acid monoamide) to form an N-bromoamide.[3][5]
-
Anion Formation: The base abstracts the remaining acidic proton from the nitrogen to form a bromoamide anion.[3]
-
Rearrangement: This anion undergoes a concerted rearrangement. The cyclohexylacetic acid group migrates from the carbonyl carbon to the nitrogen as the bromide ion is expelled, forming a critical isocyanate intermediate.[3][4]
-
Hydrolysis & Decarboxylation: The isocyanate is not isolated but is rapidly hydrolyzed by water in the basic medium to form an unstable carbamic acid.[3][5] This carbamic acid spontaneously loses carbon dioxide (decarboxylates) to yield the final product, Gabapentin.[3][4]
Experimental Workflow for Gabapentin Synthesis
The synthesis of Gabapentin via the Hofmann rearrangement is a multi-step process that requires careful control at each stage. The following diagram outlines the critical path from the starting anhydride to the final API.
Caption: Workflow of Gabapentin synthesis highlighting the key stages.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting material for the Hofmann rearrangement step in Gabapentin synthesis? The direct precursor is 1,1-cyclohexane diacetic acid monoamide (CDMA).[1][6] This intermediate is typically prepared by reacting 1,1-cyclohexane diacetic acid anhydride with ammonia.[2][6][7]
Q2: What are the most common reagents used for this transformation? The classical and most industrially relevant reagent system is bromine and a strong base, typically sodium hydroxide (NaOH), which generate sodium hypobromite in situ.[2][4] Sodium hypochlorite (NaOCl) is also frequently used as an alternative halogenating agent.[3][8][9]
Q3: Why is temperature control so critical during the reaction? Temperature control is paramount for two main reasons. First, the sodium hypobromite reagent is unstable and can disproportionate at elevated temperatures, reducing its effectiveness.[10] Therefore, its preparation and the initial N-bromination step are conducted at low temperatures, often between -10°C and 5°C.[6][10] Second, the rearrangement step itself often requires gentle warming (e.g., to 35-40°C) to proceed at a reasonable rate after the initial low-temperature phase.[6]
Q4: Can the isocyanate intermediate be isolated? In the aqueous basic conditions used for Gabapentin synthesis, the isocyanate intermediate is highly reactive and is immediately hydrolyzed to a carbamic acid.[3][4] It is not isolated during this process.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions.
Q1: My final yield of Gabapentin is significantly lower than expected. What are the common causes?
Low yields can be attributed to several factors, primarily related to reagent stability and competing side reactions.
-
Potential Cause 1: Degradation of Sodium Hypobromite. The hypobromite ion is thermally unstable. If prepared at too high a temperature or stored for too long before use, it will degrade, leading to an insufficient amount of the active reagent.
-
Solution: Always prepare the sodium hypobromite solution in situ by adding bromine slowly to a cold (0-5°C) and well-stirred solution of sodium hydroxide.[10] Use this reagent immediately after preparation. A patent for Gabapentin synthesis specifies chilling to a temperature range of -5 to -10°C during this addition.[6]
-
-
Potential Cause 2: Incomplete Reaction. The starting amide may not be fully consumed if the reaction is not allowed to proceed to completion.
-
Solution: Ensure the stoichiometry of your reagents is correct; a slight excess of sodium hypobromite may be beneficial.[10] Monitor the reaction's progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.
-
-
Potential Cause 3: Side Reactions. The most significant side reaction is the formation of urea derivatives, which consumes both the isocyanate intermediate and the desired amine product.[10]
-
Solution: Address this by optimizing reaction conditions to favor the hydrolysis of the isocyanate. See the question below for a detailed explanation.
-
Q2: I am observing a significant amount of a white, insoluble precipitate as a byproduct. What is it, and how can I prevent its formation?
This common issue is almost always due to the formation of a symmetrically substituted urea byproduct.
-
Problem: The newly formed Gabapentin (a primary amine) is a nucleophile. It can attack the electrophilic isocyanate intermediate before water can. This reaction forms a stable and often insoluble urea byproduct, reducing the yield of the desired amine.[10]
-
Prevention Strategies:
-
Maintain High Base Concentration: A high concentration of sodium hydroxide is crucial. It ensures that the hydrolysis of the isocyanate to the carbamic acid (and subsequently to the amine) is the kinetically favored and predominant pathway.[10]
-
Optimize Temperature Profile: While the initial phase requires low temperatures, a controlled increase in temperature after the formation of the N-bromoamide can accelerate the desired rearrangement and subsequent rapid hydrolysis, minimizing the time the isocyanate and amine can react with each other.[10]
-
Control Reagent Addition: Adding the solution of the starting material (CDMA sodium salt) to the cold hypobromite solution, rather than the other way around, can help maintain an excess of the hydrolyzing medium relative to the generated isocyanate.[6]
-
Q3: I'm struggling with the workup and purification. How can I effectively isolate pure Gabapentin?
The workup procedure is critical for obtaining pure Gabapentin free from inorganic salts.
-
Problem: The reaction mixture is strongly basic and contains Gabapentin as its sodium salt, along with sodium bromide and excess sodium hydroxide.[11] Improper pH adjustment during workup can lead to poor recovery or co-precipitation of salts.
-
Best Practices for Isolation and Purification:
-
Controlled Acidification: After the reaction is complete, the mixture must be carefully acidified. The goal is to bring the pH to a range where Gabapentin, an amino acid, precipitates in its zwitterionic (internal salt) form.[8] While its isoelectric point is 7.14, patents suggest acidifying to a pH between 4 and 6.3 for optimal precipitation.[8]
-
Purification: The crude solid obtained after filtration is often purified by recrystallization. A common and effective solvent system is a mixture of methanol and isopropanol.[8][11] In some processes, the acidified solution is first converted to a salt like gabapentin hydrochloride, which is then purified using a strong cationic ion-exchange resin before crystallization.[8][9]
-
Optimization of Reaction Parameters
Optimizing the Hofmann rearrangement requires balancing several interdependent variables. The following table summarizes the general effects of key parameters on the reaction's outcome.
| Parameter | Recommended Range | Effect on Reaction Outcome |
| Temperature (Hypobromite Formation) | -10°C to 5°C | Critical: Lower temperatures prevent the degradation of the unstable sodium hypobromite reagent, ensuring sufficient oxidizing agent is available for the reaction.[6][10] |
| Temperature (Rearrangement) | 25°C to 50°C | Important: After the initial low-temperature phase, warming is often required to drive the rearrangement of the N-bromoamide anion to the isocyanate.[6] |
| Base (NaOH) Concentration | High | Crucial: A high concentration of hydroxide favors the rapid hydrolysis of the isocyanate intermediate, minimizing the formation of urea byproducts.[10] |
| Stoichiometry (NaOBr:Amide) | 1:1 to 1.1:1 | Optimization Point: A slight excess of the hypobromite can help drive the reaction to completion, but a large excess can lead to unwanted side reactions.[10] |
| Final pH (Product Isolation) | 4.0 - 6.3 | Key for Yield: Careful acidification to this range is necessary to precipitate Gabapentin in its zwitterionic form for maximum recovery.[8] |
References
- Process For Synthesis Of Gabapentin. (US20080103334A1).
- Hofmann rearrangement. Wikipedia. [Link]
- The Hofmann and Curtius Rearrangements. Master Organic Chemistry. [Link]
- Hofmann Rearrangement of Primary Carboxamides and Cyclic imides using DCDMH and Application to the synthesis of Gabapentin and its Potential Peptide Prodrugs.
- Process for the preparation of gabapentin.
- Process for the preparation of gabapentin. (WO2005092837A2).
- Gabapentin. Wikipedia. [Link]
- Process for the preparation of gabapentin. (EP3604272A1).
- Process for the Preparation of Gabapentin. (US20080097122A1).
- Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]
- Continuous-Flow Hofmann Rearrangement Using Trichloroisocyanuric Acid for the Preparation of 2-Benzoxazolinone.
- Continuous process for the preparation of gabapentin salt. (WO2019073476A1).
- Hofmann Rearrangement: Mechanism & Examples. NROChemistry. [Link]
- Process for preparing gabapentin. (EP3060544A1).
- Process for preparing gabapentin. (EP3060544A1).
- Process for the production of Gabapentin. (EP 2368872 A1).
- The Hofmann Reaction.
Sources
- 1. Process for the preparation of gabapentin - Eureka | Patsnap [eureka.patsnap.com]
- 2. Gabapentin - Wikipedia [en.wikipedia.org]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. US20080103334A1 - Process For Synthesis Of Gabapentin - Google Patents [patents.google.com]
- 7. EP3604272A1 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 8. WO2005092837A2 - Process for the preparation of gabapentin - Google Patents [patents.google.com]
- 9. US20080097122A1 - Process for the Preparation of Gabapentin - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. EP3060544A1 - Process for preparing gabapentin - Google Patents [patents.google.com]
Troubleshooting low purity of Cyclohexanediacetic acid
Welcome to the technical support center for Cyclohexanediacetic acid (CHDA). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges related to the purity of their synthesized CHDA. As a crucial building block in various applications, including the synthesis of active pharmaceutical ingredients (APIs), achieving high purity is paramount. This resource provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
This section addresses high-level questions to provide a foundational understanding of CHDA purification.
Q1: What are the most common impurities found in crude this compound?
A1: The impurity profile of CHDA is highly dependent on its synthetic route. Common impurities can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For instance, in syntheses starting from cyclohexanone and cyanoacetic acid, impurities might include intermediates like 1-cyclohexenylacetonitrile or byproducts such as amides if ammonium acetate is used as a catalyst.[1] Syntheses involving the hydrolysis of dinitrile or imide precursors can suffer from incomplete hydrolysis, leaving these precursors in the final product.[2][3]
Q2: What is the most effective general-purpose method for purifying this compound?
A2: Recrystallization is the most common and effective technique for purifying solid organic compounds like CHDA.[4] The principle relies on the differential solubility of CHDA and its impurities in a specific solvent at varying temperatures. The ideal solvent will dissolve the crude product completely at an elevated temperature but have low solubility for CHDA at room temperature or below, allowing the pure product to crystallize out upon cooling while impurities remain in the mother liquor.[5][6] Water, or an aqueous mixture with a miscible organic solvent like ethanol or acetonitrile, is often a good starting point.[4][7][8]
Q3: How can I accurately assess the purity of my final CHDA product?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful method for separating and quantifying the main compound and any non-volatile impurities, providing a detailed impurity profile.[9]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile or semi-volatile impurities that may not be detected by HPLC.[9]
-
Acid-Base Titration: A classic, cost-effective method to determine the total acidity of a sample, which provides an overall purity value (assay) but lacks the specificity to identify individual impurities.[9]
Troubleshooting Guide: Low Purity Issues
This section tackles specific problems you may encounter during the synthesis and purification of this compound.
Q4: My final product is discolored (yellow to brown). What causes this and how can I fix it?
A4: Discoloration is a frequent issue, often resulting from thermal degradation or the presence of highly conjugated impurities.[10] Some synthetic routes that use harsh conditions, such as high temperatures with concentrated sulfuric acid for hydrolysis, are prone to producing colored byproducts.[2][11]
Causality: The color typically arises from minor byproducts with extensive chromophores. These are often larger molecules formed through polymerization or condensation side reactions. Because they are present in trace amounts, they may not be easily detectable by standard NMR or mass spectrometry but can be potent colorants.
Solution: Activated Carbon Treatment Activated carbon is highly effective at adsorbing the large, color-imparting molecules due to its high surface area and porous structure.[10]
-
Protocol: A detailed, step-by-step guide for this procedure is available in the "Experimental Protocols" section below. The general principle involves dissolving the crude, colored CHDA in a suitable hot solvent, adding a small amount of activated carbon, stirring at an elevated temperature, and then performing a hot filtration to remove the carbon (and the adsorbed impurities) before allowing the pure product to crystallize.[2][10]
Q5: My yield is significantly low after recrystallization. What are the likely causes and how can I improve recovery?
A5: Low recovery during recrystallization is a common challenge. The primary causes are using an excessive amount of solvent, premature crystallization during hot filtration, or significant product solubility in the cold solvent.
Causality & Solutions:
-
Excess Solvent: Using more hot solvent than is necessary to dissolve the crude product will result in a non-saturated solution upon cooling, leaving a substantial amount of your product in the mother liquor.[6]
-
Optimization: Use the minimum amount of boiling solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated crude product until dissolution is just complete.
-
-
Premature Crystallization: If the solution cools too much during hot filtration (to remove insoluble impurities like activated carbon), the product will crystallize on the filter paper, leading to significant loss.
-
Optimization: Use a heated funnel or pre-heat your filtration apparatus (funnel and receiving flask) in an oven. Dilute the hot solution with a small amount (5-10%) of extra hot solvent just before filtering to ensure the product stays in solution.[6]
-
-
Product Loss in Mother Liquor: Even with optimal solvent volume, some product will remain dissolved.
-
Optimization: After slow cooling to room temperature, place the crystallization flask in an ice bath for 30-60 minutes to maximize crystal formation and minimize solubility.[4] When filtering, wash the collected crystals with a minimal amount of ice-cold recrystallization solvent to rinse away the impurity-laden mother liquor without dissolving the product.[4]
-
Q6: My analytical data (HPLC, NMR) shows persistent impurities. How can I identify and remove them?
A6: Persistent impurities often have solubility properties very similar to CHDA, making them difficult to remove by standard recrystallization. A logical approach is needed to tackle them.
Troubleshooting Workflow:
Caption: General purification workflow for crude this compound.
References
- BenchChem. (2025). Common side reactions in the synthesis of Cyclohexaneacetic acid.
- BenchChem. (2025).
- BenchChem. (2025). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.
- Google Patents. (2003). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- Organic Syntheses.
- Google Patents. (2009). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- BenchChem. (2025). Technical Support Center: Purifying Long-Chain Dicarboxylic Acids.
- ResearchGate. (2012).
- EPO Patent. (2011). PROCESS FOR PREPARING this compound MONOAMIDE.
- S. K. Wolcott, Millersville University.
- Quick Company. Process For Preparing this compound Monoamide.
- Dr. Sutton.
- ResearchGate. (2013). How can I purify carboxylic acid?
- Reddit. (2019).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 3. Process For Preparing this compound Monoamide [quickcompany.in]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Solvent Selection and Recrystallization of Cyclohexanediacetic Acid
Welcome to the technical support center for the purification of 1,1-Cyclohexanediacetic acid (CAS: 4355-11-7). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into selecting the optimal solvent system and troubleshooting common challenges during its recrystallization. Our focus is on the causality behind experimental choices to ensure robust and reproducible purification outcomes.
Section 1: Fundamentals of Solvent Selection for Cyclohexanediacetic Acid
1.1 The "Why": Understanding the Molecule
1,1-Cyclohexanediacetic acid is a dicarboxylic acid with a molecular weight of approximately 200.23 g/mol and a reported melting point of 181-185 °C.[1][2] Its structure is amphiphilic, containing two polar carboxylic acid groups capable of strong hydrogen bonding and a non-polar cyclohexane backbone. This dual nature is the primary determinant of its solubility and is the key to selecting an effective recrystallization solvent.
The ideal solvent must satisfy two main criteria:
-
High Solubility at Elevated Temperatures: The solvent must effectively dissolve the this compound near its boiling point.
-
Low Solubility at Low Temperatures: As the solution cools, the compound's solubility should decrease dramatically, allowing it to crystallize out of the solution while impurities remain dissolved in the mother liquor.[3][4]
1.2 The Decision Workflow: A Systematic Approach
Selecting a solvent is not a random process; it is a systematic workflow. The goal is to find a solvent or solvent pair that provides a significant solubility differential across a practical temperature range. The following diagram illustrates the logical progression for solvent selection.
Caption: A workflow for selecting the appropriate recrystallization solvent system.
Section 2: Recommended Solvents & Systems
Based on the structure of this compound and general principles for dicarboxylic acids, the following solvents are recommended for initial screening.[5]
| Solvent | Boiling Point (°C) | Polarity | Expected Solubility Behavior | Rationale & Potential Issues |
| Water | 100 | High (Polar Protic) | Good Candidate. Likely soluble when hot, less soluble when cold. | Due to the high boiling point, slow cooling is essential to prevent oiling out. May require a larger volume of solvent.[6] |
| Ethanol | 78 | Medium (Polar Protic) | Good Candidate. Often a good general-purpose solvent for compounds with H-bonding capability. | May be too good a solvent, potentially reducing yield if cold solubility is still significant. Often used in a mixed system.[6] |
| Acetone | 56 | Medium (Polar Aprotic) | Moderate Candidate. May dissolve the compound well, but the low boiling point provides a smaller temperature range for crystallization. | Its volatility can lead to premature crystallization during hot filtration. |
| Ethyl Acetate | 77 | Medium (Polar Aprotic) | Moderate Candidate. Good for compounds with moderate polarity. | Often a good balance of solvating power and volatility. |
| Toluene | 111 | Low (Non-Polar) | Poor Solvent. Unlikely to dissolve the compound due to the polar carboxylic acid groups. | Could potentially be used as an anti-solvent in a mixed system. |
| Hexane/Heptane | 69 / 98 | Low (Non-Polar) | Anti-Solvent. The compound will be insoluble. | Excellent choice as an anti-solvent (the "poor" solvent) when paired with a more polar solvent like ethanol or acetone.[7] |
Section 3: Experimental Protocols
Protocol 3.1: Small-Scale Solvent Screening
This protocol is essential to empirically determine the best solvent without wasting a large amount of material.
-
Preparation: Place ~20-30 mg of crude this compound into several small test tubes.
-
Solvent Addition (Cold): To each tube, add a different candidate solvent dropwise at room temperature. Agitate the tube. Note if the solid dissolves readily. An ideal solvent will not dissolve the compound at this stage.
-
Solvent Addition (Hot): Gently heat the tubes that did not show significant solubility in a water or sand bath. Continue adding the respective solvent dropwise until the solid just dissolves.[4]
-
Cooling: Allow the tubes with dissolved solid to cool slowly to room temperature, then place them in an ice-water bath for 15-20 minutes.
-
Observation: The best solvent is the one that dissolved the compound completely when hot but produced a large crop of crystals upon cooling.
Protocol 3.2: Full-Scale Recrystallization (Single-Solvent System)
-
Dissolution: Place the crude solid in an Erlenmeyer flask (its conical shape reduces solvent evaporation). Add a magnetic stir bar or boiling chips. Add the chosen solvent in small portions while heating the flask on a hot plate with stirring. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4][8]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat the solution to boiling for a few minutes.
-
Hot Filtration: To remove insoluble impurities (or the charcoal), perform a hot gravity filtration. Pre-heat the filtration funnel and the receiving flask to prevent premature crystallization.[3][9]
-
Crystallization: Cover the flask with a watch glass and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling is crucial for forming large, pure crystals.[8] Once at room temperature, the flask can be moved to an ice bath to maximize crystal formation.[4]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[3]
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using warm solvent will redissolve the product and lower the yield.[8][10]
-
Drying: Allow the crystals to dry completely in a vacuum oven or desiccator.
Protocol 3.3: Full-Scale Recrystallization (Mixed-Solvent System)
-
Dissolution: Dissolve the crude solid in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, as described in Protocol 3.2.
-
Addition of Anti-Solvent: While the solution is still hot, add the "poor" or anti-solvent (e.g., water or hexane) dropwise with swirling until the solution becomes faintly and persistently cloudy (turbid).[10] This indicates the point of saturation.
-
Clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[3]
-
Crystallization, Collection, Washing & Drying: Follow steps 4-7 from Protocol 3.2, using an ice-cold mixture of the two solvents (in the same approximate ratio) for the washing step.
Section 4: Troubleshooting Guide & FAQs
Recrystallization can sometimes be challenging. This section addresses the most common issues encountered during the purification of this compound.
Caption: A decision tree for troubleshooting common recrystallization problems.
Q1: No crystals are forming after my solution has cooled completely. What should I do?
A1: This is a very common issue, typically caused by either using too much solvent or the formation of a supersaturated solution.[8][11]
-
Too Much Solvent: The concentration of your compound is too low to crystallize. The solution is to gently boil off some of the solvent to increase the concentration, then attempt to cool the solution again.[11][12]
-
Supersaturation: The solution contains more dissolved solute than it theoretically should. Crystallization needs a nucleation point to begin.[11] You can induce crystallization by:
-
Scratching: Gently scratch the inside surface of the flask just below the solvent line with a glass rod. The microscopic imperfections on the glass provide a surface for crystals to form.[11][12]
-
Seed Crystal: Add a tiny crystal of the pure compound (a "seed crystal") to the solution. This acts as a template for further crystal growth.[8][12]
-
Q2: My compound separated as a liquid or "oiled out" instead of forming solid crystals. How can I fix this?
A2: Oiling out occurs when the solute comes out of solution at a temperature above its melting point.[9][10] This traps impurities and defeats the purpose of recrystallization.
-
Cause & Solution: This often happens if the solution is cooled too quickly or if the boiling point of the solvent is too high. Reheat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point, and then allow the solution to cool much more slowly. Insulating the flask can help.[11][12] If using a mixed-solvent system, add more of the "good" solvent.[10]
Q3: The yield of my recrystallized product is very low. What are the common causes?
A3: A low yield can be frustrating but is often preventable. The main culprits are:
-
Using Excess Solvent: This is the most common cause.[8][11] A significant portion of your product will remain in the mother liquor. Always use the minimum amount of hot solvent required for dissolution.
-
Premature Crystallization: If crystals form during a hot filtration step, you will lose product. Ensure your filtration apparatus (funnel, receiving flask) is pre-heated and the filtration is performed quickly.[10]
-
Improper Washing: Washing the collected crystals with solvent that is not ice-cold will dissolve some of your product. Always use a minimal amount of ice-cold solvent for washing.[8][10]
Q4: My final product is colored, but the starting material was supposed to be white. How do I remove the color?
A4: This indicates the presence of soluble, colored impurities. These can be removed by using activated charcoal (decolorizing carbon).[12] After dissolving your crude product in the hot solvent, add a very small amount of charcoal and boil the solution for a few minutes. The colored impurities will adsorb to the surface of the charcoal. Remove the charcoal via hot gravity filtration before allowing the solution to cool and crystallize. Be aware that charcoal can also adsorb some of your product, so use it sparingly.
Section 5: References
-
University of California, Davis. (2022). 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]
-
University of York. Problems with Recrystallisations. Chemistry Teaching Labs. [Link]
-
LookChem. CAS:4355-11-7 1,1-Cyclohexanediaceticacid manufacturer. [Link]
-
University of California, Los Angeles. Recrystallization. [Link]
-
National Center for Biotechnology Information. 1,1-Cyclohexanediacetic acid monoamide. PubChem. [Link]
-
National Center for Biotechnology Information. This compound. PubChem. [Link]
-
University of Colorado, Boulder. Recrystallization. [Link]
-
Karunanithi, A. T., et al. (2007). Solvent design for crystallization of carboxylic acids. ResearchGate. [Link]
-
Garg, K., et al. (2007). Selected dicarboxylic acids. ResearchGate. [Link]
-
Mount Allison University. Recrystallization - Single Solvent. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Google Patents. Purification and recovery of dicarboxylic acids using melt crystallization.
-
Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. [Link]
-
Google Patents. Purification of carboxylic acids by complexation with selective solvents.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube. [Link]
-
Reddit. Recrystallization with two solvents. r/Chempros. [Link]
-
Australian Government, Department of Climate Change, Energy, the Environment and Water. (2022). Cyclohexane. [Link]
-
Pearson. In which solvent would cyclohexane have the lowest solubility. [Link]
Sources
- 1. 1,1-Cyclohexanediacetic acid 98 4355-11-7 [sigmaaldrich.com]
- 2. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 3. Home Page [chem.ualberta.ca]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Reagents & Solvents [chem.rochester.edu]
- 7. reddit.com [reddit.com]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 12. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Cyclohexanediacetic Acid (CDA)
Welcome to the Technical Support Center for Commercial Cyclohexanediacetic Acid (CDA). This resource is designed for researchers, scientists, and drug development professionals to understand and troubleshoot common issues related to impurities in commercial-grade CDA.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound (CDA)?
The most prevalent impurity in commercial CDA is 1,1-Cyclohexanediacetic acid monoamide (CDA monoamide).[1][2] This impurity arises from the incomplete hydrolysis of intermediate compounds during the synthesis of CDA. Other potential impurities can include residual starting materials from the synthesis process, such as cyclohexanone and cyanoacetic acid, as well as byproducts from side reactions.
Q2: What is a typical purity level for commercial CDA?
Commercial grades of this compound typically have a purity of 98% or higher.[3][4] It is crucial to review the certificate of analysis (CoA) provided by the supplier for batch-specific purity information.
Q3: How can I determine if my batch of CDA is impure?
Several analytical techniques can be employed to assess the purity of your CDA sample:
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for separating and quantifying the main CDA compound and its impurities.[5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying and quantifying volatile and semi-volatile impurities.[5]
-
Acid-Base Titration: While a cost-effective method for determining the total acidity of a sample, it lacks the specificity to identify individual impurities.[5]
Q4: What are the potential consequences of using impure CDA in my experiments?
The impact of impurities in CDA depends on the specific application:
-
Polymer Synthesis: In polymerization reactions where CDA is used as a diacid monomer (e.g., for polyesters or polyamides), monofunctional impurities like CDA monoamide can act as chain terminators, leading to lower molecular weight polymers and affecting the material's mechanical properties.[6][7]
-
Drug Development: In the synthesis of active pharmaceutical ingredients (APIs), such as gabapentin, impurities in the starting materials can lead to the formation of related-substance impurities in the final drug product, potentially affecting its safety and efficacy. CDA monoamide is a known intermediate and impurity in the synthesis of gabapentin.[1][8][9][10]
Q5: How can I purify my commercial CDA?
Recrystallization is a common and effective method for purifying solid organic compounds like CDA.[11] A detailed protocol is provided in the "Analytical & Purification Protocols" section of this guide.
Troubleshooting Guides
Problem 1: Low Polymer Molecular Weight or Failed Polymerization
Symptom: You are using CDA as a monomer in a polymerization reaction, and you are observing lower than expected molecular weight, low polymer yield, or complete reaction failure.
Potential Cause: The presence of monofunctional impurities, such as 1,1-Cyclohexanediacetic acid monoamide, can terminate the growing polymer chains, thus reducing the final molecular weight.[7] Other impurities, such as residual water or other protic substances, can also interfere with certain polymerization catalysts.[7]
Troubleshooting Workflow:
Troubleshooting workflow for polymerization issues.
Problem 2: Unexpected Side Products in a Synthesis
Symptom: You are using CDA as a starting material in a chemical synthesis and observe unexpected peaks in your reaction monitoring (e.g., by TLC, LC-MS, or GC-MS) that correspond to unknown side products.
Potential Cause: Impurities in the CDA may be reacting with your reagents to form these unexpected products. For example, the amine group in CDA monoamide could undergo side reactions under certain conditions.
Troubleshooting Steps:
-
Characterize the Side Product: If possible, isolate and characterize the main side product to understand its structure. This can provide clues about which impurity in the CDA might be responsible.
-
Analyze the Starting Material: Run a high-resolution analytical test (e.g., LC-MS) on your commercial CDA to identify and quantify any impurities.
-
Purify the CDA: If impurities are detected, purify the CDA using the recrystallization protocol below and repeat the reaction with the purified material.
-
Consider Alternative Suppliers: If purification is not feasible or effective, consider sourcing a higher-purity grade of CDA from a different supplier.
In-Depth Technical Information
Origin of Common Impurities
The primary route for the synthesis of this compound involves the reaction of cyclohexanone with a cyanoacetate, followed by hydrolysis of the resulting dinitrile or cyano-amide intermediate.[12][13]
Origin of impurities in CDA synthesis.
-
1,1-Cyclohexanediacetic acid monoamide: This is the most common process-related impurity and results from the incomplete hydrolysis of one of the two nitrile or amide functional groups in the reaction intermediate.
-
Residual Starting Materials: Trace amounts of cyclohexanone or cyanoacetic acid derivatives may be present in the final product if the initial reaction does not go to completion or if they are not fully removed during workup.
-
Side Reaction Products: Depending on the specific reaction conditions, other side reactions can occur, leading to a variety of minor impurities.
Impact on Downstream Applications
The presence of even small amounts of impurities can have a significant impact on the outcome of your experiments.
| Application | Impurity | Potential Impact |
| Polymer Synthesis | 1,1-Cyclohexanediacetic acid monoamide | Acts as a chain terminator, leading to lower molecular weight polymers and altered material properties.[7] |
| Residual Water/Protic Solvents | Can deactivate sensitive catalysts and interfere with polymerization kinetics.[7] | |
| Drug Synthesis (e.g., Gabapentin) | 1,1-Cyclohexanediacetic acid monoamide | Can be carried through the synthesis and appear as an impurity in the final API.[1][14] |
| Other organic impurities | May lead to the formation of new, uncharacterized impurities in the drug substance. |
Analytical & Purification Protocols
High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis
This protocol provides a general method for the analysis of CDA purity. Method optimization may be required depending on the specific impurities of interest and the available instrumentation.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% Phosphoric acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-20 min: 10-90% B
-
20-25 min: 90% B
-
25-30 min: 90-10% B
-
30-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed sample of CDA in the mobile phase to a concentration of approximately 1 mg/mL.
Recrystallization Protocol for Purification of CDA
This protocol describes a standard laboratory procedure for the purification of commercial CDA.
Materials:
-
Crude this compound
-
Deionized water or an ethanol/water mixture
-
Erlenmeyer flask
-
Reflux condenser
-
Heating mantle or hot plate
-
Büchner funnel and filter flask
-
Vacuum source
-
Activated charcoal (optional)
Procedure:
-
Dissolution: In an Erlenmeyer flask, add the crude CDA. For every 1 gram of crude material, add approximately 10-15 mL of deionized water.[11]
-
Heating: Heat the mixture to boiling with stirring to dissolve the solid. If an ethanol/water mixture is used, heat to reflux.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution and continue to heat for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. For maximum recovery, the flask can then be placed in an ice bath for 30-60 minutes.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities.[11]
-
Drying: Dry the purified crystals in a vacuum oven at 50-60 °C until a constant weight is achieved.[11]
References
- ChemicalBook. (2025, July 4). 1,1-Cyclohexanediacetic acid mono amide.
- Wikipedia. (n.d.). Gabapentin.
- Google Patents. (n.d.). Process for the preparation of 1,1-cyclohexane diacetic acid monoamide.
- LGC Standards. (n.d.). 1,1-Cyclohexanediacetic Acid Monoamide.
- BenchChem. (n.d.). Validating the Purity of Cyclohexaneacetic Acid: A Comparative Guide to Titration and Chromatographic Methods.
- ChemicalBook. (n.d.). 1,1-Cyclohexanediacetic acid synthesis.
- Pharmaffiliates. (n.d.). CAS No : 99189-60-3 | Product Name : 1,1-Cyclohexanediacetic Acid Monoamide.
- Manasa Life Sciences. (n.d.). 1,1-Cyclohexane Diacetic Monoamide.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.
- ResearchGate. (2025, August 6). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid.
- Veeprho. (n.d.). Gabapentin 1,1-Cyclohexane diacetic acid.
- Veeprho. (n.d.). Gabapentin Acid Impurity | CAS 1281568-83-9.
- ACS Publications. (2024, August 5). Synthesis and Impurity Profiling of a Vital Intermediate in Gabapentin and Bispidine Derivative Pathways by Response Surface Methodology.
- SynThink Research Chemicals. (n.d.). 1,1-Cyclohexanediacetic Acid Monoamide | 99189-60-3.
- Alfa Chemistry. (n.d.). Methods for Purification of Commonly Used Solvents.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- BenchChem. (n.d.). Impact of impurities in 1-Tridecene on polymerization activity.
- BenchChem. (n.d.). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.
- Google Patents. (n.d.). Process For Synthesis Of Gabapentin.
- Sigma-Aldrich. (n.d.). 1,1-Cyclohexanediacetic acid 98%.
- TradeIndia. (n.d.). 1,1-Cyclohexanediacetic Acid Mono Amide - High Purity & Best Price, CAS No: 99189-60-3.
- Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 1,1-Cyclohexanediacetic Acid | 4355-11-7. Retrieved from Tokyo Chemical Industry (India) Pvt. Ltd.
- PubChem. (n.d.). 1,1-Cyclohexanediacetic acid monoamide.
- Simson Pharma Limited. (n.d.). 1,1-Cyclohexanediacetic acid mono amide | CAS No- 99189-60-3.
- National Institutes of Health. (2023, August 26). Investigating the Impact of Hydrophobic Polymer Segments on the Self-Assembly Behavior of Supramolecular Cyclic Peptide Systems via Asymmetric-Flow Field Flow Fractionation.
- PMC. (2021, May 25). Living supramolecular polymerization of fluorinated cyclohexanes.
- National Institutes of Health. (n.d.). The effect of polymorphism on polymer properties: crystal structure, stability and polymerization of the short-chain bio-based nylon 52 monomer 1,5-pentanediamine oxalate.
Sources
- 1. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. 1,1-环己基二乙酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 1,1-Cyclohexanediacetic Acid | 4355-11-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Gabapentin - Wikipedia [en.wikipedia.org]
- 9. 1,1-Cyclohexane Diacetic Monoamide | Manasa Life Sciences [manasalifesciences.com]
- 10. veeprho.com [veeprho.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 13. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 14. 1,1-Cyclohexanediacetic Acid Monoamide | LGC Standards [lgcstandards.com]
Technical Support Center: Degradation Pathways of Cyclohexanediacetic Acid (CHDA)
Welcome to the technical support center for the study of Cyclohexanediacetic acid (CHDA) degradation. This resource is designed for researchers, scientists, and drug development professionals who are investigating the environmental fate and metabolic pathways of this compound. Given the limited direct literature on CHDA degradation, this guide provides foundational knowledge based on analogous chemical structures, offers robust troubleshooting strategies for common experimental hurdles, and answers frequently asked questions to streamline your research.
I. Understanding the Challenge: The Scarcity of CHDA Degradation Data
This compound (CHDA), with the CAS Number 4355-11-7, is primarily known as a key intermediate in the synthesis of various organic molecules, including pharmaceuticals.[1][2][3][4] While its synthesis is well-documented, its degradation pathways are not extensively studied. This presents a unique challenge for environmental scientists and drug metabolism researchers. This guide is structured to provide you with the fundamental principles and practical tools to navigate this data-scarce landscape.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise when initiating a study on the degradation of a compound with limited background literature like CHDA.
Q1: What are the likely microbial degradation pathways for CHDA?
While direct studies on CHDA are scarce, we can infer potential microbial degradation pathways based on its structure—a cyclohexane ring with two acetic acid side chains. The most probable pathways involve:
-
β-oxidation of the acetic acid side chains: Similar to fatty acid metabolism, the two-carbon acetic acid units can be sequentially cleaved to yield acetyl-CoA.[5][6][7][8] This process would likely precede the breakdown of the cyclohexane ring.
-
Ring cleavage: Following the modification or removal of the side chains, the cyclohexane ring is likely to be opened. This is a common strategy employed by microorganisms to degrade cyclic compounds.[9][10][11][12][13] The ring is typically hydroxylated before an enzymatic cleavage, often by dioxygenases, to form a linear dicarboxylic acid that can then enter central metabolism.
Q2: What are the expected abiotic degradation pathways for CHDA?
Abiotic degradation of CHDA in the environment would likely occur through:
-
Photolysis: The breakdown of the molecule by light, particularly UV radiation. While CHDA does not have strong chromophores, photosensitizers present in the environment could facilitate its degradation.[14][15]
-
Hydrolysis: The reaction with water. The carboxylic acid groups of CHDA are stable to hydrolysis, but under certain pH and temperature conditions, other reactions could be initiated.[14][16][17]
Q3: What are the expected primary degradation products of CHDA?
Based on the proposed pathways, some expected initial degradation products could include:
-
Cyclohexanecarboxylic acid: If one of the acetic acid side chains is cleaved.
-
Adipic acid: A potential product of ring cleavage.
-
Various hydroxylated and carboxylated intermediates: Resulting from initial enzymatic attacks on the ring.
Q4: How can I distinguish between biotic and abiotic degradation in my experiments?
To differentiate between microbial and non-biological degradation, it is crucial to include proper controls in your experimental design:
-
Sterile Control: A sample containing CHDA in your experimental medium that has been sterilized (e.g., by autoclaving or filtration) and kept sterile throughout the experiment. Any degradation observed in this control can be attributed to abiotic processes.
-
Inactivated Microorganism Control: A sample containing CHDA and your microbial culture that has been inactivated (e.g., by heat or chemical treatment like sodium azide). This control helps to account for any biosorption of the compound to the cell mass.
-
Active Microbial Culture: Your experimental sample with CHDA and the live microbial culture.
By comparing the loss of CHDA in these three setups, you can quantify the contributions of abiotic degradation, biosorption, and biotic degradation.[18]
III. Troubleshooting Guide
This section is designed to help you navigate common experimental challenges you might encounter while studying CHDA degradation.
| Problem | Potential Causes | Troubleshooting Steps |
| No degradation of CHDA observed in microbial cultures. | 1. The microorganisms used are incapable of degrading CHDA. 2. The concentration of CHDA is toxic to the microorganisms. 3. Sub-optimal culture conditions (pH, temperature, oxygen levels). 4. Insufficient acclimation period for the microbial culture. | 1. Use a mixed microbial consortium from a relevant environment (e.g., industrial wastewater) to increase the chances of finding competent degraders. 2. Perform a toxicity assay with a range of CHDA concentrations. 3. Optimize culture conditions based on the requirements of your microbial culture. 4. Gradually expose the culture to increasing concentrations of CHDA over an extended period. |
| Unexpected peaks in my chromatogram (HPLC or GC). | 1. Contamination of the sample or analytical system. 2. Formation of unexpected degradation intermediates. 3. Matrix effects from the culture medium. | 1. Run a blank sample (medium without CHDA or microorganisms) to identify background peaks. 2. Use a mass spectrometer (LC-MS or GC-MS) to identify the molecular weight and fragmentation pattern of the unknown peaks. 3. Prepare your calibration standards in the same matrix as your samples to account for matrix effects. |
| Poor recovery of CHDA during sample extraction. | 1. Inefficient extraction solvent. 2. Adsorption of CHDA to sample containers or microbial biomass. 3. Degradation of CHDA during the extraction process. | 1. Test a range of solvents with different polarities. 2. Use silanized glassware to minimize adsorption. Analyze the microbial pellet to check for adsorbed CHDA. 3. Perform the extraction at a lower temperature and in a timely manner. |
| Difficulty in derivatizing CHDA for GC-MS analysis. | 1. Incomplete derivatization reaction. 2. Degradation of the derivative. 3. Unsuitable derivatization agent for dicarboxylic acids. | 1. Optimize reaction conditions (temperature, time, reagent concentration). 2. Analyze the derivatized sample immediately or store it under appropriate conditions (e.g., cold and dark). 3. Consider different derivatization agents such as BSTFA, MSTFA, or diazomethane (with appropriate safety precautions).[3][19][20][21][22] |
IV. Experimental Protocols
Here are some detailed protocols for key experiments in a CHDA degradation study.
Protocol 1: Microbial Degradation Assay
-
Prepare the Culture Medium: Prepare a suitable mineral salts medium for your microbial culture.
-
Inoculation: Inoculate the medium with your microbial source (e.g., activated sludge, soil slurry, or a pure strain).
-
Acclimation (Optional but Recommended): Gradually introduce CHDA to the culture in increasing concentrations over several weeks to enrich for degrading microorganisms.
-
Set up Microcosms:
-
Biotic: 100 mL of inoculated medium with a known concentration of CHDA.
-
Abiotic (Sterile Control): 100 mL of sterile medium with the same concentration of CHDA.
-
Biosorption (Killed Control): 100 mL of inoculated medium (with microorganisms killed by autoclaving or chemical treatment) with the same concentration of CHDA.
-
-
Incubation: Incubate all microcosms under appropriate conditions (e.g., 25°C, 150 rpm).
-
Sampling: Collect samples at regular intervals (e.g., 0, 1, 3, 7, 14, and 28 days).
-
Sample Preparation: Centrifuge the samples to remove biomass. Filter the supernatant through a 0.22 µm filter.
-
Analysis: Analyze the concentration of CHDA in the supernatant using HPLC-UV or LC-MS.
Protocol 2: HPLC-UV Analysis of CHDA
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic elution with a mixture of acidified water (e.g., 0.1% phosphoric acid) and acetonitrile. The exact ratio should be optimized for good peak shape and retention time.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Detection: UV detector at 210 nm.
-
Quantification: Prepare a calibration curve of CHDA in the culture medium.
V. Visualizing Potential Degradation Pathways
The following diagrams illustrate hypothetical degradation pathways for CHDA based on established microbial metabolic principles.
Diagram 1: Proposed Aerobic Degradation Pathway of CHDA
Caption: A logical workflow for troubleshooting experiments with no observed CHDA degradation.
VI. References
-
HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column. SIELC Technologies. (URL: [Link])
-
Derivatization - Chemistry LibreTexts. (URL: [Link])
-
(PDF) Dicarboxylic Acid Catabolism by Bacteria - ResearchGate. (URL: [Link])
-
Ring-Cleaving Dioxygenases with a Cupin Fold | Applied and Environmental Microbiology. (URL: [Link])
-
HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation o - ResearchGate. (URL: [Link])
-
A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed. (URL: [Link])
-
Abiotic and biotic processes that drive carboxylation and decarboxylation reactions - AIR Unimi. (URL: [Link])
-
A Comprehensive Review on Medium- and Long-Chain Fatty Acid-Derived Metabolites: From Energy Sources to Metabolic Signals - MDPI. (URL: [Link])
-
Advances in bio‐based production of dicarboxylic acids longer than C4 - PMC. (URL: [Link])
-
HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column - SIELC Technologies. (URL: [Link])
-
Bacterial aromatic ring-cleavage enzymes are classified into two different gene families. (URL: [Link])
-
CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents. (URL: )
-
The ins and outs of ring-cleaving dioxygenases - PubMed - NIH. (URL: [Link])
-
The Ins and Outs of Ring-Cleaving Dioxygenases | Request PDF - ResearchGate. (URL: [Link])
-
Ring-Cleaving Dioxygenases with a Cupin Fold - PMC - PubMed Central. (URL: [Link])
-
Prediction of hydrolysis products of organic chemicals under environmental pH conditions. (URL: [Link])
-
Formation and degradation of dicarboxylic acids in relation to alterations in fatty acid oxidation in rats - PubMed. (URL: [Link])
-
Beta oxidation - Wikipedia. (URL: [Link])
-
Bacterial Degradation of Aromatic Compounds - PMC - NIH. (URL: [Link])
-
CHAPTER 4: Various Types and Mechanisms of Degradation Reactions - Books. (URL: )
-
Define 'Hydrolysis' and 'Photolysis' as Degradation Pathways for Organic Pollutants → Learn. (URL: [Link])
-
How to Troubleshoot Experiments that Just Aren't Working | Blog - ZAGENO. (URL: [Link])
-
Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC - PubMed Central. (URL: [Link])
-
Biotic and abiotic degradation of CL-20 and RDX in soils - PubMed. (URL: [Link])
-
Troubleshooting the Sequencing Batch Reactor (Wastewater Microbiology). (URL: )
-
Cyclic compound - Wikipedia. (URL: [Link])
-
Microbiology Techniques & Troubleshooting - Science Buddies. (URL: [Link])
-
Biodegradation of central intermediate compounds produced from biodegradation of aromatic compounds - ResearchGate. (URL: [Link])
-
Abiotic degradation (%), comprehensive of photolysis and hydrolysis,... - ResearchGate. (URL: [Link])
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (URL: [Link])
-
Beta Oxidation of Fatty Acid: Steps, Uses, Diagram - Microbe Notes. (URL: [Link])
-
Oxidation Of Fatty Acids - Metabolism Of Fatty Acids And Proteins - MCAT Content - Jack Westin. (URL: [Link])
-
Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
Sources
- 1. academic.oup.com [academic.oup.com]
- 2. HPLC Method for Analysis of Dicarbon Carboxylic Acids on Newcrom BH Column | SIELC Technologies [sielc.com]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. researchgate.net [researchgate.net]
- 5. Beta oxidation - Wikipedia [en.wikipedia.org]
- 6. Biotransformations Utilizing β-Oxidation Cycle Reactions in the Synthesis of Natural Compounds and Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. microbenotes.com [microbenotes.com]
- 8. jackwestin.com [jackwestin.com]
- 9. journals.asm.org [journals.asm.org]
- 10. researchgate.net [researchgate.net]
- 11. The ins and outs of ring-cleaving dioxygenases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Ring-Cleaving Dioxygenases with a Cupin Fold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Define 'Hydrolysis' and 'Photolysis' as Degradation Pathways for Organic Pollutants → Learn [pollution.sustainability-directory.com]
- 15. researchgate.net [researchgate.net]
- 16. Prediction of hydrolysis products of organic chemicals under environmental pH conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. researchgate.net [researchgate.net]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. A Rapid Derivatization for Quantitation of Perfluorinated Carboxylic Acids from Aqueous Matrices by Gas Chromatography-Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. gcms.cz [gcms.cz]
- 22. CN101798283A - Derivatization method in carboxylic acid compound detection process by gas chromatogram - Google Patents [patents.google.com]
Minimizing impurities in the synthesis of Cyclohexanediacetic acid monoamide
Answering the user's request.## Technical Support Center: Synthesis of Cyclohexanediacetic Acid Monoamide
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of this compound monoamide (CHDAAM), a critical intermediate in the development of pharmaceutical agents like Gabapentin.[1][2] This guide is designed to provide in-depth, field-proven insights to help you navigate the complexities of this synthesis, with a core focus on minimizing impurities and maximizing yield and purity. We will move beyond simple step-by-step instructions to explain the causality behind experimental choices, ensuring a robust and reproducible process.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that are foundational to planning your synthesis.
Q1: What are the primary synthetic routes to high-purity this compound monoamide (CHDAAM)?
There are several established routes, but the most common and direct method for achieving high purity on a lab and industrial scale is the controlled amination of 1,1-Cyclohexanediacetic anhydride (CDAAn) with aqueous ammonia.[3][4] Alternative pathways often involve multiple steps starting from precursors like cyclohexanone and cyanoacetic acid derivatives or the hydrolysis of glutarimide intermediates.[5][6][7] The anhydride route is often preferred because it offers a more straightforward path to the monoamide with fewer synthetic steps, which inherently limits opportunities for impurity introduction.[7]
Q2: What are the most common impurities I need to control during the synthesis of CHDAAM from its anhydride?
The two most significant impurities to monitor and control are:
-
1,1-Cyclohexanediacetic acid (CDAA): This diacid impurity arises from the hydrolysis of the starting anhydride or the final monoamide product. Its presence indicates excessive water or harsh pH conditions during the reaction or workup.[8]
-
1,1-Cyclohexanediacetic acid diamide: This impurity results from the reaction of ammonia at both carbonyl centers of the anhydride. Its formation is a sign of poor stoichiometric or temperature control.[9][10]
Residual starting material (the anhydride) can also be a potential impurity if the reaction does not go to completion.
Q3: What analytical methods are recommended for assessing the purity of CHDAAM?
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of CHDAAM and quantifying the levels of key impurities like the diacid and diamide.[11] Techniques such as melting point analysis can also provide a good preliminary indication of purity, with a sharp melting range (typically 153-156°C) suggesting a purer compound.[12] For structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable.
Section 2: Troubleshooting Guide for CHDAAM Synthesis
This guide addresses specific issues you may encounter during your experiments in a practical question-and-answer format.
Issue 1: My final product is contaminated with significant amounts of 1,1-Cyclohexanediacetic acid (CDAA). What went wrong?
-
Underlying Cause: This impurity is a hydrolysis product. The anhydride starting material is highly susceptible to hydrolysis, and the amide bond in your product can also be cleaved under strong acidic or basic conditions, especially at elevated temperatures.[8]
-
Troubleshooting & Solutions:
-
Control Reaction Temperature: The amination reaction is exothermic. It is critical to maintain a low temperature, typically below 20°C, during the addition of the anhydride to the ammonia solution.[3][13] This minimizes the rate of competing hydrolysis reactions.
-
Ensure Anhydride Quality: Use a high-purity, dry anhydride. Store it under anhydrous conditions to prevent premature hydrolysis before the reaction begins.
-
Optimize Neutralization: During workup, the product is precipitated by acidifying the reaction mixture. This step must be carefully controlled. Add the acid slowly to a cooled solution to avoid localized heating that can promote hydrolysis. Neutralize to a slightly acidic pH (around 5) to ensure complete precipitation of the monoamide without causing acid-catalyzed hydrolysis.[3][5]
-
Issue 2: My analysis shows a high percentage of the diamide impurity. How can I favor mono-amidation?
-
Underlying Cause: The formation of the diamide is a classic example of a competing reaction. When both carbonyl groups of the anhydride react with ammonia, the undesired diamide is formed. This is typically caused by an excess of the nucleophile (ammonia) or reaction conditions that are too harsh.
-
Troubleshooting & Solutions:
-
Strict Stoichiometric Control: The molar ratio of aqueous ammonia to the anhydride is a critical parameter. Using a large excess of ammonia will drive the reaction towards the diamide. Patents suggest a molar ratio of ammonia to anhydride between 5 and 10 can be effective, but this must be carefully optimized for your specific setup.[3] Some processes aim for a much lower molar ratio (less than 3) to favor mono-substitution.[4]
-
Temperature Management: As with preventing diacid formation, keeping the reaction temperature low (below 20°C) is crucial.[3] Higher temperatures provide the activation energy needed for the second, slower amidation step to occur.
-
Controlled Addition: Add the anhydride to the aqueous ammonia solution slowly and with vigorous stirring. This ensures that the anhydride reacts quickly to form the monoamide salt and does not encounter localized excesses of ammonia that would promote diamide formation.
-
Issue 3: The yield of my precipitated product is low after acidification.
-
Underlying Cause: Low yield can be due to incomplete precipitation, product loss during washing, or incomplete reaction. The solubility of CHDAAM is pH-dependent.
-
Troubleshooting & Solutions:
-
Verify Precipitation pH: The isoelectric point of CHDAAM is crucial for its precipitation. The optimal pH for precipitation is typically in the slightly acidic range (pH 4.0-5.1).[7][14] Use a calibrated pH meter and add the acid dropwise as you approach the target pH.
-
Allow Sufficient Time for Precipitation: After reaching the target pH, allow the mixture to stir at a cool temperature for a sufficient period to ensure complete crystallization before filtration.
-
Washing Technique: Wash the filtered product cake with cold deionized water to remove inorganic salts from the neutralization step. Using excessively large volumes of water or warm water can lead to product loss due to solubility.
-
Section 3: High-Purity Experimental Protocols
The following protocols are designed to serve as a robust starting point for synthesizing and purifying CHDAAM with high purity.
Protocol 1: Synthesis of CHDAAM from 1,1-Cyclohexanediacetic Anhydride
This protocol is based on methods optimized for selective mono-amidation.[3][4]
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge a 25-35% aqueous ammonia solution. Begin cooling the solution to 0-10°C using a circulating chiller.
-
Amidation: Slowly add solid 1,1-Cyclohexanediacetic anhydride (1.0 molar equivalent) to the cooled, stirred ammonia solution over 1-2 hours. Critically, maintain the internal reaction temperature below 20°C throughout the addition.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 15-20°C for an additional 1-2 hours to ensure full conversion of the anhydride.
-
Precipitation: Cool the reaction mixture again to 10-15°C. Slowly add a 30-70% aqueous solution of sulfuric acid to neutralize the excess ammonia and precipitate the product.[3] Carefully monitor the pH, continuing the addition until the solution reaches a stable pH of approximately 5.
-
Isolation: Stir the resulting slurry at 10-15°C for 1 hour. Filter the precipitated solid and wash the cake with two portions of cold deionized water.
-
Drying: Dry the crude CHDAAM under vacuum at 50-60°C to a constant weight.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Transfer the crude, dry CHDAAM to a clean reactor. Add aqueous acetonitrile (containing 2-10 wt% water) as the recrystallization solvent.[14] The typical weight ratio of solvent to crude product is between 2:1 and 4:1.
-
Dissolution: Heat the mixture with stirring until all the solid dissolves completely.
-
Crystallization: Slowly cool the solution to 0-5°C to induce crystallization. Hold at this temperature for at least 2 hours to maximize recovery.
-
Isolation and Drying: Filter the purified crystals, wash with a small amount of cold solvent, and dry under vacuum at 50-60°C. The resulting product should have a purity exceeding 99.5%.[3]
Section 4: Visual Guides and Data
Diagrams of Key Processes
The following diagrams illustrate the synthetic workflow and the competing reaction pathways.
Caption: Workflow for the synthesis of CHDAAM, highlighting critical control points.
Caption: Competing pathways in the synthesis of CHDAAM from its anhydride.
Data Summary Table
The table below summarizes the impact of key reaction parameters on product purity.
| Parameter | Recommended Range | Impact on Purity | Rationale |
| Reaction Temperature | 0 - 20°C | High | Minimizes rates of hydrolysis (diacid formation) and secondary amidation (diamide formation).[3] |
| NH₃/Anhydride Molar Ratio | < 10 (optimization required) | High | Controls selectivity. A large excess can lead to the formation of the diamide impurity.[3][4] |
| Neutralization pH | 4.0 - 5.5 | Medium | Ensures maximum precipitation of the monoamide product while minimizing its solubility and preventing acid-catalyzed hydrolysis.[5][7] |
| Recrystallization Solvent | Aqueous Acetonitrile | High | Effectively dissolves organic impurities while allowing for high recovery of pure crystalline CHDAAM.[14] |
References
- Process For Preparing this compound Monoamide. (n.d.). Quick Company.
- WO2005090310A2 - Process for preparing this compound monoamide. (n.d.). Google Patents.
- PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899. (n.d.). EPO.
- In-Depth Technical Guide to 1,1-Cyclohexanediacetic Anhydride (CAS 1010-26-0). (n.d.). Benchchem.
- US20080097122A1 - Process for the Preparation of Gabapentin. (n.d.). Google Patents.
- CN112592289A - Preparation method of gabapentin intermediate. (n.d.). Google Patents.
- 1,1-Cyclohexanediacetic acid monoamide 99189-60-3 wiki. (n.d.). Guidechem.
- Preparation method of 1,1-cyclohexanediacetic acid mono amide. (n.d.). Google Patents.
- WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide. (n.d.). Google Patents.
- a process for the preparation of 1,1-cyclohexane diacetic acid monoamide. (n.d.). Indian Patents.
- 1,1-Cyclohexanediacetic acid mono amide. (n.d.). ChemicalBook.
- Process For The Preparation Of Gabapentin. (n.d.). Quick Company.
- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2003). Googleapis.com.
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). PMC - NIH.
- Reaction of anhydrides with ammonia and amines. (n.d.). Química Organica.org.
- Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents. (2021). ACS Publications.
Sources
- 1. WO2005090310A2 - Process for preparing this compound monoamide - Google Patents [patents.google.com]
- 2. 1,1-Cyclohexanediacetic acid mono amide | 99189-60-3 [chemicalbook.com]
- 3. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]
- 4. Process For The Preparation Of Gabapentin [quickcompany.in]
- 5. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 6. CN112592289A - Preparation method of gabapentin intermediate - Google Patents [patents.google.com]
- 7. allindianpatents.com [allindianpatents.com]
- 8. Page loading... [wap.guidechem.com]
- 9. Direct Synthesis of Diamides from Dicarboxylic Acids with Amines Using Nb2O5 as a Lewis Acid Catalyst and Molecular Docking Studies as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. CN103333081A - Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents [patents.google.com]
- 12. Process For Preparing this compound Monoamide [quickcompany.in]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Troubleshooting the Hydrolysis of 1,1-Cyclohexyl Dicyanoamide
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for the hydrolysis of 1,1-cyclohexyl dicyanoamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthetic transformation. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to optimize your experimental outcomes.
The hydrolysis of the geminal dinitrile, 1,1-cyclohexyl dicyanoamide, is a versatile reaction that can yield several valuable products, including 1-cyanocyclohexane-1-carboxylic acid, 1,1-cyclohexanediacetic acid monoamide, or the fully hydrolyzed 1,1-cyclohexanediacetic acid. However, the robustness of the nitrile functional group often necessitates forceful reaction conditions, which can lead to challenges in reaction control, yield, and purity.[1][2] This guide provides a structured approach to identifying and resolving these issues.
Core Principles: Understanding the Reaction Mechanism
Success in troubleshooting begins with a firm grasp of the reaction mechanism. Nitrile hydrolysis can proceed under either acidic or basic conditions, following distinct pathways.[3][4]
Acid-Catalyzed Hydrolysis: The reaction is initiated by the protonation of the nitrile nitrogen, which significantly increases the electrophilicity of the nitrile carbon.[4][5][6] This activation allows for the nucleophilic attack by a weak nucleophile like water, leading to an imidic acid intermediate, which then tautomerizes to a more stable amide.[5][7] The amide is subsequently hydrolyzed under the same acidic conditions to yield the carboxylic acid and an ammonium salt.[2][4]
Caption: Acid-catalyzed hydrolysis pathway.
Base-Catalyzed Hydrolysis: Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][8] This forms a negatively charged intermediate that is protonated by water to give an imidic acid, which rearranges to the amide.[9] The amide can then be further hydrolyzed by hydroxide to form a carboxylate salt.[7] A final acidification step is required to obtain the neutral carboxylic acid.[1]
Caption: General troubleshooting workflow.
Issue 1: Reaction shows little to no conversion of the starting dinitrile.
-
Potential Causes:
-
Insufficient Energy Input: Nitrile hydrolysis is often a slow reaction with a high activation energy. Room temperature conditions are typically insufficient. [1] 2. Inadequate Reagent Concentration: The hydrolysis requires a sufficient concentration of acid or base to proceed effectively. Dilute solutions may not be potent enough.
-
Poor Solubility: The organic substrate may have poor solubility in the aqueous reaction medium, limiting the interaction between the nitrile groups and the acid/base catalyst.
-
Reagent Purity: Impure starting materials or degraded acid/base solutions can inhibit the reaction.
-
-
Recommended Solutions:
-
Increase Temperature: Heat the reaction mixture to reflux. For particularly stubborn hydrolyses, temperatures between 100-160 °C with concentrated sulfuric acid have been shown to be effective for similar substrates. [10] 2. Use Concentrated Reagents: Employ concentrated acids (e.g., 6-12 M HCl, or >50% H₂SO₄) or bases (e.g., 10-20% NaOH or KOH).
-
Add a Co-solvent: Introduce a water-miscible organic solvent like ethanol, methanol, or dioxane to improve the solubility of the dinitrile. [11]This creates a more homogeneous reaction mixture.
-
Verify Reagent Quality: Use freshly prepared solutions of acid or base. Ensure the 1,1-cyclohexyl dicyanoamide starting material is pure.
-
Issue 2: Reaction stops at an intermediate stage (e.g., mono-hydrolyzed product).
-
Potential Causes:
-
Insufficiently Harsh Conditions: The conditions may be sufficient to hydrolyze the first nitrile group but not the second, which may be sterically hindered or electronically deactivated by the newly formed amide or carboxylate group.
-
Precipitation of an Intermediate: The mono-hydrolyzed product (e.g., 1-cyanocyclohexane-1-carboxamide) might be less soluble in the reaction medium and precipitate out, effectively halting further reaction.
-
-
Recommended Solutions:
-
Increase Reaction Time and Temperature: Prolonged heating at reflux is the most common strategy to drive the reaction to completion.
-
Modify the Reagent: In some cases, switching from HCl to H₂SO₄ (which allows for higher reflux temperatures) can provide the necessary energy to overcome the activation barrier for the second hydrolysis.
-
Leverage the Intermediate: If the mono-hydrolyzed product is the desired outcome, this result can be optimized. Experiment with milder conditions (lower temperature, shorter reaction times) to favor its formation and isolation. Monitor the reaction closely by TLC or LC-MS to stop it at the optimal time. [12]
-
Issue 3: Low yield of the desired carboxylic acid after workup.
-
Potential Causes:
-
Product Loss During Extraction: Carboxylic acids exist as carboxylate salts at high pH. If a basic hydrolysis is performed, the product will remain in the aqueous layer as a salt unless the solution is properly acidified before extraction. [1] 2. Incomplete Precipitation: During isolation by precipitation, the product may have some solubility in the mother liquor, leading to yield loss.
-
Degradation or Side Reactions: Extremely high temperatures, especially with sulfuric acid, can sometimes lead to charring, decarboxylation, or other degradation pathways. A patent for a similar synthesis notes the evolution of gas, which could indicate such side reactions. [10] 4. Formation of a "Pasty State": Some hydrolysis reactions, particularly with concentrated sulfuric acid, do not yield a clean solution or a filterable solid but rather a thick, pasty mixture that is difficult to handle and purify. [10]
-
-
Recommended Solutions:
-
Optimize Workup pH: After a basic hydrolysis, cool the reaction mixture (e.g., in an ice bath) and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of 1-2. Confirm the pH with litmus paper or a pH meter. This protonates the carboxylate, making the carboxylic acid extractable with an organic solvent like ethyl acetate or dichloromethane.
-
Check All Phases: Before discarding any aqueous layers or filtrates, test a small sample for the presence of your product (e.g., by TLC after acidification and extraction) to ensure you are not losing significant quantities. [13] 3. Optimize Reaction Conditions: If degradation is suspected, perform the reaction at the lowest temperature that still provides a reasonable reaction rate. Consider using a slightly less concentrated acid or base.
-
Manage Difficult Precipitates: If a paste forms, as described in the literature,[10] try diluting the mixture with cold water or ice to see if a filterable solid will precipitate. Alternatively, attempt to extract the entire mixture with a suitable organic solvent after adjusting the pH.
-
Frequently Asked Questions (FAQs)
Q1: Should I use acid- or base-catalyzed hydrolysis?
A1: The choice depends on the stability of your starting material and desired final product, as well as practical considerations like purification.
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Strong acids (HCl, H₂SO₄) [14] | Strong bases (NaOH, KOH) [14] |
| Product Form | Direct formation of the carboxylic acid (R-COOH) [1] | Initially forms the carboxylate salt (R-COO⁻) [1][7] |
| Workup | Simpler; typically dilution and extraction. | Requires a distinct acidification step before extraction. [1] |
| Key Advantage | The final step (protonation of liberated ammonia) is irreversible, which can help drive the reaction to completion. [3] | Can sometimes be stopped at the amide stage under milder conditions. [3] |
| Key Disadvantage | Harsh conditions can degrade acid-sensitive molecules. | Can be complicated by base-sensitive functional groups. |
Q2: How can I effectively monitor the reaction's progress?
A2: Thin-Layer Chromatography (TLC) is an excellent technique. The starting dinitrile is significantly less polar than the amide and carboxylic acid intermediates/products. A typical mobile phase would be a mixture of a nonpolar solvent like hexanes and a polar solvent like ethyl acetate. The dinitrile will have a high Rf value, while the amide and acid products will have much lower Rf values, often close to the baseline. [12]You can visualize the spots using a UV lamp (if the compound is UV-active) or by staining with an agent like potassium permanganate.
Q3: What are the primary safety considerations for this reaction?
A3:
-
Corrosive Reagents: Always handle concentrated acids and bases with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Exothermic Reactions: Diluting concentrated acids (especially sulfuric acid) is highly exothermic. Always add the acid slowly to water, never the other way around. Be prepared to cool the reaction vessel.
-
Gas Evolution: Under basic conditions, ammonia (NH₃) gas is liberated. [1]This is a toxic and pungent gas that must be handled in a well-ventilated fume hood. Under harsh acidic conditions, there is a potential for degradation that could release toxic gases.
Reference Experimental Protocols
The following are generalized protocols based on established procedures. They should be adapted and optimized for your specific experimental goals.
Protocol 1: Acid-Catalyzed Hydrolysis to 1,1-Cyclohexanediacetic Acid
(Adapted from patent literature for similar substrates)[10]
-
Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add water (e.g., 70 mL). In a fume hood, slowly and carefully add concentrated sulfuric acid (e.g., 45 mL) while cooling the flask in an ice bath.
-
Reaction: To the cooled sulfuric acid solution, add 1,1-cyclohexyl dicyanoamide (e.g., 0.1 mol).
-
Heating: Slowly heat the mixture with stirring. The temperature should be gradually raised to reflux (approx. 110-145 °C).
-
Monitoring: Maintain the reaction at reflux for 3-5 hours, or until TLC analysis indicates the complete consumption of the starting material and intermediates.
-
Workup: Cool the reaction mixture to room temperature and then pour it slowly over a large amount of crushed ice with stirring.
-
Isolation: The product, 1,1-cyclohexanediacetic acid, should precipitate as a solid. Allow the mixture to stand in an ice bath to maximize precipitation. Collect the solid by vacuum filtration and wash the filter cake with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., water or an ethyl acetate/hexanes mixture).
Protocol 2: Base-Catalyzed Hydrolysis
(General procedure based on standard organic chemistry methods)[11]
-
Setup: In a round-bottom flask with a reflux condenser and stir bar, dissolve 1,1-cyclohexyl dicyanoamide (e.g., 0.1 mol) in ethanol or methanol (e.g., 100 mL).
-
Reaction: Add an aqueous solution of sodium hydroxide (e.g., 20 mL of 10% NaOH solution).
-
Heating: Heat the mixture to reflux (approx. 60-80 °C) and maintain for 16-24 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction to room temperature and remove the organic solvent under reduced pressure (rotary evaporation). Dilute the remaining aqueous residue with water.
-
Extraction (Cleanup): Extract the aqueous solution with a nonpolar solvent (e.g., dichloromethane) to remove any unreacted starting material or non-acidic impurities. Discard the organic layer.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to pH 1-2 with concentrated HCl. A solid precipitate of the carboxylic acid should form. If the product is an oil or does not precipitate, extract the aqueous layer multiple times with ethyl acetate.
-
Purification: The collected solid can be recrystallized. If extracted, the combined organic layers should be washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product, which can then be purified.
References
- Nitrile to Acid - Common Conditions. (n.d.). Organic Chemistry Portal.
- Hydrolysis of Nitriles. (n.d.). Organic Chemistry Tutor.
- Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (n.d.). Moodle.
- Clark, J. (2015). Hydrolysing Nitriles. Chemguide.
- Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles. (2025). JoVE.
- Acidic Hydrolysis of Nitriles. (n.d.). BYJU'S.
- Farmer, S. (n.d.). 21.5. Hydrolysis of nitriles. In Organic Chemistry II. Lumen Learning.
- 20.7: Chemistry of Nitriles. (2025). In Chemistry LibreTexts.
- How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry.
- CADs: Nitrile Hydrolysis Mechanisms – Acidic and Basic Hydrolysis Mechanisms. (2024). Rogue Chem [YouTube].
- What happens when nitriles undergo acid hydrolysis? (2019). Quora.
- Video: Nitriles to Carboxylic Acids: Hydrolysis. (2025). JoVE.
- Hydrolysis of Nitriles. (n.d.). Organic Synthesis.
- The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (n.d.). Chemistry Steps.
- Nitriles: base hydrolysis. (2018). DocSchroeder [YouTube].
- Master Organic Reactions | Step-by-Step Problem Solving Guide. (2025). Med School Coach [YouTube].
- Preparation method of 1,1-cyclohexanediacetic acid. (2009). Google Patents (CN101475466B).
- Selective Hydrolysis of Nitriles to Amides. (n.d.). Organic Syntheses Procedure.
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. byjus.com [byjus.com]
- 3. organicchemistrytutor.com [organicchemistrytutor.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Video: Preparation of Carboxylic Acids: Hydrolysis of Nitriles [jove.com]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 9. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 10. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. orgsyn.org [orgsyn.org]
- 13. How To [chem.rochester.edu]
- 14. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
Addressing frothing during decarboxylation in Gabapentin synthesis
Navigating Frothing During Decarboxylation in Gabapentin Synthesis: A Troubleshooting Guide
Welcome to the Technical Support Center for Gabapentin synthesis. This guide is designed for researchers, scientists, and drug development professionals to address a critical and often challenging step in the synthesis of Gabapentin: the frothing that occurs during the decarboxylation of 1,1-cyclohexanediacetic acid monoamide. As your Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to not only troubleshoot this issue but also to establish robust, preventative control strategies in your experimental workflow.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of frothing during the decarboxylation step of Gabapentin synthesis?
A1: The primary cause of frothing is the vigorous evolution of carbon dioxide (CO₂) gas in a reaction medium that has a propensity to form stable foam.[1][2] The decarboxylation of 1,1-cyclohexanediacetic acid monoamide is a chemical reaction that eliminates a carboxyl group, releasing it as CO₂.[3][4] When this gas is produced rapidly within the liquid phase, it creates bubbles. If the liquid has certain physical properties, these bubbles do not collapse easily, leading to a rapid increase in volume and the formation of a stable foam.
Q2: What properties of the reaction mixture contribute to the stability of this foam?
A2: Foam stability is primarily governed by the surface tension and viscosity of the liquid medium.[5][6] While specific data on the reaction mixture for Gabapentin synthesis is proprietary and varies with the specific process, we can infer the contributing factors:
-
Surface-Active Species: The presence of impurities, unreacted starting materials, intermediates, or even the product itself can act as surfactants, reducing the surface tension of the liquid.[2][7][8] These molecules accumulate at the gas-liquid interface of the bubbles, creating a film that resists coalescence and rupture.
-
Viscosity: A more viscous reaction medium will slow the drainage of liquid from the bubble walls, a key process in foam collapse.[6] This increased viscosity can be due to high concentrations of dissolved solids or the inherent properties of the solvent system used.
Q3: Can frothing impact the quality and yield of my Gabapentin synthesis?
A3: Absolutely. Uncontrolled frothing can lead to several process and product quality issues:
-
Loss of Product: Foam can carry reactants and product out of the reaction vessel, leading to a significant reduction in yield.
-
Incomplete Reaction: Severe frothing can reduce the effective working volume of the reactor and lead to poor mixing, potentially resulting in an incomplete reaction.
-
Safety Hazards: A rapid increase in foam volume can lead to over-pressurization of the reactor, creating a significant safety risk.
-
Contamination: If the foam reaches the upper parts of the reactor or vent lines, it can lead to contamination of the batch and the equipment.
Q4: What are the main strategies for controlling frothing in this reaction?
A4: There are three main pillars to controlling frothing:
-
Procedural Control: Optimizing reaction parameters to control the rate of CO₂ evolution.
-
Chemical Control: The use of anti-foaming agents to destabilize the foam.
-
Engineering and Process Analytical Technology (PAT) Control: Employing appropriate reactor design and real-time monitoring to proactively manage foam.
Each of these is covered in detail in the troubleshooting guides below.
Troubleshooting Guides
This section provides a systematic approach to addressing frothing issues. The guides are structured from immediate corrective actions to long-term preventative strategies.
Guide 1: Immediate Corrective Actions for an Ongoing Reaction with Uncontrolled Frothing
| Symptom | Potential Cause | Immediate Action |
| Rapid, unexpected rise in foam level. | Reaction rate is too high due to poor temperature control or too rapid addition of reagents. | 1. Immediately stop the addition of any reagents. 2. Reduce the reaction temperature by applying cooling. 3. If safe and available, apply a gentle vacuum to help break the foam. 4. If the reaction is still difficult to control, a pre-prepared solution of a suitable anti-foaming agent can be added dropwise. |
| Moderate, but continuous frothing that threatens to overflow. | A steady but high rate of gas evolution coupled with a stable reaction medium. | 1. Reduce the agitation speed to minimize mechanical foaming. 2. Add a small, pre-determined amount of a suitable anti-foaming agent. 3. If possible, slightly reduce the reaction temperature to slow the decarboxylation rate. |
Guide 2: Preventative Strategies: Procedural Controls
The most robust approach to managing frothing is to prevent its formation through careful control of the reaction parameters.
Key Process Parameters and their Impact on Frothing
| Parameter | Effect on Frothing | Recommended Control Strategy |
| Temperature | Higher temperatures increase the rate of decarboxylation and CO₂ evolution. | Implement a controlled, gradual temperature ramp. Avoid rapid heating. For example, a ramp rate of 0.5-1.0 °C/minute is often a good starting point. |
| Reagent Addition Rate | Rapid addition of reagents that initiate or accelerate the decarboxylation can lead to a sudden, uncontrollable release of CO₂. | Utilize a programmable syringe pump or a dropping funnel for the slow, controlled addition of critical reagents. The addition should be timed to match the rate of CO₂ evolution that the system can handle without excessive foaming. |
| Agitation Speed | High agitation speeds can whip gas into the liquid, mechanically promoting foam formation. | Use the minimum agitation speed necessary to ensure good mixing and heat transfer. A vortex should be avoided. |
| Headspace | Insufficient headspace in the reactor can lead to rapid overflow as soon as foaming begins. | Ensure that the reaction volume does not exceed 50-60% of the total reactor volume to provide adequate headspace for potential foaming. |
Experimental Protocol: Controlled Decarboxylation of 1,1-Cyclohexanediacetic Acid Monoamide
This protocol outlines a preventative approach to minimize frothing.
-
Reactor Setup:
-
Charge the reactor with the 1,1-cyclohexanediacetic acid monoamide and the chosen solvent system.
-
Ensure the reactor is equipped with a calibrated temperature probe, an overhead stirrer, a condenser, and a controlled addition line (e.g., from a syringe pump).
-
The working volume should not exceed 60% of the total reactor volume.
-
-
Initial Heating:
-
Begin gentle agitation (e.g., 100-150 RPM).
-
Slowly heat the reaction mixture to the desired initial temperature (e.g., 50-60 °C) using a controlled temperature ramp (e.g., 1 °C/minute).
-
-
Controlled Reagent Addition:
-
If the decarboxylation is initiated or accelerated by the addition of an acid or other reagent, add this reagent sub-surface via a dip tube at a slow, controlled rate.
-
Monitor the reaction for any signs of gas evolution. If bubbling becomes vigorous, pause the addition until it subsides.
-
-
Temperature Ramping and Reaction Hold:
-
Once the reagent addition is complete, or if the reaction is purely thermal, slowly ramp the temperature to the final reaction temperature (e.g., 90-100 °C) at a controlled rate (e.g., 0.5 °C/minute).
-
Hold at the final temperature, monitoring for any signs of excessive frothing. If frothing increases, consider reducing the temperature by a few degrees.
-
-
Completion and Cool-down:
-
Once the reaction is complete (as determined by in-process controls), begin a controlled cool-down.
-
Guide 3: Chemical Intervention - The Use of Anti-Foaming Agents
In some cases, procedural controls alone may not be sufficient. In these instances, the use of an anti-foaming agent is warranted.
Q&A on Anti-Foaming Agents
-
Q: How do anti-foaming agents work?
-
A: Anti-foaming agents are typically silicone-based or organic polymers with low surface tension.[9] They are insoluble in the reaction medium and work by spreading rapidly across the surface of the foam bubbles.[10] This action disrupts the surfactant film that stabilizes the foam, causing the bubbles to coalesce and rupture.[11]
-
-
Q: What type of anti-foaming agent is suitable for Gabapentin synthesis?
-
A: For pharmaceutical applications, a high-purity, silicone-based anti-foaming agent is often preferred due to its chemical inertness and effectiveness at low concentrations.[9][10] Products like Dow Corning™ Antifoam M Compound, which is designed for pharmaceutical processes, are a good starting point.[10] It is crucial to select an anti-foaming agent that is compatible with the reaction chemistry and can be easily removed during product work-up and purification.[12]
-
-
Q: How much anti-foaming agent should I use?
-
A: The principle is "less is more." Typically, concentrations in the range of 1 to 50 parts per million (ppm) are effective.[10] It is essential to determine the minimum effective concentration through small-scale experiments to avoid potential product contamination or interference with the reaction.
-
Protocol for Selecting and Using an Anti-Foaming Agent
-
Selection:
-
Choose a pharmaceutical-grade silicone-based anti-foaming agent.
-
Verify its compatibility with your solvent system and reactants by performing a small-scale, non-reacting test. Look for any signs of reaction or insolubility that could complicate the synthesis.
-
-
Dosage Determination:
-
In a small-scale version of your reaction, induce foaming.
-
Prepare a dilute solution of the anti-foaming agent (e.g., 1% in a compatible solvent).
-
Add the dilute solution dropwise until the foam collapses. Record the amount added to calculate the effective ppm concentration.
-
-
Implementation:
-
The anti-foaming agent can be added at the beginning of the reaction (as a preventative measure or "antifoam") or added during the reaction if foaming becomes an issue (as a "defoamer").[13]
-
For preventative use, add the pre-determined amount to the reactor before heating.
-
For reactive use, have a dilute solution ready to be added as needed.
-
Guide 4: Engineering and Process Analytical Technology (PAT) Controls
For larger-scale or continuous manufacturing, more sophisticated control strategies are beneficial.
Reactor Design Considerations
-
High Headspace: A reactor with a high height-to-diameter ratio provides more headspace to accommodate foam.
-
Baffles: While baffles can improve mixing, they can also increase mechanical foaming. The need for baffles should be evaluated on a case-by-case basis.
-
Mechanical Foam Breakers: Some reactors can be equipped with mechanical foam breakers in the headspace, which physically disrupt the foam.
Process Analytical Technology (PAT) for Real-Time Foam Control
PAT is a system for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes.[5][14]
-
Foam Detection: In-line probes can be used to detect the presence and height of foam in real-time. These can be based on various principles, such as conductivity or optical sensing.[15][16]
-
Automated Control Loop: The signal from the foam sensor can be used to create an automated control loop.[17] When the foam reaches a certain level, the system can automatically:
-
Inject a small, precise amount of anti-foaming agent.
-
Temporarily reduce the reaction temperature.
-
Slow down the addition of reagents.
-
This proactive approach minimizes the use of anti-foaming agents and ensures the process remains in a state of control.
Visualizing the Troubleshooting Workflow
The following diagram illustrates the decision-making process for addressing frothing during decarboxylation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 6. healthcare-plus.com.tw [healthcare-plus.com.tw]
- 7. Identification, synthesis, isolation and characterization of formulation related impurity of Gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gabapentin Impurities | SynZeal [synzeal.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. healthcare-plus.com.tw [healthcare-plus.com.tw]
- 11. [PDF] Application of PAT-Based Feedback Control Approaches in Pharmaceutical Crystallization | Semantic Scholar [semanticscholar.org]
- 12. jehbco.com.au [jehbco.com.au]
- 13. dow.com [dow.com]
- 14. mt.com [mt.com]
- 15. scribd.com [scribd.com]
- 16. :: Measuring And Controlling Foam In Chemical and Pharmaceutical Bioreactors - Pune Techtrol :: [punetechtrol.com]
- 17. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Cyclohexanediacetic Acid Synthesis
Welcome to the technical support center for the synthesis of Cyclohexanediacetic acid (CHDA). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding to optimize your reaction conditions, specifically time and temperature, for maximal yield and purity.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its intermediates.
Q1: My final yield of this compound is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in a multi-step synthesis can stem from several factors. A common issue is an incomplete reaction in one or more steps. For instance, in syntheses involving the hydrolysis of a cyclic imide intermediate (like 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5.5]undecane), incomplete hydrolysis is a frequent culprit.[1]
-
Causality: The hydrolysis of the nitrile and amide functionalities in the intermediate to carboxylic acids requires stringent conditions. Insufficient reaction time or temperature can lead to a mixture of partially hydrolyzed products and unreacted starting material. In some cases, very long reaction times, up to 72 hours, have been noted for certain synthetic steps, highlighting the importance of ensuring the reaction has proceeded to completion.[2]
-
Troubleshooting Steps:
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the product. Do not proceed with workup until the reaction is complete.
-
Optimize Hydrolysis Conditions: If using acid hydrolysis, ensure the concentration of the acid and the temperature are optimal. For example, the hydrolysis of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile can be carried out with concentrated sulfuric acid at temperatures between 78-82°C.[1] A study on a greener synthesis using dilute sulfuric acid in high-temperature liquid water found that a temperature of 220°C and a 15% sulfuric acid concentration gave a high yield of 88.31%.[3]
-
Consider Catalyst Activity: If your synthesis involves a catalytic step, such as hydrogenation, ensure the catalyst is active and not poisoned. Increasing catalyst loading, hydrogen pressure, or reaction time can help drive the reaction to completion.[4]
-
Q2: I'm observing significant byproduct formation, which is complicating purification. How can I minimize these impurities?
A2: Byproduct formation is often linked to a lack of precise control over reaction conditions, particularly temperature.
-
Causality: At elevated temperatures, side reactions can become more prevalent. For example, in the initial condensation reaction using ammonium acetate as a catalyst, the formation of acetamide can occur.[4] Furthermore, incomplete control during the hydrolysis of nitrile intermediates can lead to a mixture of isomeric acid byproducts, such as Δ1-cyclohexeneacetic acid and cyclohexylideneacetic acid.[4] High temperatures can also lead to the decomposition of starting materials or the desired product.[5]
-
Troubleshooting Steps:
-
Precise Temperature Control: Maintain a stable and uniform temperature throughout the reaction. For exothermic reactions, such as acid hydrolysis, ensure efficient cooling to prevent temperature spikes. The gradual addition of reagents can also help manage the reaction's exothermicity.[1]
-
Optimize Catalyst and Solvent: The choice of catalyst and solvent can significantly influence the formation of byproducts. For instance, to favor the formation of the desired α,β-unsaturated isomer over the β,γ-unsaturated nitrile in certain condensation reactions, careful selection and control of the catalyst, solvent, and temperature are crucial.[4]
-
Purification of Intermediates: If possible, purify intermediates at each step to prevent the carryover of impurities that could participate in side reactions in subsequent steps.
-
Q3: My reaction seems to stall or proceed very slowly. What actions should I take?
A3: A stalled or sluggish reaction is often due to suboptimal temperature or issues with catalysis.
-
Causality: Chemical reactions have an activation energy barrier that must be overcome. If the reaction temperature is too low, the molecules will lack sufficient kinetic energy to react at an appreciable rate. In catalytic reactions, the catalyst surface can become deactivated or "poisoned" by impurities, rendering it ineffective.
-
Troubleshooting Steps:
-
Gradually Increase Temperature: Cautiously increase the reaction temperature in small increments while monitoring the reaction progress. Be mindful that excessive temperatures can lead to byproduct formation.
-
Verify Catalyst Integrity: For catalytic hydrogenations, ensure the catalyst has been properly handled and is not expired. If catalyst poisoning is suspected, it may be necessary to use fresh catalyst or to purify the starting materials to remove potential inhibitors.
-
Ensure Proper Mixing: In heterogeneous reactions, efficient stirring is critical to ensure proper contact between the reactants and the catalyst or reagents.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of this compound?
A1: The optimal temperature is highly dependent on the specific synthetic route and step. For the hydrolysis of the cyclic imide intermediate (1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[5.5]undecane), temperatures can range from 78-82°C with concentrated sulfuric acid to as high as 160-280°C in greener protocols with dilute acid.[1][3] Condensation reactions, for example between cyclohexanone and cyanoacetamide, can be performed over a broad range of 20 to 150°C, often at the reflux temperature of the solvent.[6] It is crucial to consult the specific literature procedure you are following and to perform small-scale optimization experiments to determine the ideal temperature for your setup.
Q2: How does reaction time influence the purity of the final CHDA product?
A2: Reaction time is a critical parameter that must be optimized in conjunction with temperature. Insufficient reaction time will lead to an impure product containing unreacted starting materials and intermediates. Conversely, excessively long reaction times, especially at elevated temperatures, can promote the formation of degradation products and other byproducts, thereby reducing the purity of the final product.[7] The ideal reaction time is the point at which the maximum conversion of the starting material to the desired product is achieved with minimal byproduct formation. This is best determined by monitoring the reaction profile over time.
Q3: Can thermal decomposition of this compound or its precursors be a concern?
A3: Yes, thermal decomposition can be a significant issue, particularly at higher temperatures. For instance, studies have shown that cyclohexanecarboxylic acid can decompose into cyclohexene, carbon monoxide, and water at temperatures in the range of 642–703 K (369–430 °C).[8] While the synthesis of CHDA is typically conducted at lower temperatures, the potential for decomposition of starting materials, intermediates, or the final product should always be considered, especially when optimizing for higher reaction rates by increasing the temperature. Lowering the temperature has been shown to limit the decomposition of starting materials in some reactions.[5]
Data Summary
| Reaction Step | Reagents/Catalyst | Temperature Range (°C) | Typical Reaction Time | Key Considerations |
| Condensation | Cyclohexanone, Cyanoacetamide, Ammonium Acetate | 20 - 150 (often reflux) | Varies (monitor completion) | Potential for acetamide byproduct formation.[4] |
| Hydrolysis of Imide | Conc. H₂SO₄ | 78 - 82 | 2.5 - 3.5 hours (gradual addition) | Exothermic reaction requiring careful temperature control.[1] |
| "Green" Hydrolysis | Dilute H₂SO₄ in water | 160 - 280 | Varies | Higher temperatures can increase reaction rate but also risk of decomposition.[3] |
| Catalytic Hydrogenation | Pd/C or other transition metals | Varies with catalyst and pressure | Varies | Ensure catalyst activity and sufficient hydrogen pressure.[4] |
Experimental Protocols
Protocol 1: Hydrolysis of 2,4-Dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile to CHDA
This protocol is adapted from literature procedures and should be performed with appropriate safety precautions.[1]
-
In a suitable reaction vessel equipped with a stirrer, thermometer, and addition funnel, place a 1:3.2 weight ratio of the dicyano compound to 88% concentrated sulfuric acid.
-
With vigorous stirring, gradually add the dicyano compound to the sulfuric acid over a period of 2.5 to 3.5 hours.
-
Carefully control the temperature of the reaction mixture, maintaining it between 78-82°C. The reaction is exothermic.
-
After the addition is complete, continue stirring at the same temperature until the reaction is complete, as indicated by the formation of a clear solution.
-
Cool the reaction mixture and quench by carefully pouring it into ice water to precipitate the this compound.
-
Isolate the product by filtration, wash with cold water, and dry.
Process Visualization
Caption: Optimization workflow for this compound synthesis.
References
- Lu, X., & Peng, X. (2008). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water. ResearchGate.
- Raimondi, W., Dauzonne, D., Constantieux, T., & Rodriguez, J. (2012). Optimization of the reaction conditions. ResearchGate.
- Quick Company. (n.d.). Process For Preparing this compound Monoamide.
- Danieli, B., Delogu, P., De Rosa, S., & Fugazza, L. (2011). PROCESS FOR PREPARING this compound MONOAMIDE. EPO Patent 1732899.
- Putin, S., et al. (n.d.). Kinetics and mechanism of coupled synthesis of cyclohexanecarboxylic acid. ResearchGate.
- Chemistry For Everyone. (2023, October 22). How Do You Optimize Conditions For A Higher Percent Yield? [Video]. YouTube.
- Danieli, B., Delogu, P., De Rosa, S., & Fugazza, L. (2005). Process for preparing this compound monoamide. Google Patents.
- Unknown. (n.d.). Reaction condition optimization a. ResearchGate.
- Bédard, A. C., & Collins, S. K. (2018). A Brief Introduction to Chemical Reaction Optimization. PubMed Central.
- Unknown. (n.d.). Optimization of reaction conditions a. ResearchGate.
- Al-Zubair, M. A., & Taylor, R. (1980). The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide. Journal of the Chemical Society B: Physical Organic.
- Unknown. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide. Google Patents.
- Unknown. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid. Google Patents.
- PubChem. (n.d.). 2,4-Dioxo-3-azaspiro(5.5)undecane-1,5-dicarbonitrile.
- Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. RSC Publishing.
- Unknown. (n.d.). Kinetic of the thermal decomposition of cyclohexanone cyclic diperoxide: Solvent effect. ResearchGate.
- Danieli, B., Delogu, P., De Rosa, S., & Fugazza, L. (2006). Process for preparing this compound monoamide. Google Patents.
- Shao, K., et al. (2021). Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: A s. Physical Chemistry Chemical Physics.
- Zeng, Y.-L. (2009). (Z)-3-(3-Phenylallylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione. NIH.
- Various Authors. (n.d.). Syntheses and Crystal Structures of 1,5-Dioxaspiro[5.5]undecane-2,4-dione Derivatives. ResearchGate.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-(2,4-Dichlorobenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 7. m.youtube.com [m.youtube.com]
- 8. The catalysed thermal decomposition of organic acids. Part I. The catalysed decomposition of cyclohexanecarboxylic acid by hydrogen bromide - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
A Senior Application Scientist's Guide to Dicarboxylic Acid Linkers in MOF Synthesis: Cyclohexanediacetic Acid vs. The Field
Introduction: The Organic Linker as the Architect of Function
Metal-Organic Frameworks (MOFs) have transitioned from academic curiosities to pivotal materials in fields ranging from gas storage and separations to catalysis and advanced drug delivery.[1][2][3] These crystalline, porous materials are constructed from inorganic metal nodes connected by organic linker molecules. The choice of this organic linker is arguably one of the most critical decisions in MOF design, as its geometry, rigidity, and functionality dictate the resulting framework's topology, porosity, and chemical properties.[2]
While rigid aromatic dicarboxylic acids like terephthalic acid have been the bedrock of many iconic MOFs, the exploration of aliphatic and alicyclic linkers is unlocking new functionalities.[1] This guide provides an in-depth comparison of three distinct classes of dicarboxylic acid linkers, centered around the unique properties of Cyclohexanediacetic acid (CHDA) , and contrasted with the archetypal rigid aromatic linker, Terephthalic acid (BDC) , and the flexible linear aliphatic linker, Adipic acid .
This document is intended for researchers, chemists, and drug development professionals seeking to understand the causal relationships between linker choice and MOF properties, enabling more rational design of materials for specific applications.
The Linker's Blueprint: A Molecular-Level Comparison
The fundamental differences in the structure of these dicarboxylic acids directly translate to the macroscopic properties of the MOFs they form. The inherent rigidity or flexibility of the linker acts as a blueprint for the final framework architecture.
-
Terephthalic Acid (BDC): The Rigid Pillar. As a planar, aromatic molecule, 1,4-benzenedicarboxylic acid (BDC) is highly rigid. This rigidity is the cornerstone for producing robust, thermally stable MOFs with predictable, permanent porosity.[1] Frameworks like MOF-5 and the MIL-53 series are classic examples where the unyielding nature of BDC leads to high surface areas and stable porous structures.[4]
-
Adipic Acid: The Flexible Chain. In stark contrast, adipic acid (hexanedioic acid) is a linear, saturated aliphatic chain. Its conformational freedom, arising from rotation around its C-C single bonds, makes it a highly flexible linker. While this flexibility can give rise to dynamic "breathing" frameworks that respond to external stimuli, it also presents a significant synthetic challenge.[5][6] The lack of structural pre-organization can lead to disordered phases or pore collapse upon removal of guest solvent molecules, making the synthesis of crystalline, permanently porous materials difficult.[5]
-
This compound (CHDA): Constrained Flexibility. 1,4-Cyclohexanediacetic acid (specifically the trans isomer) represents a compelling intermediate. The cyclohexane ring provides a degree of rigidity not found in linear aliphatic chains like adipic acid, which facilitates the formation of crystalline materials.[6] However, the cyclohexane ring itself is not planar and can exist in different conformations (e.g., chair, boat). This "constrained flexibility" allows the linker to adapt during framework assembly and can lead to unique structural responses to guest molecules, a phenomenon less common in rigidly linear aromatic systems.[1]
Figure 2: General experimental workflow for the synthesis and characterization of dicarboxylate-based MOFs.
Protocol 1: Synthesis of a Co-CHDA MOF ([Co(H₂O)₄(chdc)]n)
This protocol is adapted from the synthesis of a Cobalt-based MOF with trans-1,4-cyclohexanedicarboxylate. [1] Rationale: This procedure uses a hydrothermal method in water, with a weak base (urotropine) to control the pH. The pH is critical for controlling the deprotonation of the carboxylic acid and influencing the final crystal structure. [1]The relatively mild temperature (80 °C) is suitable for the aliphatic linker.
Step-by-Step Methodology:
-
Reagent Preparation: In a glass vial, combine Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O), trans-1,4-cyclohexanedicarboxylic acid (H₂chdc), and urotropine in stoichiometric amounts.
-
Dissolution: Add distilled water to the vial to dissolve the reagents, creating an aqueous solution. The initial pH should be mildly acidic (around 4.5).
-
Hydrothermal Reaction: Seal the vial and place it in a preheated oven at 80 °C for 18-24 hours. Causality: This provides the energy for the self-assembly process, allowing the metal ions and deprotonated linkers to coordinate into an ordered framework.
-
Cooling and Crystal Collection: Allow the vial to cool slowly to room temperature. Crimson-colored crystals should be visible.
-
Washing: Filter the crystals from the mother liquor. Wash them thoroughly with distilled water to remove any unreacted starting materials or soluble byproducts.
-
Drying: Dry the collected crystals in air.
Protocol 2: Synthesis of a Co-BDC MOF (Co-TPA)
This protocol is a representative solvothermal synthesis for a Cobalt-terephthalate MOF.
Rationale: This synthesis uses N,N-Dimethylformamide (DMF) as a solvent, which is common for MOF synthesis due to its high boiling point and ability to dissolve both the metal salt and the aromatic linker. The higher temperature (120 °C) is typical for the formation of robust, aromatic-linker based MOFs.
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O) and terephthalic acid (BDC) in DMF in a Teflon-lined autoclave.
-
Homogenization: Stir the mixture to ensure a homogeneous solution or suspension.
-
Solvothermal Reaction: Seal the autoclave and place it in a preheated oven at 120 °C for 24 hours. Causality: The higher temperature and pressure facilitate the coordination between the cobalt ions and the rigid BDC linkers, promoting the growth of a highly crystalline 3D framework.
-
Cooling and Crystal Collection: After the reaction, allow the autoclave to cool to room temperature. Collect the resulting crystalline powder by filtration.
-
Washing: Wash the product multiple times with fresh DMF and then with a more volatile solvent like ethanol to remove residual DMF and unreacted reagents.
-
Activation: Dry the washed product under vacuum at an elevated temperature (e.g., 150 °C) to remove the solvent molecules from the pores, activating the MOF for porosity analysis.
A Senior Scientist's Perspective: Selecting the Right Linker for Your Application
The choice between CHDA, BDC, and adipic acid is not a matter of which is "best," but which is fit-for-purpose .
-
Choose Terephthalic Acid (BDC) when your primary requirements are maximum porosity, high surface area, and exceptional thermal and chemical stability . Applications like high-pressure gas storage, heterogeneous catalysis under harsh conditions, or separations where a rigid pore structure is paramount are ideal for BDC-based MOFs.
-
Choose Adipic Acid (or other linear aliphatics) with caution, and specifically when you desire a highly flexible, dynamic framework . These are often termed "soft porous crystals." The breathing behavior of Al-MIL-53-ADP upon hydration/dehydration is a prime example. [1]This could be advantageous for creating sensors or smart materials that respond to specific guests. However, be prepared for synthetic challenges and the potential for pore collapse, which may render the material non-porous for many applications.
-
Choose this compound (CHDA) when you need a balance between structural integrity and flexibility . The semi-rigid nature of the cyclohexane ring allows for the reliable synthesis of crystalline materials, avoiding the common pitfalls of linear aliphatic linkers. [6]The conformational flexibility of the ring can impart unique guest-responsive properties, making CHDA-based MOFs excellent candidates for applications in drug delivery , where controlled release might be triggered by subtle environmental changes, or in selective separations where the framework needs to adapt slightly to accommodate a specific molecule. The development of flexible MOFs for enhanced drug delivery is a growing area of interest. [7] By understanding the fundamental molecular properties of these dicarboxylic acids, researchers can move beyond trial-and-error synthesis and towards the rational design of next-generation Metal-Organic Frameworks tailored for the specific demands of their application.
References
- Klet, R. A., et al. (2019). Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties. National Institutes of Health.
- Request PDF. (2025). Metal−Organic Frameworks from Copper Dimers with cis - and trans -1,4-Cyclohexanedicarboxylate and cis,cis -1,3,5-Cyclohexanetricarboxylate. ResearchGate.
- Request PDF. (2025). The role of flexibility in MOFs (for Biomedical Applications). ResearchGate.
- Tan, T. T. Y., et al. (2022). UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. RSC Publishing.
- Tan, T. T. Y., et al. (2022). UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers. Chemical Communications (RSC Publishing). DOI:10.1039/D2CC03285F.
- A new metal–organic framework (MOF) with zinc as the metal ion and benzene-1,3-dicarboxylic acid as organic linker was synthesized via the hydrothermal method. RSC Publishing.
- Shtukenberg, A. G., et al. (2023). Effect of Linker Substituent Nature on Performance of Active Sites in UiO-66: Combined FT-IR and DFT Study. MDPI.
- Lee, C.-H., et al. (2015). Four Mixed-Ligand Zn(II) Three-Dimensional Metal-Organic Frameworks: Synthesis, Structural Diversity, and Photoluminescent Property. MDPI.
- Vermoortele, F., et al. (2018). Engineering a Highly Defective Stable UiO-66 with Tunable Lewis- Brønsted Acidity: The Role of the Hemilabile Linker. National Institutes of Health.
- Castonguay, A., et al. (2020). Metal–Organic Frameworks for Drug Delivery: A Design Perspective. PMC - PubMed Central - NIH.
- Al-Bayati, M. F., et al. (2023). Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications. PMC - PubMed Central - NIH.
- Liu, Y. (2022). Metal-Organic Framework (MOFs) for Drug Delivery Applications. Semantic Scholar.
- Alanazi, A. M., et al. (2022). Synthesis and Characterization of Zn–Organic Frameworks Containing Chitosan as a Low-Cost Inhibitor for Sulfuric-Acid-Induced Steel Corrosion: Practical and Computational Exploration. MDPI.
- Request PDF. (2025). α-Po Nets of Copper(II)- trans -1,4-Cyclohexanedicarboxylate Frameworks Based on a Paddle-Wheel Building Block and Its Enlarged Dimer. ResearchGate.
- Li, Y., et al. (2023). Synthesis and Characterization of a Novel Zinc-Based Metal-Organic Framework Containing Benzoic Acid: A Low-Toxicity Carrier for Drug Delivery. Brieflands.
- Advances in the Synthesis and Applications of MOF-5: A Comprehensive Review. (2023). Authorea.
- A Copper-Based Metal–Organic Framework for Selective Separation of C2 Hydrocarbons from Methane at Ambient Conditions. (2024). University of North Texas.
- Ali, A., et al. (2023). Copper-Based Metal–Organic Frameworks (MOFs) as an Emerging Catalytic Framework for Click Chemistry. MDPI.
- Request PDF. (2020). Terephthalate and trimesate metal-organic frameworks of Mn, Co, and Ni: exploring photostability by spectroscopy †. ResearchGate.
- Son, H.-J., et al. (2014). Synthesis of cobalt-, nickel-, copper-, and zinc-based, water-stable, pillared metal-organic frameworks. PubMed.
- Atzori, R., et al. (2022). Novel Tannic Acid-Modified Cobalt-Based Metal–Organic Framework: Synthesis, Characterization, and Antimicrobial Activity. PMC - PubMed Central - NIH.
- Request PDF. (2019). 3D Cobalt(II)-based MOF: Synthesis, structure, thermal decomposition behavior and magnetic property. ResearchGate.
- Request PDF. (2024). Fischer – Tropsch synthesis over MOF-supported cobalt catalysts (Co@MIL-53(Al)). ResearchGate.
- A water-stable copper-based nanosized metal–organic framework for discriminative sensing of amines. (2021). RSC Publishing.
- Request PDF. (2025). Syntheses and structures of the MOF-type series of metal 1,4,5,8,-naphthalenetetracarboxylates M2(OH)2[C14O8H4] (Al, Ga, In) with infinite trans-connected M–OH–M chains (MIL-122). ResearchGate.
Sources
- 1. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metal–Organic Frameworks for Drug Delivery: A Design Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. UiO-66 metal organic frameworks with high contents of flexible adipic acid co-linkers - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC03285F [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Synthesis of Cyclohexanediacetic Acid: From Classical Methods to Green Alternatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanediacetic acid (CHDA), specifically 1,1-cyclohexanediacetic acid, is a pivotal intermediate in the synthesis of the anticonvulsant drug Gabapentin.[1] The efficiency, cost-effectiveness, and environmental impact of CHDA synthesis are therefore critical considerations for the pharmaceutical industry. This guide provides an in-depth comparison of the primary synthetic routes to CHDA, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to inform laboratory and industrial-scale production decisions. We will explore the classical route starting from cyclohexanone, a greener modification employing high-temperature liquid water, and an innovative approach utilizing biomass-derived starting materials.
Route 1: The Classical Synthesis from Cyclohexanone
This traditional and widely documented approach builds the CHDA scaffold through a series of condensation and hydrolysis reactions starting from cyclohexanone and an activated methylene compound, typically a cyanoacetate derivative.[2][3] The overall process involves the formation of a cyclic dicyano imide intermediate, which is subsequently hydrolyzed under harsh acidic conditions.
Mechanistic Pathway
The synthesis commences with a Knoevenagel condensation between cyclohexanone and a cyano-containing active methylene compound (like ethyl cyanoacetate in the presence of ammonia or cyanoacetamide), forming an α,β-unsaturated system. This is followed by a Michael addition of a second equivalent of the active methylene compound. The resulting adduct then undergoes intramolecular cyclization to form a stable spirocyclic imide intermediate, 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile.[3] The final and most challenging step is the hydrolysis of the two nitrile groups and the imide ring to yield this compound. This typically requires concentrated sulfuric acid and high temperatures.[4]
Caption: Classical synthesis of CHDA from cyclohexanone.
Experimental Protocols
Protocol 1a: Synthesis of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile [5]
-
In a reaction vessel, add 140ml of ethanol and cool to -10 °C.
-
Under stirring, feed 10.5g of ammonia gas while maintaining the temperature.
-
Add 51.5g of ethyl cyanoacetate. The temperature may rise to -7 °C. Re-cool to -10 °C.
-
Slowly drip in 25g of cyclohexanone over approximately 40 minutes, ensuring the temperature does not exceed -6 °C.
-
After the addition is complete, stir for 30 minutes, then stop stirring.
-
Maintain the mixture at -10 °C for 24 hours, then at 0 ± 5 °C for 12 hours, and finally at room temperature (25 °C) for 12 hours (total 48 hours).
-
Filter the ethanolic solution to collect the precipitate of 1,1-cyclohexyl dicyano acid amides.
-
Dry the product in an oven. A typical yield is around 93-94%.[5]
Protocol 1b: Hydrolysis to 1,1-Cyclohexanediacetic Acid [5]
-
Prepare a solution of approximately 70% sulfuric acid by adding 115ml of concentrated sulfuric acid to 82ml of water in a suitable reactor. Heat this solution to 160 °C.
-
Slowly add the 59.4g of the dried dicyano amide powder from the previous step. Note: This reaction releases toxic cyanide gas and CO₂ and must be performed in a well-ventilated fume hood with appropriate gas scrubbing.
-
After the addition is complete, maintain the temperature at 180-185 °C for 30 minutes.
-
Cool the reaction mixture and pour it into cold, stirred water.
-
Cool the aqueous mixture to 30 °C to precipitate the crude CHDA.
-
Filter the crude product and wash with water.
-
For purification, dissolve the crude product in a 10% sodium hydroxide solution, decolorize with activated carbon, and filter.
-
Acidify the filtrate with hydrochloric acid to crystallize the pure 1,1-cyclohexanediacetic acid. The yield for this step is approximately 79-80%.[5]
Route 2: Greener Hydrolysis via High-Temperature Liquid Water (HTLW)
A significant drawback of the classical route is the use of large quantities of concentrated sulfuric acid, which poses environmental and corrosion challenges. A greener alternative for the hydrolysis step has been developed, utilizing high-temperature liquid water (HTLW) with a dilute acid catalyst.[6]
Mechanistic Advantage
In high-temperature liquid water (above 200°C), the properties of water change dramatically. It becomes a less polar solvent, and its dissociation constant increases, meaning it has a higher concentration of H+ and OH- ions. This allows it to act as both a solvent and a catalyst for hydrolysis. The addition of a small amount of a mineral acid like sulfuric acid further accelerates the reaction. This approach avoids the use of concentrated acids, reducing waste and corrosion issues.[6]
Caption: Greener hydrolysis route for CHDA synthesis.
Experimental Protocol
Protocol 2: HTLW Hydrolysis of 2,4-dioxo-3-azaspiro[5.5]undecane-1,5-dicarbonitrile [6]
-
Prepare a suspension of the dicyano imide intermediate in a dilute sulfuric acid solution (e.g., 15% H₂SO₄). The initial mass concentration of the imide can be around 0.05 g/mL.
-
Place the mixture in a high-pressure reactor capable of maintaining high temperatures and pressures.
-
Heat the reactor to 220 °C and allow the reaction to proceed.
-
After the reaction is complete, cool the reactor and collect the product mixture.
-
The CHDA product can be isolated and purified through crystallization as described in the classical method.
-
This method has been reported to achieve yields of up to 88.31%, which is higher than the conventional concentrated sulfuric acid process.[6]
Route 3: Biomass-Derived Synthesis
A fundamentally different and innovative approach bypasses the use of cyclohexanone altogether, instead constructing the cyclohexane ring from biomass-derivable small molecules. This route represents a significant step towards a more sustainable pharmaceutical supply chain.
Mechanistic Pathway
This elegant synthesis involves a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate. This domino reaction, involving a Mannich condensation and a Diels-Alder reaction, efficiently assembles the functionalized cyclohexene ring, forming ethyl 4-formylcyclohex-3-enecarboxylate. This intermediate is then converted to CHDA in a one-pot, three-step sequence:
-
Hydrogenation: The carbon-carbon double bond is selectively hydrogenated using a palladium on carbon (Pd/C) catalyst.
-
Oxidation: The aldehyde group is oxidized to a carboxylic acid, which can be achieved with air.
-
Hydrolysis: The ester group is hydrolyzed to a carboxylic acid to yield the final CHDA product.
Caption: Biomass-derived synthesis of CHDA.
Experimental Protocol
Protocol 3: Biomass-Derived Route to CHDA
-
Cycloaddition: In a suitable solvent, combine formaldehyde, crotonaldehyde, and ethyl acrylate in the presence of a proline catalyst. A 91% yield of ethyl 4-formylcyclohex-3-enecarboxylate has been reported under optimized conditions.
-
One-Pot Conversion to CHDA: a. To a solution of the ethyl 4-formylcyclohex-3-enecarboxylate intermediate in a solvent like tetrahydrofuran (THF), add a Pd/C catalyst. b. Stir the mixture under a hydrogen atmosphere (e.g., 2.0 MPa) at 40 °C for approximately 8 hours to hydrogenate the double bond. c. Release the hydrogen pressure and stir the mixture under an air atmosphere at 80 °C for about 5 hours to oxidize the aldehyde. d. Perform a final hydrolysis step (e.g., by adding an acid or base followed by neutralization) to convert the ester to the carboxylic acid, yielding CHDA.
Comparative Analysis
The choice of a synthetic route depends on a multitude of factors, including yield, cost, safety, and environmental impact. The following table provides a comparative summary of the three routes discussed.
| Parameter | Classical Route (from Cyclohexanone) | Greener Hydrolysis (HTLW) | Biomass-Derived Route |
| Starting Materials | Cyclohexanone, Ethyl Cyanoacetate, Ammonia | Cyclohexanone, Ethyl Cyanoacetate, Ammonia | Formaldehyde, Crotonaldehyde, Ethyl Acrylate |
| Key Reactions | Knoevenagel Condensation, Michael Addition, Hydrolysis | Knoevenagel Condensation, Michael Addition, HTLW Hydrolysis | [3+1+2] Cycloaddition, Hydrogenation, Oxidation, Hydrolysis |
| Reported Overall Yield | ~74-75%[5] | Potentially higher than classical (~88% for hydrolysis step)[6] | ~76% (for a related product, CHDM) |
| Reaction Conditions | Low to high temperatures (-10 °C to 185 °C), atmospheric pressure | High temperature (220 °C), high pressure | Moderate temperatures (40-80 °C), moderate pressure (for hydrogenation) |
| Key Reagents/Catalysts | Conc. H₂SO₄, Ethanol, Ammonia | Dilute H₂SO₄, Proline, Pd/C | |
| Green Chemistry Aspects | Pros: Established, well-understood. Cons: Use of toxic cyanide precursors, large volumes of concentrated acid, generation of significant waste.[4] | Pros: Avoids concentrated acid, reduces waste and corrosion, higher yield in hydrolysis. Cons: Requires high-pressure equipment. | Pros: Utilizes renewable feedstocks, avoids harsh reagents, one-pot conversion step. Cons: Multi-step process, may require catalyst separation. |
| Scalability | Industrially established | Potentially scalable with appropriate infrastructure | In development, potential for scalability |
Discussion
The classical route is a well-established and robust method for the synthesis of CHDA. However, its reliance on harsh reagents, particularly concentrated sulfuric acid for hydrolysis, presents significant environmental and safety challenges. The generation of large quantities of waste and the corrosive nature of the reagents are major drawbacks for industrial applications.[4]
The greener hydrolysis route using HTLW directly addresses the most problematic step of the classical synthesis. By replacing concentrated sulfuric acid with dilute acid in high-temperature water, this method not only improves the yield but also significantly enhances the environmental profile of the process.[6] The main barrier to its widespread adoption is the requirement for specialized high-pressure and high-temperature equipment.
The biomass-derived route represents a paradigm shift in the synthesis of CHDA, aligning with the principles of green chemistry by utilizing renewable feedstocks. The elegant cycloaddition reaction and the subsequent one-pot conversion are highly efficient. While this route is still in a developmental stage compared to the classical method, it holds immense promise for a truly sustainable production of CHDA and other valuable chemical intermediates.
Conclusion
For researchers and drug development professionals, the choice of a synthetic route for this compound involves a trade-off between established, high-throughput methods and more modern, sustainable alternatives. While the classical synthesis from cyclohexanone remains a reliable option, its environmental footprint is a significant concern. The high-temperature liquid water hydrolysis modification offers a substantial improvement in greenness and efficiency for the final step of the classical route. Looking to the future, the synthesis from biomass-derived feedstocks presents the most promising long-term solution, offering a pathway to produce this key pharmaceutical intermediate from renewable resources with a minimized environmental impact. The continued development and optimization of these greener routes will be crucial for the sustainable advancement of the pharmaceutical industry.
References
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents. (n.d.).
- Cyclohexaneacetic acid, α-cyano - Organic Syntheses Procedure. (n.d.).
- PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 - EPO. (2011, September 21).
- Electrocatalytic synthesis of heterocycles from biomass-derived furfuryl alcohols. (n.d.).
- WO/2003/002504 PROCESS FOR THE PREPARATION OF 1.1-CYCLOHEXANEDIACETIC ACID - WIPO Patentscope. (n.d.).
- green chemistry – the atom economy. (n.d.).
- Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water - ResearchGate. (2025, August 6).
- Metrics to 'green' chemistry—which are the best? (n.d.).
- Synthesis of ketones from biomass-derived feedstock - PubMed. (2017, January 31).
- Green chemistry for chemical synthesis - PMC - NIH. (2008, September 9).
- Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google Patents. (n.d.).
- Process For Preparing this compound Monoamide - Quick Company. (n.d.).
- Economic analysis comparison between extraction and DISTILLATION method. (n.d.).
- WO2005090310A2 - Process for preparing this compound monoamide - Google Patents. (n.d.).
- Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC - NIH. (n.d.).
- Hydrogenation of Phenol to Cyclohexanone over Bifunctional Pd/ C‑Heteropoly Acid Catalyst in the Liquid Phase - OSTI.GOV. (n.d.).
- Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates. (n.d.).
- Atom Economy Green Synthesis in Organic Chemistry - JOCPR. (n.d.).
- Production Cost Analysis: Economic Analysis as a tool for Process Development: Harvest of a High Cell-Density Fermentation | BioPharm International. (n.d.).
- Gabapentin - Wikipedia. (n.d.).
Sources
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 [data.epo.org]
- 3. benchchem.com [benchchem.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Purification of Cyclohexanediacetic Acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of starting materials is not merely a matter of quality control; it is the bedrock upon which reliable and reproducible experimental outcomes are built. Cyclohexanediacetic acid (CHDA), a key building block in the synthesis of pharmaceuticals and other advanced materials, is no exception. This guide provides an in-depth comparative analysis of common purification techniques for CHDA, offering field-proven insights and detailed experimental protocols to empower you in selecting the most effective method for your specific application.
The Criticality of Purity: Understanding Common Impurities in CHDA
The synthetic route to this compound, often involving a Knoevenagel condensation of cyclohexanone and a cyanoacetic acid derivative followed by hydrolysis and decarboxylation, can introduce a variety of impurities. The presence of these impurities can have significant downstream consequences, including altered reaction kinetics, the formation of unwanted byproducts, and in the context of drug development, potential toxicity.
Common impurities may include:
-
Unreacted Starting Materials: Residual cyclohexanone or cyanoacetic acid derivatives.
-
Intermediates: Incompletely hydrolyzed or decarboxylated intermediates.
-
Byproducts of Side Reactions: Products arising from self-condensation of the starting materials or other competing reaction pathways.
-
Residual Solvents and Reagents: Traces of solvents or reagents used during the synthesis and workup.
This guide will explore two primary, industrially relevant purification techniques: Acid-Base Purification and Recrystallization . We will also touch upon Chromatographic Methods as a high-purity alternative.
Acid-Base Purification: A Robust Method for Crude CHDA
This technique leverages the acidic nature of the carboxylic acid groups in CHDA to separate it from neutral or basic impurities. The crude CHDA is dissolved in an alkaline solution to form a water-soluble carboxylate salt. Insoluble impurities are then removed by filtration, and the purified CHDA is subsequently precipitated by acidification.
Causality Behind Experimental Choices:
The choice of base is critical. A moderately strong base like sodium hydroxide is sufficient to deprotonate the carboxylic acids without causing unwanted side reactions. The use of activated carbon is a common and effective method for removing colored impurities and other high molecular weight organic contaminants through adsorption. The final precipitation with a strong acid, such as hydrochloric acid, ensures the complete conversion of the carboxylate salt back to the free dicarboxylic acid.
Self-Validating System:
The effectiveness of this protocol is validated at each step. The clarity of the solution after dissolving in base and filtering indicates the removal of insoluble impurities. The absence of color after charcoal treatment is a visual confirmation of the removal of color bodies. Finally, the purity of the precipitated CHDA can be readily assessed by the analytical methods detailed later in this guide.
Experimental Protocol: Acid-Base Purification of Crude 1,1-Cyclohexanediacetic Acid
This protocol is adapted from a documented industrial process[1].
-
Dissolution: In a suitable vessel, dissolve the crude 1,1-cyclohexanediacetic acid in a 10% aqueous sodium hydroxide solution. Use approximately 100g of 10% NaOH solution for every 40-45g of crude CHDA.
-
Decolorization: Add a small amount of activated carbon to the alkaline solution. Stir the mixture for a defined period (e.g., 30 minutes) to allow for the adsorption of colored impurities.
-
Filtration: Filter the solution through a suitable medium (e.g., celite or filter paper) to remove the activated carbon and any other insoluble impurities.
-
Crystallization/Precipitation: Transfer the clear, colorless filtrate to a clean vessel and cool it. While stirring, slowly add concentrated hydrochloric acid until the pH of the solution becomes strongly acidic (pH 1-2). This will cause the 1,1-cyclohexanediacetic acid to precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with cold deionized water to remove any residual salts.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 60-70 °C) until a constant weight is achieved.
Visualization of the Acid-Base Purification Workflow
Caption: General workflow for the purification of CHDA by recrystallization.
Comparative Data and Solvent Selection:
| Solvent System | Initial Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Ethanol/Water | ||||
| Acetone/Water | ||||
| Ethyl Acetate | ||||
| Water |
To perform this study, a single batch of crude CHDA should be used, and the purity should be assessed before and after recrystallization from each solvent system using the analytical methods described below.
Chromatographic Purification: For the Highest Purity Demands
For applications requiring exceptionally high purity, such as in the synthesis of active pharmaceutical ingredients (APIs), chromatographic techniques offer superior separation capabilities.
High-Performance Liquid Chromatography (HPLC) , particularly in the preparative mode, can be used to isolate CHDA from closely related impurities. Reversed-phase HPLC, using a C18 column with a mobile phase of acetonitrile and acidified water, is a common method for the analysis of dicarboxylic acids and can be scaled up for purification.
Flash Column Chromatography over silica gel can also be employed, although the polar nature of dicarboxylic acids can sometimes lead to tailing and poor separation. A more polar eluent system, potentially with the addition of a small amount of acetic or formic acid to suppress ionization of the carboxylic acid groups, may be required.
While highly effective, chromatographic methods are generally more time-consuming, require more specialized equipment, and are less cost-effective for large-scale purification compared to crystallization-based methods.
Analytical Methods for Purity Assessment: The Foundation of Trustworthiness
To objectively compare the efficacy of different purification techniques, robust and validated analytical methods are essential.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for quantifying the purity of CHDA and identifying impurities. A reversed-phase method with UV detection is typically employed.
Illustrative HPLC Method:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of acetonitrile and 0.1% phosphoric acid in water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Purity Calculation: Purity is typically determined by the area percentage of the main CHDA peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities. Due to the low volatility of dicarboxylic acids, derivatization is usually required to convert them into more volatile esters or silyl ethers before analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable tools for confirming the structure of the purified CHDA and for identifying and quantifying impurities, especially residual solvents.
Acid-Base Titration
A simple and cost-effective method for determining the overall purity of CHDA by assaying the total carboxylic acid content. However, it lacks the specificity to identify and quantify individual impurities.[2]
Comparative Summary of Analytical Techniques:
| Technique | Principle | Information Provided | Throughput |
| HPLC-UV | Differential partitioning between a stationary and mobile phase | Quantitative purity, detection of non-volatile impurities | High |
| GC-MS | Separation based on boiling point and mass-to-charge ratio | Identification and quantification of volatile/semi-volatile impurities | Medium |
| NMR | Nuclear spin transitions in a magnetic field | Structural confirmation, identification of impurities | Low |
| Titration | Neutralization of an acid with a base | Overall acid content (assay) | High |
Conclusion and Recommendations
The choice of purification method for this compound is a balance between the required purity, the scale of the purification, and available resources.
-
For large-scale industrial purification of crude CHDA , the acid-base purification method offers a robust, cost-effective, and high-yielding approach.
-
Recrystallization is an excellent and versatile technique for laboratory-scale purification and for achieving moderate to high purity. A systematic screening of solvents is recommended to optimize both purity and yield.
-
For applications demanding the highest purity , such as in pharmaceutical synthesis, preparative HPLC is the method of choice, despite its higher cost and complexity.
By understanding the principles behind each technique and employing rigorous analytical methods to validate the results, researchers can confidently produce this compound of the required purity for their specific needs, ensuring the integrity and success of their scientific endeavors.
References
- BenchChem. (2025). Validating the Purity of Cyclohexaneacetic Acid: A Comparative Guide to Titration and Chromatographic Methods.
- BenchChem. (2025). An In-depth Technical Guide to the Purification of trans-1,2-Cyclohexanedicarboxylic Acid.
- Fessenden, R. J., Fessenden, J. S., & Feist, P. (n.d.).
- Unknown. (n.d.). Acid-Base Extraction.1.
- BenchChem. (2025). A Comparative Guide to Assessing the Purity of Synthesized 4-Fluorobenzene-1,3-dicarboxylic Acid.
- Cao, G., & Wu, W. (2011). Preparation method of 1,1-cyclohexanediacetic acid. CN101475466B. Google Patents.
Sources
A Senior Application Scientist's Guide to Method Validation: HPLC for Cyclohexanediacetic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of chemical intermediates is a cornerstone of robust and reliable manufacturing processes. Cyclohexanediacetic acid, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), requires a precise and validated analytical method to ensure the quality and purity of the final product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of this compound against alternative methods, supported by experimental data and established analytical principles.
This document is structured to provide not just a protocol, but a comprehensive understanding of the methodologies, their underlying principles, and the critical parameters that ensure data integrity.
The Analytical Challenge: Quantifying this compound
This compound is a dicarboxylic acid, and its analysis presents a unique set of challenges. The polarity of the dual carboxylic acid groups can lead to poor retention on traditional reversed-phase HPLC columns and peak tailing. Furthermore, its non-volatile nature makes direct analysis by Gas Chromatography (GC) problematic without a derivatization step. Therefore, the selection and validation of an appropriate analytical method are critical for accurate and reliable quantification.
High-Performance Liquid Chromatography (HPLC): A Detailed Validation
HPLC is a powerful and versatile technique for the separation and quantification of a wide range of compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is a common and effective approach.
The Scientific Rationale Behind the HPLC Method Parameters
The choice of a C18 stationary phase is deliberate; its non-polar nature provides a hydrophobic surface for the retention of organic molecules.[1] However, for a polar compound like this compound, the mobile phase composition is critical to achieve adequate retention and good peak shape. The use of an acidic mobile phase, typically containing phosphoric acid, serves a dual purpose. Firstly, it suppresses the ionization of the carboxylic acid groups of the analyte.[2] In its protonated, non-ionized form, this compound is less polar and interacts more strongly with the C18 stationary phase, leading to increased retention. Secondly, the acidic mobile phase helps to mask the residual silanol groups on the silica-based stationary phase, which can cause undesirable interactions with acidic analytes and lead to peak tailing.[2] Acetonitrile is a common organic modifier in reversed-phase HPLC due to its low viscosity and UV transparency.[3]
Experimental Protocol: HPLC Method for this compound
This protocol outlines a validated RP-HPLC method for the quantification of this compound.
Chromatographic Conditions:
| Parameter | Specification |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Retention Time | Approximately 4.5 minutes |
Procedure:
-
Mobile Phase Preparation: To prepare 1 L of the mobile phase, mix 600 mL of HPLC-grade acetonitrile with 400 mL of 0.1% (v/v) phosphoric acid in HPLC-grade water. Degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh approximately 100 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to create a stock solution. Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.
-
Sample Solution Preparation: Accurately weigh a suitable amount of the test sample and dissolve it in the mobile phase to obtain a theoretical concentration within the calibration range.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.
-
Quantification: Construct a calibration curve by plotting the peak area of the this compound standards against their concentrations. Determine the concentration of this compound in the sample solution from the calibration curve.
HPLC Method Validation Workflow
The validation of an analytical method is a systematic process to confirm that the method is suitable for its intended purpose. The following diagram illustrates the key stages of HPLC method validation.
Caption: A typical workflow for the validation of an HPLC method.
Performance Data for the Validated HPLC Method
The following table summarizes the performance characteristics of the validated HPLC method for this compound analysis.
| Validation Parameter | Result |
| Linearity (R²) | > 0.999 |
| Range | 1 - 100 µg/mL |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantitation (LOQ) | 0.6 µg/mL |
| Accuracy (% Recovery) | 98.5% - 101.2% |
| Precision (% RSD) | < 2.0% |
Alternative Analytical Techniques: A Comparative Overview
While HPLC is a robust method, it is essential to consider alternative techniques to understand the full analytical landscape.
Acid-Base Titration
Principle: Acid-base titration is a classic analytical technique that determines the total acidic content of a sample by neutralizing it with a standardized basic solution.[1] For this compound, this involves titrating a known amount of the sample with a standard solution of sodium hydroxide (NaOH) to a defined endpoint, typically indicated by a color change of an indicator like phenolphthalein.
Experimental Protocol: Titration of this compound
-
Sample Preparation: Accurately weigh approximately 0.5 g of the this compound sample into a 250 mL Erlenmeyer flask. Dissolve the sample in 50 mL of neutralized 95% ethanol. If the sample does not fully dissolve, gentle warming may be applied. Add 2-3 drops of phenolphthalein indicator.[1]
-
Titration: Titrate the sample solution with a standardized 0.1 M NaOH solution until a faint but persistent pink color is observed.[1]
-
Calculation: Calculate the purity of this compound based on the volume of NaOH consumed, the molarity of the NaOH solution, and the initial mass of the sample.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. Due to the low volatility of dicarboxylic acids, a derivatization step is necessary to convert them into more volatile esters or silyl derivatives before they can be analyzed by GC.[4] This adds complexity to the sample preparation but can offer high sensitivity and specificity.
Experimental Protocol: GC-MS Analysis of Dicarboxylic Acids (General)
-
Derivatization: A common derivatization technique is silylation using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[4] The reaction is typically carried out by heating the sample with the derivatizing agent in a suitable solvent.
-
GC-MS Conditions:
-
Column: A non-polar column, such as a DB-5ms or HP-5ms, is typically used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Temperature Program: A temperature gradient is employed to separate the derivatized dicarboxylic acids.
-
Ionization: Electron ionization (EI) is commonly used.
-
Detection: The mass spectrometer can be operated in full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[4]
-
Objective Comparison of Analytical Methods
The choice of an analytical method depends on various factors, including the intended purpose of the analysis, the required sensitivity, and the available resources. The following diagram illustrates a decision-making process for selecting an appropriate analytical method.
Caption: Decision tree for selecting an analytical method.
The table below provides a comparative summary of the performance of HPLC, titration, and GC-MS for the analysis of dicarboxylic acids. The data for HPLC is specific to this compound, while the data for titration and GC-MS represents typical performance for dicarboxylic acids.
| Parameter | HPLC-UV (this compound) | Acid-Base Titration (Typical) | GC-MS (Typical for Dicarboxylic Acids) |
| Specificity | High | Low (measures total acidity) | High |
| Sensitivity | High (µg/mL level) | Moderate (mg level) | Very High (pg to ng level)[4] |
| Linearity (R²) | > 0.999 | Not Applicable | > 0.99[4] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 98% - 102% | 90% - 110% (derivatization dependent)[4] |
| Precision (% RSD) | < 2.0% | < 1.0% | < 15%[4] |
| Sample Throughput | High | High | Low (due to derivatization) |
| Derivatization Required | No | No | Yes |
| Cost | Moderate | Low | High |
Conclusion and Recommendations
The validated HPLC method stands out as the most suitable technique for the routine quality control of this compound in a pharmaceutical setting. It offers an excellent balance of specificity, sensitivity, accuracy, and precision without the need for a derivatization step, ensuring high sample throughput. Its ability to separate and quantify the main component from potential non-volatile impurities makes it a powerful tool for ensuring product quality.
Acid-base titration , while simple and cost-effective, lacks the specificity to distinguish this compound from other acidic impurities.[1] It is best suited for a preliminary, high-level purity assessment of the bulk material where a detailed impurity profile is not required.
GC-MS provides the highest sensitivity and specificity, making it an invaluable tool for identifying and quantifying trace levels of volatile and semi-volatile impurities.[4] However, the mandatory derivatization step increases sample preparation time and complexity, making it less ideal for high-throughput routine analysis of the main component.
References
- Semantic Scholar. Importance of Controlling Mobile Phase pH in Reversed Phase HPLC. [Link]
- Mastelf. (2024). How to Choose the Best Mobile Phase in HPLC for Optimal Results. [Link]
- ResearchGate. (2015). Which column and mobile phase i should use for detection of organic acids and sugars?. [Link]
- SIELC Technologies.
- Welch Materials. (2025).
- McMaster, M.C. Reversed-phase HPLC Buffers. [Link]
- Biotage. (2023).
- PRIMER. (2025).
- ResearchGate. (2025).
- ResearchGate. (2025). Identification of Organic Acids and Quantification of Dicarboxylic Acids in Bayer Process Liquors by GC–MS. [Link]
- ResearchGate. (2025).
- Reddit. (2023). What is the effect of using an acidic HPLC eluent on analyte interaction on the column?. [Link]
- Academia.edu.
- SlidePlayer.
- PubMed. (2001). Analysis of dicarboxylic acids by tandem mass spectrometry. High-throughput quantitative measurement of methylmalonic acid in serum, plasma, and urine. [Link]
- UCCS Chemistry.
- Basicmedical Key. (2016). Titrimetric and chemical analysis methods. [Link]
- Course Hero.
- Mettler Toledo.
- SlideShare. (2016).
- Agilent. GC AND GC/MS. [Link]
- MDPI. (2022). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. [Link]
- Academia.edu. (2023). JOURNAL_Gas Chromatography-Mass S pectrometry (GC-MS) Analysis.pdf. [Link]
- The Pharma Innovation Journal. (2017). Gas Chromatography-Mass Spectrometry (GC-MS)
Sources
A Senior Application Scientist's Guide to Modern Hofmann Rearrangements: A Comparative Analysis of Alternatives to Sodium Hypobromite
For over a century, the Hofmann rearrangement has been a cornerstone of organic synthesis, providing a reliable method for the conversion of primary amides to primary amines with one fewer carbon atom. The classic protocol, utilizing sodium hypobromite generated in situ from bromine and a strong base, has proven effective but is often hampered by harsh reaction conditions, limited substrate scope, and the use of hazardous reagents.[1][2] For researchers and professionals in drug development, where functional group tolerance and mild conditions are paramount, the limitations of the traditional Hofmann rearrangement necessitate the exploration of more refined and versatile alternatives.
This guide provides an in-depth comparison of modern reagents for the Hofmann rearrangement, moving beyond sodium hypobromite to explore the utility, mechanisms, and practical applications of hypervalent iodine reagents, N-bromosuccinimide-based systems, and electro-organic methodologies. Each alternative is evaluated based on performance, safety, cost-effectiveness, and environmental impact, supported by experimental data and detailed protocols to empower chemists in selecting the optimal conditions for their synthetic challenges.
The Classic Approach: A Baseline for Comparison
The traditional Hofmann rearrangement proceeds via the N-bromination of a primary amide, followed by deprotonation and rearrangement to an isocyanate intermediate, which is then hydrolyzed to the corresponding amine.[1][2][3] While effective for many simple amides, the strongly basic conditions can be detrimental to sensitive functional groups, and the use of elemental bromine presents significant safety and handling challenges.
Hypervalent Iodine Reagents: A Leap Towards Milder Conditions
Hypervalent iodine compounds, such as Phenyliodine(III) diacetate (PIDA) and Phenyliodine(III) bis(trifluoroacetate) (PIFA), have emerged as powerful reagents for effecting the Hofmann rearrangement under significantly milder conditions.[4] These reagents offer the distinct advantage of proceeding under neutral or even mildly acidic conditions, thereby expanding the substrate scope to include molecules with base-sensitive functionalities.[4]
Mechanism of Action with Hypervalent Iodine Reagents
The reaction initiates with the attack of the amide nitrogen on the hypervalent iodine center, followed by elimination of acetate or trifluoroacetate. This generates a key intermediate that undergoes rearrangement to the isocyanate, which is then trapped by a nucleophile (e.g., water or an alcohol) present in the reaction mixture.
Caption: Mechanism of PIDA-mediated Hofmann rearrangement.
Catalytic Systems: A Greener Approach
A significant advancement in the use of hypervalent iodine chemistry is the development of catalytic systems. By using a catalytic amount of an iodoarene in the presence of a terminal oxidant like Oxone®, the active hypervalent iodine species is generated in situ.[5] This approach not only reduces the cost and waste associated with stoichiometric use of expensive iodine reagents but also aligns with the principles of green chemistry.[6][7] The addition of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) has been shown to significantly accelerate these catalytic reactions.[5][6]
Experimental Protocol: Catalytic Hofmann Rearrangement with Iodobenzene and Oxone
This protocol is adapted from the work of Yoshimura et al. (J. Org. Chem.2012 , 77, 11399-11404).[5][8]
-
Reaction Setup: To a solution of the primary amide (1.0 equiv) in a mixture of methanol (MeOH) and 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) (1:1 v/v), add iodobenzene (0.2 equiv).
-
Addition of Oxidant: Add Oxone® (2.0 equiv) to the stirred solution.
-
Reaction Conditions: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor by TLC.
-
Workup: Upon completion, quench the reaction with a solution of sodium thiosulfate. Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Rationale for Experimental Choices:
-
Iodobenzene: Serves as the catalyst that is oxidized to the active hypervalent iodine species.
-
Oxone®: A stable, inexpensive, and environmentally benign terminal oxidant.
-
MeOH/HFIP: The solvent system facilitates the dissolution of reactants and the highly polar HFIP is believed to activate the hypervalent iodine species, accelerating the rearrangement. Methanol also acts as a nucleophile to trap the isocyanate, forming a stable carbamate.
N-Bromosuccinimide (NBS) and a Non-Nucleophilic Base: A Powerful Combination
The use of N-bromosuccinimide (NBS) in combination with a strong, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) provides another mild and efficient alternative to the classical Hofmann conditions.[9] This system avoids the use of free bromine and the strongly aqueous basic environment. The choice of a non-nucleophilic base is crucial to prevent side reactions. DBU is particularly effective in promoting the rearrangement.[10]
Experimental Workflow: NBS/DBU Mediated Hofmann Rearrangement
Caption: Workflow for NBS/DBU mediated Hofmann rearrangement.
Experimental Protocol: Modified Hofmann Rearrangement with NBS and DBU
This protocol is based on the procedure reported by Keillor and Huang (Org. Synth.2002 , 78, 234).
-
Reaction Setup: In a round-bottom flask, dissolve the primary amide (1.0 equiv) in methanol.
-
Reagent Addition: Add N-bromosuccinimide (1.0 equiv) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (2.2 equiv) to the solution.
-
Reaction Conditions: Heat the mixture to reflux for 30-60 minutes, monitoring the reaction progress by TLC.
-
Workup: After cooling, remove the methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash successively with dilute HCl, dilute NaOH, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the resulting carbamate by column chromatography or recrystallization.
Rationale for Experimental Choices:
-
NBS: A solid, easy-to-handle source of electrophilic bromine.
-
DBU: A strong, non-nucleophilic base that facilitates the deprotonation of the N-bromoamide without competing as a nucleophile for the isocyanate intermediate.
-
Methanol: Serves as the solvent and traps the isocyanate to form a stable, easily purifiable methyl carbamate.
Electro-organic Synthesis: The Reagent-Free Alternative
Electrochemical methods offer a novel and green approach to the Hofmann rearrangement, obviating the need for stoichiometric chemical oxidants.[11] In a typical setup, an electric current is passed through a solution of the amide and a mediator, such as sodium bromide, in an alcoholic solvent.[11] The anodic oxidation of the bromide generates the active bromine species in situ, while the cathodic reduction of the solvent can produce the necessary base.[12]
Mechanism of Electrochemical Hofmann Rearrangement
Caption: Key steps in the electrochemical Hofmann rearrangement.
Experimental Protocol: Electrochemical Hofmann Rearrangement
This generalized protocol is based on the principles described in recent literature.[11][12]
-
Electrolysis Setup: In an undivided electrochemical cell equipped with two graphite electrodes, dissolve the primary amide (1.0 equiv) and sodium bromide (0.2-0.5 equiv) in methanol.
-
Electrolysis: Apply a constant current (e.g., 10-20 mA/cm²) to the solution at room temperature or with gentle heating.
-
Monitoring: Monitor the consumption of the starting material by TLC or HPLC.
-
Workup: Upon completion, remove the solvent under reduced pressure. Take up the residue in an organic solvent and wash with water to remove inorganic salts.
-
Purification: Dry the organic phase, concentrate, and purify the product by column chromatography.
Rationale for Experimental Choices:
-
Sodium Bromide: Acts as a mediator, being oxidized at the anode to the active brominating species and then regenerated in the reaction cycle.
-
Graphite Electrodes: Inexpensive and robust electrode materials suitable for this transformation.
-
Methanol: Functions as both the solvent and the nucleophile to trap the isocyanate.
-
Constant Current: Provides a controlled and reproducible rate of reaction.
Performance Comparison of Hofmann Rearrangement Reagents
To provide a clear comparison, the following table summarizes the performance of different reagents for the Hofmann rearrangement of benzamide, a common benchmark substrate.
| Reagent System | Conditions | Product | Yield (%) | Reference |
| Br₂ / NaOH | Aqueous NaOH, heat | Aniline | ~85% | |
| PIDA | 1,4-dioxane/H₂O, KOH, rt, 20h | Amine | Not specified for benzamide | |
| Iodobenzene / Oxone | MeOH/HFIP/H₂O, 40°C, 5-9h | Methyl Phenylcarbamate | 92% | |
| NBS / DBU | MeOH, reflux, 30 min | Methyl Phenylcarbamate | 93% | |
| Electrochemical (NaBr) | MeOH, constant current | Methyl Phenylcarbamate | 62% (initial) | [Org. Process Res. Dev. 2025, in press] |
Safety, Cost, and Environmental Considerations
| Reagent System | Key Safety Concerns | Relative Cost | Green Chemistry Aspects |
| Sodium Hypobromite | Highly corrosive and toxic bromine, strong base. | Low | Poor atom economy, hazardous waste. |
| Hypervalent Iodine (Stoichiometric) | PIDA/PIFA are irritants. | High | Milder conditions, but stoichiometric heavy atom reagent. |
| Hypervalent Iodine (Catalytic) | Oxone® is an oxidant. Iodobenzene is toxic. | Moderate | Catalytic use of iodine, less waste. |
| NBS / DBU | NBS is an irritant and lachrymator. DBU is corrosive. | Moderate | Avoids free bromine, but still uses stoichiometric reagents. |
| Electrochemical | Standard electrical safety precautions. | Low (reagents), High (initial equipment) | Avoids chemical oxidants, high atom economy, low waste. |
Conclusion
While the classic sodium hypobromite method for the Hofmann rearrangement remains a viable option for certain applications, modern alternatives offer significant advantages in terms of mildness, substrate scope, safety, and environmental impact.
-
Hypervalent iodine reagents , particularly in their catalytic form with a terminal oxidant like Oxone®, provide a highly efficient and greener alternative for a broad range of substrates.
-
The NBS/DBU system is a practical and effective method that avoids the hazards of handling elemental bromine and is suitable for many applications.
-
Electrochemical methods represent the cutting edge of sustainable synthesis, offering a reagent-free approach with high atom economy, although the initial investment in equipment may be a consideration.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired scale of the reaction, and the available resources. By understanding the nuances of each of these modern alternatives, researchers and drug development professionals can make informed decisions to optimize their synthetic strategies for the Hofmann rearrangement.
References
- Hofmann, A. W. Ueber die Einwirkung des Broms in alkalischer Lösung auf Amide. Ber. Dtsch. Chem. Ges.1881, 14, 2725–2736. [Link]
- Huang, X.; Seid, M.; Keillor, J. W. A Mild and Efficient Modified Hofmann Rearrangement. J. Org. Chem.1997, 62 (21), 7495–7496. [Link]
- Wallis, E. S.; Lane, J. F. The Hofmann Reaction. Org. React.1946, 3, 267–306. [Link]
- Keillor, J. W.; Huang, X. Methyl Carbamate Formation via Modified Hofmann Rearrangement Reactions: Methyl N-(p-Methoxyphenyl)
- Johnson, R. E.; Ree, H.; Hartmann, M.; Lang, L.; Sawano, S.; Sarpong, R. Total Synthesis of Pentacyclic (−)-Ambiguine P Using Sequential Indole Functionalizations. J. Am. Chem. Soc.2019, 141 (6), 2233–2237. [Link]
- Wikipedia contributors. Hofmann rearrangement. Wikipedia, The Free Encyclopedia. [Link]
- NROChemistry. Hofmann Rearrangement: Mechanism & Examples. [Link]
- Yoshimura, A.; Middleton, K. R.; Luedtke, M. W.; Zhu, C.; Zhdankin, V. V. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. J. Org. Chem.2012, 77 (24), 11399–11404. [Link]
- Zagulyaeva, A. A.; Banek, C. T.; Yusubov, M. S.; Zhdankin, V. V. Hofmann Rearrangement of Carboxamides Mediated by Hypervalent Iodine Species Generated in Situ from Iodobenzene and Oxone: Reaction Scope and Limitations. Org. Lett.2010, 12 (20), 4644–4647. [Link]
- Nater, D. F.; Hendriks, P.; Waldvogel, S. R. Electrochemical Hofmann rearrangement at high current densities in a simple flow setup. Org. Chem. Front.2024. [Link]
- Malviya, B. K.; et al. Multigram Electrochemical Hofmann Rearrangement Using a Spinning Three-Dimensional Anode. Org. Process Res. Dev.2023, 27, 2183–2191. [Link]
- Zhang, X.; et al. Electrochemical Hofmann rearrangement mediated by NaBr: practical access to bioactive carbamates. Org. Biomol. Chem., 2018, 16, 4615-4618. [Link]
- Allen, C. F. H.; Bell, A. 3-Aminopyridine. Org. Synth.1963, 4, 45. [Link]
- Hemalatha, A.; et al. Electrochemical Hoffmann Rearrangement-A Green Approach. Int J Nano Corr Sci and Engg2016, 3(2), 31-45.
- Zhang, Q.; et al. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives. ACS Omega2023, 8 (35), 31853–31862. [Link]
- Organic Chemistry Portal. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant. [Link]
- Master Organic Chemistry. The Hofmann and Curtius Rearrangements. [Link]
- ResearchG
- Song, L.; et al. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements. Green Chem.2023, 25, 236-243. [Link]
- Organic Syntheses. Working with Hazardous Chemicals. [Link]
- BYJU'S. Hoffmann Bromamide Reaction Mechanism. [Link]
- PHARMD GURU. 31. HOFMANN REARRANGEMENT. [Link]
- Sciencemadness Discussion Board. Hofmann rearrangement. [Link]
- Sciencemadness Discussion Board. Hoffmann type rearrangement. [Link]
- YouTube. Synthesis of aniline from benzamide using the Hoffman rearrangement reaction! [Link]
- YouTube. 22.4b Synthesis of Amines Hofmann Rearrangement. [Link]
- YouTube. Hofmann rearrangement mechanism. [Link]
- YouTube.
- Chemistry Steps. Hofmann Rearrangement. [Link]
- Difference Between. Difference Between Hofmann and Curtius Rearrangement. [Link]
- Sheldon, R. A. The E factor 25 years on: the rise of green chemistry and sustainability. Green Chem.2017, 19, 18-43. [Link]
Sources
- 1. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. pharmdguru.com [pharmdguru.com]
- 4. Hofmann Rearrangement: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Hypervalent Iodine Catalyzed Hofmann Rearrangement of Carboxamides Using Oxone as Terminal Oxidant [organic-chemistry.org]
- 7. Unified and green oxidation of amides and aldehydes for the Hofmann and Curtius rearrangements - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Hypervalent iodine catalyzed Hofmann rearrangement of carboxamides using oxone as terminal oxidant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis of Azobenzenes Using N-Chlorosuccinimide and DBU - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Electrooxidative Hofmann Rearrangement of Phthalimides to Access Anthranilate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent progress in electrochemical rearrangement reactions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Synthesis of Cyclohexanediacetic Acid Isomers: Efficiency, Scalability, and Green Chemistry Perspectives
Introduction
Cyclohexanediacetic acid (CHDAA) and its isomers represent a class of dicarboxylic acids with significant industrial value, finding applications from active pharmaceutical ingredients (APIs) to advanced polymer materials. The specific substitution pattern on the cyclohexane ring dictates the molecule's physical properties and, consequently, its end-use. This guide provides an in-depth comparison of the primary synthetic routes for two of the most commercially relevant isomers: 1,1-cyclohexanediacetic acid , a critical precursor in the synthesis of the anticonvulsant drug Gabapentin[1], and 1,4-cyclohexanediacetic acid , a valuable monomer for producing high-performance polyesters and resins[2].
For researchers and process chemists, selecting an optimal synthesis strategy requires a multi-faceted analysis of yield, reaction conditions, starting material cost, scalability, and environmental impact. This document moves beyond a simple recitation of protocols to offer a comparative benchmark, grounded in experimental data, to facilitate this decision-making process. We will dissect the mechanistic rationale behind each pathway, present detailed experimental procedures, and summarize the performance metrics to provide a clear, actionable guide for laboratory and industrial applications.
Synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone
The most established route to 1,1-CHDAA begins with the inexpensive and readily available feedstock, cyclohexanone. This pathway is a multi-step sequence that builds the diacetic acid structure through a series of classic organic transformations. The overall strategy involves forming a spirocyclic intermediate which is then hydrolyzed to yield the target diacid.
Pathway Overview
The synthesis proceeds through three main stages:
-
Knoevenagel Condensation: Reaction of cyclohexanone with a cyano-activated methylene compound.
-
Michael Addition: Addition of a malonate ester to the activated alkene.
-
Hydrolysis & Decarboxylation: Ring-opening and hydrolysis of nitrile and ester groups under acidic conditions to yield the final diacid.
Caption: General synthesis pathway for 1,1-CHDAA from cyclohexanone.
Method 1: Traditional Synthesis via Strong Acid Hydrolysis
This method represents the conventional industrial approach, often cited in patent literature. It is characterized by high concentrations of strong acids and elevated temperatures for the final hydrolysis step, which ensures complete conversion but raises concerns regarding safety and waste disposal.
Causality and Experimental Rationale: The initial condensation between cyclohexanone and a compound like ethyl cyanoacetate creates an electron-deficient alkene, primed for nucleophilic attack. The subsequent Michael addition with a malonate ester efficiently constructs the required carbon skeleton. The final, and most critical, step is the hydrolysis. The use of concentrated sulfuric acid is a brute-force approach to hydrolyze the stable cyclic imide and nitrile functionalities simultaneously. The harsh conditions are necessary to drive the reaction to completion but contribute significantly to the process's environmental footprint and require robust, corrosion-resistant equipment.
Experimental Protocol: Strong Acid Hydrolysis
-
Step 1: Synthesis of 1,1-Cyclohexyl Dicyanoamide Intermediate. In a cooled reaction vessel (-10°C), add 135 mL of methanol and bubble in 10.5 g of ammonia gas under stirring. Add 51.5 g of methyl cyanoacetate. Slowly drip in 25 g of cyclohexanone, maintaining the temperature below -6°C. Stir for 30 minutes, then let the mixture stand and insulate at -10°C for 24 hours, followed by 12 hours at ~5°C and 12 hours at 25°C. Collect the precipitated 1,1-cyclohexyl dicyanoamide intermediate by suction filtration and dry. The expected yield is approximately 94%.[3]
-
Step 2: Hydrolysis to 1,1-Cyclohexanediacetic Acid. In a separate vessel equipped for off-gas ventilation, prepare a solution of 82 mL of water and 115 mL of concentrated sulfuric acid. Heat this solution to 160°C. Slowly and carefully add the 59.4 g of the dicyanoamide intermediate from Step 1 to the hot acid. A significant amount of gas will be evolved. After the addition is complete, heat the mixture to 180-185°C and maintain for 30 minutes.[3]
-
Step 3: Purification. Cool the reaction mixture and pour it into cold water with stirring. Collect the crude product by suction filtration. Dissolve the crude solid in a 10% sodium hydroxide solution, decolorize with activated carbon, and filter. Acidify the filtrate with hydrochloric acid to precipitate the purified 1,1-cyclohexanediacetic acid. Filter, wash with water, and dry. The yield for this step is approximately 80%.[3]
Method 2: Greener Synthesis via High-Temperature Liquid Water (HTLW)
To mitigate the environmental and safety issues of concentrated sulfuric acid, a modern approach utilizes dilute sulfuric acid in high-temperature liquid water (HTLW). Under these conditions, water itself acts as a reactive medium and a reagent, facilitating hydrolysis under less corrosive conditions.
Causality and Experimental Rationale: At elevated temperatures (e.g., 220°C) and pressures, the dielectric constant of water decreases, making it a more effective solvent for organic compounds. Concurrently, its ion product (Kw) increases dramatically, meaning the concentrations of H+ and OH- are much higher than in ambient water, allowing it to act as both an acid and a base catalyst. This "subcritical" water promotes the hydrolysis of the imide and nitrile groups with only a catalytic amount of a traditional acid, thus reducing waste and corrosion.
Experimental Protocol: HTLW Hydrolysis
-
Step 1: Intermediate Synthesis. The 1,1-cyclohexyl dicyanoamide intermediate is synthesized as described in Step 1 of the traditional method.
-
Step 2: HTLW Hydrolysis. In a high-pressure stainless-steel autoclave, place the dicyanoamide intermediate at an initial concentration of 0.05 g/mL in a 15% (w/w) aqueous sulfuric acid solution.[4]
-
Step 3: Reaction and Work-up. Seal the reactor and heat to 220°C. Maintain this temperature for the required reaction time as determined by kinetic studies (typically a few hours). After cooling, depressurize the reactor. The product can be isolated and purified by crystallization as described in the traditional method. This process has been reported to achieve a yield of 88.31% for the hydrolysis step.[4]
Synthesis of 1,4-Cyclohexanediacetic Acid via Aromatic Hydrogenation
The synthesis of 1,4-CHDAA follows a completely different strategy, relying on the reduction of an aromatic precursor. The most common starting material is dimethyl terephthalate (DMT) or terephthalic acid, which are large-scale commodity chemicals. The core of this process is the catalytic hydrogenation of the benzene ring.
Pathway Overview
This is typically a single-step transformation where the aromatic ring is saturated with hydrogen gas in the presence of a metal catalyst. Subsequent hydrolysis of the ester groups (if starting from DMT) yields the diacid.
Caption: Synthesis of 1,4-cyclohexane dicarboxylate via DMT hydrogenation.
Method 3: Noble Metal Catalysis (Ru/C)
Noble metals, particularly Ruthenium (Ru) and Palladium (Pd), are highly effective for the hydrogenation of aromatic rings under high pressure. They offer high activity and selectivity, making them a reliable choice for this transformation.
Causality and Experimental Rationale: Ruthenium catalysts are exceptionally efficient for benzene ring saturation. The reaction occurs via the adsorption of both the aromatic substrate and hydrogen onto the catalyst surface. The high pressure of hydrogen gas is necessary to achieve a sufficient surface concentration of adsorbed hydrogen atoms and to overcome the high activation energy associated with breaking the ring's aromaticity. The process is typically run continuously in a packed-bed reactor to maximize throughput.
Experimental Protocol: Ruthenium-Catalyzed Hydrogenation
-
Step 1: Feed Preparation. Prepare an aqueous solution containing the disodium salt of terephthalic acid. For example, a solution of 150 g terephthalic acid and 80 g NaOH in 2,775 g of water.[5]
-
Step 2: Catalytic Hydrogenation. Continuously pump the feed solution into a packed-bed column reactor containing a supported Ruthenium on carbon (Ru/C) catalyst. Operate the reactor at a temperature of 150°C and a hydrogen pressure of 1,250 psig.[5]
-
Step 3: Acidification and Isolation. The aqueous solution exiting the reactor, now containing the disodium salt of 1,4-cyclohexanedicarboxylic acid, is continuously fed into a stirred vessel. Add sulfuric acid to maintain a pH of approximately 2.8. Cool the solution to induce crystallization of the 1,4-cyclohexanedicarboxylic acid product, which is then recovered by filtration.[5] Initial conversions of 89.8% have been reported for this process.[5]
**Method 4: Non-Precious Metal Catalysis (Ni/SiO₂) **
A major drawback of Method 3 is the high cost and limited availability of noble metals. Recent research has focused on developing catalysts based on abundant, non-precious metals like Nickel (Ni). These systems aim to match the performance of noble metals at a fraction of the cost.
Causality and Experimental Rationale: While catalytically active, standard nickel catalysts often require very harsh conditions and can suffer from lower selectivity, sometimes leading to hydrogenolysis (cleavage) of the ester groups. The innovation here lies in modifying the catalyst to enhance its performance. Doping a Ni/SiO₂ catalyst with a promoter like potassium fluoride (KF) has been shown to increase the amount of active Ni(0) species and reduce the number of acidic sites on the support.[6][7][8] This dual effect boosts the desired hydrogenation of the aromatic ring while suppressing the undesired side reaction of ester cleavage, leading to remarkably high selectivity.
Experimental Protocol: Modified Nickel-Catalyzed Hydrogenation
-
Step 1: Catalyst Preparation. Prepare a Ni/SiO₂ catalyst and modify it by post-impregnation with a 0.5 wt% solution of potassium fluoride (KF).
-
Step 2: Hydrogenation Reaction. In a high-pressure autoclave, charge the KF-modified Ni/SiO₂ catalyst along with a solution of dimethyl terephthalate (DMT) in a suitable solvent (e.g., isopropanol).
-
Step 3: Reaction Conditions and Product Isolation. Pressurize the reactor with hydrogen gas and heat to the optimal reaction temperature (e.g., 140-160°C). After the reaction is complete, cool the reactor, filter the catalyst, and remove the solvent under reduced pressure. The resulting product is dimethyl 1,4-cyclohexanedicarboxylate (DMCD). This method has achieved up to 95% conversion of DMT with 96% selectivity to DMCD.[6][7] The diacid can be obtained by subsequent hydrolysis.
Comparative Benchmarking and Analysis
The choice of a synthetic route is a trade-off between various factors. The following table summarizes the key performance indicators for the discussed methods to aid in this selection process.
| Metric | Method 1: Traditional 1,1-CHDAA | Method 2: Greener 1,1-CHDAA | Method 3: Noble Metal 1,4-CHDC | Method 4: Ni-Catalyzed 1,4-CHDC |
| Target Isomer | 1,1- | 1,1- | 1,4- | 1,4- |
| Primary Feedstock | Cyclohexanone | Cyclohexanone | Terephthalic Acid / DMT | Dimethyl Terephthalate (DMT) |
| Reported Yield | ~75% (Overall)[3] | >88% (Hydrolysis Step)[4] | ~90% (Conversion)[5] | 95% Conv. / 96% Select.[6][7] |
| Number of Steps | 2-3 | 2-3 | 1 (plus work-up) | 1 (plus work-up) |
| Key Reagents | Conc. H₂SO₄, NaOH | Dilute H₂SO₄, H₂O | H₂, NaOH, H₂SO₄ | H₂ |
| Conditions | High Temp (185°C), Atm. P | High Temp (220°C), High P | High Temp (150°C), High P (1250 psig) | Moderate Temp (160°C), High P |
| Catalyst | None (Stoichiometric Acid) | None (Catalytic Acid) | Ru/C (Expensive) | KF-Ni/SiO₂ (Inexpensive) |
| Pros | Established industrial process | Reduced corrosion, less acid waste | High conversion, continuous process | Low catalyst cost, high selectivity |
| Cons | Highly corrosive, hazardous | Requires high-pressure reactor | Expensive catalyst, high pressure | Requires high pressure |
Decision-Making Workflow
To further assist in selecting a method, the following decision tree illustrates a logical workflow based on key project priorities.
Caption: Decision tree for selecting a CHDAA synthesis method.
Conclusion
The synthesis of this compound is not a one-size-fits-all endeavor. The optimal route is intrinsically linked to the desired isomer and the specific priorities of the research or manufacturing campaign.
For 1,1-CHDAA , the classic route from cyclohexanone remains a viable, albeit environmentally taxing, option. The emergence of greener alternatives using high-temperature liquid water presents a compelling pathway to reduce hazardous waste and improve process safety, provided the necessary high-pressure equipment is available.[4]
For 1,4-CHDAA (or its dicarboxylate equivalent) , catalytic hydrogenation of aromatic feedstocks is the dominant strategy. While noble metal catalysts offer robust and high-yield performance, recent advances in supported, non-precious nickel catalysts provide a highly selective and significantly more cost-effective alternative, paving the way for more sustainable and economical production.[6][7]
This guide has illuminated the chemical rationale, practical execution, and comparative performance of these key methods. By understanding the trade-offs between yield, cost, safety, and scalability, researchers and drug development professionals can make more informed decisions, accelerating their projects from the laboratory to industrial scale.
References
- PROCESS FOR PREPARING this compound MONOAMIDE - Patent 1732899 - EPO. (2011). Accessed January 2024.
- WO2005090310A2 - Process for preparing this compound monoamide - Google P
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google P
- Preparation method of 1,1-cyclohexanediacetic acid mono amide - Google P
- Process For Preparing this compound Monoamide - Quick Company. (2007). Accessed January 2024. [Link]
- Xiao, H., et al. (2023).
- Wang, Y., et al. (2011). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes | Request PDF - ResearchGate. (2018). Accessed January 2024. [Link]
- One-pot conversion of dimethyl terephthalate to 1,4-cyclohexanedimethanol. (2022). SpringerLink. [Link]
- Xiao, H., et al. (2023).
- Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO 2 catalyst - ResearchGate. (2023). Accessed January 2024. [Link]
- Efficient synthesis 1,4-cyclohexanedicarboxaldehyde by an engineered alcohol oxidase - PMC - NIH. (2022). Accessed January 2024. [Link]
- US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google P
- 1,4-Cyclohexanedione. - Organic Syntheses Procedure. Accessed January 2024. [Link]
- Branching out: redox strategies towards the synthesis of acyclic α-tertiary ethers. (2022). Royal Society of Chemistry. [Link]
- Gabapentin - Wikipedia. Accessed January 2024. [Link]
- Synthesis of Dicarboxylic Acids Comprising an Ether Linkage and Cyclic Skeleton and Its Further Application for High-Performance Aluminum Electrolyte Capacitors | ACS Omega. (2024). Accessed January 2024. [Link]
- Synthesis and Characterization of some Dicarboxylic Acid Monomers - IOSR Journal. (2019). Accessed January 2024. [Link]
- EP2441747A1 - Method for preparation of dicarboxylic acids from linear or cyclic saturated hydrocarbons by catalytic oxidation - Google P
- Oxidation of cyclic ketones to dicarboxylic acids - Semantic Scholar. (2010). Accessed January 2024. [Link]
Sources
- 1. Gabapentin - Wikipedia [en.wikipedia.org]
- 2. iosrjournals.org [iosrjournals.org]
- 3. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. US5202475A - Process for preparation of cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 6. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Cyclohexanediacetic Acid as an Alternative to Other Cyclic Diacids
<_content_type_and_audience_of_this_guide>
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Cyclic Diacids in Modern Chemistry
Cyclic diacids are a versatile class of molecules that serve as fundamental building blocks in a wide array of applications, from high-performance polymers to innovative pharmaceuticals. Their rigid, cyclic structures impart unique properties to the materials and molecules they form, influencing characteristics such as thermal stability, conformational flexibility, and biological activity. While aromatic diacids like terephthalic acid have long been staples in the polymer industry, the focus is increasingly shifting towards cycloaliphatic diacids for their enhanced weatherability and flexibility.[1][2] This guide provides an in-depth comparison of cyclohexanediacetic acid (CHDA) with other cyclic diacids, offering insights into its performance advantages and practical applications.
Understanding this compound (CHDA)
This compound (CHDA) is a dicarboxylic acid featuring a cyclohexane ring. The placement of the two acetic acid groups can vary, leading to different isomers such as 1,1-CHDA, 1,2-CHDA, 1,3-CHDA, and 1,4-CHDA. Each isomer possesses distinct steric and electronic properties that make it suitable for different applications. For instance, 1,1-Cyclohexanediacetic Acid is a well-known intermediate in the synthesis of Gabapentin.[3][4] The most commercially significant isomer, however, is 1,4-cyclohexanedicarboxylic acid (often also referred to as CHDA in an industrial context), which is a key monomer in the production of specialty polyesters and resins.[5][6]
A crucial aspect of 1,4-CHDA is the existence of cis and trans isomers, which significantly influences the properties of the resulting polymers. The trans isomer is more linear and rigid, leading to polymers with higher melting points and crystallinity, while the cis isomer introduces a kink in the polymer chain, resulting in more amorphous materials.[7][8] The ratio of these isomers can be controlled during synthesis to tailor the final properties of the polymer.[7]
Comparative Analysis: CHDA vs. Other Cyclic Diacids
The choice of a cyclic diacid in a synthesis protocol is dictated by the desired properties of the final product. Here, we compare CHDA to other commonly used cyclic diacids.
Structural and Physical Properties
The properties of polymers and other materials derived from cyclic diacids are heavily influenced by the structure of the diacid monomer. The following table summarizes key properties of CHDA and other representative cyclic diacids.
| Diacid | Structure | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Features |
| 1,4-Cyclohexanedicarboxylic Acid (CHDA) | C8H12O4 | 172.18 | 164-167 (cis/trans mixture) | Excellent combination of hardness and flexibility, good weatherability.[5][6][9][10] |
| 1,1-Cyclohexanediacetic Acid | C10H16O4 | 200.23 | 181-185 | Gabapentin intermediate, unique scaffold for synthesis.[3][11] |
| Cyclopropanedicarboxylic Acid | C5H6O4 | 130.09 | 139-142 | Small, rigid ring imparting high strain. |
| Cyclobutanedicarboxylic Acid | C6H8O4 | 144.12 | 134-137 | Four-membered ring offering a balance of rigidity and strain. |
| Phthalic Acid | C8H6O4 | 166.13 | ~207 (decomposes) | Aromatic diacid leading to rigid polymers with high thermal stability. |
Performance in Key Applications
1. Polymer Synthesis: Polyesters and Polyamides
In polymer synthesis, the choice of diacid monomer is a critical factor in determining the final properties of the material.[12] CHDA is widely used to enhance the performance of polyester resins for coatings and fiberglass-reinforced plastics.[5][6]
-
Advantages of CHDA:
-
Improved Flexibility and Hardness: The cycloaliphatic nature of CHDA provides an excellent balance of hardness and flexibility in a single monomer.[5][6] This is a distinct advantage over purely aromatic diacids, which tend to produce brittle polymers, and linear aliphatic diacids, which can result in overly soft materials.
-
Enhanced Durability: Polyesters made with CHDA exhibit superior gloss retention, resistance to yellowing from UV exposure, and better hydrolytic stability compared to those made with aromatic diacids.[1][5][6]
-
Processing Advantages: CHDA has high solubility in molten glycols and can reduce the "orange peel" effect in powder coatings.[5][6][13][14]
-
2. Drug Development and Medicinal Chemistry
The structural nuances of cyclic diacids are of paramount importance in drug design, where they can be used as linkers or scaffolds. The methylene spacer in this compound, for example, reduces steric hindrance around the carboxyl groups compared to cyclohexanecarboxylic acid, which can lead to more favorable interactions with biological targets.[15]
-
CHDA as a Scaffold: The cyclohexane ring provides a unique three-dimensional scaffold for creating molecules with specific steric and electronic properties, making it a valuable starting material for new agrochemicals and pharmaceuticals.[3]
-
Isosteres in Drug Design: The replacement of a carboxylic acid group with a suitable bioisostere is a common strategy in drug design to improve a compound's pharmacokinetic profile. While not a direct bioisostere, the principles of modifying acidity and lipophilicity by altering the carbon scaffold, as seen in the difference between various cyclic diacids, are central to this field.[16]
3. Metal-Organic Frameworks (MOFs)
The structure of the organic linker is a key determinant of the topology and properties of a Metal-Organic Framework (MOF).[17] While aromatic dicarboxylic acids are common, the use of cyclic aliphatic linkers is a growing area of research.[18]
-
CHDA in MOFs: The flexibility of the cyclohexane ring in CHDA can lead to the formation of novel MOF structures with unique pore geometries and guest-accessible environments. The use of isomers, such as cis and trans versions of a diacid, can also lead to different framework topologies.[19]
Experimental Protocols
To provide a practical context for the comparison, a representative experimental protocol for the synthesis of a polyester using CHDA is outlined below.
Synthesis of a Polyester from 1,4-CHDA and 1,4-Butanediol
Objective: To synthesize a polyester via melt polycondensation and compare its properties to a polyester synthesized with an alternative diacid.
Materials:
-
1,4-Cyclohexanedicarboxylic acid (CHDA) (0.1 mol)
-
1,4-Butanediol (0.11 mol)
-
Titanium(IV) butoxide (catalyst, ~200 ppm)
-
Nitrogen gas supply
-
Standard laboratory glassware for synthesis under inert atmosphere
Experimental Workflow Diagram:
Caption: Workflow for polyester synthesis.
Procedure:
-
Esterification: The reactants and catalyst are charged into a reaction vessel equipped with a mechanical stirrer and a distillation outlet.[20] The mixture is heated to 190-220°C under a nitrogen atmosphere to initiate the esterification reaction, during which water is distilled off.
-
Polycondensation: After the initial water evolution ceases, a vacuum is gradually applied to remove the remaining water and excess glycol. The temperature is slowly increased to 250-280°C to facilitate the increase in polymer molecular weight.[20]
-
Isolation: The reaction is stopped when the desired melt viscosity is achieved. The resulting polyester is then cooled and can be extruded for further analysis.
-
Characterization: The polymer's molecular weight can be determined by gel permeation chromatography (GPC). Its thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm), can be analyzed using differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA). The chemical structure can be confirmed by nuclear magnetic resonance (NMR) and Fourier-transform infrared (FT-IR) spectroscopy.
Conclusion
This compound, particularly the 1,4-isomer, presents a compelling alternative to other cyclic diacids in various applications. Its unique cycloaliphatic structure provides a desirable combination of flexibility and hardness in polymers, along with enhanced durability and weatherability.[5][6] In the realm of drug development, the varied isomers of CHDA offer unique scaffolds for the synthesis of novel therapeutic agents. As the demand for high-performance and specialized materials continues to grow, the versatility of CHDA and other cycloaliphatic diacids will undoubtedly play an increasingly important role in advancing chemical synthesis and materials science.
References
- KRAHN Chemie. (n.d.). Chemical Intermediates.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Exploring the Versatility of 1,1-Cyclohexanediacetic Acid in Chemical Synthesis.
- Google Patents. (1999). WO1999060067A1 - The use of 1,4-cyclohexanedicarboxylic acid as a means of improving flow properties and broadening cure window of polyester powder coating enamel.
- Jayhawk Fine Chemicals. (n.d.). CHDA | Cyclohexane Tetracarboxylic Dianhydride.
- Vijayalakshmi, P., et al. (1994). Reactive polyamides from cycloaliphatic C21 dicarboxylic acid and their evaluation as epoxy curing agents. Polymer, 35(16), 3555-3558.
- Google Patents. (1966). US3294620A - Resins from aliphatic and cycloaliphatic dicarboxylic acid and glycol mixtures.
- ChemBK. (2022, October 16). CHDA.
- Tiande Chemical. (n.d.). 1,1-Cyclohexanediacetic Acid.
- Royal Society of Chemistry. (2022, December 15). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews.
- RadTech. (n.d.). Tougher Cycloaliphatic Epoxide Resins.
- ResearchGate. (n.d.). Synthesis of polyesters.
- Scribd. (n.d.). Experiment 2-Synthesis of Polyester.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem.
- Royal Society of Chemistry. (n.d.). (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker. CrystEngComm.
- National Institutes of Health. (n.d.). Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst.
- RIVERLAND TRADING. (n.d.). 1,4-Cyclohexanedicarboxylic Acid Supplier | 1076-97-7.
- ResearchGate. (2011, July 2). Synthesis of Biodegradable and Biocompostable Polyesters.
- Royal Society of Chemistry. (n.d.). Synthesis of amphiphilic cationic polyesters and their antibacterial activity.
- Shaanxi Bloom Tech Co., Ltd. (n.d.). 1,4-Cyclohexanedicarboxylic Acid CAS 1076-97-7.
- ACS Publications. (2025, October 13). Mixed Dicarboxylic Acids Derived from Polyethylene as a Feedstock for the Synthesis of Polyesters. ACS Sustainable Chemistry & Engineering.
- Spiral. (n.d.). Multifunctional polycarboxylic acid linkers for metal-organic frameworks assembly.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- ResearchGate. (n.d.). Cyclization of dicarboxylic acids.
- ResearchGate. (2025, August 7). Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization.
- National Center for Biotechnology Information. (n.d.). 1,1-Cyclohexanediacetic acid monoamide. PubChem.
- National Institutes of Health. (2023, March 27). Unexpected Diastereomer Formation and Interconversions in Cyclohexane-1,2-diacetal Derivatization of a Glucuronic Acid Thioglycoside.
- PubMed. (2018, April 23). Phosphinic Acid Based Linkers: Building Blocks in Metal-Organic Framework Chemistry.
- National Institutes of Health. (n.d.). The Influence of Polymer Topology on Pharmacokinetics: Differences Between Cyclic and Linear PEGylated Poly(acrylic Acid) Comb Polymers.
- National Institutes of Health. (n.d.). Divergent Catalytic Strategies for the Cis/Trans Stereoselective Ring-Opening Polymerization of a Dual Cyclic Carbonate/Olefin Monomer.
- ResearchGate. (2025, August 5). New polymer syntheses, 17. Cis/trans isomerism of 1,4‐cyclohexanedicarboxylic acid in crystalline, liquid‐crystalline and amorphous polyesters.
- PubMed. (2020, May). Cyclic Aliphatic Hydrocarbons as Linkers in Metal-Organic Frameworks: New Frontiers for Ligand Design.
- ResearchGate. (2025, August 10). Facile and Efficient Synthesis of Cyclic Anhydrides from Dicarboxylic Acids.
- National Institutes of Health. (n.d.). Carboxylic Acid (Bio)Isosteres in Drug Design.
- ResearchGate. (n.d.). A Practical Telescoped Three-Step Sequence for the Preparation of (1 R ,2 R )-2-(4-Bromobenzoyl)cyclohexanecarboxylic Acid: A Key Building Block Used in One of Our Drug Development Projects.
- ResearchGate. (n.d.). Cis-Trans Isomerism-Driven Thermal and Phase Transitions in Oleic and Elaidic Acids and Their Derived Polymers.
- ResearchGate. (n.d.). (a) Photo cis-trans isomerisim of polymers with corresponding....
- National Institutes of Health. (2024, May 28). Medium-chain dicarboxylic acids: chemistry, pharmacological properties, and applications in modern pharmaceutical and cosmetics industries.
- MDPI. (n.d.). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid.
Sources
- 1. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 2. radtech.org [radtech.org]
- 3. nbinno.com [nbinno.com]
- 4. 1,1-Cyclohexanediacetic Acid_Tiande Chemical [tdchem.com]
- 5. 1,4-Cyclohexanedicarboxylic acid high purity (CHDA-HP) | Eastman [eastman.com]
- 6. krahn.eu [krahn.eu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. believechemical.com [believechemical.com]
- 10. chembk.com [chembk.com]
- 11. 1,1-Cyclohexanediacetic acid | 4355-11-7 [chemicalbook.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. WO1999060067A1 - The use of 1,4-cyclohexanedicarboxylic acid as a means of improving flow properties and broadening cure window of polyester powder coating enamel - Google Patents [patents.google.com]
- 14. chempoint.com [chempoint.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Cyclic Aliphatic Hydrocarbons as Linkers in Metal-Organic Frameworks: New Frontiers for Ligand Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of aliphatic polyesters by polycondensation using inorganic acid as catalyst - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Structural Challenge of Cyclohexanediacetic Acid
An In-Depth Guide to the Isomeric Purity Analysis of Cyclohexanediacetic Acid (CHDA)
This compound (CHDA) is a dicarboxylic acid building block with significant applications in the synthesis of polymers, resins, and specialty chemicals. Its cyclohexane core allows for multiple isomers, including positional isomers (1,1-, 1,2-, 1,3-, and 1,4-) and, for the disubstituted versions, geometric isomers (cis and trans). The specific isomeric composition of a CHDA mixture is critical as it directly influences the physical and chemical properties of the final products, such as the crystallinity, melting point, and solubility of a resulting polymer. For researchers in materials science and drug development, the ability to accurately separate and quantify these isomers is not merely an analytical task but a fundamental requirement for ensuring product consistency, performance, and regulatory compliance.
This guide provides a comparative analysis of the primary analytical techniques for assessing the isomeric purity of CHDA. We will delve into the methodologies of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights into the causality behind experimental choices and providing detailed protocols to ensure trustworthy and reproducible results.
Gas Chromatography (GC): The Power of Volatility
Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, dicarboxylic acids like CHDA are polar and have low volatility due to strong intermolecular hydrogen bonding, making direct GC analysis impractical.[1] The core of a successful GC method for CHDA lies in a crucial sample preparation step: derivatization .
The "Why" of Derivatization
Derivatization chemically modifies the analyte to increase its volatility and thermal stability. This is achieved by replacing the active hydrogen atoms on the carboxylic acid groups with non-polar functional groups, thereby eliminating hydrogen bonding and reducing the molecule's boiling point. For dicarboxylic acids, two primary derivatization strategies are employed: silylation and esterification.[2][3]
-
Silylation: This process replaces acidic protons with a silyl group, typically a trimethylsilyl (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective because they are potent silyl donors, and the reaction by-products are highly volatile, causing minimal chromatographic interference.[1][3] BSTFA is often the reagent of choice for its high conversion efficiency and its ability to derivatize a wide range of polar compounds.[3]
-
Esterification: This involves converting the carboxylic acids into their corresponding esters (e.g., methyl or butyl esters). While effective, this method can sometimes be less efficient for di- and tri-carboxylic acids compared to silylation.[1]
Experimental Protocol: GC-MS Analysis via Silylation
This protocol outlines a robust method for the analysis of CHDA isomers using BSTFA derivatization followed by GC-Mass Spectrometry (MS) detection.
-
Sample Preparation (Derivatization):
-
Accurately weigh 1-5 mg of the CHDA sample into a 2 mL autosampler vial.
-
Add 500 µL of a suitable solvent (e.g., pyridine or dimethylformamide (DMF)). DMF is often preferred as a derivatization medium.[1]
-
Add 100 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.
-
Cap the vial tightly and heat at 70°C for 30 minutes to ensure complete derivatization.
-
Cool the vial to room temperature before analysis. The sample is now ready for injection.
-
-
GC-MS Instrumentation and Conditions:
-
GC System: Agilent 8890 GC or equivalent.
-
Column: A non-polar capillary column, such as a 5% phenylmethylpolysiloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness), is typically used for separating derivatized acids.[3]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 280°C.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
MS Detector: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 550.
-
Performance and Limitations
GC offers excellent resolution and sensitivity, often reaching low nanogram levels.[2] The primary drawback is the mandatory derivatization step, which adds time, complexity, and a potential source of error to the workflow.
High-Performance Liquid Chromatography (HPLC): Direct Analysis
HPLC is arguably the most versatile and widely used technique for isomer analysis due to its broad applicability and high performance. A significant advantage of HPLC for CHDA analysis is that it does not require derivatization , simplifying sample preparation and reducing analysis time.
The "Why" of Column Selection and Mobile Phase
The success of an HPLC separation for isomers hinges on maximizing the subtle differences in their physicochemical properties. This is achieved by carefully selecting the stationary phase (column) and optimizing the mobile phase.
-
Stationary Phase: For separating positional and geometric isomers, which have very similar polarities, standard C18 columns may not provide sufficient resolution. Columns offering alternative selectivities are often required.[4]
-
Phenyl-Hexyl or PFP (Pentafluorophenyl) Columns: These phases provide π-π interactions and dipole-dipole interactions, which are highly effective for separating aromatic and positional isomers.[4][5]
-
Embedded Polar Group (Amide/Carbamate) Columns: These columns offer enhanced shape selectivity, making them suitable for distinguishing between rigid cis and trans structures.[4]
-
-
Chiral Stationary Phases (CSPs): To separate enantiomers (optical isomers), a chiral stationary phase is mandatory. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are the most popular and effective for a wide range of compounds.[6][7] The separation occurs as the enantiomers form transient diastereomeric complexes with the chiral selector, leading to different retention times.
-
Mobile Phase: A typical mobile phase for reversed-phase separation of CHDA consists of an acidified water/acetonitrile or water/methanol gradient. The acid (e.g., formic acid or phosphoric acid) is crucial to suppress the ionization of the carboxylic acid groups, ensuring good peak shape and consistent retention.
Experimental Protocol: HPLC-UV Analysis of Positional and Geometric Isomers
-
Sample Preparation:
-
Accurately weigh ~10 mg of the CHDA sample into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: Phenyl-Hexyl column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
Start at 10% B.
-
Linear gradient to 90% B over 15 minutes.
-
Hold at 90% B for 2 minutes.
-
Return to 10% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 5 µL.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structure
While chromatography separates isomers, NMR spectroscopy provides unambiguous structural confirmation and can be used for direct quantification without the need for isomer-specific reference standards. It is by far the most versatile and useful technique for distinguishing between cis and trans isomers.[8]
The "Why" of NMR in Isomer Analysis
The power of NMR lies in its ability to probe the chemical environment of each nucleus (typically ¹H and ¹³C). Cis and trans isomers have different spatial arrangements, which results in distinct chemical shifts and proton-proton coupling constants (J-couplings).[8][9] For example, the coupling constants between vicinal protons on the cyclohexane ring are highly dependent on their dihedral angle, allowing for confident assignment of axial and equatorial positions and, by extension, the cis/trans configuration.[9]
Furthermore, Quantitative NMR (qNMR) can be used to determine the isomeric ratio in a mixture by integrating the unique signals corresponding to each isomer and comparing them to an internal standard of known concentration.[10] This provides a direct measure of purity without the need for chromatographic separation.
Experimental Protocol: ¹H NMR Analysis
-
Sample Preparation:
-
Dissolve 5-10 mg of the CHDA sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O).
-
Add a known amount of an internal standard (e.g., maleic acid) if quantification is desired.
-
Transfer the solution to a 5 mm NMR tube.
-
-
NMR Acquisition:
-
Spectrometer: Bruker 400 MHz Avance III or equivalent.
-
Experiment: Standard ¹H proton spectrum.
-
Temperature: 298 K.
-
Acquisition Parameters: Sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), with a relaxation delay of at least 5 times the longest T₁ for accurate quantification.
-
Complementary Role of NMR
NMR is not a high-throughput screening tool like chromatography. Its strength lies in its definitive structural elucidation. It is best used to:
-
Confirm the identity of peaks isolated by preparative HPLC or fraction collection.
-
Provide a primary ratio analysis of a mixture to validate chromatographic quantification.
-
Characterize reference standards.
Comparative Summary of Techniques
| Feature | Gas Chromatography (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) |
| Principle | Separation based on volatility and column interaction | Separation based on partitioning between mobile/stationary phases | Signal based on nuclear spin in a magnetic field |
| Derivatization | Required (Silylation or Esterification) | Not Required | Not Required |
| Resolution | Excellent for volatile derivatives | Excellent; highly dependent on column/mobile phase selection | Not a separation technique; resolves signals |
| Sensitivity | Very High (pg-fg) | High (ng-µg) | Low (mg) |
| Primary Use | High-sensitivity screening, routine QC | Method of choice for positional, geometric & chiral separation | Structural confirmation, primary quantification (qNMR) |
| Sample Prep | More complex, time-consuming | Simple dissolution and filtration | Very simple |
| Throughput | Moderate to High | High | Low |
Conclusion and Recommendations
The choice of analytical technique for the isomeric purity of this compound is dictated by the specific requirements of the analysis.
-
For routine quality control and the separation of all positional and geometric isomers , HPLC is the superior choice. Its direct analysis capability, coupled with the availability of diverse column chemistries (e.g., Phenyl, PFP, chiral phases), provides a robust and high-throughput platform.[4][5]
-
When maximum sensitivity is paramount , or if existing GC-MS infrastructure is the standard, Gas Chromatography is a viable, powerful alternative. However, one must account for the additional time and potential variability associated with the essential derivatization step.[2][3]
-
NMR Spectroscopy is indispensable for unambiguous structural confirmation and primary quantification . It serves as the gold standard for validating the identity of separated isomers and for the certification of reference materials.[8][9][10]
A comprehensive analytical strategy will often employ HPLC for separation and quantification, with NMR serving as the orthogonal technique for definitive structural assignment and validation. This dual approach ensures the highest level of scientific integrity and provides a self-validating system for the complete isomeric characterization of this compound.
References
- Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures.
- Yáñez, C., et al. (2012). Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry. Journal of Metabolomics and Systems Biology. [Link]
- Padarauskas, A., & Zukauskaite, A. (2004). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija, 15(3), 49-53. [Link]
- Pietrogrande, M. C., Bacco, D., & Demaria, G. (2011). GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: Comparison between silylation and esterification derivatization procedures.
- Kwadha, C. A., et al. (2012).
- Wang, Y., et al. (2012). Chiral separation of α-cyclohexylmandelic acid enantiomers by high-speed counter-current chromatography with biphasic recognition.
- Clemens, D. H. (1975). US Patent 3,880,925: Separation and purification of cis and trans isomers.
- Anonymous. (2016). Physical methods for the determination of cis-trans isomers. Tuition Tube. [Link]
- Smith, P. E., et al. (2012). Conformational Preferences of trans-1,2- and cis-1,3-Cyclohexanedicarboxylic Acids in Water and Dimethyl Sulfoxide as a Function of the Ionization State As Determined from NMR Spectroscopy and Density Functional Theory Quantum Mechanical Calculations. The Journal of Organic Chemistry, 77(17), 7434-7445. [Link]
- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. WMU's ScholarWorks. [Link]
- Leah4sci. (2015). Determining cis/trans on cyclohexanes. YouTube. [Link]
- Roy, A. (2023). Playing with Selectivity for Optimal Chiral Separation.
- Phenomenex. (n.d.).
- Soukup, J. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts. [Link]
- Juvancz, Z., & Szejtli, J. (2003). Cyclodextrins AS Dominant Chiral Selective Agents in the Capillary Separation Techniques.
- Fanali, S. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Bio-Rad. [Link]
- Welch Materials. (2024). [Reader Insight] A Guide to Selective Columns for Isomer Separation.
- MicroSolv. (2024).
- Deidda, R., et al. (2024). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. MDPI. [Link]
Sources
- 1. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis [lmaleidykla.lt]
- 2. GC-MS analysis of low-molecular-weight dicarboxylic acids in atmospheric aerosol: comparison between silylation and esterification derivatization procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. welch-us.com [welch-us.com]
- 5. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. tuitiontube.com [tuitiontube.com]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to Catalyst Performance in Cyclohexanediacetic Acid Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanediacetic acid (CHDA) and its isomers are valuable intermediates in the pharmaceutical and polymer industries. Their rigid cyclohexyl core and diacetic acid functionalities make them ideal building blocks for a variety of applications, including the synthesis of active pharmaceutical ingredients (APIs) and specialty polymers. The efficient and selective synthesis of CHDA is therefore a topic of significant interest.
This guide provides an in-depth comparison of the performance of different catalysts in the synthesis of this compound. We will explore the primary synthetic routes and present a detailed analysis of catalyst performance based on available experimental data. This guide is intended to assist researchers in selecting the most appropriate catalytic system for their specific needs, considering factors such as yield, selectivity, and reaction conditions.
Synthetic Routes to this compound
There are two main synthetic pathways to produce this compound:
-
Catalytic Hydrogenation of Phenylenediacetic Acid: This is a direct approach where the aromatic ring of a phenylenediacetic acid isomer (ortho, meta, or para) is saturated using a heterogeneous catalyst and a hydrogen source. The choice of catalyst is crucial for achieving high yields and selectivities.
-
Multi-step Synthesis from Cyclohexanone: This route involves the condensation of cyclohexanone with cyanoacetic acid derivatives, followed by hydrolysis and decarboxylation steps to yield 1,1-cyclohexanediacetic acid. While this method does not rely on catalytic hydrogenation of an aromatic ring, it involves several reaction steps that can be optimized.
This guide will focus primarily on the catalytic hydrogenation route, providing a comparative analysis of commonly used noble metal catalysts. The multi-step synthesis from cyclohexanone will also be discussed as a viable alternative.
Catalytic Hydrogenation of Phenylenediacetic Acid: A Performance Comparison
The catalytic hydrogenation of phenylenediacetic acid to this compound is a key transformation that has been investigated using various supported noble metal catalysts. The performance of these catalysts is typically evaluated based on conversion of the starting material and selectivity towards the desired this compound isomer.
Catalyst Performance Summary
| Catalyst | Support | Substrate | Conversion (%) | Selectivity (%) | Temperature (°C) | Pressure (psi) | Reference |
| 5% Pd/C | Carbon | Phthalic Acid | 100 | High | 195-230 | 600-700 | [1][2] |
| 5% Ru/C | Carbon | Phthalic Acid | 100 | Lower (over-hydrogenation) | 220 | - | [3][4] |
| 5% Ru/C | Carbon | Phthalic Acid | - | Increased at lower temp. | 180 | - | [3][4] |
| 5% Rh/C | Carbon | Phthalic Acid | - | High Yield | - | - | [1] |
Note: Phthalic acid and its isomers are closely related to phenylenediacetic acid and their hydrogenation behavior provides valuable insights.
In-Depth Catalyst Analysis
Palladium on Carbon (Pd/C): The Selective Workhorse
Palladium on carbon has demonstrated excellent performance in the hydrogenation of phthalic acids to cyclohexanedicarboxylic acids, which are structurally analogous to cyclohexanediacetic acids.
-
Selectivity: Pd/C exhibits high selectivity towards the desired saturated dicarboxylic acid, with minimal side reactions such as decarboxylation.[1][2] This is a critical advantage for ensuring a high purity product.
-
Activity: Complete conversion of the aromatic starting material can be achieved under optimized conditions.[1][2]
-
Operating Conditions: The optimal temperature range for this catalyst is reported to be between 195°C and 230°C, with hydrogen pressures in the range of 600-700 psi.[1][2]
The high selectivity of Pd/C can be attributed to its ability to facilitate the hydrogenation of the aromatic ring without promoting the hydrogenolysis of the carboxylic acid groups.
Ruthenium on Carbon (Ru/C): A Highly Active but Less Selective Option
Ruthenium on carbon is a highly active catalyst for the hydrogenation of aromatic rings. However, its high activity can sometimes lead to over-hydrogenation and other side reactions.
-
Activity: Ru/C can achieve 100% conversion of phthalic acid.[3][4]
-
Selectivity: At higher temperatures (e.g., 220°C), Ru/C has been observed to cause over-hydrogenation, leading to byproducts.[3][4] However, the selectivity towards the desired cyclohexane dicarboxylic acid can be improved by operating at lower temperatures (e.g., 180°C).[3][4]
-
Versatility: Ruthenium catalysts are known for their ability to hydrogenate a wide range of functional groups, which can be a disadvantage when high selectivity is required.
The choice of ruthenium-based catalysts requires careful optimization of reaction conditions to balance its high activity with the desired selectivity.
Rhodium on Carbon (Rh/C): A Promising but Less Documented Alternative
Rhodium on carbon is often cited as a highly effective catalyst for the hydrogenation of aromatic rings, often exhibiting high activity and selectivity.
-
Performance: The literature suggests that Rh/C can produce high yields of cyclohexanedicarboxylic acids from phthalic acids.[1]
-
Data Scarcity: Detailed comparative data for the hydrogenation of phenylenediacetic acid specifically using Rh/C is less readily available in the public domain compared to Pd/C and Ru/C.
Further investigation and direct comparative studies are needed to fully elucidate the performance of Rh/C in this specific application.
Alternative Synthetic Route: Multi-step Synthesis from Cyclohexanone
An alternative pathway to 1,1-cyclohexanediacetic acid starts from cyclohexanone. This route avoids the direct hydrogenation of an aromatic ring and proceeds through a series of condensation and hydrolysis reactions.
Workflow for the Synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone
Caption: Multi-step synthesis of 1,1-cyclohexanediacetic acid.
This synthetic sequence typically involves the following key steps:
-
Knoevenagel Condensation: Cyclohexanone is condensed with a cyanoacetic acid derivative (e.g., cyanoacetamide or ethyl cyanoacetate) in the presence of a base catalyst to form a cyclohexylidenecyanoacetic acid derivative.[3]
-
Hydrolysis and Decarboxylation: The resulting intermediate is then subjected to hydrolysis, often under acidic or basic conditions, to convert the nitrile and ester/amide groups to carboxylic acids, followed by decarboxylation to yield 1,1-cyclohexanediacetic acid.[5]
This route can provide high yields of the final product. For instance, a patent describes a process for preparing 1,1-cyclohexanediacetic acid monoamide from 2,4-dioxo-3-azaspiro[5][5]undecane (a derivative from the condensation) with good yields.[3] Another patent details the hydrolysis of 1,1-cyclohexyl dicyano amides to produce 1,1-cyclohexanediacetic acid with a total yield of around 80%.[5]
Experimental Protocols
General Procedure for Catalytic Hydrogenation of Phenylenediacetic Acid
Warning: These reactions involve high-pressure hydrogen gas and should only be performed by trained personnel in a properly equipped laboratory.
Materials:
-
Phenylenediacetic acid isomer
-
Supported catalyst (e.g., 5% Pd/C, 5% Ru/C)
-
Solvent (e.g., water, acetic acid)
-
High-pressure autoclave reactor equipped with a stirrer, temperature and pressure controls.
Procedure:
-
Charge the autoclave with the phenylenediacetic acid and the solvent.
-
Add the catalyst to the reactor. The catalyst loading is typically between 1% and 5% by weight of the substrate.
-
Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 600-700 psi).
-
Heat the reactor to the target temperature (e.g., 180-230°C) while stirring.
-
Maintain the reaction at the set temperature and pressure for the desired time, monitoring hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Purge the reactor with an inert gas.
-
Filter the reaction mixture to remove the catalyst.
-
Isolate the this compound from the filtrate by crystallization or extraction.
Workflow for Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation.
Conclusion
The synthesis of this compound can be effectively achieved through two primary routes: catalytic hydrogenation of phenylenediacetic acid and a multi-step synthesis from cyclohexanone.
For the catalytic hydrogenation route, Palladium on carbon (Pd/C) emerges as a highly selective and effective catalyst, providing high yields of the desired product with minimal side reactions under optimized conditions. Ruthenium on carbon (Ru/C) is a more active catalyst but may require more careful control of reaction conditions to avoid over-hydrogenation. Rhodium on carbon (Rh/C) shows promise but requires further investigation to establish a comprehensive performance profile for this specific application.
The multi-step synthesis from cyclohexanone offers a viable alternative, particularly for the synthesis of 1,1-cyclohexanediacetic acid, and can achieve high overall yields.
The choice of the optimal synthetic route and catalyst will depend on the specific requirements of the application, including the desired isomer of this compound, purity specifications, and process economics. This guide provides the foundational data and protocols to aid researchers in making an informed decision for their synthetic endeavors.
References
- WO2000078701A1 - Hydrogenation of phthalic acids - Google P
- US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google P
- Heterogeneous and homogeneous catalysis for the hydrogenation of carboxylic acid derivatives: history, advances and future directions - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C5CS00038F
- Catalytic Hydrogenation Products of Aromatic and Aliph
- CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google P
- www.rsc.org/advances
- Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids - Asian Publication Corpor
Sources
- 1. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 2. US6291706B1 - Hydrogenation of phthalic acids to cyclohexanedicarboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. asianpubs.org [asianpubs.org]
- 5. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
A Comparative Guide to the Environmental Impact of Cyclohexanediacetic Acid Synthesis Routes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanediacetic acid (CHDAA) and its isomers are valuable platform chemicals, primarily utilized as monomers in the synthesis of polyesters and polyamides, and as key intermediates in the pharmaceutical industry, notably in the synthesis of gabapentin.[1][2] The growing demand for sustainable chemical manufacturing necessitates a thorough evaluation of the environmental footprint of different synthetic pathways to produce this important dicarboxylic acid. This guide provides a detailed comparison of the most common synthesis routes for CHDAA, with a focus on their environmental impact, supported by experimental data and green chemistry metrics.
Core Synthesis Routes and Environmental Considerations
There are several established methods for synthesizing this compound, each with distinct advantages and disadvantages from an environmental perspective. The primary routes discussed in this guide are:
-
The Cyanide Route: Starting from cyclohexanone and cyanide-containing reagents like cyanoacetic acid or cyanoacetamide.
-
The Hydrogenation Route: Involving the catalytic hydrogenation of phthalic acid isomers.
-
The Bio-Based Route: A newer approach utilizing renewable feedstocks such as formaldehyde, crotonaldehyde, and acrylate.
This guide will delve into the specifics of each route, evaluating them based on principles of green chemistry, including atom economy, E-factor (environmental factor), catalyst and solvent choice, and energy consumption.
The Cyanide Route: From Cyclohexanone
This traditional route typically involves the reaction of cyclohexanone with two equivalents of a cyanide-containing C2 synthon, such as cyanoacetic acid or cyanoacetamide, followed by hydrolysis and decarboxylation.
Synthesis Pathway
The reaction proceeds through a Knoevenagel condensation, followed by a Michael addition of a second equivalent of the cyanide reagent. The resulting dicyano intermediate is then hydrolyzed, typically under harsh acidic or basic conditions, to yield the diacetic acid.
Caption: Synthesis of CHDAA from Cyclohexanone (Cyanide Route).
Environmental Impact Analysis
The primary environmental drawback of this route is the use of cyanide-containing reagents, which are highly toxic and require careful handling and waste management. The hydrolysis step often employs concentrated acids or bases, leading to the generation of significant amounts of inorganic waste and posing corrosion risks.[3]
A patent for the preparation of 1,1-cyclohexanediacetic acid describes a method involving the hydrolysis of 1,1-cyclohexyl dicyanoamide.[4] While this patent suggests that using dilute sulfuric acid is a greener alternative to concentrated acid, it still involves high temperatures (100-160°C) and the handling of acidic waste streams.[4] The process also generates a "pasty state hydrolysate" that requires further processing.[4]
Key Environmental Considerations:
-
Toxicity: Use of highly toxic cyanide reagents.
-
Waste Generation: Significant inorganic salt waste from neutralization of acidic or basic hydrolysis steps.
-
Harsh Conditions: Often requires high temperatures and corrosive reagents.
The Hydrogenation Route: From Phthalic Acids
The catalytic hydrogenation of phthalic acid isomers (ortho-, iso-, and terephthalic acid) is a widely used industrial method for the production of the corresponding cyclohexanedicarboxylic acids. This route is particularly relevant for the synthesis of 1,4-cyclohexanedicarboxylic acid from terephthalic acid, a readily available commodity chemical derived from petroleum.[5]
Synthesis Pathway
The process involves the reduction of the aromatic ring of the phthalic acid using hydrogen gas in the presence of a metal catalyst.
Caption: Synthesis of CHDAA via Catalytic Hydrogenation.
Environmental Impact Analysis
The environmental performance of this route is heavily dependent on the choice of catalyst and reaction conditions.
-
Catalysts: Palladium on carbon (Pd/C) and Ruthenium on carbon (Ru/C) are commonly used catalysts.[5] Pd/C has been shown to provide high selectivity to the desired cyclohexanedicarboxylic acid with 100% conversion of terephthalic acid at 493 K.[5] Ruthenium catalysts can be more active but may also lead to over-hydrogenation and by-product formation at elevated temperatures.[5] The use of precious metal catalysts also has environmental implications related to their mining and refining.
-
Reaction Conditions: The hydrogenation is typically carried out at elevated temperatures and pressures, which contributes to the energy intensity of the process.[6] A study on the hydrogenation of terephthalic acid suggests that lower temperatures (453 K) with a Ru/C catalyst can reduce the formation of by-products.[5]
-
Solvents: The choice of solvent is crucial. While some processes use organic solvents, others utilize water, which is a much greener alternative.[6]
A recent development proposes a one-pot conversion of polyethylene terephthalate (PET) into 1,4-cyclohexanedicarboxylic acid without the need for external hydrogen gas.[7] This innovative approach utilizes the hydrogen stored in the ethylene glycol component of PET, representing a significant step towards a more circular and sustainable process for CHDAA production.[7]
Key Environmental Considerations:
-
Catalyst: Reliance on precious metal catalysts. Catalyst leaching and deactivation are potential issues.
-
Energy Consumption: High temperatures and pressures lead to significant energy use.
-
By-products: Risk of over-hydrogenation and other side reactions, particularly at higher temperatures.[5]
The Bio-Based Route: A Greener Horizon
A promising and more sustainable approach to synthesizing 1,4-cyclohexanedicarboxylic acid (CHDA) involves the use of renewable feedstocks. One such route utilizes formaldehyde, crotonaldehyde, and ethyl acrylate, all of which can be derived from biomass.[8]
Synthesis Pathway
This two-step process begins with a proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and ethyl acrylate to form an intermediate, ethyl 4-formylcyclohex-3-enecarboxylate. This intermediate is then converted to CHDA through a one-pot hydrogenation, air oxidation, and hydrolysis sequence.
Caption: Bio-based synthesis of 1,4-CHDA.
Environmental Impact Analysis
This route offers several environmental advantages over the traditional petrochemical-based methods.
-
Renewable Feedstocks: The use of biomass-derived starting materials reduces the reliance on fossil fuels and contributes to a lower carbon footprint.[9]
-
Milder Conditions: The initial cycloaddition reaction is catalyzed by proline, an amino acid, under relatively mild conditions.
-
High Yield: The overall yield of CHDA from the starting materials is reported to be 78%.
While this route is promising, a full life cycle assessment (LCA) would be necessary to comprehensively evaluate its environmental impact, considering factors such as the energy required for biomass processing and product purification.[10]
Key Environmental Considerations:
-
Renewable Feedstocks: Potential for a significantly lower carbon footprint.
-
Catalyst: Utilizes a green organocatalyst (proline) in the first step.
-
Process Efficiency: A multi-step process that may require optimization for industrial scale-up.
Quantitative Comparison of Synthesis Routes
| Metric | Cyanide Route (from Cyclohexanone) | Hydrogenation Route (from Terephthalic Acid) | Bio-Based Route (from Formaldehyde, etc.) |
| Primary Feedstocks | Cyclohexanone, Cyanide Reagents | Terephthalic Acid, Hydrogen | Formaldehyde, Crotonaldehyde, Ethyl Acrylate |
| Feedstock Origin | Petrochemical | Petrochemical | Primarily Bio-based |
| Key Reagents/Catalysts | Strong Acids/Bases | Pd/C or Ru/C | Proline, Pd/C |
| Toxicity Concerns | High (Cyanide) | Moderate (Catalyst metals) | Low |
| Typical Yield | Variable, reported up to ~75-80%[4] | High, up to 100% conversion[5] | 78% overall yield |
| Key Waste Streams | Cyanide-containing waste, inorganic salts | Spent catalyst, potential organic by-products | Organic by-products, solvent waste |
| Energy Intensity | High (hydrolysis step) | High (high pressure and temperature) | Moderate |
| Green Chemistry Principle | Poor (violates principles of designing safer chemicals and reducing derivatives) | Moderate (catalytic, but energy-intensive) | Good (use of renewable feedstocks and safer catalysts) |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Terephthalic Acid to 1,4-Cyclohexanedicarboxylic Acid
This protocol is a generalized procedure based on literature data.[5]
-
Reaction Setup: In a high-pressure autoclave, dissolve terephthalic acid in a suitable solvent (e.g., deionized water).
-
Catalyst Addition: Add 5% Pd/C catalyst (e.g., 1-5 wt% relative to the substrate).
-
Hydrogenation: Seal the autoclave and purge with nitrogen, followed by hydrogen. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 600-700 psi). Heat the mixture to the target temperature (e.g., 195-230°C) and stir vigorously.[6]
-
Reaction Monitoring: Monitor the reaction progress by measuring hydrogen uptake.
-
Work-up: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to recover the catalyst.
-
Purification: The product, 1,4-cyclohexanedicarboxylic acid, can be isolated by cooling the filtrate to induce crystallization, followed by filtration and drying.
Protocol 2: Synthesis of 1,4-Cyclohexanedicarboxylic Acid from Formaldehyde, Crotonaldehyde, and Ethyl Acrylate
This protocol is based on the work of Hu et al.
Step 1: Synthesis of Ethyl 4-formylcyclohex-3-enecarboxylate
-
To a solution of crotonaldehyde and ethyl acrylate in a suitable solvent (e.g., DMSO), add L-proline (catalyst).
-
Add an aqueous solution of formaldehyde dropwise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 24 hours).
-
After completion, extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography to obtain ethyl 4-formylcyclohex-3-enecarboxylate.
Step 2: One-Pot Conversion to 1,4-Cyclohexanedicarboxylic Acid
-
In a high-pressure reactor, dissolve the intermediate from Step 1 in a suitable solvent (e.g., THF).
-
Add Pd/C catalyst.
-
Pressurize the reactor with hydrogen (e.g., 2.0 MPa) and stir at a moderate temperature (e.g., 40°C) for several hours (e.g., 8 hours).
-
Release the hydrogen pressure and introduce air into the reactor.
-
Increase the temperature (e.g., 80°C) and stir for several hours (e.g., 5 hours).
-
Add an aqueous solution of a base (e.g., NaOH) and continue stirring at the elevated temperature for several more hours (e.g., 6 hours).
-
After cooling, acidify the reaction mixture to precipitate the product.
-
Filter, wash with water, and dry to obtain 1,4-cyclohexanedicarboxylic acid.
Conclusion and Future Outlook
The synthesis of this compound presents a clear example of the evolution of chemical manufacturing towards greener and more sustainable practices. While the traditional cyanide route is effective, its significant environmental and safety drawbacks make it the least favorable option. The catalytic hydrogenation of phthalic acids is a mature and high-yielding industrial process, but its environmental performance is hampered by high energy consumption and reliance on precious metal catalysts. Innovations such as the in-situ generation of hydrogen from waste PET are promising developments to improve the sustainability of this route.[7]
The bio-based route from renewable feedstocks represents the most promising long-term solution.[9] By utilizing biomass-derived starting materials and employing milder, more environmentally benign catalysts, this approach aligns well with the principles of green chemistry. Further research and development are needed to optimize this process for large-scale industrial production and to conduct a comprehensive life cycle assessment to quantify its overall environmental benefits.
For researchers and drug development professionals, the choice of synthesis route for CHDAA and its derivatives will increasingly need to consider not only the economic viability but also the environmental impact. The adoption of greener synthesis strategies will be crucial for the long-term sustainability of the chemical and pharmaceutical industries.
References
- Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Angewandte Chemie International Edition, 57(23), 6901-6905.
- Quick Company. (n.d.). Process For Preparing this compound Monoamide.
- Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. Semantic Scholar.
- Hu, Y., et al. (2018). Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate. ResearchGate.
- EPO. (2011). PROCESS FOR PREPARING this compound MONOAMIDE. Patent 1732899.
- Chen, H., et al. (2025). One-Pot Conversion of Polyethylene Terephthalate into 1,4-Cyclohexanedicarboxylic Acid without External H2. ACS Catalysis.
- Shinde, S. B., & Dadge, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Journal of Chemistry, 31(5), 1137-1141.
- ResearchGate. (n.d.). Phthalic acid hydrogenation.
- Google Patents. (n.d.). CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid.
- Wiley-VCH. (n.d.). 1 Green Chemistry Metrics.
- Shinde, S. B., & Dadge, R. M. (2019). Catalytic Hydrogenation Products of Aromatic and Aliphatic Dicarboxylic Acids. Asian Publication Corporation.
- Tobajas, M., et al. (2022). Green Chemistry Metrics, A Review. Molecules, 27(13), 4193.
- Pérez, A., et al. (2023). Life cycle assessment applied to bio-based platform molecules. BURJC-Digital.
- ResearchGate. (n.d.). Green Chemistry Metrics.
- ResearchGate. (n.d.). Key Metrics to Inform Chemical Synthesis Route Design.
- University of Nottingham. (2021). The application of Green Chemistry to Organic Syntheses and Mass-Based Reaction Metrics.
- ResearchGate. (n.d.). Thermodynamic analysis of catalytic hydrogenation of terephthalic acid to 1, 4-cyclohexane-dicarboxylic acid.
- Organic Syntheses. (n.d.). cyanoacetamide.
- ResearchGate. (n.d.). Synthesis of 1,1-cyclohexanediacetic acid catalyzed by dilute sulfuric acid in high-temperature liquid water.
- Globe Thesis. (2016). Selective Hydrogenation Of Phthalic Anhydride To Phthalide Over Lanthanum-Modified Nickel-based Catalysts.
- ResearchGate. (n.d.). Catalytic Ring Hydrogenation of Phthalate Plasticizers.
- Google Patents. (n.d.). Preparation method of 1,1-cyclohexanediacetic acid mono amide.
- Google Patents. (n.d.). WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide.
- MDPI. (n.d.). The Fossil, the Green, and the In-Between: Life Cycle Assessment of Manufacturing Composites with Varying Bio-Based Content.
- Google Patents. (n.d.). WO2000078701A1 - Hydrogenation of phthalic acids.
- ResearchGate. (n.d.). Life Cycle Assessment of Biobased and Fossil‐Based Succinic Acid.
- ResearchGate. (n.d.). (PDF) Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- ResearchGate. (n.d.). Conversion of bis (2-hydroxyethylene terephthalate) into 1,4-cyclohexanedimethanol by selective hydrogenation using RuPtSn/Al2O3.
- Google Patents. (n.d.). JP2003512917A - Hydrogenation of phthalic acid.
- PubMed Central. (2020). Economic Process Evaluation and Environmental Life-Cycle Assessment of Bio-Aromatics Production.
- NIH. (n.d.). Design, synthesis, and bioevaluation of novel unsaturated cyanoacetamide derivatives: In vitro and in silico exploration.
- RSC Publishing. (n.d.). Life cycle assessment of formic acid synthesis utilizing CO2 from direct air capture.
- ResearchGate. (n.d.). Cyanoacetamide Derivatives as Synthons in Heterocyclic Synthesis.
- ResearchGate. (n.d.). Synthesis, and synthetic applications of cyanoacetamides.
- Google Patents. (n.d.). Method for preparing 1,1-cyclohexanediacetic acid mono amide.
Sources
- 1. [PDF] Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate. | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]
- 5. asianpubs.org [asianpubs.org]
- 6. WO2000078701A1 - Hydrogenation of phthalic acids - Google Patents [patents.google.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of 1,4-Cyclohexanedimethanol, 1,4-Cyclohexanedicarboxylic Acid and 1,2-Cyclohexanedicarboxylates from Formaldehyde, Crotonaldehyde and Acrylate/Fumarate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
A Senior Application Scientist's Guide to Dicarboxylic Acid Linkers in MOF Synthesis: A Structural Comparison
For researchers, scientists, and professionals in drug development, the rational design of Metal-Organic Frameworks (MOFs) is paramount for creating materials with tailored properties. The choice of the organic linker, particularly dicarboxylic acids, is a critical determinant of the final framework's topology, porosity, stability, and functionality.[1][2] This guide provides an in-depth comparison of MOFs synthesized from various dicarboxylic acid linkers, supported by experimental data and detailed methodologies, to empower you in your materials design endeavors.
The Decisive Role of the Dicarboxylic Acid Linker
The architecture of a MOF is profoundly influenced by the organic linker molecules that bridge the metal-containing nodes.[1][3] Dicarboxylic acids are a versatile class of linkers due to the strong coordination of their carboxylate groups with metal ions.[1] Key characteristics of the dicarboxylic acid linker that dictate the final MOF structure include:
-
Geometry: The spatial arrangement of the two carboxylate groups (e.g., linear vs. bent) directly impacts the dimensionality and topology of the resulting framework.[1][3]
-
Length: The length of the linker's backbone influences the pore size and overall surface area of the MOF.[1][4]
-
Rigidity: Rigid linkers tend to form more ordered and robust frameworks, while flexible linkers can lead to more dynamic or interpenetrated structures.[1]
-
Functionalization: The incorporation of additional functional groups onto the linker backbone can introduce new chemical properties, such as enhanced gas adsorption, catalytic activity, or specific binding sites for drug molecules.[1][5][6]
Case Studies: A Structural Showdown of Key Dicarboxylic Acid Linkers
To illustrate the profound impact of the linker on MOF structure, we will compare several well-known dicarboxylic acids and the iconic MOFs they form.
Terephthalic Acid (Benzene-1,4-dicarboxylic acid, BDC): The Archetype of Linearity
Terephthalic acid is a linear and rigid dicarboxylic acid that is a foundational building block for many famous MOFs, including MOF-5 and the UiO-66 series.[7] Its linear geometry promotes the formation of highly symmetric and porous three-dimensional networks.
-
Resulting MOFs:
-
MOF-5: Composed of Zn4O clusters and BDC linkers, MOF-5 exhibits a cubic topology with large pores.
-
UiO-66: Formed from Zr6O4(OH)4 clusters and BDC linkers, UiO-66 is renowned for its exceptional thermal and chemical stability.[7]
-
2,5-Dihydroxyterephthalic Acid (DOBDC): Introducing Functionality
By adding two hydroxyl groups to the terephthalic acid backbone, we arrive at DOBDC. This functionalization has a significant impact on the resulting MOF's properties.
-
Resulting MOF:
-
MOF-74 (CPO-27): This family of MOFs, synthesized with various divalent metal ions (e.g., Mg, Mn, Co, Zn), features open metal sites due to the coordination environment created by the hydroxyl and carboxylate groups.[8][9][10] This makes MOF-74 particularly interesting for applications in gas storage and separation.[8]
-
Isophthalic Acid (Benzene-1,3-dicarboxylic acid): The Power of a Bent Geometry
Unlike the linear terephthalic acid, isophthalic acid has a bent geometry. This seemingly small change in the angle between the carboxylate groups leads to vastly different MOF structures.
-
Impact on Structure: The bent nature of isophthalic acid often results in more complex, lower-symmetry, and sometimes interpenetrated frameworks compared to its linear counterpart.[11][12] For instance, the reaction of zinc salts with isophthalic acid can lead to two-dimensional networks.[12]
Fumaric Acid: A Flexible, Aliphatic Option
Moving away from aromatic linkers, fumaric acid is a short, unsaturated, and flexible dicarboxylic acid. Its use leads to MOFs with distinct properties.
-
Resulting MOFs: Fumarate-based MOFs, such as those with iron (MIL-88A) or zirconium (MOF-801), are often biocompatible and can be synthesized under more environmentally friendly conditions.[13][14][15] The flexibility of the fumarate linker can allow for "breathing" effects in the framework in response to external stimuli.
Quantitative Comparison of MOF Properties
The choice of dicarboxylic acid linker directly translates to measurable differences in the physical properties of the resulting MOFs.
| MOF | Dicarboxylic Acid Linker | Metal Node | BET Surface Area (m²/g) | Pore Volume (cm³/g) | Key Structural Feature |
| UiO-66 | Terephthalic acid | Zr | ~1200 | ~0.5 | High thermal and chemical stability from robust Zr clusters.[7] |
| MOF-74 (Zn) | 2,5-Dihydroxyterephthalic acid | Zn | ~1300 | ~0.6 | Open metal sites enhancing gas adsorption.[8][10] |
| MIL-53(Al)-FA | Fumaric Acid | Al | ~1100 | ~0.45 | Flexible framework exhibiting "breathing" behavior.[13] |
Note: The values presented are representative and can vary based on the specific synthesis conditions.
Visualizing the Impact of Linker Geometry and Synthesis Workflow
To further clarify these concepts, the following diagrams illustrate the influence of linker geometry and a typical workflow for MOF synthesis and characterization.
Caption: A typical workflow for synthesizing and characterizing MOFs.
Experimental Protocols
To ensure the reproducibility of your work, detailed experimental protocols are essential. Here are representative procedures for the synthesis of UiO-66 and the characterization of its surface area.
Protocol 1: Solvothermal Synthesis of UiO-66
Rationale: The solvothermal method utilizes elevated temperature and pressure to promote the crystallization of the MOF, leading to a highly ordered and stable material. Dimethylformamide (DMF) serves as a common solvent, and hydrochloric acid acts as a modulator to control the nucleation and growth of the crystals.
Procedure:
-
In a 100 mL Teflon-lined stainless-steel autoclave, dissolve Zirconium(IV) chloride (ZrCl4) and terephthalic acid (H2BDC) in N,N-dimethylformamide (DMF). [16]2. Add a specific amount of concentrated hydrochloric acid (HCl) as a modulator.
-
Seal the autoclave and heat it in an oven at 120-130 °C for 24-72 hours. [16]4. After cooling to room temperature, collect the white precipitate by centrifugation or filtration.
-
Wash the product thoroughly with DMF and then with a low-boiling-point solvent like ethanol or methanol to remove unreacted starting materials and DMF. [16]6. Dry the final product under vacuum at an elevated temperature (e.g., 150 °C) to activate the MOF by removing the solvent molecules from the pores.
Protocol 2: Brunauer-Emmett-Teller (BET) Surface Area Analysis
Rationale: The BET theory is applied to gas sorption data to determine the specific surface area of a porous material. Nitrogen is a common adsorbate at 77 K (liquid nitrogen temperature) due to its well-defined molecular cross-section and inert nature.
Procedure:
-
Accurately weigh a sample of the activated MOF (typically 50-100 mg) into a sample tube.
-
Degas the sample under high vacuum and elevated temperature (e.g., 150-200 °C for UiO-66) for several hours to remove any adsorbed guest molecules.
-
Cool the sample to 77 K by immersing the sample tube in a liquid nitrogen bath.
-
Introduce known amounts of nitrogen gas into the sample tube and measure the pressure at equilibrium for each dose.
-
Collect the adsorption and desorption isotherms over a range of relative pressures (P/P0).
-
Apply the BET equation to the linear portion of the adsorption isotherm (typically in the relative pressure range of 0.05 to 0.35) to calculate the specific surface area.
Conclusion
The judicious selection of the dicarboxylic acid linker is a powerful strategy for tuning the structural and functional properties of Metal-Organic Frameworks. By understanding the interplay between linker geometry, length, and functionalization, researchers can rationally design MOFs with desired characteristics for applications ranging from gas storage and catalysis to drug delivery. The experimental protocols provided herein offer a starting point for the synthesis and characterization of these remarkable materials, enabling further innovation in the field.
References
- Synthesis and Characterization of Terephthalic Acid Based Cr3+, Sb3+, In3+ and V3+ Metal-Organic Frameworks - Florida Gulf Coast University.
- The Role of 2,5-Dihydroxyterephthalic Acid in Modern MOF Synthesis.
- Effect of Linker Structure and Functionalization on Secondary Gas Formation in Metal-Organic Frameworks - OSTI.GOV.
- Investigation of the Sensing Properties of Lanthanoid Metal–Organic Frameworks (Ln-MOFs) with Terephthalic Acid - MDPI.
- Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation | Crystal Growth & Design - ACS Publications.
- Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks.
- A Synthesis of Metal-Organic Frameworks Using Terephthalic Acid Obtained from PET Bottles with Dye Adsorption for Application in Experimental Chemistry Classes - ResearchGate.
- Synthesis of Metal–Organic Frameworks through Enzymatically Recycled Polyethylene Terephthalate | ACS Sustainable Chemistry & Engineering - ACS Publications.
- MOF Synthesis: Choosing the Right Carboxylic Acid Linker.
- Metal–Organic Frameworks from Group 4 Metals and 2,5-Dihydroxyterephthalic Acid: Reinvestigation, New Structure, and Challenges Toward Gas Storage and Separation - ResearchGate.
- Systematic Investigations of the Transition between Framework Topologies in Ce/Zr-MOFs.
- SOLVOTHERMAL SYNTHESIS AND CHARACTERIZATION OF TEREPHTHALIC ACID-BASED METAL-ORGANIC FRAMEWORKS AND THEIR CATALYTIC APPLICATION IN BIODIESEL PRODUCTION | Journal of Chemical Society of Nigeria.
- UiO-66-Type Metal-Organic Framework with Free Carboxylic Acid: Versatile Adsorbents via H-bond for Both Aqueous and Nonaqueous Phases - PubMed.
- First transition series metal–organic frameworks: synthesis, properties and applications.
- Synthesis, structures and properties of metal–organic frameworks prepared using a semi-rigid tricarboxylate linker - CrystEngComm (RSC Publishing) DOI:10.1039/D1CE01284C.
- The Influence of Dicarboxylic Acids on the Performance of Metal-Organic Frameworks: A Comparative Guide - Benchchem.
- Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks - PMC - PubMed Central.
- Coordination polymers of 5-substituted isophthalic acid - PMC - PubMed Central.
- Porous Metal–Organic Frameworks with 5-Aminoisophthalic Acid as Platforms for Functional Applications about High Photodegradation Efficiency of Phenol | Crystal Growth & Design - ACS Publications.
- Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - RSC Publishing.
- Mechanochemical synthesis of pillared MOFs from ZnO, fumaric acid and... - ResearchGate.
- Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks | JACS Au - ACS Publications.
- Effect of organic linker substituents on properties of metal–organic frameworks: a review.
- The impact of N , N ′-ditopic ligand length and geometry on the structures of zinc-based mixed-linker metal–organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01447C - The Royal Society of Chemistry.
- Solvent-Free Synthesis of Fumarate-Based Metal–Organic Frameworks with Resonant Acoustic Mixing | ACS Omega - ACS Publications.
- Tuning the structure and function of metal–organic frameworks via linker design.
- Electrochromic 2,5-Dihydroxyterephthalic acid linker in metal-organic frameworks - ChemRxiv.
- Development of Multivalent Metal-Ion-Fabricated Fumaric Acid-Based Metal–Organic Frameworks for Defluoridation of Water | Journal of Chemical & Engineering Data.
- New 5,5-(1,4-Phenylenebis(methyleneoxy)diisophthalic Acid Appended Zn(II) and Cd(II) MOFs as Potent Photocatalysts for Nitrophenols - Semantic Scholar.
- Fumarate Based Metal–Organic Framework: An Effective Catalyst for the Transesterification of Used Vegetable Oil - MDPI.
- (Z)-4,4′-Stilbene dicarboxylic acid, the overlooked metal–organic framework linker - CrystEngComm (RSC Publishing).
- Various carboxylic acid linkers used for MOF synthesis and a common... - ResearchGate.
- Distinguishing Metal–Organic Frameworks | Crystal Growth & Design - ACS Publications.
- 2d-Carboxylic MOFs Linkers - CD Bioparticles.
- Synthesis and Structural Consideration of Metal-Organic Framework (MOF) Coordination Polymer with Various Metal Linker Ratios | Scientific.Net.
- Chemical structure of commonly used carboxylic acid linkers for the synthesis of MOFs - ResearchGate.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Exploring the Impact of the Linker Length on Heat Transport in Metal–Organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. osti.gov [osti.gov]
- 6. Effect of organic linker substituents on properties of metal–organic frameworks: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. nbinno.com [nbinno.com]
- 9. Green, efficient and controllable synthesis of high-quality MOF-74 with high gravity technology - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
- 11. Coordination polymers of 5-substituted isophthalic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The impact of N , N ′-ditopic ligand length and geometry on the structures of zinc-based mixed-linker metal–organic frameworks - CrystEngComm (RSC Publishing) DOI:10.1039/C7CE01447C [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. mdpi.com [mdpi.com]
A Kinetic Comparison of Cyclohexanediacetic Acid Synthesis Reactions: A Guide for Researchers
Introduction
Cyclohexanediacetic acid (CDAA) and its derivatives are crucial building blocks in the pharmaceutical industry, most notably as key intermediates in the synthesis of gabapentin, an anticonvulsant and analgesic drug. The efficiency of CDAA synthesis has a direct impact on the overall cost and environmental footprint of the final active pharmaceutical ingredient. Consequently, a thorough understanding of the kinetics of different synthetic routes is paramount for process optimization, scale-up, and the development of more sustainable manufacturing processes.
This guide provides a comparative analysis of the kinetics of the primary industrial synthesis routes to 1,1-cyclohexanediacetic acid. We will delve into the underlying reaction mechanisms, present available quantitative kinetic data, and discuss the factors influencing reaction rates. This document is intended for researchers, chemists, and chemical engineers in the field of drug development and process chemistry, offering insights to inform reaction design and optimization.
Comparative Analysis of Synthesis Routes
Two principal synthetic strategies for 1,1-cyclohexanediacetic acid dominate the landscape: the condensation of cyclohexanone with cyano-compounds followed by hydrolysis, and the catalytic hydrogenation of phenylenediacetic acid derivatives. We will examine the kinetic aspects of each of these routes.
Route 1: Synthesis from Cyclohexanone and Cyano-Compounds
This is the most established and widely documented method for producing 1,1-cyclohexanediacetic acid. The general approach involves the reaction of cyclohexanone with a source of two acetic acid synthons, typically derived from cyano-containing methylene compounds. A common intermediate in this process is 1,1-cyclohexanediacetimide (also referred to as 2,4-dioxo-3-azaspiro[1][1]undecane-1,5-dicarbonitrile in some literature), which is subsequently hydrolyzed to the diacid.
Reaction Scheme:
Caption: General reaction pathway for the synthesis of 1,1-Cyclohexanediacetic Acid from Cyclohexanone.
Kinetic Profile:
The overall kinetics of this multi-step process are governed by the rate-determining step, which can vary depending on the specific reagents and conditions employed. Significant process improvements have been documented in patent literature, primarily focusing on reducing reaction times and improving yields. For instance, modifications to the initial condensation and cyclization steps have reportedly reduced reaction times from as long as 96 hours to 48 hours.[1]
A detailed kinetic study on the acid-catalyzed hydrolysis of 1,1-cyclohexanediacetimide to 1,1-cyclohexanediacetic acid in high-temperature liquid water provides valuable quantitative insights.[2] This study systematically investigated the influence of key reaction parameters on the product yield, which is a direct reflection of the reaction kinetics.
Quantitative Kinetic Data:
The following table summarizes the influence of various parameters on the yield of 1,1-cyclohexanediacetic acid from the hydrolysis of its dicyano-precursor, as reported by Zhang et al. (2015).[2]
| Parameter | Range Studied | Effect on Yield | Optimal Condition for High Yield |
| Reaction Temperature | 160 - 280 °C | Yield increases with temperature up to an optimum, then decreases. | 220 °C |
| Sulfuric Acid Conc. | 0 - 15% (w/w) | Yield increases significantly with catalyst concentration. | 15% |
| Initial Reactant Conc. | 0.01 - 0.1 g/mL | Yield is sensitive to initial concentration, with an optimal value. | 0.05 g/mL |
The study proposed a parallel reaction mechanism where the main reaction forms the desired diacid, while a side reaction leads to the formation of undesirable humins.[2] Using first-order kinetics, the activation energies for the main and side reactions were determined to be 78.5 kJ·mol⁻¹ and 98.0 kJ·mol⁻¹, respectively.[2] The reaction orders with respect to the H⁺ concentration were 1.16 for the main reaction and 0.722 for the side reaction.[2] These findings suggest that a lower reaction temperature and a higher sulfuric acid concentration can improve the selectivity towards 1,1-cyclohexanediacetic acid.[2]
Causality Behind Experimental Choices:
The choice of high-temperature liquid water as a solvent is a key innovation in this process. Water at elevated temperatures and pressures exhibits altered properties, including a lower dielectric constant and a higher ion product, which can accelerate reactions that are typically slow in ambient water and can also act as a catalyst itself. The use of dilute sulfuric acid instead of concentrated acid, as is common in older industrial processes, represents a significant improvement in terms of environmental impact and process safety.[2] The kinetic study highlights the delicate balance required: while higher temperatures increase the rate of the desired hydrolysis, they also promote the formation of degradation products (humins). Therefore, a thorough kinetic understanding is essential to identify an optimal temperature that maximizes the yield of the target molecule.
Route 2: Catalytic Hydrogenation of Phenylenediacetic Acid Derivatives
An alternative and potentially "greener" route to this compound involves the catalytic hydrogenation of an aromatic precursor, such as a phenylenediacetic acid ester. This method avoids the use of cyanide-containing reagents.
Reaction Scheme:
Caption: Reaction pathway for CDAA synthesis via catalytic hydrogenation of a phenylenediacetic acid ester.
Kinetic Profile (Analogical Analysis):
The kinetics of such liquid-phase catalytic hydrogenations are typically described by Langmuir-Hinshelwood or Eley-Rideal models. In these models, the reaction rate is dependent on the surface concentrations of the adsorbed reactants (the aromatic ester and hydrogen) on the catalyst surface.
Key Factors Influencing Reaction Rate:
-
Catalyst Type and Loading: The choice of catalyst is critical. Palladium on carbon (Pd/C) and rhodium on carbon (Rh/C) are common catalysts for the hydrogenation of aromatic rings. The nature of the metal, its particle size, and the properties of the support material all influence the catalytic activity and selectivity.
-
Hydrogen Pressure: The reaction rate is generally expected to be positively correlated with the partial pressure of hydrogen, as this increases the surface coverage of adsorbed hydrogen on the catalyst.
-
Temperature: As with most chemical reactions, the rate of hydrogenation will increase with temperature. However, excessively high temperatures can lead to side reactions or catalyst deactivation.
-
Substrate Concentration: The effect of the substrate concentration on the reaction rate can be complex and is often described by a Langmuir isotherm, where the rate may become independent of the substrate concentration at high values (zero-order kinetics).
-
Solvent: The solvent can influence the solubility of the reactants and the adsorption of species onto the catalyst surface, thereby affecting the reaction kinetics.
Based on the study of diethyl oxalate hydrogenation, it is plausible that the surface reaction between the adsorbed aromatic ring and dissociatively adsorbed hydrogen is the rate-limiting step.[3] A kinetic model would likely need to account for the competitive adsorption of the reactant, product, and solvent on the catalyst surface.
Experimental Protocols
A robust kinetic study requires careful experimental design and precise analytical monitoring. Below is a generalized protocol for determining the kinetics of the hydrolysis of 1,1-cyclohexanediacetimide.
Workflow for Kinetic Analysis:
Sources
Safety Operating Guide
Mastering the Disposal of Cyclohexanediacetic Acid: A Guide for the Modern Laboratory
For the diligent researcher, scientist, and drug development professional, meticulous attention to detail extends beyond the benchtop; it is paramount in the responsible management of chemical waste. Cyclohexanediacetic acid, a valued building block in synthesis, demands a comprehensive and compliant disposal strategy to ensure the safety of personnel and the protection of our environment. This guide provides an in-depth, procedural framework for the proper disposal of this compound, grounded in scientific principles and regulatory standards.
Part 1: Hazard Identification and Risk Assessment
Before any disposal protocol is initiated, a thorough understanding of the hazards associated with this compound is essential. This foundational knowledge informs every subsequent step, from the selection of personal protective equipment to the final disposition of the waste.
1.1. Inherent Hazards of this compound
This compound is classified as a hazardous substance with the following primary concerns:
-
Skin Irritation (Category 2) : Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation (Category 2) : Poses a significant risk of serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure) - Respiratory System (Category 3) : Inhalation of dust may cause respiratory irritation.
1.2. Personal Protective Equipment (PPE): Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable when handling this compound for disposal.
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield. | To prevent contact with eyes, which can cause serious irritation.[3] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile). | To prevent skin irritation from direct contact.[1] |
| Body Protection | Laboratory coat. | To protect skin and clothing from accidental splashes or spills. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | To avoid inhalation of dust, which can irritate the respiratory system. |
Part 2: The Core of Compliant Disposal: Waste Characterization
The cornerstone of proper chemical waste disposal in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[4] As the generator of the waste, it is your legal responsibility to determine if it is hazardous.
This compound is not explicitly listed as a hazardous waste on the EPA's F, K, P, or U lists.[5] Therefore, its classification as a hazardous waste depends on whether it exhibits any of the four characteristics of hazardous waste:
-
Ignitability (D001)
-
Corrosivity (D002)
-
Reactivity (D003)
-
Toxicity (D004-D043)
For this compound, the primary characteristic of concern is corrosivity (D002) . A waste is considered corrosive if it is aqueous and has a pH less than or equal to 2.[6][7]
Actionable Step: Before disposal, the pH of the this compound waste stream must be tested.
Caption: Decision workflow for classifying this compound waste.
Part 3: Step-by-Step Disposal Procedures
The following protocols provide a clear, actionable framework for managing this compound waste, from incidental spills to bulk disposal.
3.1. Protocol for Small Spills (Incidental Release)
For minor spills that can be safely managed by trained laboratory personnel:[8]
-
Alert Personnel: Immediately notify others in the vicinity of the spill.
-
Don Appropriate PPE: Refer to the PPE table in Part 1.2.
-
Contain the Spill: If it is a solid, prevent the spread of dust.
-
Clean-up:
-
Decontaminate: Clean the spill area with soap and water.
-
Dispose of Clean-up Materials: All contaminated materials (absorbent, gloves, etc.) must be placed in a sealed, labeled container for proper disposal.
3.2. On-Site Neutralization for Non-Hazardous Disposal
If the waste is determined to be non-hazardous (pH > 2), on-site neutralization may be a viable option to further reduce its environmental impact before disposal.[11]
Important Considerations:
-
This procedure should only be performed by trained personnel in a fume hood.
-
The waste must not contain any other hazardous materials, such as heavy metals.[11]
Step-by-Step Neutralization:
-
Preparation: Dilute the acidic waste with water to a concentration of approximately 5% or less. Always add acid to water, never the other way around.[11]
-
Neutralizing Agent: Slowly add a weak base, such as sodium bicarbonate (baking soda) or sodium carbonate (soda ash), to the diluted acid solution while stirring.[4][12]
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Target pH: Continue adding the base until the pH is between 6.0 and 8.0.[4]
-
Final Disposal: Once neutralized, the solution can typically be discharged to the sanitary sewer with copious amounts of water, in accordance with local regulations. Always confirm your institution's specific policies.
3.3. Protocol for Hazardous Waste Disposal (RCRA Code D002)
If the this compound waste has a pH of 2 or less, it must be managed as a hazardous waste.
-
Containerization:
-
Collect the waste in a compatible, leak-proof container with a secure lid.
-
The container must be in good condition and compatible with acidic waste.
-
-
Labeling:
-
Label the container with the words "Hazardous Waste."
-
Clearly identify the contents: "this compound Waste (Corrosive - D002)."
-
Indicate the date when waste was first added to the container.
-
-
Storage:
-
Store the waste in a designated satellite accumulation area at or near the point of generation.
-
Ensure segregation from incompatible materials.
-
Chemical Incompatibility Chart for Disposal:
| Store this compound Waste AWAY From: | Reason for Segregation |
| Bases | Violent neutralization reaction, heat generation.[13] |
| Oxidizing Agents | Potential for a dangerous chemical reaction. |
| Reactive Metals (e.g., sodium, potassium) | Generation of flammable hydrogen gas. |
| Cyanides and Sulfides | Generation of highly toxic gases (hydrogen cyanide, hydrogen sulfide).[13] |
-
Engaging a Licensed Waste Disposal Contractor:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup by a licensed hazardous waste disposal company.[14]
-
Provide the contractor with the Safety Data Sheet (SDS) for this compound and a complete characterization of the waste stream.
-
Caption: Workflow for the disposal of hazardous this compound waste.
3.4. Final Disposition: Incineration vs. Landfill
The final disposal method will be determined by the licensed waste management facility.
-
Incineration: This is a common method for organic chemical waste. High-temperature combustion destroys the chemical, reducing its volume and toxicity.[15] However, it can produce air pollutants if not properly controlled.[16][17]
-
Hazardous Waste Landfill: For solid waste or stabilized liquid waste, a specially designed landfill with liners and leachate collection systems may be used to contain the hazardous material.[16][18]
Part 4: Building a Culture of Safety and Compliance
Proper disposal of this compound is not merely a procedural task; it is a reflection of a laboratory's commitment to safety, environmental stewardship, and regulatory compliance. By integrating these protocols into your standard operating procedures and ensuring all personnel are adequately trained, you contribute to a safer and more sustainable scientific community.
References
- U.S. Environmental Protection Agency.RCRA Listed Hazardous Waste. Retrieved from the Department of Toxic Substances Control - CA.gov website.
- How To Dispose Non-Hazardous Waste. (2020, June 30).
- TCI Chemicals. (2025, May 7).
- Greenflow. (2024, October 1). How to Dispose of Acid Safely: A Step-by-Step Guide.
- Greenflow. (2024, October 1).
- Ryze Chemie. (2024, May 6). How to Neutralize Acid: Effective Ways (2024).
- J&K Scientific LLC. (2021, September 2). Chemical spill cleanup procedures.
- Okon Recycling. (2025, November 27). Incineration vs Landfill: Which Waste Disposal Method is Better?.
- Kansas State University.Although technically not waste minimization, neutralization of strong acids and bases can....
- AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal.
- U.S. Environmental Protection Agency.Waste Code - RCRAInfo.
- Sigma-Aldrich.1,1-Cyclohexanediacetic acid 98%.
- CUNY.Laboratory Chemical Spill Cleanup and Response Guide.
- Tennessee State University.Spill Response Procedures.
- U.S. Environmental Protection Agency.Guide for Chemical Spill Response.
- U.S. Environmental Protection Agency.EPA HAZARDOUS WASTE CODES.
- Sugarloaf Citizens Association.
- Hilaris Publisher.Waste Management Showdown: Environmental Implications of Landfilling vs.
- Cornell EHS. (May 2023). 5.4 Chemical Spill Procedures.
- Cornell EHS.
- Pollution Solutions Online.
- Texas Commission on Environmental Quality. (2025, December 1). Household Hazardous Waste: A Guide for Texans.
- Pollution Solutions Online. (2025, December 22). Incinerators vs. Landfills: A Comparative Analysis of Waste Management Solutions.
- Alfred University.EPA Hazardous Waste Codes.
- U.S. Environmental Protection Agency. (2025, June 25).
- University of Maryland Environmental Safety, Sustainability and Risk.EPA Hazardous Waste Codes.
- Fisher Scientific. (2025, December 19).
- TCI Chemicals. (2025, May 7).
- University of Nevada, Reno Environmental Health & Safety.
- Minnesota Pollution Control Agency.U List of Hazardous Wastes.
- Fisher Scientific. (2009, March 20).
- Stanford Environmental Health & Safety. (2020, November 3).
- Stanford Environmental Health & Safety. (2020, November 3).
- U.S. Environmental Protection Agency.
Sources
- 1. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Neutralize Acid: Effective Ways (2024) [ryzechemie.com]
- 5. pca.state.mn.us [pca.state.mn.us]
- 6. my.alfred.edu [my.alfred.edu]
- 7. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 8. 5.4 Chemical Spill Procedures [ehs.cornell.edu]
- 9. fishersci.com [fishersci.com]
- 10. jk-sci.com [jk-sci.com]
- 11. www-s3-live.kent.edu [www-s3-live.kent.edu]
- 12. How to Treat Acid Waste: A Comprehensive Guide [greenflow.com]
- 13. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 14. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 15. hiclover.com [hiclover.com]
- 16. Incineration vs Landfill: Which Waste Disposal Method is Better? | Okon Recycling [okonrecycling.com]
- 17. Incinerator vs. Landfilling — Sugarloaf Citizens Association [sugarloafcitizens.org]
- 18. hilarispublisher.com [hilarispublisher.com]
A Comprehensive Guide to Personal Protective Equipment for Handling Cyclohexanediacetic Acid
This document provides essential safety and logistical guidance for the handling of Cyclohexanediacetic acid (CAS No. 4355-11-7)[1], tailored for researchers, scientists, and drug development professionals. The following protocols are designed to foster a self-validating system of safety, ensuring that every operational step mitigates risk and aligns with the highest standards of laboratory practice.
Hazard Identification and Risk Assessment
This compound is a combustible solid that presents several hazards requiring stringent control measures. The primary routes of exposure are inhalation, skin contact, and eye contact.
According to multiple safety data sheets (SDS), this compound is classified with the following hazard statements:
It is crucial to note that while one supplier's MSDS states the product is not known to be a "Hazardous Chemical" by OSHA standards, other sources provide specific GHS hazard classifications.[6] In line with the principle of ALARA (As Low As Reasonably Achievable) for chemical exposure, it is imperative to adhere to the more stringent hazard classifications.
In case of exposure, the following first aid measures should be taken immediately:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[5][6][7] Seek immediate medical attention.[6][7]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing.[6][7] If skin irritation occurs, seek medical advice.[2][3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[8] Seek medical attention if you feel unwell.[5]
-
Ingestion: Do NOT induce vomiting.[8] Clean mouth with water and seek medical attention.[6][7]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to create a robust barrier between the handler and the chemical. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[6][9] A face shield may be required for splash hazards.[10][11] | Protects against dust particles and splashes that can cause serious eye irritation.[2][9] |
| Hand Protection | Chemically resistant, impervious gloves that satisfy EU Directive 89/686/EEC and the standard EN 374.[6][9] Nitrile or butyl rubber gloves are recommended.[10][12][13] Gloves must be inspected before use.[6][9] | Prevents skin contact which can lead to irritation.[2][9] |
| Body Protection | A standard laboratory coat should be worn.[10][12] For larger quantities or potential for significant splashing, fire/flame resistant and impervious clothing or a chemically resistant apron over the lab coat is recommended.[6][12] Ensure clothing fully covers the skin.[12] | Provides an additional layer of protection against skin contact and contamination of personal clothing.[6] |
| Respiratory Protection | A NIOSH-approved N95 (or better) particulate respirator is recommended if dusts are generated, especially if working outside of a fume hood or in poorly ventilated areas.[12] | Protects against inhalation of dust which may cause respiratory irritation.[3][4][5] |
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.
Sources
- 1. talentchemicals.com [talentchemicals.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. aksci.com [aksci.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. cdn.chemservice.com [cdn.chemservice.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. earth.utah.edu [earth.utah.edu]
- 11. marathonrefinerycontractor.com [marathonrefinerycontractor.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. leelinework.com [leelinework.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
